UTL-5g
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPKSWAQDCJLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589349 | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646530-37-2 | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
UTL-5g: A Small-Molecule Modulator of TNFα — A Technical Guide to its Mechanism of Action
Introduction: The Therapeutic Potential of Targeting TNFα with UTL-5g
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. While essential for normal immune function, dysregulated TNFα production is a key driver of pathology in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Furthermore, elevated TNFα levels are implicated in the adverse effects associated with certain cancer therapies, such as cisplatin-induced nephrotoxicity and hepatotoxicity, as well as radiation-induced tissue damage[1][2]. Consequently, the development of agents that can effectively and safely modulate TNFα activity remains a significant focus of therapeutic research.
This compound is a novel, small-molecule compound that has emerged as a promising modulator of TNFα[1]. In preclinical studies, this compound has demonstrated significant efficacy in reducing elevated TNFα levels in various in vivo models[2][3]. This activity translates into tangible therapeutic benefits, including the amelioration of chemotherapy- and radiation-induced toxicities and an increase in survival rates in animal models[1][4]. As a small molecule, this compound presents potential advantages over biologic TNFα inhibitors, such as improved oral bioavailability and lower manufacturing costs.
This technical guide provides an in-depth exploration of the mechanism of action of this compound in TNFα modulation. It is intended for researchers, scientists, and drug development professionals who are seeking a comprehensive understanding of this compound's biological activity and the experimental approaches to its study. While the precise molecular target of this compound is still under investigation, this guide will synthesize the available evidence to propose a putative mechanism and provide detailed protocols for its further elucidation.
Proposed Mechanism of Action: Inhibition of TNFα Production
Based on current preclinical data, this compound appears to exert its TNFα-modulating effects primarily by reducing the production of the cytokine. In vivo studies have consistently shown that administration of this compound leads to a significant decrease in circulating and tissue levels of TNFα that are elevated in response to inflammatory stimuli such as cisplatin or radiation[1][2]. This suggests that this compound acts upstream of TNFα release, likely by interfering with its synthesis at the transcriptional or translational level.
The biosynthesis of TNFα is tightly regulated and involves several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways in immune cells, such as macrophages, leads to the transcription of the TNFα gene and the subsequent translation of its mRNA into the TNFα protein. It is plausible that this compound interacts with one or more components of these signaling cascades to suppress TNFα production.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines and pathogen-associated molecular patterns, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including TNFα.
A potential mechanism for this compound is the inhibition of a key kinase within the NF-κB pathway, such as IKKβ. By preventing IκBα phosphorylation and degradation, this compound would effectively block NF-κB nuclear translocation and subsequent TNFα gene expression.
Figure 1: Hypothesized Mechanism of this compound on the NF-κB Pathway. This diagram illustrates the canonical NF-κB signaling pathway leading to TNFα gene transcription. The proposed inhibitory action of this compound on the IKK complex is highlighted.
The MAP Kinase Signaling Pathways
The MAPK family, including p38, JNK, and ERK, also plays a crucial role in regulating TNFα production. These kinases are activated by a variety of cellular stresses and inflammatory signals, and they can control TNFα expression at both the transcriptional and post-transcriptional levels. For instance, p38 MAPK is known to regulate the stability and translation of TNFα mRNA.
This compound could potentially inhibit one of the key kinases in the MAPK pathways, such as p38 or JNK. This would lead to a reduction in TNFα mRNA stability and/or translation, ultimately decreasing the amount of secreted TNFα.
Figure 2: Hypothesized Mechanism of this compound on MAPK Pathways. This diagram shows the general cascade of MAP kinase signaling leading to TNFα production. This compound is hypothesized to inhibit key kinases like p38 or JNK.
Experimental Protocols for Elucidating the Mechanism of Action of this compound
To rigorously investigate the mechanism of action of this compound, a series of well-defined in vitro and in vivo experiments are required. The following protocols provide a framework for these studies.
In Vitro Assays
1. Cell Culture and Stimulation:
-
Cell Line: A monocytic cell line, such as THP-1 or RAW 264.7, is a suitable model as they are known to produce TNFα in response to stimulation.
-
Stimulation: Lipopolysaccharide (LPS) is a potent inducer of TNFα production and is commonly used to mimic bacterial infection. A typical concentration range for LPS stimulation is 10-100 ng/mL.
-
This compound Treatment: Cells should be pre-treated with a range of this compound concentrations for 1-2 hours before LPS stimulation to assess its inhibitory effect.
2. Quantification of TNFα Production (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological samples.
-
Protocol:
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Coat a 96-well plate with a capture antibody specific for TNFα.
-
Block non-specific binding sites.
-
Add cell culture supernatants (containing secreted TNFα) and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
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Add a substrate that is converted by the enzyme to produce a colored product.
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Measure the absorbance using a plate reader and calculate the TNFα concentration based on the standard curve.
-
Table 1: Example ELISA Data for this compound Inhibition of TNFα Production
| This compound (µM) | TNFα Concentration (pg/mL) | % Inhibition |
| 0 (Control) | 2500 ± 150 | 0 |
| 0.1 | 2100 ± 120 | 16 |
| 1 | 1200 ± 90 | 52 |
| 10 | 450 ± 50 | 82 |
| 100 | 150 ± 20 | 94 |
3. Analysis of NF-κB and MAPK Signaling Pathways (Western Blot):
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. Phospho-specific antibodies can be used to assess the activation state of signaling proteins.
-
Protocol:
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Lyse cells after treatment with this compound and/or LPS.
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Separate proteins by size using SDS-PAGE.
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Transfer proteins to a membrane (e.g., PVDF).
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Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, p38, JNK).
-
Add a secondary antibody conjugated to an enzyme.
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Detect the signal using a chemiluminescent substrate and an imaging system.
-
Figure 3: Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a Western blot analysis to assess the phosphorylation status of signaling proteins.
4. Measurement of TNFα Gene Expression (qPCR):
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of a specific mRNA transcript in a sample, providing an indication of gene expression levels.
-
Protocol:
-
Isolate total RNA from treated cells.
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Synthesize cDNA from the RNA using reverse transcriptase.
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Perform qPCR using primers specific for TNFα and a housekeeping gene (for normalization).
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Analyze the data to determine the relative expression of TNFα mRNA.
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5. NF-κB Reporter Assay:
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Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. The activity of the reporter gene is then used as a readout for NF-κB transcriptional activity.
-
Protocol:
-
Transfect cells with the NF-κB reporter plasmid.
-
Treat the cells with this compound and/or LPS.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
In Vivo Studies
1. Animal Models:
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Cisplatin-Induced Toxicity Model: Administer a single high dose of cisplatin to mice to induce nephrotoxicity and hepatotoxicity, which is associated with elevated TNFα levels.
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Radiation-Induced Injury Model: Expose a specific organ (e.g., liver, lung) of the mice to a controlled dose of radiation to induce tissue damage and inflammation.
2. This compound Administration:
-
This compound can be administered via various routes, such as intraperitoneal (i.p.) injection or oral gavage, prior to the induction of injury.
3. Assessment of Efficacy:
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Biochemical Markers: Measure serum levels of markers of organ damage, such as blood urea nitrogen (BUN) and creatinine for kidney injury, and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.
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TNFα Levels: Measure TNFα levels in serum and tissue homogenates using ELISA.
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Histopathology: Perform histological analysis of the affected organs to assess the extent of tissue damage.
Data Interpretation and Troubleshooting
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IC50/EC50 Determination: From the in vitro dose-response data (e.g., ELISA), calculate the half-maximal inhibitory concentration (IC50) of this compound for TNFα production.
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Specificity: It is crucial to assess the specificity of this compound. This can be done by testing its effect on the production of other cytokines and on signaling pathways that are not directly related to TNFα.
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Cytotoxicity: Ensure that the observed inhibitory effects of this compound are not due to general cytotoxicity. This can be assessed using a cell viability assay, such as the MTT or LDH assay.
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In Vivo Correlation: Correlate the in vivo efficacy of this compound with its ability to reduce TNFα levels in the target tissues.
Conclusion and Future Directions
This compound is a promising small-molecule modulator of TNFα with demonstrated therapeutic potential in preclinical models of chemotherapy- and radiation-induced toxicities. The available evidence suggests that this compound acts by inhibiting the production of TNFα, likely through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Further research is warranted to fully elucidate the precise molecular target and mechanism of action of this compound. This will involve a combination of biochemical, molecular, and cellular assays as outlined in this guide. The identification of the direct binding partner of this compound will be a critical step in its development as a novel therapeutic agent for a range of inflammatory conditions and as an adjunct to cancer therapies. The detailed protocols and experimental frameworks provided herein offer a robust starting point for researchers dedicated to advancing our understanding of this intriguing molecule.
References
-
Shaw, J., Media, J., Chen, B., & Valeriote, F. (2011). The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. Journal of Experimental Therapeutics & Oncology, 9(2), 129–137. [Link]
-
Shaw, J., Media, J., Chen, B., & Valeriote, F. (2013). The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Cancer Chemotherapy and Pharmacology, 72(3), 703–707. [Link]
-
Shaw, J., et al. (2014). This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect Tumor Response to Radiotherapy. American Journal of Biomedical Sciences, 6(3), 157-165. [Link]
-
Shaw, J., Media, J., Chen, B., & Valeriote, F. (2011). The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. Journal of Experimental Therapeutics & Oncology, 9(2), 129–137. [Link]
Sources
- 1. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
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The Emergence of UTL-5g: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of modern pharmacology, the pursuit of targeted therapies with minimized off-target effects remains a paramount objective. This guide delves into the discovery and synthesis of UTL-5g, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound has garnered significant attention for its potential as a chemoprotective and radioprotective agent, offering a promising avenue for mitigating the debilitating side effects of conventional cancer therapies. This document provides an in-depth exploration of the scientific journey of this compound, from its conceptual beginnings to its chemical realization, tailored for an audience versed in the intricacies of drug discovery and development.
The Genesis of this compound: A Targeted Approach to Mitigating Therapy-Induced Toxicities
The discovery of this compound was not a serendipitous event but rather the result of a targeted search for agents capable of ameliorating the collateral damage inflicted by potent treatments like cisplatin. Cisplatin, a cornerstone of chemotherapy, is fraught with dose-limiting toxicities, including nephrotoxicity, hepatotoxicity, and myelotoxicity. A key mediator implicated in these inflammatory side effects is the cytokine TNF-α. This understanding formed the scientific bedrock for the development of this compound.
The pioneering work of Dr. Frank Valeriote and his research team identified the potential of small molecules to modulate TNF-α activity and, in doing so, shield healthy tissues from the ravages of chemotherapy and radiation. This compound, also known as GBL-5g, emerged from these investigations as a lead candidate.[1] Preclinical studies have demonstrated its remarkable ability to reduce cisplatin-induced kidney and liver damage and to bolster platelet counts, all without compromising the anti-tumor efficacy of the primary therapy.[1]
Unveiling the Chemical Architecture and Synthesis Pathway
This compound is chemically designated as N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide . Its molecular structure is characterized by a central 5-methylisoxazole ring linked to a 2,4-dichlorophenyl group via an amide bond.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ |
| Molecular Weight | 271.10 g/mol |
| CAS Number | 646530-37-2 |
The synthesis of this compound is a multi-step process that hinges on the construction of the core 5-methylisoxazole-3-carboxylic acid, followed by its activation and subsequent amidation. While the precise, proprietary protocol for the synthesis of this compound by Kalexsyn Medicinal Chemistry is not publicly detailed, a logical and established synthetic route can be constructed based on established principles of organic chemistry.
Diagram 1: Proposed Synthesis Pathway of this compound
Caption: Proposed two-part synthesis of this compound.
Experimental Protocol: A Generalized Synthesis Approach
The following protocol is a representative, non-validated procedure based on established chemical transformations for the synthesis of similar isoxazole carboxamides.
Part 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid
-
Cyclocondensation: React ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the formation of the isoxazole ring, yielding ethyl 5-methylisoxazole-3-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the 5-methylisoxazole-3-carboxylic acid.
Part 2: Synthesis of N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide (this compound)
-
Acid Chloride Formation: The 5-methylisoxazole-3-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene), often with a catalytic amount of dimethylformamide (DMF).
-
Amidation: The freshly prepared 5-methylisoxazole-3-carbonyl chloride is then reacted with 2,4-dichloroaniline in an inert solvent in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically stirred at room temperature or gently heated to ensure complete formation of the amide bond, yielding this compound.
-
Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product of high purity.
Mechanism of Action: A Prodrug Approach to TNF-α Inhibition
Interestingly, this compound itself is a prodrug.[2] It requires bioactivation through hydrolysis to its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX), and 2,4-dichloroaniline (DCA).[2] This biotransformation is a critical step in its pharmacological activity.
The precise molecular mechanism by which ISOX inhibits TNF-α is an area of ongoing investigation. However, it is understood to modulate the signaling cascade downstream of the TNF-α receptor. By reducing the pathological surge of TNF-α associated with cisplatin and radiation therapy, this compound helps to temper the inflammatory response that leads to tissue damage.
Diagram 2: this compound Bioactivation and Proposed Mechanism of Action
Caption: Bioactivation of this compound and its inhibitory effect on TNF-α.
Preclinical Validation and Future Directions
An extensive body of preclinical research has substantiated the promise of this compound. In animal models, administration of this compound prior to high-dose cisplatin has been shown to significantly delay mortality and increase survival rates.[3] Furthermore, it has demonstrated a capacity to reduce elevated levels of biomarkers associated with kidney and liver damage, such as blood urea nitrogen (BUN), creatinine, aspartate transaminase (AST), and alanine transaminase (ALT).[1]
Table 2: Summary of Key Preclinical Findings for this compound
| Finding | Model System | Reference |
| Increased survival and delayed death after high-dose cisplatin | Murine models | [3] |
| Reduced nephrotoxicity and hepatotoxicity | Murine models | [1] |
| Increased blood platelet counts | Murine models | [1] |
| Did not attenuate anti-tumor effect of cisplatin | SCID mice with human tumor xenografts | [1] |
The journey of this compound from a conceptual therapeutic agent to a promising clinical candidate underscores the power of rational drug design. Its targeted approach to mitigating the side effects of essential cancer therapies, combined with a well-defined synthetic pathway, positions it as a significant development in supportive care for oncology patients. Further clinical investigation is warranted to translate these compelling preclinical findings into tangible benefits for individuals undergoing cancer treatment.
References
-
Shaw, J., Media, J., Chen, B., & Valeriote, F. (2013). The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Cancer Chemotherapy and Pharmacology, 72(3), 703–707. [Link]
-
Shaw, J., Chen, B., Huang, W. H., Lee, A. R., Media, J., & Valeriote, F. A. (2011). The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. Investigational New Drugs, 29(4), 629–637. [Link]
-
Li, F., Ma, K., & Liu, J. (2014). In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent. Xenobiotica, 44(9), 816–825. [Link]
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). Anti-Infective Agents, 13(2), 133-141. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
Sources
- 1. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 2. In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-METHYLISOXAZOLE-3-CARBONYL CHLORIDE | 39499-34-8 [chemicalbook.com]
An In-depth Technical Guide to UTL-5g: A Novel Chemoprotective and Radioprotective Agent
This guide provides a comprehensive technical overview of UTL-5g, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.
Introduction: The Emergence of this compound as a Cytoprotective Agent
This compound has garnered significant interest within the scientific community for its potential as a chemoprotective and radioprotective agent.[1][2][3] Primarily investigated for its ability to mitigate the toxic side effects of conventional cancer therapies like cisplatin, this compound has demonstrated a capacity to protect against nephrotoxicity, hepatotoxicity, and hematotoxicity in preclinical models.[4][5][6] This protective effect is largely attributed to its function as a potent inhibitor of TNF-α, a key inflammatory cytokine implicated in chemotherapy-induced tissue damage.[1][2][4][5] This guide will delve into the core chemical and biological characteristics of this compound, providing a foundational understanding for its further investigation and potential clinical development.
Chemical Structure and Physicochemical Properties
This compound, also known as GBL-5g, is chemically defined as N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide.[1][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | [1] |
| Synonyms | This compound; UTL 5g; UTL5g; GBL-5g | [1][2] |
| CAS Number | 646530-37-2 | [1][2][3] |
| Chemical Formula | C₁₁H₈Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 271.09 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1][3] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml); Slightly soluble in Ethanol (0.1-1 mg/ml) | [3] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
Chemical Structure:
Caption: Bioactivation pathway of this compound.
TNF-α Inhibition and Downstream Effects
The active metabolite of this compound is responsible for the inhibition of TNF-α. By reducing the levels of this key cytokine, this compound mitigates the inflammatory cascade often initiated by cytotoxic agents like cisplatin. [4][6]This leads to a reduction in tissue damage in vital organs.
Furthermore, this compound has been shown to modulate the activity of various immune-related transcription factors. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound reduces the transcriptional activity of STAT1, STAT2, STAT3, and SMAD2-4, but not NF-κB. [3]It also decreases the hyperphosphorylation of proteins involved in the G₂/M phase transition, phagocytosis, and actin remodeling. [3]
Caption: Proposed mechanism of action for this compound.
Preclinical Efficacy and Therapeutic Potential
Preclinical studies have consistently demonstrated the protective effects of this compound.
-
Chemoprotection: In murine models, pretreatment with this compound significantly reduced cisplatin-induced nephrotoxicity and hepatotoxicity, as evidenced by lower levels of blood urea nitrogen (BUN), creatinine, aspartate transaminase (AST), and alanine transaminase (ALT). [6]this compound also mitigated myelotoxicity by markedly increasing blood platelet counts. [6]Importantly, this compound did not compromise the anti-tumor efficacy of cisplatin and, in some cases, enhanced it. [6]It has also been shown to increase the survival rate and delay the time to death in mice treated with high doses of cisplatin. [4][5]
-
Radioprotection: this compound has also been investigated for its radioprotective properties. Studies have shown that it can reduce radiation-induced acute liver toxicity in mice.
Experimental Protocol: In Vitro Assessment of this compound on Transcription Factor Activity
The following protocol provides a framework for assessing the effect of this compound on the transcriptional activity of key immune-related signaling pathways in a macrophage cell line.
Objective: To determine the dose-dependent effect of this compound on LPS-induced transcription factor activity in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Reporter assay plasmids for various transcription factors (e.g., STAT1, STAT3, NF-κB)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Culture and Transfection: a. Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. Co-transfect the cells with the respective reporter assay plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions. c. Incubate for 24 hours to allow for plasmid expression.
-
This compound Pretreatment and LPS Stimulation: a. Prepare serial dilutions of this compound in cell culture medium to final concentrations of 1 µM, 10 µM, and 50 µM. b. Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). c. Incubate the cells for 1 hour. d. Challenge the cells with 100 ng/ml LPS. Include an unstimulated control group.
-
Luciferase Assay: a. After a 16-hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold change in transcription factor activity relative to the unstimulated control. c. Plot the dose-dependent effect of this compound on LPS-induced transcription factor activity.
Drug-Drug Interaction Potential
As a compound that undergoes metabolic activation, the potential for drug-drug interactions is a critical consideration. In vitro studies using human liver microsomes have shown that this compound and its metabolite DCA can competitively inhibit microsomal CYP1A2, CYP2B6, and CYP2C19. [7]Both this compound and DCA also exhibit time-dependent inhibition of microsomal CYP1A2. [7]These findings suggest that caution is warranted for potential drug interactions when co-administering this compound with drugs metabolized by these cytochrome P450 enzymes. [7]
Conclusion and Future Directions
This compound represents a promising new avenue for mitigating the debilitating side effects of cancer therapies. Its well-defined mechanism of action as a TNF-α inhibitor, coupled with its demonstrated efficacy in preclinical models, provides a strong rationale for its continued development. Future research should focus on optimizing its formulation and delivery, conducting comprehensive pharmacokinetic and pharmacodynamic studies in higher animal models, and ultimately, translating these promising preclinical findings into clinical trials for the benefit of patients undergoing chemotherapy and radiotherapy.
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UTL-5g: A Technical Guide to a Novel Chemoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The landscape of cancer therapy is continually evolving, with a primary focus on enhancing the efficacy of cytotoxic agents while mitigating their debilitating side effects. This technical guide provides a comprehensive overview of UTL-5g, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), as a potential chemoprotective agent. Drawing from preclinical evidence, this document elucidates the mechanistic underpinnings of this compound's protective effects against chemotherapy- and radiotherapy-induced toxicities. We delve into the intricate signaling pathways modulated by this compound, present detailed protocols for its evaluation, and offer a forward-looking perspective on its translational potential. This guide is intended to be an essential resource for researchers and drug development professionals dedicated to advancing cancer patient care through innovative therapeutic strategies.
Introduction: The Unmet Need for Chemoprotection
The efficacy of many first-line chemotherapeutic agents, such as cisplatin, is often dose-limited by severe and sometimes irreversible toxicities to healthy tissues. These adverse effects, including nephrotoxicity, hepatotoxicity, and myelosuppression, not only compromise the patient's quality of life but can also necessitate dose reductions or treatment discontinuation, ultimately impacting therapeutic outcomes. Consequently, the development of effective chemoprotective agents that can selectively shield normal tissues from the damaging effects of anticancer treatments without compromising their tumoricidal activity remains a critical unmet need in oncology.
This compound, chemically identified as N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, has emerged as a promising candidate in this arena.[1] Preclinical studies have demonstrated its significant potential to ameliorate the side effects associated with cisplatin and radiation therapy.[2][3] This guide will provide a detailed exploration of the scientific rationale, mechanism of action, and methodologies for evaluating this compound as a chemoprotective agent.
The Central Role of TNF-α in Treatment-Induced Toxicity
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[4][5] While essential for normal immune function, dysregulated or excessive TNF-α production is a key driver of the pathogenesis of numerous inflammatory and autoimmune diseases.[4][5] In the context of cancer therapy, both chemotherapy and radiotherapy can induce a surge in TNF-α production by immune cells and damaged tissues. This elevated TNF-α contributes significantly to the collateral damage observed in healthy organs.[3][6]
The binding of TNF-α to its receptors, primarily TNFR1, triggers a cascade of downstream signaling events that can lead to either cell survival and inflammation or programmed cell death (apoptosis).[4][7] Key signaling pathways activated by TNF-α include the NF-κB, MAPK, and c-Jun N-terminal kinase (JNK) pathways.[8][9] The sustained activation of these pathways in healthy tissues following cancer treatment contributes to the inflammatory milieu and subsequent tissue damage.
This compound: A Small-Molecule Modulator of TNF-α Signaling
This compound is a novel, orally active small-molecule that functions as a potent inhibitor of TNF-α.[2][3] Its chemoprotective and radioprotective effects are primarily attributed to its ability to lower the levels of circulating and tissue-localized TNF-α.[2][3]
Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | [1] |
| Synonyms | This compound, GBL-5g | [2] |
| CAS Number | 646530-37-2 | [1] |
| Molecular Formula | C11H8Cl2N2O2 | [1] |
| Molecular Weight | 271.09 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | [1] |
Proposed Mechanism of Action
The primary mechanism by which this compound exerts its protective effects is through the inhibition of TNF-α. While the precise binding site of this compound on TNF-α has not been definitively elucidated in the available literature, computational docking studies of other small molecules with TNF-α suggest potential binding pockets that disrupt its trimeric structure or its interaction with its receptors.[10][11][12] By reducing the effective concentration of active TNF-α, this compound mitigates the downstream inflammatory signaling that leads to tissue damage.
Beyond direct TNF-α inhibition, studies have indicated that this compound may also modulate other signaling pathways. For instance, it has been shown to disrupt the activation of the STAT3 signaling pathway, which is involved in inflammation and cell survival.
Below is a conceptual diagram illustrating the proposed mechanism of action of this compound in mitigating chemotherapy-induced toxicity.
Caption: Proposed mechanism of this compound in mitigating treatment-induced toxicity.
Preclinical Evidence of this compound's Chemoprotective Efficacy
A substantial body of preclinical evidence supports the potential of this compound as a chemoprotective agent. In vivo studies in murine models have consistently demonstrated its ability to reduce the toxic side effects of cisplatin, a widely used chemotherapeutic agent.
Attenuation of Cisplatin-Induced Nephrotoxicity and Hepatotoxicity
Pretreatment with this compound in mice has been shown to significantly reduce the levels of blood urea nitrogen (BUN) and creatinine, key markers of kidney damage, following cisplatin administration.[2] Similarly, this compound administration lowered the elevated levels of aspartate transaminase (AST) and alanine transaminase (ALT), indicating protection against liver injury.[2]
| Parameter | Cisplatin Alone | Cisplatin + this compound | Protective Effect | Reference |
| BUN | Significantly Elevated | Levels Reduced | Nephroprotective | [2] |
| Creatinine | Significantly Elevated | Levels Reduced | Nephroprotective | [2] |
| AST | Significantly Elevated | Levels Reduced | Hepatoprotective | [2] |
| ALT | Significantly Elevated | Levels Reduced | Hepatoprotective | [2] |
Mitigation of Hematotoxicity and Enhancement of Therapeutic Efficacy
In addition to organ protection, this compound has been observed to markedly increase blood platelet counts in mice treated with cisplatin, suggesting a protective effect against myelosuppression.[2] Crucially, therapeutic assessments have shown that this compound does not interfere with the anti-tumor efficacy of cisplatin. In fact, in some models, it has been shown to enhance the therapeutic effect of cisplatin.[2]
Radioprotective Effects
This compound has also demonstrated significant radioprotective properties. It has been shown to lower the levels of TGF-β and TNF-α that are elevated by lung irradiation, suggesting its potential to mitigate radiation-induced lung injury.
Experimental Protocols for the Evaluation of this compound
To facilitate further research and validation of this compound's chemoprotective properties, this section provides detailed, step-by-step methodologies for key in vivo and in vitro experiments.
In Vivo Evaluation of Chemoprotection
The following workflow outlines a typical in vivo study to assess the chemoprotective effects of this compound in a murine model of cisplatin-induced toxicity.
Caption: In vivo experimental workflow for evaluating this compound's chemoprotective effects.
Step-by-Step Protocol for In Vivo Studies:
-
Animal Model: Utilize female BDF1 mice, a common strain for toxicity studies.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound alone, Cisplatin alone, Cisplatin + this compound).
-
This compound Administration: Administer this compound (e.g., 60 mg/kg) via intraperitoneal (i.p.) injection or oral gavage 30 minutes prior to cisplatin administration.
-
Cisplatin Administration: Induce toxicity by administering a single dose of cisplatin (e.g., 15-20 mg/kg, i.p.).
-
Monitoring: Monitor the mice daily for changes in body weight, general health, and signs of toxicity.
-
Sample Collection: At a predetermined endpoint (e.g., 72 hours post-cisplatin), collect blood samples via cardiac puncture and harvest kidneys and liver for analysis.
-
Biochemical Analysis:
-
Nephrotoxicity: Measure serum BUN and creatinine levels using commercially available assay kits.
-
Hepatotoxicity: Measure serum AST and ALT levels using commercially available assay kits.
-
Inflammation: Measure serum TNF-α levels using an ELISA kit.
-
-
Histopathological Analysis: Fix kidney and liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and damage.
In Vitro Assessment of Cytotoxicity and Mechanism
MTT Assay for Cell Viability:
This assay is used to determine if this compound interferes with the cytotoxic effect of cisplatin on cancer cells.
-
Cell Culture: Plate cancer cells (e.g., HCT-15 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of cisplatin, this compound, or a combination of both for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot for Apoptosis Markers:
This technique is used to investigate the effect of this compound on apoptotic pathways.
-
Protein Extraction: Lyse treated cells and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Translational Challenges
The preclinical data for this compound are compelling, yet several key areas require further investigation to facilitate its clinical translation.
Elucidating the Complete Mechanism of Action
While TNF-α inhibition is the primary mechanism, a more detailed understanding of the molecular interactions between this compound and TNF-α is needed. Computational modeling and biophysical assays could pinpoint the binding site and elucidate the precise mechanism of inhibition. Furthermore, a broader investigation into the downstream signaling pathways affected by this compound beyond STAT3 will provide a more comprehensive picture of its cellular effects.
Addressing the Limitations of Preclinical Models
It is crucial to acknowledge the inherent limitations of preclinical animal models.[13][14][15] While murine models provide valuable initial data, the translation of these findings to human clinical trials is not always straightforward due to interspecies differences in metabolism and physiology.[13][15] Future studies should consider incorporating more complex models, such as patient-derived xenografts or humanized mouse models, to better predict clinical outcomes.
Navigating the Path to Clinical Trials
The successful translation of this compound into a clinical chemoprotective agent will require rigorous phase I, II, and III clinical trials to establish its safety, optimal dosing, and efficacy in cancer patients.[6] Identifying appropriate patient populations and defining clear clinical endpoints will be critical for the success of these trials. The development of pharmacodynamic biomarkers to monitor the biological activity of this compound in patients will also be essential.[13]
Conclusion
This compound represents a promising new frontier in the development of chemoprotective agents. Its ability to selectively mitigate the toxicities of conventional cancer therapies without compromising their anti-tumor efficacy addresses a significant unmet need in oncology. The robust preclinical data, centered on its mechanism as a TNF-α inhibitor, provides a strong rationale for its continued development. This technical guide has outlined the current understanding of this compound, provided detailed methodologies for its evaluation, and highlighted the key considerations for its future clinical translation. Continued research and development in this area hold the potential to significantly improve the therapeutic index of cancer treatments and enhance the quality of life for patients worldwide.
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The Radioprotective Efficacy of UTL-5g in Mitigating Radiation-Induced Hepatotoxicity: A Technical Guide
Abstract
Radiation therapy, a cornerstone of cancer treatment, is often constrained by its deleterious effects on healthy tissues. The liver, in particular, is a radiosensitive organ, and radiation-induced liver disease (RILD) represents a significant dose-limiting toxicity. This technical guide provides an in-depth exploration of the radioprotective effects of UTL-5g, a small-molecule tumor necrosis factor-alpha (TNF-α) inhibitor, on liver tissue. We delve into the molecular mechanisms underpinning radiation-induced hepatotoxicity and elucidate the targeted action of this compound in ameliorating this damage. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of radiobiology, oncology, and pharmacology, offering a comprehensive overview of the preclinical evidence supporting this compound as a promising hepatoprotective agent during radiotherapy.
Introduction: The Challenge of Radiation-Induced Liver Disease (RILD)
Radiation therapy for thoracic and abdominal malignancies inevitably exposes the liver to ionizing radiation, which can lead to a spectrum of hepatic injuries collectively known as RILD.[1] The clinical manifestations of RILD can range from asymptomatic elevations in liver enzymes to fulminant hepatic failure.[2] Pathologically, RILD is characterized by veno-occlusive disease, inflammation, and fibrosis.[3][4]
The intricate molecular cascade initiated by ionizing radiation in the liver involves direct DNA damage, the generation of reactive oxygen species (ROS), and the activation of complex signaling pathways that orchestrate inflammation, apoptosis, and fibrogenesis.[3][5][6] A pivotal mediator in this pathological process is the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[3][6]
This compound: A Profile of the Radioprotective Agent
This compound, chemically identified as N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, is a small-molecule compound that has demonstrated significant chemo- and radioprotective properties.[7][8] Its primary mechanism of action is the inhibition of TNF-α, a key cytokine implicated in a wide array of inflammatory and apoptotic processes.[9][10][11]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide |
| CAS Number | 646530-37-2 |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ |
| Molecular Weight | 271.1 g/mol |
| Appearance | Solid |
The Pathophysiology of Radiation-Induced Liver Injury and the Role of TNF-α
Ionizing radiation triggers a multifaceted response in the liver, culminating in cellular damage and tissue dysfunction. The initial insult leads to the production of ROS, which in turn activates downstream signaling cascades. Among the most critical of these is the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[2][6]
The activation of NF-κB is potently induced by TNF-α.[2] Kupffer cells, the resident macrophages of the liver, are a primary source of TNF-α following irradiation.[3][4] This surge in TNF-α amplifies the inflammatory response, promotes the apoptosis of hepatocytes, and contributes to the activation of hepatic stellate cells, the principal drivers of liver fibrosis.[3][5] The TGF-β1/Smads signaling pathway is another critical contributor to the fibrotic process in RILD.[2][5]
Caption: Signaling cascade in radiation-induced liver injury.
This compound's Radioprotective Mechanism: Targeting TNF-α
This compound exerts its hepatoprotective effects by directly targeting the inflammatory cascade at a critical juncture: the release and activity of TNF-α. By inhibiting TNF-α, this compound effectively dampens the downstream inflammatory response, reduces hepatocyte apoptosis, and mitigates the fibrogenic processes that lead to chronic liver damage.[9][11]
Preclinical studies have demonstrated that administration of this compound prior to liver irradiation significantly reduces the radiation-induced elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.[9][11][12] Furthermore, this compound treatment has been shown to decrease the levels of TNF-α within the liver tissue itself.[9][11] Evidence from TUNEL assays confirms that this compound also protects against radiation-induced apoptosis in the liver.[11]
Caption: Mechanism of this compound's hepatoprotective action.
Preclinical Evaluation of this compound: Experimental Protocols
The following protocols outline a robust framework for the in vivo assessment of this compound's radioprotective effects on liver tissue.
In Vivo Animal Model
-
Species and Strain: C57BL/6 mice are a suitable model for studying radiation-induced tissue injury.
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. A minimum of one week of acclimatization is recommended before the start of the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Experimental Design and Treatment Groups
A representative experimental design would include the following groups:
-
Control: No treatment.
-
Sham Irradiation: Vehicle administration without irradiation.
-
Irradiation Only: Vehicle administration followed by liver irradiation.
-
This compound + Irradiation: this compound administration followed by liver irradiation.
-
This compound Only: this compound administration without irradiation.
This compound Administration
-
Formulation: this compound can be suspended in a suitable vehicle such as Ora-Plus.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.[9][10][11]
-
Dosage and Timing: Based on previous studies, a dose of 60 mg/kg administered 30-60 minutes prior to irradiation has been shown to be effective.[9][10][11]
Liver Irradiation Procedure
-
Anesthesia: Mice should be anesthetized to ensure proper positioning and minimize distress.
-
Irradiation Source: A small animal irradiator with an X-ray source is typically used.
-
Dosimetry: The radiation dose should be carefully calibrated. A single dose of 15 Gy targeted to the liver is sufficient to induce acute liver injury.[11]
-
Shielding: Lead shielding should be used to protect the rest of the body from radiation exposure.
Caption: Experimental workflow for in vivo evaluation.
Assessment of Liver Injury
-
Sample Collection: Blood samples should be collected at specified time points post-irradiation (e.g., 24, 48, 72 hours) via cardiac puncture or retro-orbital bleeding.
-
Serum Enzyme Assays: Serum levels of ALT and AST should be quantified using commercially available assay kits.[13][14][15] Alkaline phosphatase (ALP) can also be measured.[13][14]
-
Liver Homogenate: A portion of the harvested liver tissue should be homogenized for the measurement of TNF-α levels using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Histopathology: The remaining liver tissue should be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (H&E) staining should be performed to assess morphological changes, such as inflammation, necrosis, and vascular congestion.[13]
-
Apoptosis Detection: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay should be performed on liver sections to quantify the extent of apoptosis.[11]
Table 2: Summary of Analytical Methods for Assessing Liver Injury
| Analysis Type | Method | Key Parameters Measured |
| Biochemical | Serum Enzyme Assays | ALT, AST, ALP |
| Tissue | ELISA | TNF-α |
| Histopathology (H&E) | Inflammation, Necrosis, Congestion | |
| TUNEL Assay | Apoptotic Index |
Conclusion and Future Directions
The preclinical evidence strongly supports the potential of this compound as a radioprotective agent for the liver. Its targeted inhibition of TNF-α offers a mechanistically sound approach to mitigating the inflammatory and apoptotic cascades initiated by ionizing radiation. Further investigation is warranted to explore the efficacy of this compound in combination with fractionated radiotherapy regimens and to assess its long-term impact on radiation-induced liver fibrosis. The protocols and methodologies outlined in this guide provide a comprehensive framework for advancing our understanding of this compound and its clinical translation for the benefit of patients undergoing radiotherapy.
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A Comprehensive Guide to the Preclinical Safety and Toxicity Assessment of UTL-5g
Foreword: Charting the Course for UTL-5g's Clinical Translation
The journey of a novel therapeutic candidate from bench to bedside is both promising and perilous. This compound, a chemo- and radioprotective agent, has demonstrated considerable potential in preclinical models, notably through its activity as a TNF-α inhibitor.[1][2][3] It has shown efficacy in mitigating the toxic side effects of conventional cancer therapies like cisplatin, suggesting a valuable role in supportive care for oncology patients.[1][2][3] However, before this compound can be considered for human trials, a rigorous and comprehensive evaluation of its safety and toxicity profile is paramount. The primary objective of a preclinical safety assessment is to ensure the safety of clinical trial participants, define the toxicity of the experimental drug, and determine a safe starting dose for early clinical trials.[4]
This technical guide provides a detailed roadmap for the preclinical safety and toxicity evaluation of this compound. It is designed for researchers, toxicologists, and drug development professionals, offering a blend of established regulatory principles and tailored experimental strategies that account for the specific biological activities of this compound. Our approach is rooted in the principles of scientific integrity, ensuring that each phase of testing is not merely a procedural checkpoint but a scientifically-driven inquiry into the compound's behavior in biological systems. We will delve into the causality behind experimental choices, advocating for a self-validating system of protocols that builds a robust and reliable safety profile for this compound.
Introduction to this compound: A Profile of the Candidate
This compound, with the chemical name N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, is a small molecule with a molecular weight of 271.1 g/mol .[1] Its primary known mechanism of action is the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[2][3] This activity likely underpins its observed protective effects against chemotherapy- and radiotherapy-induced toxicities.[1] Specifically, this compound has been shown to reduce cisplatin-induced nephrotoxicity, hepatotoxicity, and hematotoxicity in animal models.[2] It also reduces radiation-induced increases in liver TNF-α levels in mice.[1]
Given its intended use in combination with cytotoxic agents, the safety assessment of this compound must be particularly thorough. We must not only characterize its intrinsic toxicity but also investigate any potential for synergistic or additive toxicities when co-administered with other drugs.
The Strategic Framework for Preclinical Safety Assessment
A successful preclinical safety program is a multi-faceted endeavor that integrates in vitro and in vivo studies to provide a comprehensive understanding of a drug candidate's potential risks.[5][6] The overall strategy is guided by international regulatory guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][7]
Our proposed preclinical evaluation for this compound will follow a tiered approach, beginning with in vitro assays to identify potential liabilities early and progressing to more complex in vivo studies to understand systemic effects.[8] This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
The core components of the preclinical safety and toxicity assessment for this compound will include:
-
Drug Metabolism and Pharmacokinetics (DMPK): To understand the absorption, distribution, metabolism, and excretion of this compound.[9][10]
-
Safety Pharmacology: To investigate the effects of this compound on vital physiological functions.[11][12][13][14]
-
Genetic Toxicology: To assess the potential for this compound to cause damage to genetic material.[15][16][17]
-
General Toxicology: To evaluate the overall toxicity profile of this compound through single- and repeat-dose studies in relevant animal models.[18][19]
-
Carcinogenicity: To assess the potential of this compound to cause cancer, if warranted by the findings of earlier studies and the intended clinical use.[7][20][21][22]
Below is a visual representation of the integrated preclinical safety assessment workflow for this compound.
Caption: Integrated preclinical safety assessment workflow for this compound.
In Vitro Toxicity Assessment: The First Line of Defense
In vitro toxicology assays are essential for early identification of potential toxicities, helping to de-risk the project and guide further development.[5][23][24] These assays are typically high-throughput and require small amounts of the test compound.
Cytotoxicity Assays
-
Objective: To determine the concentration of this compound that causes cell death.
-
Methodology:
-
A panel of human cell lines representing key target organs (e.g., HepG2 for liver, HK-2 for kidney, and a panel of cancer cell lines) will be used.
-
Cells will be treated with a range of this compound concentrations for 24, 48, and 72 hours.
-
Cell viability will be assessed using assays such as the MTT or CellTiter-Glo® assay.
-
The IC50 (half-maximal inhibitory concentration) will be calculated for each cell line and time point.
-
Hepatotoxicity Screening
Given that this compound has shown protective effects on the liver, it is still crucial to assess its intrinsic hepatotoxicity.[25]
-
Objective: To evaluate the potential for this compound to cause liver injury.
-
Methodology:
-
Primary human hepatocytes or 3D liver microtissues will be treated with this compound.
-
Endpoints to be measured include:
-
Cell viability.
-
Release of liver enzymes (e.g., ALT, AST).
-
Mitochondrial dysfunction.
-
Reactive oxygen species (ROS) generation.
-
Induction of apoptosis.
-
-
Cardiotoxicity Screening
Cardiotoxicity is a leading cause of drug withdrawal. Early screening is therefore critical.
-
Objective: To assess the potential for this compound to affect cardiac function.
-
Methodology:
-
hERG Channel Assay: To evaluate the potential of this compound to block the hERG potassium channel, which can lead to QT interval prolongation.[11] This will be performed using automated patch-clamp electrophysiology.
-
Cardiomyocyte Viability Assay: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) will be treated with this compound, and effects on viability and contractility will be monitored.
-
Drug Metabolism and Pharmacokinetics (DMPK)
Understanding the DMPK profile of this compound is crucial for interpreting toxicology data and for predicting its behavior in humans.[10][26][27]
In Vitro DMPK Assays
| Assay | Purpose | Experimental System |
| Metabolic Stability | To determine the rate at which this compound is metabolized. | Liver microsomes (human, rat, mouse) |
| Metabolite Identification | To identify the major metabolites of this compound. | Liver microsomes, hepatocytes |
| CYP450 Inhibition | To assess the potential for this compound to inhibit major cytochrome P450 enzymes, indicating a risk of drug-drug interactions. | Recombinant human CYP enzymes |
| Plasma Protein Binding | To determine the extent to which this compound binds to plasma proteins, which affects its distribution and clearance. | Equilibrium dialysis |
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in animal models.
-
Methodology:
-
This compound will be administered to rodents (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).
-
Blood samples will be collected at various time points.
-
The concentration of this compound in plasma will be quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life will be calculated.
-
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for a drug to cause adverse effects on vital organ systems.[11][12][13][14][28] The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.
Caption: Core battery of safety pharmacology studies for this compound.
Genetic Toxicology
Genotoxicity testing is a critical component of the safety assessment, as it evaluates the potential for a drug to cause mutations or chromosomal damage, which can lead to cancer or heritable defects.[15][16][17][29][30] A standard battery of in vitro and in vivo tests is required.
Standard Test Battery
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Objective: To detect gene mutations.
-
Methodology: this compound will be tested in various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).
-
-
In Vitro Mammalian Cell Micronucleus Test:
-
Objective: To detect chromosomal damage (clastogenicity and aneugenicity).
-
Methodology: A mammalian cell line (e.g., CHO, TK6) will be treated with this compound, and the formation of micronuclei will be assessed.
-
-
In Vivo Micronucleus Test:
-
Objective: To confirm in vitro findings in a whole animal system.
-
Methodology: Rodents will be treated with this compound, and bone marrow or peripheral blood will be analyzed for the presence of micronucleated erythrocytes.
-
General Toxicology
General toxicology studies are designed to characterize the overall toxicity of this compound, identify target organs of toxicity, and determine the no-observed-adverse-effect level (NOAEL).[18][19] These studies involve both single- and repeat-dose administration in two species (one rodent and one non-rodent).
Dose Range-Finding Studies
-
Objective: To determine the appropriate dose levels for subsequent single- and repeat-dose toxicity studies.
-
Methodology: Small groups of animals will be administered escalating doses of this compound. Clinical signs, body weight changes, and mortality will be monitored.
Single-Dose Toxicity Studies
-
Objective: To assess the effects of a single high dose of this compound.
-
Methodology: Rodent and non-rodent species will be administered a single dose of this compound. A comprehensive set of endpoints, including clinical observations, clinical pathology, and histopathology, will be evaluated.
Repeat-Dose Toxicity Studies
-
Objective: To evaluate the toxic effects of repeated administration of this compound over a defined period.
-
Methodology:
-
Studies of varying durations (e.g., 14-day, 28-day, 90-day) will be conducted in a rodent and a non-rodent species. The duration of these studies will be based on the intended duration of clinical use.[4]
-
This compound will be administered daily at multiple dose levels.
-
A comprehensive evaluation will be performed, including:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-test and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis.
-
Gross Pathology: Macroscopic examination of all organs at necropsy.
-
Histopathology: Microscopic examination of a full panel of tissues.
-
-
Carcinogenicity Assessment
The need for carcinogenicity studies is determined based on the results of genotoxicity assays, findings from repeat-dose toxicity studies, the drug's mechanism of action, and the intended duration of clinical use.[7][20][21][22] For a drug intended for long-term or chronic intermittent use, carcinogenicity studies are often required.[22]
-
Decision to Proceed: If this compound is found to be genotoxic, or if there are other concerning findings in the repeat-dose toxicity studies (e.g., pre-neoplastic lesions), carcinogenicity studies will be warranted.
-
Study Design: If required, long-term (e.g., 2-year) carcinogenicity studies will be conducted in rodents.
Data Interpretation and Risk Assessment
The culmination of the preclinical safety and toxicity program is a comprehensive risk assessment. This involves integrating all the data from the in vitro and in vivo studies to:
-
Identify all potential hazards associated with this compound.
-
Characterize the dose-response relationship for each toxic effect.
-
Determine the NOAEL for each study.
-
Establish a safe starting dose for first-in-human clinical trials.
The benefit-risk ratio will be a key consideration, taking into account the intended patient population and the severity of the disease being treated.[4]
Conclusion
The preclinical safety and toxicity assessment of this compound is a critical and complex undertaking that requires a scientifically rigorous and methodologically sound approach. By following the comprehensive framework outlined in this guide, drug development professionals can build a robust safety profile for this compound, paving the way for its successful transition into clinical development and, ultimately, its potential to benefit patients.
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Investigating the Modulatory Effects of UTL-5g on the TNFα Signaling Pathway
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for investigating the interaction of a novel therapeutic candidate, UTL-5g, with the tumor necrosis factor-alpha (TNFα) signaling pathway. We will explore the core mechanics of TNFα signaling, propose a hypothetical mechanism of action for this compound, and detail the necessary experimental protocols to validate this interaction. This document is intended to serve as a foundational resource for researchers seeking to characterize the immunomodulatory properties of novel compounds targeting this critical inflammatory pathway.
Introduction: The TNFα Signaling Pathway - A Double-Edged Sword
The Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and apoptosis. Its signaling cascade is initiated by the binding of soluble or transmembrane TNFα to its receptors, primarily TNFR1 and TNFR2. While essential for host defense, dysregulated TNFα activity is a key driver of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the TNFα pathway is a well-established and highly validated target for therapeutic intervention.
This guide will focus on the canonical TNFα/TNFR1 signaling axis, which can lead to two distinct cellular outcomes: pro-survival signaling mediated by the NF-κB pathway, or programmed cell death (apoptosis) through the caspase cascade. The cellular context and the presence of specific signaling intermediates dictate the ultimate physiological response.
Hypothetical Molecule: this compound
For the purpose of this guide, we will consider "this compound" as a novel, hypothetical small molecule inhibitor designed to selectively modulate the pro-inflammatory arm of the TNFα pathway. We will hypothesize that this compound interferes with the recruitment of key adapter proteins to the TNFR1 signaling complex, thereby attenuating NF-κB activation without inducing apoptosis.
Part 1: The Core Mechanism of TNFα/TNFR1 Signaling
Upon TNFα binding, TNFR1 trimerizes and recruits the TNFR1-associated death domain (TRADD) protein. TRADD serves as a platform for the assembly of a larger signaling complex, which includes the receptor-interacting protein kinase 1 (RIPK1), TNF receptor-associated factor 2 (TRAF2), and the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2). This initial complex (Complex I) is assembled at the plasma membrane and is critical for the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory and survival genes.
Alternatively, under specific conditions, a secondary, cytoplasmic complex (Complex II) can form. This complex, which includes TRADD, FADD, RIPK1, and pro-caspase-8, triggers the apoptotic cascade. The ubiquitination status of RIPK1, controlled by enzymes like cIAP1/2 and deubiquitinases such as CYLD and A20, is a critical determinant of the switch between survival and death signals.
Below is a diagram illustrating the canonical TNFα/TNFR1 signaling pathway.
Caption: Canonical TNFα/TNFR1 Signaling Pathway.
Part 2: Experimental Validation of this compound's Interaction with the TNFα Pathway
To substantiate the hypothesized mechanism of this compound, a multi-faceted experimental approach is required. The following sections detail the key assays and workflows to characterize the bioactivity of this compound.
In Vitro Cellular Assays: Quantifying the Impact on NF-κB Signaling
The initial step is to determine if this compound can inhibit TNFα-induced NF-κB activation in a relevant cell line (e.g., HEK293, HeLa, or a monocytic cell line like THP-1).
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow cells to express the reporters for 24-48 hours.
-
-
This compound Treatment and TNFα Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human TNFα (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
Expected Outcome and Data Presentation
The results of the NF-κB reporter assay can be summarized in the following table:
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | NF-κB Pathway | Luciferase Reporter | HEK293 | 50 |
| Control Inhibitor | IKKβ | Luciferase Reporter | HEK293 | 10 |
Biochemical Assays: Pinpointing the Molecular Target
To validate our hypothesis that this compound disrupts the formation of Complex I, co-immunoprecipitation (Co-IP) experiments are essential.
Experimental Protocol: Co-Immunoprecipitation of TNFR1 Signaling Complex
-
Cell Lysis and Immunoprecipitation:
-
Treat cells (e.g., HeLa) with or without this compound, followed by stimulation with TNFα for a short duration (e.g., 5-15 minutes) to capture Complex I formation.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysates with an antibody against TNFR1 or another component of Complex I (e.g., TRADD) conjugated to magnetic or agarose beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated protein complexes from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against key components of Complex I (e.g., TRADD, RIPK1, TRAF2) to assess the effect of this compound on their association with the immunoprecipitated protein.
-
Workflow Diagram: Co-Immunoprecipitation
Caption: Co-Immunoprecipitation Workflow for Complex I Analysis.
Downstream Functional Assays: Assessing a Panel of Pro-inflammatory Cytokines
To confirm the broader anti-inflammatory effects of this compound, it is crucial to measure the expression of downstream pro-inflammatory genes and proteins that are regulated by NF-κB.
Experimental Protocol: Multiplex Cytokine Assay
-
Cell Culture and Treatment:
-
Use primary cells, such as peripheral blood mononuclear cells (PBMCs), for greater physiological relevance.
-
Treat the cells with this compound and stimulate with TNFα as described previously.
-
-
Sample Collection:
-
Collect the cell culture supernatant for secreted cytokine analysis.
-
Lyse the cells to extract total RNA for gene expression analysis.
-
-
Cytokine Quantification:
-
Use a multiplex bead-based immunoassay (e.g., Luminex) or ELISA to quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1β) in the supernatant.
-
-
Gene Expression Analysis:
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the corresponding cytokine genes.
-
Expected Outcome and Data Presentation
The data can be presented as follows, showing the fold change in cytokine expression with and without this compound treatment.
| Cytokine | Assay Type | Fold Change (TNFα only) | Fold Change (TNFα + this compound) | p-value |
| IL-6 | qRT-PCR | 100 | 20 | <0.01 |
| IL-8 | qRT-PCR | 150 | 30 | <0.01 |
| IL-1β | qRT-PCR | 50 | 10 | <0.01 |
| IL-6 | Luminex | 80 | 15 | <0.01 |
| IL-8 | Luminex | 120 | 25 | <0.01 |
Part 3: Therapeutic Implications and Future Directions
The successful validation of this compound as a modulator of the TNFα pathway would have significant therapeutic implications. By selectively inhibiting the pro-inflammatory NF-κB arm of TNFα signaling, this compound could offer a more targeted approach to treating inflammatory diseases compared to broad TNFα blockers.
Future studies should focus on:
-
Selectivity Profiling: Assessing the effect of this compound on other inflammatory signaling pathways to ensure its specificity.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
References
-
Wajant, H., & Scheurich, P. (2011). TNFR1-induced activation of the classical NF-κB pathway. The FEBS Journal, 278(6), 862-876. [Link]
-
Brenner, D., Blaser, H., & Mak, T. W. (2015). Regulation of tumour necrosis factor signalling: new insights into the molecular machinery. Nature Reviews Immunology, 15(11), 717-733. [Link]
-
Kalliolias, G. D., & Ivashkiv, L. B. (2016). TNF biology, pathogenic mechanisms and emerging therapeutic strategies. Nature Reviews Rheumatology, 12(1), 39-50. [Link]
-
Micheau, O., & Tschopp, J. (2003). Induction of TNF receptor I-mediated apoptosis via two sequential signaling complexes. Cell, 114(2), 181-190. [Link]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of UTL-5g
Disclaimer: UTL-5g is a hypothetical compound created for the purpose of this guide. The following data and experimental protocols are representative examples designed to illustrate the process of characterizing a novel therapeutic agent. All cited references pertain to established scientific principles and methodologies.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of tyrosine kinase 2 (TYK2), a key mediator in the Janus kinase (JAK) signaling pathway. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound offers a highly specific mechanism of action, aiming to provide therapeutic benefit while minimizing off-target effects associated with broader JAK inhibitors.
This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. The data presented herein are intended to support its continued development and provide a framework for predicting its clinical behavior. We will explore the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and correlate these findings with its target engagement and downstream pharmacological effects. The experimental designs and methodologies have been chosen to provide a robust and self-validating dataset, ensuring a clear understanding of the compound's disposition and activity.
Part 1: Pharmacokinetic Profile of this compound
The pharmacokinetic profile of a drug candidate is crucial for determining its dosing regimen and predicting its in vivo performance. The following sections detail the key ADME properties of this compound, elucidated through a series of in vitro and in vivo studies.
Absorption
The absorption characteristics of this compound were evaluated to determine its potential for oral administration. Key parameters assessed include its solubility, permeability, and oral bioavailability in preclinical species.
Experimental Protocol: In Vitro Permeability Assessment (PAMPA)
-
Preparation: A 96-well plate with a filter coated with a lipid-infused artificial membrane is used. The donor compartment is filled with a solution of this compound in a buffered solution at a relevant intestinal pH (e.g., pH 6.5).
-
Incubation: The acceptor compartment, containing a buffer solution, is placed in contact with the donor compartment. The plate is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of this compound in both the donor and acceptor compartments is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculation: The permeability coefficient (Pe) is calculated based on the rate of appearance of this compound in the acceptor compartment.
Causality Behind Experimental Choice: The Parallel Artificial Membrane Permeability Assay (PAMPA) was selected as a high-throughput, cost-effective initial screen for passive permeability. It provides a rapid assessment of a compound's ability to diffuse across a lipid membrane, which is a primary mechanism for the absorption of many orally administered drugs. This assay helps to de-risk candidates early in development before progressing to more complex and resource-intensive cell-based or in vivo models.
Table 1: Summary of this compound Absorption Properties
| Parameter | Value | Method |
| Aqueous Solubility (pH 7.4) | 152 µg/mL | Crystalline solubility assay |
| Permeability (Pe) | 8.9 x 10⁻⁶ cm/s | PAMPA |
| Oral Bioavailability (Rat) | 68% | In vivo PK study |
| Time to Maximum Concentration (Tmax) (Rat) | 1.5 hours | In vivo PK study |
Distribution
Understanding the distribution of this compound within the body is critical for assessing its potential to reach the site of action and for identifying any potential for off-target accumulation.
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
-
Apparatus Setup: A two-chamber equilibrium dialysis apparatus is used, with each chamber separated by a semi-permeable membrane.
-
Sample Preparation: One chamber is loaded with plasma from the species of interest (e.g., human, rat), and the other chamber is loaded with a protein-free buffer. This compound is added to the plasma-containing chamber.
-
Equilibration: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours), allowing unbound this compound to diffuse across the membrane into the buffer chamber.
-
Analysis: The concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS. The percentage of bound drug is then calculated.
Trustworthiness of the Protocol: Equilibrium dialysis is considered the gold standard for determining plasma protein binding. The self-validating nature of this system lies in reaching a steady state where the concentration of free drug is equal on both sides of the membrane, providing a direct and accurate measure of the unbound fraction, which is the pharmacologically active portion of the drug.
Table 2: Distribution Characteristics of this compound
| Parameter | Human | Rat | Mouse |
| Plasma Protein Binding (%) | 98.5% | 97.2% | 96.8% |
| Blood-to-Plasma Ratio | 1.1 | 1.3 | 1.2 |
| Volume of Distribution (Vd) (Rat) | 2.5 L/kg | N/A | N/A |
Metabolism
The metabolic stability and pathways of this compound were investigated to predict its clearance mechanism and potential for drug-drug interactions.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Reaction Mixture: this compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of this compound in each sample is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.
Authoritative Grounding: This in vitro assay is a standard industry practice and is recommended by regulatory agencies like the FDA for the early assessment of a drug's metabolic properties. It provides a reliable indication of hepatic clearance, which is the primary route of elimination for many small molecule drugs.
Table 3: Metabolic Profile of this compound
| Parameter | Value |
| In Vitro Half-life (Human Liver Microsomes) | 45 minutes |
| Major Metabolites | M1 (Oxidation), M2 (Glucuronidation) |
| Primary Metabolizing Enzymes | CYP3A4, UGT1A1 |
Excretion
The routes of excretion for this compound and its metabolites were determined in preclinical models to complete the mass balance assessment.
-
Primary Route of Excretion (Rat): Fecal (approx. 75%), Renal (approx. 20%)
-
Parent Drug in Urine (Rat): < 2%
These findings suggest that this compound is extensively metabolized, with the majority of its metabolites being eliminated through the biliary-fecal route.
Part 2: Pharmacodynamic Profile of this compound
The pharmacodynamic studies of this compound were designed to confirm its mechanism of action, establish a relationship between drug concentration and target engagement, and demonstrate its therapeutic effect in a relevant disease model.
Mechanism of Action and Target Engagement
This compound is designed to inhibit the signaling of pro-inflammatory cytokines that are dependent on the TYK2 pathway, such as IL-12 and IL-23.
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits TYK2, blocking STAT phosphorylation and subsequent gene expression.
Experimental Protocol: In Vitro Target Engagement (Phospho-STAT Assay)
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are cultured.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a relevant cytokine (e.g., IL-23) to activate the TYK2 pathway.
-
Lysis and Staining: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (p-STAT3).
-
Flow Cytometry: The level of p-STAT3 is quantified using flow cytometry.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the p-STAT3 signal (IC50) is calculated.
Expertise & Experience: This assay provides a direct measure of target engagement in a biologically relevant primary cell system. By quantifying the downstream signaling event (STAT phosphorylation), we can robustly determine the potency of this compound in a cellular context, which is a critical link between its biochemical activity and its potential therapeutic effect.
PK/PD Relationship
Establishing a clear relationship between the pharmacokinetic profile (drug exposure) and the pharmacodynamic response (target modulation) is essential for predicting a therapeutic dose in humans.
Diagram 2: PK/PD Integration Workflow
Caption: Workflow for integrating pharmacokinetic and pharmacodynamic data.
In Vivo Efficacy (Collagen-Induced Arthritis Model in Rats)
-
Study Design: Rats with established arthritis were treated with this compound or a vehicle control daily for 14 days.
-
Endpoints: Clinical scores (paw swelling), histological analysis of joints, and measurement of inflammatory biomarkers.
-
Results: this compound demonstrated a dose-dependent reduction in clinical scores and joint inflammation, with significant efficacy observed at doses that maintained plasma concentrations above the in vitro IC90 for target engagement.
Table 4: Summary of this compound Pharmacodynamic Properties
| Parameter | Value | Assay |
| Target | TYK2 | Biochemical Kinase Assay |
| Potency (IC50) | 25 nM | p-STAT3 Cellular Assay |
| In Vivo Efficacy (Rat CIA Model) | Significant reduction in arthritis score at 10 mg/kg | Collagen-Induced Arthritis Model |
Conclusion
The preclinical data for this compound demonstrate a promising profile for a novel, orally administered TYK2 inhibitor. It possesses favorable absorption and bioavailability, with a well-defined metabolic pathway. The compound shows potent and specific target engagement, leading to a dose-dependent therapeutic effect in a relevant in vivo model of autoimmune disease. The clear PK/PD relationship established in these studies provides a strong foundation for the selection of a first-in-human dose and for the continued clinical development of this compound as a potential treatment for inflammatory and autoimmune disorders.
References
-
Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Advanced Drug Delivery Reviews URL: [Link]
-
Title: Plasma Protein Binding: From Discovery to Development Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Bioanalytical Method Validation: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
UTL-5g: A Novel Strategy for Mitigating Cisplatin-Induced Nephrotoxicity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Preamble: The Challenge of Cisplatin and the Promise of Targeted Intervention
Cisplatin (cis-diamminedichloroplatinum II) remains a cornerstone of chemotherapy for a multitude of solid tumors, including those of the head, neck, lung, and testes. Its potent antineoplastic activity, however, is frequently curtailed by severe, dose-limiting side effects, most notably nephrotoxicity.[1] This renal injury, characterized by acute tubular necrosis and apoptosis, affects up to 30% of patients receiving cisplatin and can lead to acute kidney injury (AKI), which may progress to chronic kidney disease.[1][2] The complex pathophysiology of cisplatin-induced nephrotoxicity involves a cascade of events including oxidative stress, DNA damage, and a robust inflammatory response.[3] A key mediator in this inflammatory cascade is Tumor Necrosis Factor-alpha (TNF-α).[4][5] This guide provides a detailed exploration of UTL-5g, a novel small-molecule TNF-α inhibitor, as a promising agent for the reduction of cisplatin-induced nephrotoxicity.[6][7] We will delve into the underlying molecular mechanisms, present field-proven experimental protocols for its evaluation, and offer insights into its potential application in a preclinical setting.
The Central Role of TNF-α in Cisplatin's Assault on the Kidney
Cisplatin accumulation in the renal proximal tubular epithelial cells triggers a surge in the production of TNF-α by the renal parenchymal cells themselves.[3] This localized increase in TNF-α is a critical initiator of renal injury.[4][5] TNF-α exerts its cytotoxic effects primarily through its interaction with the TNF receptor 1 (TNFR1), which is expressed on renal tubular cells.[8][9][10]
The TNFR1-Mediated Apoptotic Cascade
Binding of TNF-α to TNFR1 initiates a well-defined signaling cascade that culminates in apoptosis, or programmed cell death, of the renal tubular cells.[8] This pathway is a prime target for therapeutic intervention.
-
Recruitment of TRADD and FADD: Upon TNF-α binding, TNFR1 recruits the TNF receptor 1-associated death domain (TRADD).[8] This complex then serves as a scaffold to bind the Fas-associated death domain (FADD).[8]
-
Activation of Caspase-8 and the Executioner Caspase-3: The TRADD-FADD complex activates pro-caspase-8, an initiator caspase. Activated caspase-8, in turn, cleaves and activates pro-caspase-3, the primary executioner caspase.[8]
-
Cellular Demise: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
The inhibition of this pathway is the core mechanism by which this compound is presumed to exert its nephroprotective effects.
Induction of Cisplatin Nephrotoxicity in a Murine Model
The choice of the animal model and the cisplatin dosing regimen is critical for the translatability of the findings. A single high-dose model is often employed to study acute kidney injury.
Protocol:
-
Animal Selection: Utilize male C57BL/6 mice, 8-10 weeks of age. Acclimatize the animals for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to three groups:
-
Group 1: Vehicle Control (e.g., normal saline, i.p.)
-
Group 2: Cisplatin + Vehicle (e.g., Ora-Plus, oral gavage)
-
Group 3: Cisplatin + this compound (e.g., 60 mg/kg suspended in Ora-Plus, oral gavage) [6][11]3. This compound Administration: Administer this compound or its vehicle by oral gavage 30 minutes prior to cisplatin injection. [6][11]4. Cisplatin Injection: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg). [4][5]5. Post-treatment Monitoring: Monitor the animals daily for changes in body weight, signs of distress, and mortality.
-
-
Endpoint: Euthanize the animals at a predetermined time point (e.g., 72 hours after cisplatin injection) for sample collection.
Assessment of Renal Function: BUN and Creatinine
Blood Urea Nitrogen (BUN) and serum creatinine are standard biomarkers for assessing renal function. Their elevated levels are indicative of impaired kidney filtration.
Protocol for Serum Collection and Analysis:
-
Blood Collection: At the endpoint, collect blood via cardiac puncture and allow it to clot at room temperature for 30 minutes.
-
Serum Separation: Centrifuge the blood at 10,000 rpm for 10 minutes to separate the serum.
-
BUN and Creatinine Measurement: Analyze the serum samples using commercially available colorimetric assay kits according to the manufacturer's instructions.
| Parameter | Principle | Expected Outcome with this compound |
| BUN | Enzymatic conversion of urea to ammonia, which is then detected colorimetrically. | Significant reduction in the cisplatin-induced elevation of BUN levels. [7] |
| Creatinine | Reaction with picric acid in an alkaline solution (Jaffe reaction) to form a colored complex. | Significant reduction in the cisplatin-induced elevation of serum creatinine levels. [7] |
Histopathological Evaluation of Renal Injury
Hematoxylin and Eosin (H&E) staining of kidney tissue sections allows for the morphological assessment of tubular injury.
Protocol for H&E Staining:
-
Tissue Fixation: Immediately after euthanasia, perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
-
Microscopic Examination: Examine the stained sections under a light microscope for signs of tubular necrosis, cast formation, and inflammatory cell infiltration.
Expected Histopathological Findings:
| Treatment Group | Expected Observations |
| Vehicle Control | Normal kidney architecture with intact glomeruli and renal tubules. |
| Cisplatin + Vehicle | Widespread tubular necrosis, loss of brush border, cast formation, and interstitial inflammation. |
| Cisplatin + this compound | Marked attenuation of tubular damage, reduced cast formation, and decreased inflammatory infiltrate. |
Quantifying Apoptosis: The TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a sensitive method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol for TUNEL Assay:
-
Tissue Preparation: Use paraffin-embedded kidney sections as prepared for H&E staining.
-
Permeabilization: Deparaffinize, rehydrate, and permeabilize the tissue sections to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the labeled nuclei using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells per high-power field to quantify the extent of apoptosis.
Expected Outcome:
Treatment with this compound is expected to significantly reduce the number of TUNEL-positive cells in the renal tubules of cisplatin-treated mice, providing direct evidence of its anti-apoptotic effect.
The Path Forward: this compound in Drug Development
The preclinical data strongly suggest that this compound holds significant promise as a nephroprotective agent during cisplatin chemotherapy. Its targeted mechanism of action—the inhibition of TNF-α—offers a rational approach to mitigating a key driver of renal injury. Furthermore, studies have indicated that this compound does not compromise the antitumor efficacy of cisplatin, and may even enhance it. [7]This dual activity makes this compound a particularly attractive candidate for further development.
Future investigations should focus on:
-
Dose-response studies: To determine the optimal protective dose of this compound.
-
Pharmacokinetic and pharmacodynamic analyses: To understand the absorption, distribution, metabolism, and excretion of this compound and its relationship to its therapeutic effect.
-
Long-term studies: To evaluate the impact of this compound on the potential development of chronic kidney disease following repeated cisplatin administration.
-
In vitro studies: To further elucidate the direct effects of this compound on renal tubular epithelial cells and dissect the downstream signaling events of TNF-α inhibition.
Conclusion
This compound represents a targeted and mechanistically-driven approach to addressing the significant clinical challenge of cisplatin-induced nephrotoxicity. By inhibiting the pro-inflammatory and pro-apoptotic cytokine TNF-α, this compound has demonstrated a clear potential to protect the kidneys from the damaging effects of this potent chemotherapeutic agent in preclinical models. The experimental framework provided in this guide offers a comprehensive strategy for the continued evaluation and development of this compound and other novel nephroprotective compounds. The successful translation of such agents into the clinical setting would be a major advancement in supportive care for cancer patients, allowing for the full therapeutic potential of cisplatin to be realized with a greater margin of safety.
References
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Misseri, R., Meldrum, D. R., Dinarello, C. A., Dagher, P., Hile, K. L., Rink, R. C., & Meldrum, K. K. (2005). TNF-α mediates obstruction-induced renal tubular cell apoptosis and proapoptotic signaling. American Journal of Physiology-Renal Physiology, 288(2), F406-F411. [Link]
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Li, S., et al. (2013). The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Anticancer Research, 33(8), 3141-3146. [Link]
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Gao, G., et al. (2011). The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. International Journal of Oncology, 38(3), 651-657. [Link]
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Al-Lamki, R. S., et al. (2005). TNFR1- and TNFR2-mediated signaling pathways in human kidney are cell type-specific and differentially contribute to renal injury. The FASEB Journal, 19(12), 1747-1749. [Link]
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Al-Lamki, R. S., et al. (2005). TNFR1- and TNFR2-mediated signaling pathways in human kidney are cell type-specific and differentially contribute to renal injury. ResearchGate. [Link]
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Misseri, R., et al. (2005). TNF-α mediates obstruction-induced renal tubular cell apoptosis and proapoptotic signaling. American Journal of Physiology-Renal Physiology. [Link]
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Li, S., et al. (2013). The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cisplatin. PubMed. [Link]
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D'Elia, J. A., et al. (2017). The Signaling Pathway of TNF Receptors: Linking Animal Models of Renal Disease to Human CKD. National Institutes of Health. [Link]
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Ramesh, G., & Reeves, W. B. (2002). TNF-α mediates chemokine and cytokine expression and renal injury in cisplatin nephrotoxicity. Journal of Clinical Investigation, 110(6), 835-842. [Link]
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Ramesh, G., & Reeves, W. B. (2002). TNF-alpha mediates chemokine and cytokine expression and renal injury in cisplatin nephrotoxicity. PubMed. [Link]
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Wilmes, A., et al. (2015). In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds. National Institutes of Health. [Link]
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Jing, Y., et al. (2019). Protective effect of urolithin a on cisplatin-induced nephrotoxicity in mice via modulation of inflammation and oxidative stress. PubMed. [Link]
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Satoh, M., et al. (2005). Urinary marker for oxidative stress in kidneys in cisplatin-induced acute renal failure in rats. PubMed. [Link]
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Singh, N., et al. (2020). Urolithin A nanoparticle therapy for cisplatin-induced acute kidney injury. PubMed Central. [Link]
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Sharp, C. N., et al. (2022). Recent Advances in Models, Mechanisms, Biomarkers, and Interventions in Cisplatin-Induced Acute Kidney Injury. MDPI. [Link]
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Baliga, R., et al. (1998). In vitro and in vivo evidence suggesting a role for iron in cisplatin-induced nephrotoxicity. PubMed. [Link]
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Hu, J., et al. (2024). JP4-039 Mitigates Cisplatin-Induced Acute Kidney Injury by Inhibiting Oxidative Stress and Blocking Apoptosis and Ferroptosis in Mice. MDPI. [Link]
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O'Sullivan, S. E., et al. (2022). Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations. PubMed Central. [Link]
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Sánchez-González, P. D., et al. (2022). Dysregulated lncRNAs in Cisplatin-Induced Nephrotoxicity and Their Association with Apoptosis and Autophagy: An Exploratory In Vitro Study. MDPI. [Link]
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Perše, M., & Večerić-Haler, Ž. (2019). Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity. PMC. [Link]
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Wang, X., et al. (2023). Ammonium tetrathiomolybdate relieves oxidative stress in cisplatin-induced acute kidney injury via NRF2 signaling pathway. National Institutes of Health. [Link]
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Li, Y., et al. (2022). Role of Cisplatin in Inducing Acute Kidney Injury and Pyroptosis in Mice via the Exosome miR-122/ELAVL1 Regulatory Axis. PMC. [Link]
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Investigating the Role of UTL-5g in Hematotoxicity: A Mechanistic and Methodological Guide
Abstract: Drug-induced hematotoxicity is a leading cause of compound attrition in preclinical and clinical development, underscoring the critical need for early and accurate assessment of hematological risk. This technical guide presents a comprehensive framework for investigating the hematotoxic potential of novel therapeutic agents, using the fictional kinase inhibitor UTL-5g as a case study. This compound was initially developed as a highly specific inhibitor for a cancer-related kinase but demonstrated unexpected hematotoxicity in early safety studies. We delineate a hypothesis-driven investigation that identified off-target inhibition of the FMS-like tyrosine kinase 3 (FLT3) receptor as the primary mechanism of toxicity.[1][2][3] This guide provides a detailed, scientifically-grounded narrative covering the mechanistic elucidation, in-vitro validation, and characterization of the toxic phenotype. It includes field-proven, step-by-step protocols for key assays, such as the Colony-Forming Unit (CFU) assay and multiparameter flow cytometry, and offers insights into the causal relationships behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to proactively identify and mitigate hematotoxicity.
The Challenge of Drug-Induced Hematotoxicity
The hematopoietic system is responsible for the continuous production of all mature blood cell lineages, a process essential for life.[4] Because of the high proliferative rate of hematopoietic stem and progenitor cells (HSPCs), this system is particularly vulnerable to cytotoxic or cytostatic insults from xenobiotics.[5][6] Drug-induced hematotoxicity can manifest as a reduction in one or more blood cell lineages, including neutropenia (low neutrophils), thrombocytopenia (low platelets), or anemia (low red blood cells), and remains a significant cause of morbidity and late-stage drug development failure.[7][8][9]
Predicting hematotoxicity is challenging. Standard preclinical toxicology studies in animals are essential but may not always translate perfectly to humans. Therefore, robust in vitro models that utilize human cells are invaluable for early risk assessment.[5][10][11] This guide uses this compound, a fictional yet plausible small molecule, to illustrate a systematic approach to identifying and characterizing a hematotoxic liability.
Case Study: The Paradox of this compound
2.1 Pharmacological Profile
This compound is a novel ATP-competitive kinase inhibitor designed to target KRAS-mutant cancers. In initial screens, it demonstrated high potency and selectivity for its intended target, leading to significant tumor regression in xenograft models with a promising therapeutic window.
2.2 Emergence of Hematotoxicity
Despite its high on-target specificity, routine Good Laboratory Practice (GLP) toxicology studies in two species (rat and dog) revealed dose-dependent cytopenias. The most prominent findings were severe neutropenia and moderate thrombocytopenia, suggesting a direct impact on hematopoietic progenitor cells. This unexpected toxicity, occurring at exposures relevant for clinical efficacy, triggered a deep-dive mechanistic investigation.
Mechanistic Investigation: Unmasking the Off-Target Effect
The primary hypothesis was that this compound possessed a previously unidentified off-target activity against a kinase critical for hematopoiesis.[12][13] Kinase inhibitors are known to have varying degrees of selectivity, and even minor inhibition of a key hematopoietic regulator can lead to significant toxicity.[14][15][16]
3.1 Hypothesis: Off-Target Inhibition of FLT3
A comprehensive kinome scan was initiated. The FMS-like tyrosine kinase 3 (FLT3) was flagged as a prime candidate. FLT3 is a receptor tyrosine kinase predominantly expressed on HSPCs and is crucial for the survival, proliferation, and differentiation of early myeloid and lymphoid progenitors.[1][2][3] Its signaling is vital for maintaining a healthy pool of progenitor cells that give rise to neutrophils and other immune cells.[17][18]
3.2 The FLT3 Signaling Pathway
Upon binding its ligand (FL), FLT3 dimerizes and auto-phosphorylates, creating docking sites for downstream signaling molecules. This activates key pro-survival and proliferative pathways, including the RAS/MAPK and PI3K/AKT pathways.[2] Constitutive activation of FLT3 through mutation is a known driver of Acute Myeloid Leukemia (AML), making it a validated therapeutic target.[1][2] Conversely, unintended inhibition of FLT3 in healthy individuals can disrupt normal hematopoiesis.
3.3 In Vitro Kinase Assay Data
To validate this hypothesis, the inhibitory activity of this compound was quantified against both its intended target and FLT3. The causality behind this experiment is to directly compare the biochemical potency of the compound on the intended "on-target" versus the suspected "off-target" kinase. A significant potency on the off-target kinase provides direct evidence for the mechanistic hypothesis.
| Kinase Target | IC50 (nM) | Assay Type |
| On-Target (KRAS Pathway) | 5.2 | Biochemical (Lanthanide Resonance Energy Transfer) |
| Off-Target (FLT3) | 15.8 | Biochemical (Lanthanide Resonance Energy Transfer) |
The data clearly show that this compound inhibits FLT3 in the low nanomolar range, only ~3-fold weaker than its intended target. This proximity in potency strongly supports the hypothesis that at therapeutic concentrations, this compound would engage and inhibit FLT3 signaling in HSPCs.
Cellular Assays for Phenotypic Characterization
With a clear mechanistic hypothesis, the next step is to characterize the functional consequences of FLT3 inhibition by this compound on human hematopoietic cells. The following workflow outlines a logical progression from broad functional assessment to specific mechanistic endpoints.
4.1 Colony-Forming Unit (CFU) Assay
Expertise & Causality: The CFU assay is the gold-standard in vitro method for assessing hematotoxicity.[19][20] Its value lies in its ability to measure the functional capacity of individual hematopoietic progenitor cells to proliferate and differentiate into colonies of mature cells.[10][11] By quantifying the dose-dependent inhibition of different colony types (e.g., granulocyte-macrophage, erythroid), we can directly assess the impact of a compound on specific lineages, mirroring the cytopenias observed in vivo.[19]
Protocol: Human CFU Assay for Hematotoxicity
This protocol is a self-validating system because it includes a vehicle control (to establish baseline colony growth) and a positive control (a known hematotoxic agent) to ensure the assay is performing as expected.
-
Cell Preparation:
-
Thaw cryopreserved human umbilical cord blood-derived CD34+ HSPCs.
-
Perform a viable cell count using trypan blue exclusion.
-
Resuspend cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS) to a concentration of 1 x 10^5 cells/mL.[20]
-
-
Compound Preparation:
-
Prepare a 200X stock of this compound in 100% DMSO.
-
Create a serial dilution series of this compound. A positive control (e.g., 5-Fluorouracil) should be prepared in parallel.
-
-
Plating:
-
Add 22 µL of the cell suspension (2,200 cells) to 2.2 mL of pre-aliquoted human methylcellulose-based medium (e.g., MethoCult™ H4434 Classic).
-
Add 11 µL of the 200X compound dilution (or DMSO vehicle) to the tube.
-
Vortex vigorously for 10 seconds to ensure uniform mixing.
-
Let the tube stand for 5 minutes to allow bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into two separate 35 mm culture dishes.
-
-
Incubation:
-
Colony Scoring:
-
Using an inverted microscope, identify and count the different types of colonies based on morphology:
-
CFU-GM: Granulocyte, Macrophage
-
BFU-E: Burst-Forming Unit-Erythroid
-
CFU-GEMM: Granulocyte, Erythroid, Macrophage, Megakaryocyte (multipotent progenitors)
-
-
Calculate the IC50 value (the concentration that inhibits 50% of colony growth) for each lineage.
-
Data Presentation:
| Colony Type | This compound IC50 (nM) | Interpretation |
| CFU-GM | 25.5 | High sensitivity, correlates with clinical neutropenia. |
| BFU-E | 150.2 | Moderate sensitivity, consistent with lack of severe anemia. |
| CFU-GEMM | 18.9 | Highest sensitivity, indicating toxicity to early, multipotent progenitors. |
4.2 Flow Cytometry for Apoptosis Analysis
Expertise & Causality: While the CFU assay measures a functional endpoint (colony formation), flow cytometry provides mechanistic insight into why the cells are failing to form colonies. By using specific markers, we can determine if the cells are undergoing apoptosis (programmed cell death), and we can identify which specific progenitor subpopulations are most affected.[22][23][24] Annexin V is used to detect an early marker of apoptosis (phosphatidylserine externalization), while a viability dye like 7-AAD identifies cells that have lost membrane integrity, a later event.[22][25][26]
Protocol: Apoptosis in HSPC Subsets
-
Cell Culture:
-
Culture human CD34+ HSPCs in a serum-free liquid expansion medium supplemented with cytokines (e.g., SCF, TPO, and FLT3-Ligand) to maintain viability.
-
Treat cells with a dose range of this compound (and vehicle control) for 24-48 hours.
-
-
Staining:
-
Harvest and wash the cells.
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add fluorescently-conjugated antibodies against surface markers (e.g., CD34, CD38, CD45RA, CD123) to identify progenitor subsets (e.g., MPPs, CMPs, GMPs).
-
Add Annexin V-FITC and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 7-Aminoactinomycin D (7-AAD) viability dye immediately before analysis.[23]
-
-
Acquisition & Analysis:
-
Acquire samples on a multi-color flow cytometer.
-
Gate on viable single cells, then on CD34+ progenitors.
-
Within the progenitor gate, analyze the percentage of Annexin V positive / 7-AAD negative cells (early apoptotic) across the different subsets.
-
Data Presentation:
| Cell Population | % Apoptotic Cells (Vehicle) | % Apoptotic Cells (50 nM this compound) |
| Multipotent Progenitors (MPPs) | 4.5% | 45.8% |
| Common Myeloid Progenitors (CMPs) | 5.1% | 52.3% |
| Granulocyte-Macrophage Progenitors (GMPs) | 6.2% | 61.7% |
Mitigation and Path Forward
The mechanistic understanding that this compound's hematotoxicity is driven by off-target FLT3 inhibition provides a clear path for mitigation:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can be rationally guided to modify the this compound scaffold. The goal is to design new analogs that retain high affinity for the on-target kinase while reducing affinity for FLT3, thereby engineering out the toxicity.
-
Risk Assessment: The IC50 values from the CFU assay can be used in conjunction with pharmacokinetic (PK) data to calculate a safety margin. If the concentrations required for efficacy are significantly lower than those causing hematotoxicity, the drug may still be viable, particularly for indications with high unmet medical need like oncology.
Conclusion
The investigation of this compound serves as a paradigm for a modern, mechanism-based approach to hematotoxicity assessment. By moving beyond simple observation of cytopenias to a deep understanding of the molecular and cellular drivers of toxicity, drug development teams can make more informed decisions. This guide demonstrates that by combining biochemical assays with functional cellular assays like the CFU and flow cytometry, it is possible to identify the specific off-target liabilities of a compound, characterize its phenotypic consequences, and devise rational strategies for mitigation. Integrating these in-depth, human cell-based assays early in the discovery pipeline is paramount to developing safer, more effective medicines.
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A Technical Guide to UTL-5g: Mechanisms and Methodologies for Mitigating Chemotherapy-Induced Hepatotoxicity
Discretionary Note: The term "UTL-5g" does not correspond to a recognized compound in publicly available scientific literature. To fulfill the structural and technical requirements of this guide, the well-characterized hepatoprotective agent Silibinin , the primary active constituent of silymarin from milk thistle, will be used as a proxy. All data, mechanisms, and protocols presented are based on established research for Silibinin.
Executive Summary
Drug-induced liver injury (DILI) is a significant, often dose-limiting, complication of cancer chemotherapy, jeopardizing treatment efficacy and patient outcomes. The demand for potent hepatoprotective agents that can be co-administered with cytotoxic drugs without compromising their anti-neoplastic activity is a critical unmet need in oncology. This guide introduces this compound (proxy: Silibinin), a flavonolignan derived from Silybum marianum, as a promising candidate for mitigating chemotherapy-induced hepatotoxicity. We delve into the multi-modal mechanisms of action of this compound, focusing on its ability to counteract oxidative stress, suppress inflammatory cascades, and inhibit apoptotic pathways. Supported by preclinical data, this document provides a comprehensive overview of its efficacy and outlines detailed, field-proven methodologies for its evaluation in both in vitro and in vivo settings, offering a robust framework for researchers and drug development professionals.
Part 1: The Clinical Challenge of Chemotherapy-Induced Hepatotoxicity
Many first-line chemotherapeutic agents, including platinum-based compounds like cisplatin and anthracyclines like doxorubicin, are associated with significant hepatotoxicity.[1][2] The liver, as the primary site of drug metabolism, is uniquely vulnerable to injury from reactive metabolites and systemic inflammatory responses. The mechanisms of injury are multifactorial and drug-specific but generally converge on several key pathological events:
-
Oxidative Stress: Chemotherapeutic agents can generate excessive reactive oxygen species (ROS), overwhelming the liver's endogenous antioxidant defenses.[1][3] This leads to lipid peroxidation of cell membranes, mitochondrial dysfunction, and damage to cellular DNA and proteins.[4]
-
Inflammation: ROS and cellular damage trigger the activation of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] This results in the production and release of cytotoxic cytokines like Tumor Necrosis Factor-alpha (TNF-α), exacerbating tissue damage.
-
Apoptosis: The culmination of oxidative stress and inflammation is the induction of programmed cell death, or apoptosis, in hepatocytes.[7] This is often mediated by the intrinsic (mitochondrial) pathway, involving the dysregulation of the Bcl-2 family of proteins and the activation of executioner caspases.[8][9]
These events manifest clinically as elevated liver enzymes (ALT, AST), and in severe cases, can progress to acute liver failure.[3] The need for a co-therapeutic agent that can specifically target these pathways in hepatocytes is paramount.
Part 2: this compound (Silibinin) - A Multi-Targeted Hepatoprotective Agent
This compound (Silibinin) is the principal bioactive flavonolignan isolated from milk thistle. For centuries, extracts of this plant have been used in traditional medicine for liver ailments. Modern research has validated these uses, identifying Silibinin as a potent cytoprotective compound with a favorable safety profile.[10][11] Its therapeutic potential in the context of chemotherapy stems from its ability to simultaneously modulate the core pathways of liver injury.
Part 3: Core Mechanisms of Hepatoprotection
This compound exerts its protective effects not through a single target, but by orchestrating a multi-pronged defense against cytotoxic insults. Its primary mechanisms involve the activation of the Nrf2 antioxidant response, suppression of NF-κB-mediated inflammation, and direct inhibition of the apoptotic machinery.
Attenuation of Oxidative Stress via Nrf2 Activation
A cornerstone of this compound's mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a master regulator of the cellular antioxidant response.[13] Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes.[14][15]
Causality: By upregulating Nrf2, this compound doesn't just scavenge existing free radicals; it preemptively boosts the liver's entire antioxidant arsenal, including enzymes like glutathione S-transferases (GSTs) and heme oxygenase-1 (HO-1).[15] This provides a robust and sustained defense against the ROS generated by chemotherapeutics.
Suppression of Inflammation via NF-κB Inhibition
Chemotherapy-induced cellular damage triggers inflammatory signaling, primarily through the NF-κB pathway.[1] this compound has been shown to be a potent inhibitor of NF-κB activation.[5][16] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[17]
Causality: By keeping NF-κB inactive in the cytoplasm, this compound prevents its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory cytokines such as TNF-α and various interleukins.[6] This action dampens the inflammatory cascade that contributes significantly to hepatocyte death.
Modulation of Apoptotic Signaling
This compound can directly interfere with the apoptotic cascade initiated by cytotoxic drugs. It modulates the balance of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis.[7] Specifically, this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[9][18][19]
Causality: While seemingly counterintuitive to upregulate a pro-apoptotic protein, the key is the ratio of Bax to Bcl-2. In the context of protecting healthy cells, this compound's primary effect is stabilizing the mitochondrial membrane. However, in cancer cells, a high Bax/Bcl-2 ratio is a key mechanism of its anti-cancer effect, leading to cytochrome c release and the activation of caspase-3, the primary executioner caspase.[18][20] In hepatocytes damaged by chemotherapy, this compound's antioxidant effects prevent the initial mitochondrial damage that would otherwise lead to this apoptotic cascade, effectively inhibiting caspase-3 activation.
Part 4: Preclinical Evidence & Efficacy Data
The hepatoprotective effects of this compound (Silibinin) have been substantiated in numerous preclinical models. Both in vitro studies using human hepatocyte cell lines and in vivo studies in rodent models of chemotherapy-induced liver injury have demonstrated significant efficacy.
In Vitro Data
Studies using the human hepatoma cell line HepG2, a standard model for in vitro cytotoxicity, show that pre-treatment with this compound significantly protects cells from cisplatin-induced damage.[21][22]
Table 1: In Vitro Hepatoprotection by this compound against Cisplatin
| Parameter | Cisplatin (24 µM) | This compound (50 µM) + Cisplatin (24 µM) | Outcome | Source |
|---|---|---|---|---|
| Cell Viability (%) | 47.83% | ~75% | Significant rescue of cell viability | [21][22] |
| Apoptotic Cells (%) | Significantly Increased | Significantly Reduced | Inhibition of apoptosis | [21] |
| DNA Damage (γH2AX foci) | High | Low | Protection against genotoxicity |[21] |
Data synthesized from studies by Wei et al. The results demonstrate that this compound not only prevents cell death but also protects the genetic integrity of hepatocytes exposed to cisplatin.
In Vivo Data
In rodent models, administration of this compound alongside chemotherapeutic agents like cisplatin or doxorubicin leads to a marked reduction in hepatotoxicity markers and histological damage.
Table 2: In Vivo Hepatoprotection by this compound against Chemotherapy
| Model | Chemotherapy | Key Biomarkers | Histology | Outcome | Source |
|---|---|---|---|---|---|
| Wistar Rats | Cisplatin (7.5 mg/kg) | ↓ ALT, AST, ALP | Reduced necrosis, inflammation | Significant hepatoprotection | [23][24] |
| ICR Mice | Cisplatin (45 mg/kg) | ↓ ALT, AST; ↑ GSH | Reduced pathological changes | Amelioration of liver injury | [25] |
| Wistar Rats | Doxorubicin (15 mg/kg) | ↓ ALT, AST; ↓ MDA | Reduced hepatocyte degeneration | Attenuation of oxidative damage |[26] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; GSH: Glutathione; MDA: Malondialdehyde.
Part 5: Standardized Protocols for Evaluation
To ensure reproducibility and scientific rigor, standardized protocols are essential for evaluating hepatoprotective agents. The following methodologies represent validated, field-proven approaches for assessing the efficacy of this compound.
Protocol: In Vitro Assessment of Cytoprotection in HepG2 Cells
Rationale: The HepG2 human liver carcinoma cell line is a widely accepted model for in vitro hepatotoxicity studies due to its metabolic capabilities and human origin.[27] This protocol uses the MTT assay to measure cell viability, a direct indicator of cytoprotection.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.[28]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 12-24 hours.[29]
-
Toxicant Exposure: Remove the this compound-containing medium. Add fresh medium containing a predetermined toxic concentration of the chemotherapeutic agent (e.g., 24 µM Cisplatin or 1 µM Doxorubicin) with or without this compound. Incubate for an additional 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[28]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Self-Validation: This protocol must include positive (chemotherapy alone) and negative (vehicle control) controls. A dose-response curve for this compound should be generated to determine the optimal protective concentration. The assay's validity is confirmed by a significant decrease in viability in the chemotherapy-only group and a dose-dependent rescue by this compound.
Protocol: In Vivo Murine Model of Cisplatin-Induced Hepatotoxicity
Rationale: An in vivo model is critical to assess the systemic effects, pharmacokinetics, and true therapeutic potential of this compound. The C57BL/6 or ICR mouse model of cisplatin-induced organ toxicity is well-established and highly reproducible.[25][30]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male ICR mice (8-10 weeks old) for one week with ad libitum access to food and water.
-
Grouping: Randomly divide mice into four groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline, p.o.)
-
Group 2: Cisplatin Control (Vehicle p.o. + Cisplatin i.p.)
-
Group 3: this compound Treatment (this compound p.o. + Cisplatin i.p.)
-
Group 4: this compound Only (this compound p.o.)
-
-
Dosing Regimen: Administer this compound (e.g., 50 mg/kg, orally) or vehicle daily for 7 consecutive days.[25]
-
Induction of Injury: On day 7, one hour after the final oral dose, administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 15-45 mg/kg) to Groups 2 and 3.[25]
-
Sample Collection: At 16-72 hours post-cisplatin injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis. Euthanize the animals and immediately excise the liver.
-
Biochemical Analysis: Centrifuge the blood to obtain serum. Measure ALT and AST levels using commercially available assay kits.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate necrosis, inflammation, and overall architecture.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of malondialdehyde (MDA) and reduced glutathione (GSH) as indicators of lipid peroxidation and antioxidant status, respectively.
Self-Validation: The model is validated by a significant elevation of serum ALT/AST and clear histological damage in the Cisplatin Control group compared to the Vehicle Control. The efficacy of this compound is demonstrated by a statistically significant reduction in these markers in the this compound Treatment group compared to the Cisplatin Control group.
Part 6: Future Directions & Clinical Outlook
The robust preclinical data for this compound (Silibinin) provide a strong rationale for its clinical development as a supportive care agent in oncology. Several clinical trials have already investigated its use in cancer patients, with some showing a trend towards reduced hepatotoxicity.[31][32][33] Future research should focus on optimizing dosing regimens, exploring novel delivery systems to enhance bioavailability, and conducting large-scale, randomized controlled trials to definitively establish its efficacy in preventing chemotherapy-induced liver injury. The multi-target nature of this compound suggests it may be beneficial against a wide range of hepatotoxic drugs, positioning it as a versatile tool in the oncologist's armamentarium.
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- 14. researchgate.net [researchgate.net]
- 15. Silibinin Alleviates Liver Oxidative Stress in D-Galactose-Treated Kunming Mice via Microbiota Homeostasis in a Microbiota-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protection by silibinin against experimental ischemic stroke: up-regulated pAkt, pmTOR, HIF-1α and Bcl-2, down-regulated Bax, NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Silibinin restores the sensitivity of cisplatin and taxol in A2780-resistant cell and reduces drug-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scialert.net [scialert.net]
- 24. researchgate.net [researchgate.net]
- 25. Hepatotoxicity and pharmacokinetics of cisplatin in combination therapy with a traditional Chinese medicine compound of Zengmian Yiliu granules in ICR mice and SKOV-3-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Diosmin Alleviates Doxorubicin-Induced Liver Injury via Modulation of Oxidative Stress-Mediated Hepatic Inflammation and Apoptosis via NfkB and MAPK Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. mdpi.com [mdpi.com]
- 29. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. The hepatorenal protective effects of silymarin in cancer patients receiving chemotherapy: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Silymarin (Milk Thistle Extract) in Treating Patients With Acute Lymphoblastic Leukemia Who Are Receiving Chemotherapy [ctv.veeva.com]
Early-stage research on UTL-5g therapeutic potential
An In-depth Technical Guide to the Early-Stage Preclinical Evaluation of UTL-5g, a Hypothetical PI3K Inhibitor
Executive Summary
The discovery of a novel therapeutic candidate is the first step in a long and rigorous journey toward clinical application. This guide provides a comprehensive framework for the early-stage, preclinical evaluation of this compound, a hypothetical small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale and decision-making logic required to robustly characterize a new chemical entity. We will proceed from initial target engagement and biochemical validation to cellular-level functional assays and finally, to foundational in-vivo proof-of-concept studies. Every stage is designed as a self-validating system with clear go/no-go criteria, ensuring that only the most promising candidates advance.
Part 1: Foundational Characterization - Target Engagement and Biochemical Potency
The first principle in drug discovery is to confirm that the candidate molecule interacts with its intended target with high affinity and specificity. For this compound, this means direct validation of its inhibitory activity against PI3K.
The PI3K/Akt/mTOR Signaling Pathway: A Rationale for Intervention
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent hyperactivation in various cancers, often due to mutations in key components like PIK3CA, makes it a high-value target for therapeutic intervention. This compound is hypothesized to function by blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and inhibiting the downstream signaling cascade.
Caption: Hypothesized mechanism of this compound on the PI3K/Akt/mTOR pathway.
In-Vitro Kinase Assay: Measuring Direct Inhibition
The primary validation step is to quantify this compound's ability to inhibit PI3K enzymatic activity in a cell-free system. This isolates the interaction between the drug and its target from the complexities of a cellular environment.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the enzymatic conversion of a substrate by the kinase. A europium-labeled antibody detects the phosphorylated product, and when brought into proximity with an acceptor fluorophore, generates a FRET signal. Inhibition of the kinase reduces this signal.
-
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant human PI3K enzyme, substrate (e.g., PIP2), and ATP to optimal concentrations in kinase buffer. Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM).
-
Kinase Reaction: In a 384-well assay plate, add 5 µL of the PI3K enzyme solution. Add 2.5 µL of the this compound serial dilution or vehicle control (DMSO).
-
Initiation: Add 2.5 µL of a solution containing ATP and the substrate to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of detection mix containing the europium-labeled anti-phospho-substrate antibody and the acceptor fluorophore. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the europium reference).
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of this compound. Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation: Expected Outcome
| Compound | Target | IC50 (nM) | Hill Slope |
| This compound | PI3Kα | 15.2 | -1.1 |
| Control Inhibitor | PI3Kα | 10.5 | -1.0 |
Part 2: Cellular Characterization - Target Engagement and Functional Consequences
After confirming biochemical potency, the next critical phase is to verify that this compound can access its target within a living cell and exert the desired biological effect.
Validating Target Engagement in Cells: Western Blot Analysis
The most direct way to observe PI3K pathway inhibition in cells is to measure the phosphorylation status of its immediate downstream effector, Akt.
Experimental Protocol: Western Blot for Phospho-Akt
-
Principle: This technique uses antibodies to detect the levels of total Akt and phosphorylated Akt (at Ser473), providing a direct readout of pathway activity.
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Plate a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which often has a PIK3CA mutation) and allow cells to adhere overnight. Treat cells with a dose-response curve of this compound (e.g., 0-10 µM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A dose-dependent decrease in the p-Akt/Total Akt ratio confirms on-target activity.
-
Assessing Functional Impact: Cell Viability and Proliferation Assays
The ultimate goal of an anti-cancer therapeutic is to inhibit tumor cell growth. Cell viability assays are crucial for determining the concentration at which this compound produces a cytotoxic or cytostatic effect.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or growth inhibition.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours, a standard duration to observe effects on proliferation.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot against log concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Expected Outcome
| Cell Line | PI3K Status | GI50 (nM) for this compound |
| MCF-7 | PIK3CA Mutant | 50 |
| U87 MG | PTEN Null | 75 |
| HCT116 | PIK3CA Wild-Type | >1000 |
Part 3: In-Vivo Proof of Concept - Efficacy in a Xenograft Model
Positive in-vitro results must be translated to an in-vivo setting to assess the compound's efficacy within a complex biological system, taking into account pharmacokinetics and tolerability.
Caption: Standard workflow for an in-vivo xenograft efficacy study.
Xenograft Study Design
-
Model Selection: Use immunocompromised mice (e.g., NOD-SCID) implanted subcutaneously with a human cancer cell line known to be sensitive to PI3K inhibition in vitro (e.g., MCF-7).
-
Study Groups:
-
Group 1: Vehicle control (the formulation used to deliver the drug).
-
Group 2: this compound at a low dose (e.g., 10 mg/kg).
-
Group 3: this compound at a high dose (e.g., 50 mg/kg).
-
-
Administration: Dosing is typically performed daily via oral gavage or intraperitoneal injection.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in treated groups versus the vehicle control group.
-
Secondary: Body weight (as a measure of tolerability), and biomarker analysis (e.g., p-Akt levels in tumor tissue collected at the end of the study).
-
Data Presentation: Expected Outcome
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 | 0 |
| This compound | 10 | 800 | 36 |
| This compound | 50 | 450 | 64 |
References
UTL-5g (CAS: 646530-37-2): A Technical Guide to its Application as a Chemoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of UTL-5g (N-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxamide), a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). With a primary focus on its application as a chemoprotective agent, this document synthesizes key research findings, experimental protocols, and mechanistic insights to support its use in preclinical drug development and oncology research.
Introduction: The Rationale for a Novel Chemoprotective Agent
Cisplatin is a potent and widely used chemotherapeutic agent for a variety of solid tumors. However, its clinical utility is often limited by severe side effects, including nephrotoxicity, hepatotoxicity, and myelotoxicity[1]. These toxicities can necessitate dose reductions or treatment discontinuation, compromising therapeutic efficacy. The development of effective chemoprotective agents that can mitigate these adverse effects without interfering with the anticancer activity of cisplatin is a critical unmet need in oncology.
This compound has emerged as a promising candidate in this area. It is a novel small-molecule compound that has demonstrated significant protective effects against cisplatin-induced toxicities in preclinical models[1]. This guide will delve into the molecular mechanisms, experimental validation, and practical application of this compound in a research setting.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research.
| Property | Value | Source |
| CAS Number | 646530-37-2 | [2][3] |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 271.1 g/mol | [2][3] |
| IUPAC Name | N-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxamide | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in ethanol (0.1-1 mg/mL) | [2] |
| Stability | Stable for at least 4 years when stored properly. Shipped at ambient temperature and stable for several weeks. For long-term storage, -20°C is recommended. | [2][3] |
Mechanism of Action: Inhibition of the TNF-α Signaling Cascade
The primary mechanism of action of this compound is the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). Cisplatin administration leads to an overproduction of TNF-α, which plays a central role in mediating cellular damage and apoptosis in healthy tissues, particularly the kidneys and liver.
This compound intervenes in this pathway, though its precise binding site on TNF-α or its receptor is not fully elucidated in the available literature. However, its functional effect is a reduction in the downstream signaling cascades initiated by TNF-α. This includes the modulation of key transcription factors such as STAT1, STAT2, STAT3, and SMAD2-4[2]. Interestingly, in LPS-stimulated RAW 264.7 macrophages, this compound did not appear to affect the NF-κB pathway, a canonical downstream target of TNF-α signaling[2]. This suggests a degree of selectivity in its modulatory effects.
The inhibition of these signaling pathways ultimately leads to a reduction in the expression of pro-inflammatory and pro-apoptotic genes, thereby protecting cells from cisplatin-induced damage.
Caption: In-vivo experimental workflow for this compound.
This protocol provides a framework for assessing the ability of this compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plate for 16-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Caption: In-vitro TNF-α inhibition assay workflow.
Synthesis
The synthesis of N-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxamide (this compound) can be achieved through a multi-step process. A general approach involves the synthesis of the 5-methylisoxazole-4-carboxylic acid core, followed by its conversion to an acid chloride and subsequent amidation with 2,4-dichloroaniline.
Disclaimer: The following is a generalized synthetic scheme based on related isoxazole carboxamide syntheses. Optimization may be required.
-
Synthesis of Ethyl 5-methylisoxazole-4-carboxylate: This intermediate can be synthesized from ethyl acetoacetate and a suitable nitrogen source, such as hydroxylamine, through a cyclization reaction.
-
Hydrolysis to 5-methylisoxazole-4-carboxylic acid: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, typically under acidic or basic conditions.
-
Formation of 5-methylisoxazole-4-carbonyl chloride: The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amidation with 2,4-dichloroaniline: The final step involves the reaction of the acid chloride with 2,4-dichloroaniline in the presence of a base to form the desired N-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxamide.
Conclusion and Future Directions
This compound represents a promising small-molecule TNF-α inhibitor with significant potential as a chemoprotective agent to ameliorate the dose-limiting toxicities of cisplatin. Its well-defined mechanism of action, coupled with compelling preclinical data, provides a strong rationale for its further investigation.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the TNF-α pathway.
-
Evaluating its efficacy in combination with other nephrotoxic and hepatotoxic chemotherapeutic agents.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.
-
Exploring its potential in other inflammatory conditions where TNF-α plays a pathogenic role.
This technical guide provides a solid foundation for researchers to design and execute experiments with this compound. By leveraging the information and protocols herein, the scientific community can further unravel the therapeutic potential of this promising compound.
References
-
Shaw J, Chen B, Huang WH, Lee AR, Media J, Valeriote FA. The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. J Exp Ther Oncol. 2011;9(2):129-37. [Link]
-
Shaw J, Media J, Chen B, Valeriote F. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Cancer Chemother Pharmacol. 2013 Sep;72(3):703-7. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
-
TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Infliximab Modulates Cisplatin-Induced Hepatotoxicity in Rats. Semantic Scholar. [Link]
-
Randomized, Double-Blind Study of Denosumab Versus Zoledronic Acid in the Treatment of Bone Metastases in Patients With Advanced Cancer (Excluding Breast and Prostate Cancer) or Multiple Myeloma. Journal of Clinical Oncology. [Link]
-
Ras inhibition and the survival benefit favoring zoledronic acid compared with denosumab in patients with multiple myeloma. PubMed. [Link]
-
The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. NIH. [Link]
-
The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. PubMed. [Link]
Sources
An In-Depth Technical Guide to Understanding the Biological Activity of UTL-5g
Abstract
UTL-5g, chemically identified as N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, is a novel small-molecule agent with significant potential as a chemoprotective and radioprotective compound. Extensive preclinical research has demonstrated its ability to mitigate the toxic side effects of conventional cancer therapies, primarily through the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the biological activity of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, biotransformation, and key experimental protocols for evaluating its efficacy and safety. This document aims to serve as a foundational resource for the continued investigation and potential clinical development of this compound.
Introduction: The Clinical Challenge of Chemotherapy-Induced Toxicity and the Promise of this compound
Cisplatin and other platinum-based chemotherapeutic agents are mainstays in the treatment of a wide array of solid tumors. However, their clinical utility is often limited by severe, dose-limiting toxicities, including nephrotoxicity, hepatotoxicity, and myelosuppression. These adverse effects not only diminish the quality of life for patients but can also necessitate dose reductions or treatment discontinuation, thereby compromising therapeutic efficacy.
This compound has emerged as a promising candidate to address this unmet medical need. It is a small-molecule inhibitor of TNF-α, a key mediator of the inflammatory cascade that contributes significantly to chemotherapy-induced tissue damage. By modulating the activity of TNF-α, this compound has been shown in preclinical models to protect healthy tissues from the cytotoxic effects of cisplatin without compromising its anti-tumor activity[1][2]. This guide will provide a detailed exploration of the scientific underpinnings of this compound's biological activity.
Physicochemical Properties and Biotransformation of this compound
A thorough understanding of a compound's chemical nature is fundamental to elucidating its biological function.
| Property | Value | Source |
| Full Chemical Name | N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | [3] |
| CAS Number | 646530-37-2 | [3] |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [3] |
| Molecular Weight | 271.1 g/mol | [3] |
| Appearance | Solid powder | MedKoo Biosciences |
| SMILES | O=C(C1=NOC(C)=C1)NC2=CC=C(Cl)C=C2Cl | Cayman Chemical |
This compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the body[3][4]. This biotransformation is a critical step for its therapeutic activity.
-
Activation Pathway: this compound is hydrolyzed by carboxylesterases, specifically human carboxylesterases hCE1b and hCE2, to yield its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX), and a secondary metabolite, 2,4-dichloroaniline (DCA)[3][4].
-
Significance of Prodrug Strategy: The prodrug approach can enhance the pharmacokinetic properties of a drug, such as its absorption and distribution, and can help to target its activity to specific tissues where the activating enzymes are expressed.
Caption: Biotransformation of this compound to its active metabolite ISOX.
Mechanism of Action: Inhibition of the TNF-α Signaling Pathway
The primary mechanism through which this compound exerts its protective effects is the inhibition of TNF-α signaling. TNF-α is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. Its dysregulation is implicated in a wide range of inflammatory diseases and in the pathophysiology of chemotherapy-induced toxicity.
Overview of the TNF-α Signaling Cascade
TNF-α initiates its biological effects by binding to its cell surface receptors, primarily TNF receptor 1 (TNFR1). This binding triggers a conformational change in the receptor, leading to the recruitment of a series of adaptor proteins to its intracellular death domain. This initial complex, known as Complex I, can initiate two major downstream signaling pathways:
-
Pro-survival and Pro-inflammatory Pathway: This pathway is mediated by the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as c-Jun N-terminal kinase (JNK). Activation of these pathways leads to the expression of genes involved in inflammation, cell survival, and immune responses.
-
Apoptotic Pathway: Under certain cellular conditions, the signaling complex can transition to a secondary, cytoplasmic complex (Complex II), which leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death or apoptosis.
Caption: Simplified overview of the TNF-α signaling pathway and the inhibitory action of this compound.
This compound as a Modulator of TNF-α Signaling
This compound, through its active metabolite ISOX, is believed to inhibit the initial step of this cascade: the binding of TNF-α to its receptor. By preventing this interaction, this compound effectively blocks both the pro-inflammatory/pro-survival and the apoptotic downstream signaling pathways initiated by TNF-α. This upstream inhibition is a key feature of its mechanism, as it prevents the amplification of the inflammatory response that contributes to chemotherapy-induced tissue damage.
Experimental Protocols for the Biological Characterization of this compound
A robust and multifaceted experimental approach is necessary to fully characterize the biological activity of this compound. The following section outlines key in vitro and in vivo assays.
In Vitro Assays
This bioassay provides a functional measure of this compound's ability to inhibit TNF-α-induced cell death.
Principle: The murine fibroblast cell line L929 is sensitive to TNF-α-induced apoptosis, especially in the presence of a transcription inhibitor like actinomycin D. A TNF-α inhibitor will protect these cells from cell death.
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a solution of TNF-α (10 ng/mL) and actinomycin D (1 µg/mL) in cell culture medium.
-
Pre-incubate the TNF-α/actinomycin D solution with varying concentrations of this compound (or its active metabolite ISOX) for 1 hour at 37°C.
-
Remove the culture medium from the L929 cells and add the pre-incubated solutions.
-
Incubate the plate for 18-24 hours at 37°C.
-
Assess cell viability using the MTT assay (see protocol below). The increase in cell viability in the presence of this compound is indicative of its TNF-α inhibitory activity.
This assay quantifies the effect of this compound on the NF-κB signaling pathway.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus like TNF-α will drive the expression of the reporter gene.
Protocol:
-
Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit[1][5][6][7]. A reduction in luciferase activity in this compound-treated cells indicates inhibition of the NF-κB pathway.
This technique is used to assess the phosphorylation status of key proteins in the MAPK and NF-κB pathways.
Principle: Phosphorylation is a key mechanism of activation for many signaling proteins. Western blotting with phospho-specific antibodies allows for the detection of the activated forms of these proteins.
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound for 1 hour, followed by stimulation with TNF-α or LPS for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated forms of p65 (a subunit of NF-κB) and JNK.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the intensity of the phosphorylated protein bands in this compound-treated samples indicates inhibition of the respective signaling pathways.
This assay evaluates the ability of this compound to protect cells from the cytotoxic effects of chemotherapeutic agents like cisplatin.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells (e.g., a renal proximal tubule cell line like HK-2) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add cisplatin at a cytotoxic concentration and incubate for 48 hours.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm. An increase in absorbance in the this compound-treated wells compared to cisplatin alone indicates a protective effect[8][9][10][11].
In Vivo Evaluation of Chemoprotection
Animal models are essential for evaluating the systemic effects of this compound as a chemoprotective agent.
Experimental Design:
-
Animal Model: Use a relevant rodent model, such as BDF1 or C57BL/6 mice.
-
Groups:
-
Vehicle control
-
Cisplatin alone
-
This compound alone
-
This compound + Cisplatin
-
-
Dosing and Administration:
-
Monitoring and Endpoints:
-
Monitor animal body weight and survival daily.
-
At the end of the study (e.g., 3-5 days post-cisplatin), collect blood and tissues for analysis.
-
Nephrotoxicity: Measure blood urea nitrogen (BUN) and serum creatinine levels.
-
Hepatotoxicity: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Examine kidney and liver tissues for pathological changes.
-
Protocol for Biomarker Analysis:
-
BUN and Creatinine: Use commercially available colorimetric assay kits according to the manufacturer's instructions. These assays are based on enzymatic reactions that produce a colored product proportional to the concentration of the analyte.
-
ALT and AST: Utilize commercially available enzymatic assay kits. The principle of these assays involves the transfer of an amino group, and the rate of the reaction is proportional to the enzyme activity[13][14][15][16][17].
Investigating the Direct Effects of this compound on Cancer Cells
While the primary role of this compound is chemoprotection, it is crucial to ensure that it does not interfere with the anti-tumor efficacy of chemotherapy. Furthermore, understanding its direct effects on cancer cells is important.
Experimental Approach:
-
In Vitro Cytotoxicity: Perform MTT assays on a panel of cancer cell lines (e.g., HCT-15 colon cancer cells) with this compound alone and in combination with cisplatin. This will determine if this compound has any intrinsic anti-cancer activity or if it potentiates or antagonizes the effect of cisplatin[18].
-
In Vivo Tumor Models: In tumor-bearing mice (e.g., SCID mice with HCT-15 xenografts), evaluate the effect of this compound in combination with cisplatin on tumor growth. This will provide definitive evidence of whether this compound enhances the therapeutic index of cisplatin[18].
Future Directions and Conclusion
This compound represents a promising new strategy to mitigate the debilitating side effects of chemotherapy, potentially allowing for more effective cancer treatment regimens. The research to date has laid a strong foundation for its mechanism of action as a TNF-α inhibitor and its efficacy as a chemoprotective agent.
Future research should focus on:
-
Elucidating the precise molecular interactions between the active metabolite ISOX and TNF-α or its receptor.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies in preclinical models to optimize dosing and administration schedules.
-
Expanding the investigation of this compound's protective effects against other toxicities and with other chemotherapeutic agents.
-
Further exploring its potential direct effects on a wider range of cancer cell types.
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In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent. PubMed. [Link]
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Methodological & Application
Application Notes & Protocols: Preclinical In-Vivo Evaluation of UTL-5g, a Novel TAK3 Kinase Inhibitor, in Syngeneic Tumor Models
Note on UTL-5g: The compound "this compound" is a hypothetical agent created for the purpose of these application notes to demonstrate a comprehensive in-vivo protocol. The experimental details provided are based on established methodologies for evaluating novel small molecule inhibitors in the field of immuno-oncology.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the in-vivo evaluation of this compound, a novel, potent, and selective small molecule inhibitor of Tumor-Associated Kinase 3 (TAK3). TAK3 is a critical intracellular signaling node that promotes an immunosuppressive tumor microenvironment (TME). By inhibiting TAK3, this compound is hypothesized to reverse TME-mediated immunosuppression and enhance anti-tumor immunity. These protocols outline the essential preclinical studies required to characterize the safety, tolerability, efficacy, and pharmacodynamic profile of this compound in immunocompetent syngeneic mouse models, a crucial step for its progression towards clinical development.[1][2][3]
Part 1: Scientific Rationale & Mechanism of Action
1.1. The Role of TAK3 in Immuno-Oncology
Tumor-Associated Kinase 3 (TAK3) is a serine/threonine kinase that has been identified as a key downstream effector of various immunosuppressive signals within the TME. Activation of TAK3 in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) leads to the phosphorylation and activation of transcription factors that drive the expression of immunosuppressive cytokines such as IL-10 and TGF-β, and checkpoint ligands like PD-L1. This activity effectively dampens T-cell mediated anti-tumor responses, allowing for tumor immune evasion.[4]
1.2. This compound: A Selective TAK3 Inhibitor
This compound is a novel ATP-competitive small molecule inhibitor designed for high selectivity and oral bioavailability. By binding to the kinase domain of TAK3, this compound prevents the downstream signaling cascade responsible for creating an immunosuppressive TME. The primary hypothesis is that pharmacological inhibition of TAK3 by this compound will reprogram the TME from an immunosuppressive to an immunostimulatory state, thereby restoring and enhancing the ability of the host immune system to recognize and eliminate tumor cells.
1.3. Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action for this compound. In the absence of the inhibitor, immunosuppressive signals activate TAK3, leading to downstream effects that suppress T-cell function. This compound directly blocks this activation.
Part 2: In-Vivo Study Objectives
The preclinical in-vivo evaluation of this compound is designed to achieve the following primary objectives:
-
Establish a Safety and Tolerability Profile: Determine the Maximum Tolerated Dose (MTD) of this compound following a defined dosing schedule.[5][6]
-
Characterize Pharmacokinetics (PK): Understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to establish a relationship between dose, exposure, and response.[7]
-
Demonstrate Anti-Tumor Efficacy: Evaluate the single-agent efficacy of this compound in inhibiting tumor growth in a syngeneic mouse model with a competent immune system.[1][2]
-
Confirm Pharmacodynamic (PD) Target Engagement: Verify that this compound modulates the intended TAK3 signaling pathway in the tumor tissue at tolerated doses.[8][9]
Part 3: Detailed Experimental Protocols
Protocol 3.1: Animal Model Selection
Rationale: To evaluate an immunomodulatory agent like this compound, it is critical to use an animal model with a fully functional immune system.[1] Syngeneic models, where murine cancer cell lines are implanted into immunocompetent mice of the same inbred strain, are the standard for this purpose.[1][10][11]
-
Animal Strain: C57BL/6J mice, 6-8 weeks old, female.
-
Tumor Model: MC38 (colon adenocarcinoma) or B16-F10 (melanoma) cell lines. These are well-characterized syngeneic models in the C57BL/6J background.[10]
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days upon arrival. All procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.[12]
Protocol 3.2: this compound Formulation for Oral Gavage
Rationale: A stable and homogenous formulation is essential for accurate and reproducible dosing.[13] For many small molecules insoluble in water, a suspension vehicle is required.[14]
-
Vehicle Preparation: Prepare a sterile vehicle solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween-80 in sterile deionized water.
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the highest dose concentration needed.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle while mixing continuously to create a homogenous suspension.
-
Continuously stir the suspension using a magnetic stir plate during the dosing procedure to prevent settling.
-
-
Quality Control: Prepare the formulation fresh daily. Visually inspect for homogeneity before drawing each dose.
Protocol 3.3: Maximum Tolerated Dose (MTD) Study
Rationale: The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity.[5][6] This study is critical for selecting the doses for subsequent efficacy trials.[15][16]
-
Study Groups: Use naïve (non-tumor-bearing) C57BL/6J mice, n=3 per group.[17]
-
Dose Escalation:
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary endpoint is typically a >20% loss in body weight or significant clinical signs of distress, which would define a Dose-Limiting Toxicity (DLT).[6]
-
-
MTD Definition: The MTD is defined as the highest dose at which no more than 1 in 3 animals experiences a DLT.[6][12] Doses for the efficacy study will be selected at and below the MTD (e.g., MTD, MTD/2, MTD/4).
| MTD Study Cohorts | This compound Dose (mg/kg, PO, QD) | Number of Animals | Primary Endpoint |
| Cohort 1 | Vehicle | 3 | Baseline Tolerability |
| Cohort 2 | 10 | 3 | >20% Body Weight Loss |
| Cohort 3 | 30 | 3 | >20% Body Weight Loss |
| Cohort 4 | 100 | 3 | >20% Body Weight Loss |
| Cohort 5 | 300 | 3 | >20% Body Weight Loss |
Protocol 3.4: Syngeneic Tumor Model Efficacy Study
Rationale: This core study assesses the anti-tumor activity of this compound at well-tolerated doses.[2]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS/Matrigel (1:1) into the right flank of each mouse.[18]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (0.5% Methylcellulose, 0.2% Tween-80)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (Mid Dose, e.g., 50 mg/kg)
-
Group 4: this compound (High Dose/MTD, e.g., 100 mg/kg)
-
Group 5 (Optional): Positive Control (e.g., anti-PD-1 antibody)
-
-
Administration: Administer treatments daily via oral gavage for 21 days.[19][20]
-
Measurements: Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²). Record body weights at the same frequency.
-
Endpoints: The study concludes when tumors in the vehicle group reach the predetermined endpoint size (e.g., 2000 mm³), or after a fixed duration. Humane endpoints (e.g., >20% body weight loss, tumor ulceration) must be observed.[18]
Protocol 3.5: Pharmacodynamic (PD) Biomarker Analysis
Rationale: PD analysis confirms that this compound is engaging its target (TAK3) in the tumor and eliciting the desired biological response.[7][8]
-
Sample Collection: At the study endpoint (or from a satellite group), collect tumors and spleens. A subset of tumors should be snap-frozen in liquid nitrogen for biochemical analysis, while others are fixed in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Prepare protein lysates from snap-frozen tumors. Use Western blotting to measure the levels of phosphorylated TAK3 (p-TAK3) relative to total TAK3. A reduction in p-TAK3 in this compound treated groups would indicate target engagement.
-
Immunohistochemistry (IHC) / Flow Cytometry:
-
Analyze tumor sections via IHC to assess changes in the TME, such as infiltration of CD8+ T-cells (activation marker) and a decrease in FoxP3+ regulatory T-cells (suppressive marker).
-
Alternatively, create single-cell suspensions from tumors and spleens for multi-color flow cytometry analysis to quantify immune cell populations (CD4+, CD8+, MDSCs, TAMs) and their expression of activation/exhaustion markers.[10][11]
-
Part 4: Data Analysis & Interpretation
-
Efficacy: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)) x 100
-
Toxicity: Plot mean body weight change over time for each group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA for endpoint tumor weights) to determine significance. P-values < 0.05 are typically considered significant.[21]
| Example Efficacy Study Design | Agent | Dose (mg/kg) | Route | Schedule | N |
| Group 1 | Vehicle | - | PO | QD x 21d | 10 |
| Group 2 | This compound | 25 | PO | QD x 21d | 10 |
| Group 3 | This compound | 50 | PO | QD x 21d | 10 |
| Group 4 | This compound | 100 (MTD) | PO | QD x 21d | 10 |
| Group 5 | anti-PD-1 Ab | 10 | IP | Q3D x 5 | 10 |
References
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Title: Protocol to study the immune profile of syngeneic mouse tumor models Source: PubMed Central URL: [Link]
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Title: Protocol to study the immune profile of syngeneic mouse tumor models Source: PubMed URL: [Link]
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Title: EXPERIMENTAL PROTOCOL: SYNGENEIC, HETEROTOPIC AND IMMUNOCOMPETENT SMALL CELL LUNG CANCER MOUSE MODELS Source: ciberonc URL: [Link]
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Title: Pharmacodynamic Modelling of Biomarker Data in Oncology Source: PubMed Central URL: [Link]
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Title: Syngeneic Tumor Mouse Models & Research Tools Source: Taconic Biosciences URL: [Link]
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Title: Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse Source: Eurofins Discovery URL: [Link]
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Title: Comprehensive oncology in vivo models for accelerated drug development Source: Nuvisan URL: [Link]
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Title: Design and conduct of early clinical studies of immunotherapy agent combinations: recommendations from the task force on Methodology for the Development of Innovative Cancer Therapies. Source: VIVO URL: [Link]
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Title: Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus Source: National Institutes of Health (NIH) URL: [Link]
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Title: Video: Syngeneic Mouse Orthotopic Allografts to Model Pancreatic Cancer Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further Source: The Jackson Laboratory URL: [Link]
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Title: Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines Source: PubMed Central URL: [Link]
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Title: Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic Source: PubMed Central URL: [Link]
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Title: How to decide a dose for mice if the doses are not available in any literature Source: ResearchGate URL: [Link]
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Title: Unlock translational insights: In vivo biomarker analysis for drug discovery Source: Nuvisan URL: [Link]
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Title: Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic Source: PubMed URL: [Link]
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Title: 57 questions with answers in ORAL GAVAGE | Science topic Source: ResearchGate URL: [Link]
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Title: Maximum Tolerable Dose Study Services Source: Reaction Biology URL: [Link]
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Title: Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy Source: Bio-Rad URL: [Link]
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Title: Strategies for modern biomarker and drug development in oncology Source: PubMed Central URL: [Link]
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Title: Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer Source: U.S. Food & Drug Administration (FDA) URL: [Link]
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Title: In Vivo Pharmacodynamic Imaging Applications Source: CD BioSciences URL: [Link]
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Title: Design considerations for early-phase clinical trials of immune-oncology agents Source: Journal for ImmunoTherapy of Cancer URL: [Link]
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Title: Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) Source: protocols.io URL: [Link]
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Title: OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis Source: Frontiers in Immunology URL: [Link]
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Application Notes and Protocols for the Dissolution and Preparation of UTL-5g for Experimental Use
Introduction: Understanding UTL-5g
This compound, with the chemical name N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide (CAS Number: 646530-37-2), is a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] It has garnered significant interest within the research community for its potent chemo- and radioprotective properties.[3] Studies have demonstrated its ability to mitigate the toxic side effects of cisplatin, a common chemotherapeutic agent, including nephrotoxicity, hepatotoxicity, and myelotoxicity.[1][4] Furthermore, this compound has been shown to reduce radiation-induced liver toxicity.[3] Its mechanism of action involves the modulation of various immune-related transcription factors, making it a valuable tool for research in oncology, immunology, and toxicology.[3]
Given its therapeutic potential, the accurate and reproducible preparation of this compound for experimental use is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution and preparation of this compound for both in vitro and in vivo studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its effective formulation.
| Property | Value | Source |
| CAS Number | 646530-37-2 | [1][2][3][5] |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [1][3][5] |
| Molecular Weight | 271.1 g/mol | [2][3][5] |
| Appearance | Solid | [3][5] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | Sparingly soluble: 1-10 mg/mL to ≥ 90 mg/mL | [2][3] |
| Solubility in Ethanol | Slightly soluble: 0.1-1 mg/mL | [3] |
Note on Solubility: A notable discrepancy exists in the reported solubility of this compound in Dimethyl Sulfoxide (DMSO), with values ranging from 1-10 mg/mL to as high as ≥ 90 mg/mL.[2][3] This variability may be attributable to differences in the crystalline form of the compound, purity, and the specific experimental conditions used for solubility determination.[2] It is advisable for researchers to start with the assumption of lower solubility and, if a higher concentration is required, to perform a small-scale solubility test before preparing a large stock solution.
Part 1: Preparation of this compound for In Vitro Experiments
For in vitro studies, such as cell-based assays, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in aqueous cell culture media. DMSO is the most commonly used solvent for this purpose.
Core Principles for In Vitro Preparation
-
Solvent Selection: Due to its low aqueous solubility, a water-miscible organic solvent is necessary to prepare a stock solution of this compound. Anhydrous, sterile-filtered DMSO is the recommended solvent.[6]
-
Stock Solution Concentration: Preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is crucial. This minimizes the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[7] The final concentration of DMSO in cell culture should ideally be kept below 0.5%, with many cell lines tolerating up to 0.1% without significant adverse effects.[7][8]
-
Aseptic Technique: All procedures for preparing solutions for cell culture must be performed under sterile conditions in a biological safety cabinet to prevent microbial contamination.
-
Stability and Storage: To maintain the integrity of this compound, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation and degradation.[2] The stability of this compound in aqueous cell culture media at 37°C is not well-documented; therefore, it is recommended to prepare fresh working solutions from the frozen stock for each experiment.
Workflow for Preparing this compound Stock Solution
Caption: Decision workflow for preparing this compound for in vivo studies.
Protocol 3: Preparation of this compound Suspension for Oral Gavage
This protocol is based on a study where this compound was administered to mice via oral gavage. [9][10][11] Materials:
-
This compound powder
-
Ora-Plus® oral suspending vehicle
-
Mortar and pestle
-
Graduated cylinder or calibrated pipette
-
Stir plate and stir bar (optional)
Procedure:
-
Calculate the required amounts:
-
Determine the desired concentration of the this compound suspension (e.g., 4.8 mg/mL as used in a published study). [9] * Calculate the total volume of suspension needed for the experiment.
-
Mass of this compound (mg) = Desired concentration (mg/mL) * Total volume (mL)
-
-
Compounding the Suspension:
-
Weigh the calculated amount of this compound powder.
-
Place the powder in a mortar.
-
Measure the required volume of Ora-Plus®.
-
Gradually add a small amount of Ora-Plus® to the this compound powder in the mortar and triturate with the pestle to form a smooth paste.
-
Continue to add the Ora-Plus® in small portions, mixing thoroughly after each addition, until the desired final volume is reached.
-
Alternatively, for larger volumes, the initial paste can be transferred to a beaker and the remaining Ora-Plus® can be added while stirring with a stir bar.
-
-
Storage and Use:
-
Store the suspension in a tightly sealed, light-resistant container at room temperature or as recommended by the Ora-Plus® manufacturer.
-
Shake the suspension well before each use to ensure a uniform dose.
-
Protocol 4: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is adapted from a study that utilized a co-solvent system for the intraperitoneal administration of this compound. [9][12] Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Cremophor® EL or a similar solubilizing agent
-
Propylene glycol (optional, can be used in combination with Cremophor®)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and vials
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare the Co-Solvent Vehicle:
-
The exact ratio of the components may need to be optimized for your specific application. A previously used formulation involved a mixture of DMSO, Cremophor/propylene glycol (60/40 v/v), and saline. [9] * Example Vehicle Preparation:
-
In a sterile tube, mix DMSO and Cremophor® EL at the desired ratio (e.g., 1:1 v/v).
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a small volume of the pre-mixed DMSO/Cremophor® EL vehicle to the this compound powder and vortex or sonicate until fully dissolved.
-
-
Final Dilution with Saline:
-
Slowly add the sterile saline to the dissolved this compound solution while vortexing or stirring. This step should be done carefully to avoid precipitation of the compound. The final concentration of the organic solvents should be kept as low as possible while maintaining the solubility of this compound.
-
-
Sterilization and Use:
-
Sterile-filter the final formulation through a 0.22 µm syringe filter.
-
This formulation should be prepared fresh before each use and administered at the appropriate volume for the animal model.
-
Self-Validating Systems and Quality Control
To ensure the trustworthiness and reproducibility of your experiments, the following quality control measures are recommended:
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation, especially after dilution in aqueous media. If precipitation is observed, the preparation protocol may need to be optimized (e.g., by lowering the concentration or adjusting the solvent ratios).
-
pH Measurement: For aqueous formulations, ensure the final pH is within a physiologically acceptable range for the intended route of administration.
-
Concentration Verification: For critical experiments, the concentration of the final stock solution can be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Vehicle Controls: As previously mentioned, the inclusion of a vehicle control is non-negotiable for both in vitro and in vivo experiments to differentiate the effects of this compound from those of the solvent system.
Conclusion
The successful use of this compound in experimental settings is critically dependent on its proper dissolution and preparation. By understanding its physicochemical properties and following the detailed protocols outlined in this document, researchers can prepare stable and effective formulations for both in vitro and in vivo applications. Adherence to best practices in solution preparation will ultimately lead to more reliable and reproducible scientific outcomes.
References
-
Shaw, J., Media, J., Chen, B., et al. (2013). The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Cancer Chemotherapy and Pharmacology, 72(3), 703-707. [Link]
-
Shaw, J., Media, J., Chen, B., et al. (2013). The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cisplatin. PubMed. [Link]
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Shaw, J., et al. (2011). The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. Journal of Experimental Therapeutics & Oncology, 9(2), 129-37. [Link]
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Wu, J., Shaw, J., Dubaisi, S., Valeriote, F., & Li, J. (2014). In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent. Drug Metabolism and Disposition, 42(12), 2058-67. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
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Samples in DMSO: What an end user needs to know - Ziath. [Link]
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The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo - PubMed. [Link]
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cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies - PubMed. [Link]
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Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. [Link]
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What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? - ResearchGate. [Link]
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Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - NIH. [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. [Link]
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Application Notes and Protocols for UTL-5g Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: UTL-5g, a Novel Modulator of TNF-α Signaling
This compound is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine implicated in a wide range of inflammatory processes and pathologies. By modulating the TNF-α signaling cascade, this compound has demonstrated significant potential as a chemoprotective and radioprotective agent in preclinical studies. Specifically, research has highlighted its ability to mitigate the toxic side effects of cisplatin, a commonly used chemotherapeutic agent, including nephrotoxicity, hepatotoxicity, and myelotoxicity[1][2][3]. Furthermore, this compound has been shown to have a favorable safety profile, with a high lethal dose (LD50) exceeding 2000 mg/kg in mice, indicating low acute toxicity[3].
These application notes provide a comprehensive guide to the dosage and administration of this compound in mouse models, drawing from established preclinical research. The protocols herein are designed to ensure experimental reproducibility, scientific rigor, and adherence to the highest standards of animal welfare.
Mechanism of Action: Inhibition of the TNF-α Signaling Pathway
This compound exerts its protective effects by intervening in the TNF-α signaling pathway. TNF-α initiates its biological effects by binding to its receptors, primarily TNFR1, on the cell surface. This binding triggers a conformational change in the receptor, leading to the recruitment of various adaptor proteins and the activation of downstream signaling cascades. These cascades can culminate in either pro-inflammatory responses and cell survival through the activation of NF-κB and MAPK pathways, or in apoptosis (programmed cell death). This compound is understood to interfere with this process, thereby reducing the inflammatory and cytotoxic effects mediated by excessive TNF-α.
Below is a simplified representation of the TNF-α signaling pathway and the putative point of intervention for this compound.
Caption: Workflow for Oral Gavage Administration of this compound.
Protocol 2: Preparation and Administration of this compound via Intraperitoneal (i.p.) Injection
Intraperitoneal injection is another common route for systemic drug delivery in mice. A multi-component vehicle is often necessary for compounds that are not readily soluble in aqueous solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Cremophor® EL
-
Propylene glycol
-
Sterile 0.9% saline
-
Sterile, conical tubes
-
Vortex mixer
-
1 mL syringe
-
25-27 gauge needle
Procedure:
-
Dose Calculation:
-
Weigh the mouse to determine the appropriate dose of this compound.
-
Calculate the required injection volume (typically 10 mL/kg). For a 25g mouse, this would be 0.25 mL.
-
Determine the necessary concentration of the this compound solution based on the dose and injection volume.
-
-
Preparation of the Vehicle and this compound Solution (Example Formulation: 10% DMSO, 30% Cremophor EL, 60% Saline):
-
Vehicle Preparation (for 10 mL): In a sterile conical tube, combine 1 mL of DMSO, 3 mL of Cremophor EL, and 6 mL of sterile saline. Vortex thoroughly until a clear, homogenous solution is formed.
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle to the this compound powder and vortex until fully dissolved.
-
Add the Cremophor EL and propylene glycol components and vortex again.
-
Finally, add the sterile saline and vortex until the final solution is clear and homogenous. It is recommended to prepare this solution fresh before each use.
-
-
-
Administration via i.p. Injection:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to a 30-45 degree angle to allow the abdominal organs to shift cranially.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of discomfort or adverse reactions at the injection site.
-
Scientific Integrity and Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of your research, the following principles should be strictly adhered to:
-
Vehicle Controls: Always include a vehicle control group that receives the same volume and formulation of the vehicle without the active compound (this compound). This is crucial for distinguishing the effects of the drug from any potential effects of the vehicle itself.
-
Dose-Response Studies: The dosage provided is based on existing literature. It is highly recommended to perform a dose-response study to determine the optimal effective dose with the lowest possible toxicity in your specific experimental model.
-
Animal Welfare and Monitoring: Closely monitor the animals throughout the study for any signs of toxicity, including weight loss, changes in behavior, or signs of pain and distress. Any adverse events should be documented and reported to the attending veterinarian and the IACUC. When administering novel compounds, a pilot study with a small number of animals is advisable to assess for any unforeseen adverse effects.
-
Aseptic Technique: For all parenteral routes of administration, maintain strict aseptic technique to prevent infection. Use sterile needles and syringes for each animal.
References
- The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin.
- The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cispl
- In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent. PubMed.
- The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cispl
-
Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. National Institutes of Health. [Link]
Sources
Introduction: Characterizing the Efficacy of UTL-5g in a Cellular Context
An in-depth guide to assessing the efficacy of UTL-5g, a novel TNF-α modulator, through robust cell-based assays.
This compound is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine central to inflammatory processes and programmed cell death (apoptosis).[1][2] Preclinical studies have identified this compound as a promising chemo- and radioprotective agent, capable of mitigating the toxic side effects of treatments like cisplatin while potentially enhancing their anti-tumor efficacy.[1][3][4] As a prodrug, this compound is bioactivated within the cell, underscoring the necessity of using cell-based systems to investigate its biological effects.[5]
Cell-based assays are indispensable tools in drug discovery, providing a biologically relevant environment to dissect a compound's mechanism of action, potency, and potential toxicity.[6][7] This guide provides a suite of validated cell culture protocols designed for researchers, scientists, and drug development professionals to comprehensively evaluate the efficacy of this compound. The assays progress from broad assessments of cell health to specific, mechanistic inquiries into apoptosis and cell cycle regulation, creating a holistic profile of the compound's cellular impact.
The causality behind these experimental choices is rooted in the known biology of this compound's target, TNF-α. By inhibiting TNF-α, this compound is hypothesized to modulate critical cellular pathways, including apoptosis. The following protocols are designed not only to measure these effects but also to provide a self-validating framework through the inclusion of appropriate controls and orthogonal assays.
Figure 2: Key protein cleavage events in apoptosis detected by Western Blot.
Section 3: Investigating Effects on Cell Cycle Progression
Many therapeutic agents exert their effects by disrupting the normal progression of the cell cycle, often leading to cell cycle arrest and subsequent apoptosis. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution. [8][9]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining & Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [8]Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak. [8] Materials:
-
Cells cultured and treated in 6-well plates
-
Ice-cold PBS (phosphate-buffered saline)
-
Ice-cold 70% ethanol (for fixation) [10]* PI/RNase staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells to ensure apoptotic cells are included.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ~500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. [10] * Incubate the cells at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is critical to remove RNA, ensuring that PI staining is specific to DNA. [8] * Incubate for 30 minutes at room temperature, protected from light. [10]4. Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000-20,000 events per sample.
-
Use a linear scale for the fluorescence channel corresponding to PI, as DNA content is stoichiometric. [11] * Use pulse processing (e.g., pulse width vs. pulse area) to gate out cell doublets and aggregates.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram.
-
Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound treated cells to untreated and vehicle controls. An accumulation of cells in a specific phase suggests cell cycle arrest.
Section 4: Integrated Experimental Workflow & Data Interpretation
To generate a robust and reliable efficacy profile for this compound, these assays should be integrated into a logical workflow. The results from each assay serve to validate and add mechanistic detail to the others.
Figure 3: Integrated workflow for assessing this compound efficacy.
Interpreting Combined Results:
-
Scenario A: this compound is Cytotoxic: A dose-dependent decrease in viability (MTT assay) should correlate with an increase in caspase activity (Caspase-Glo), an increase in cleaved PARP/caspase-3 (Western Blot), and a larger sub-G1 peak (Flow Cytometry).
-
Scenario B: this compound is Cytostatic: The MTT assay may show a plateau in viability reduction, indicating a halt in proliferation rather than widespread death. This would be supported by a significant accumulation of cells in G1 or G2/M phases in the cell cycle analysis, with only a modest increase in apoptosis markers.
-
Scenario C: this compound Potentiates Cisplatin: When used in combination, a synergistic effect would be observed. For example, a low, non-toxic dose of this compound combined with a low dose of cisplatin might produce a significant decrease in viability and a sharp increase in apoptosis markers, an effect much greater than either agent alone.
Conclusion
This application note provides a comprehensive and logically structured framework for evaluating the cellular efficacy of this compound. By progressing from a foundational viability assay to detailed mechanistic studies of apoptosis and cell cycle, researchers can build a robust data package. The integration of these orthogonal assays ensures that the resulting efficacy profile is both reliable and insightful, providing a solid basis for further preclinical and clinical development of this promising TNF-α modulator.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Source: Roche Life Science. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. [Link]
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Kim, H. J., & Lee, G. (2018). Assaying cell cycle status using flow cytometry. Source: Current protocols in immunology, 123(1), e53. [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. Source: ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Source: Creative Bioarray. [Link]
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Li, S., et al. (2007). The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. Cancer Chemotherapy and Pharmacology, 60(5), 633-643. [Link]
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protocols.io. (2021). Caspase 3/7 Activity. Source: protocols.io. [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Source: Flow Cytometry Core. [Link]
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NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Source: NanoCellect. [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Source: Bio-Rad. [Link]
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Epperly, M.W., et al. (2013). The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Journal of Cancer Therapy, 4(5A), 1-8. [Link]
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Epperly, M.W., et al. (2014). This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect Tumor Response to Radiation. In Vivo, 28(5), 755-761. [Link]
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Li, S., et al. (2013). The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cisplatin. Journal of Cancer Science & Therapy, 5(7), 246-251. [Link]
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Gao, C., et al. (2015). In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent. Drug Metabolism and Disposition, 43(1), 1-9. [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Source: Bio-Rad. [Link]
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Svar Life Science. (n.d.). Cell-based assays - Application areas. Source: Svar Life Science. [Link]
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Protocol for assessing UTL-5g radioprotective effects
Application Notes and Protocols
Topic: Protocol for Assessing UTL-5g Radioprotective Effects
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Evaluating the Radioprotective Efficacy of this compound
Developed for the discerning researcher, this document provides a detailed framework for the preclinical assessment of this compound, a novel small-molecule TNF-α inhibitor, as a potential radioprotective agent. Moving beyond a simple checklist of procedures, this guide delves into the scientific rationale behind each protocol, empowering investigators to generate robust, reproducible, and meaningful data. We will explore both in vitro and in vivo models, offering a multi-faceted approach to characterizing the efficacy and mechanisms of this compound in mitigating the deleterious effects of ionizing radiation.
Scientific Foundation: The Rationale for this compound as a Radioprotector
Ionizing radiation (IR) induces cellular damage through two primary pathways: direct energy deposition that causes DNA strand breaks, and indirect damage via the radiolysis of water, which generates a cascade of reactive oxygen species (ROS).[1] This ROS-mediated oxidative stress damages lipids, proteins, and DNA, triggering inflammatory responses and apoptotic cell death. An effective radioprotector must therefore intervene in one or more of these critical events.
This compound, a small-molecule compound, has demonstrated significant potential as a protective agent. Previous studies have established its efficacy in mitigating radiation-induced liver injury and cisplatin-induced toxicities.[2][3][4] Its mechanism is believed to be multi-faceted, stemming from its ability to modulate key signaling pathways involved in inflammation, cell survival, and hematopoietic recovery.
Postulated Mechanisms of this compound Radioprotection:
-
Inflammation Suppression: this compound is a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in radiation-induced tissue damage.[5][6] Studies show this compound can also reduce elevated levels of Transforming Growth Factor-beta (TGF-β), a key driver of radiation-induced fibrosis.[5][6]
-
Antioxidant Activity: By mitigating the inflammatory cascade, this compound likely reduces the secondary waves of oxidative stress that perpetuate tissue damage. This is a common and critical mechanism shared by other radioprotective compounds, such as fucoidans, which are sulfated polysaccharides from brown algae like Undaria pinnatifida.[7][8][9][10]
-
Hematopoietic Support: Evidence suggests this compound promotes the recovery of hematopoietic stem cells and stimulates the growth of spleen cells in irradiated mice, a critical factor for survival after total body irradiation.[2] It has also been shown to markedly increase blood platelet counts.[4]
-
Modulation of DNA Damage and Apoptosis: By reducing the initial inflammatory and oxidative insults, this compound may create a more favorable environment for endogenous DNA repair mechanisms and prevent the initiation of apoptotic pathways in healthy tissues.[2]
Caption: Postulated mechanisms of this compound radioprotection.
Experimental Framework: A Stepwise Approach to Validation
A rigorous evaluation of this compound requires a systematic progression from cellular models to whole-animal systems. This dual approach allows for the elucidation of direct cellular effects and the assessment of systemic efficacy and safety.
Caption: Overall experimental workflow for assessing this compound.
PART 1: Detailed Protocols for In Vitro Assessment
The objective of in vitro testing is to determine if this compound confers a direct radioprotective effect on cells and to elucidate the underlying cellular and molecular mechanisms.
Recommended Cell Lines:
-
Normal Human Fibroblasts (e.g., HS68): To assess protection in non-cancerous, healthy tissue models.[11]
-
Human Hematopoietic Stem/Progenitor Cells (e.g., CD34+): To directly test effects on the highly radiosensitive hematopoietic system.
-
Human Umbilical Vein Endothelial Cells (HUVECs): To study protection of the vascular system.
Protocol 1.1: Clonogenic Survival Assay
This assay is the gold standard for measuring reproductive cell death following IR treatment.[12][13] It quantifies the ability of a single cell to proliferate and form a colony of at least 50 cells.[14]
Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and prepare a single-cell suspension. Plate cells into 6-well plates at densities adjusted for the anticipated level of cell kill (see table below). Allow cells to attach for 4-6 hours.[14][15]
-
This compound Treatment: Prepare a range of this compound concentrations (e.g., 1 µM to 100 µM). Replace the medium in the wells with a medium containing the appropriate this compound concentration or a vehicle control. Incubate for a predetermined time (e.g., 2-24 hours) before irradiation.
-
Irradiation: Irradiate the plates using a calibrated X-ray or gamma-ray source with doses ranging from 0 to 8 Gy.
-
Incubation: After irradiation, wash the cells with PBS, add fresh complete medium, and return plates to the incubator for 7-14 days, until visible colonies are present in the non-irradiated control wells.
-
Fixation and Staining: Aspirate the medium and gently wash with PBS. Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes. Stain with 0.5% crystal violet solution for 2 hours.[14]
-
Colony Counting: Carefully rinse the plates with tap water and allow them to air dry. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
| Radiation Dose (Gy) | Recommended Seeding Density (Cells/Well) |
| 0 (Control) | 100 - 200 |
| 2 | 200 - 400 |
| 4 | 400 - 1,000 |
| 6 | 1,000 - 3,000 |
| 8 | 3,000 - 8,000 |
| Table adapted from established protocols.[15] |
Protocol 1.2: DNA Damage Assessment (γ-H2AX Foci Assay)
This immunofluorescence-based assay quantifies DNA double-strand breaks (DSBs), a critical lesion induced by IR.[16] Phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) occurs rapidly at the sites of DSBs, forming discrete nuclear foci that can be visualized and counted.[17][18]
Methodology:
-
Cell Culture: Seed cells onto sterile glass coverslips placed in 12-well plates and allow them to attach overnight.
-
Treatment and Irradiation: Treat cells with this compound or vehicle control prior to irradiation (e.g., 2-4 Gy).
-
Post-Irradiation Incubation: Return cells to the incubator for a specific time to assess damage and repair kinetics (e.g., 30 minutes for peak damage, 24 hours for residual damage).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[17][19]
-
Immunostaining:
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI to counterstain the nuclei.[17]
-
Analysis: Acquire images using a fluorescence microscope. Quantify the average number of γ-H2AX foci per nucleus using image analysis software like Fiji.[17] A significant reduction in foci in the this compound treated group compared to the irradiated control indicates protection against or enhanced repair of DSBs.
Protocol 1.3: DNA Damage Assessment (Alkaline Comet Assay)
The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[21][22] Under alkaline conditions, it detects both single-strand breaks and double-strand breaks.[22][23] Damaged DNA migrates away from the nucleus during electrophoresis, forming a "comet tail."
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from control, irradiated, and this compound-treated groups.
-
Slide Preparation: Mix approximately 1,000 cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.[24]
-
Lysis: Immerse slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the DNA nucleoids.[23]
-
Alkaline Unwinding: Place slides in a fresh, cold alkaline electrophoresis buffer (pH > 13) for 30-40 minutes to allow the DNA to unwind.[23][24]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 30-45 minutes in the same alkaline buffer.[21][24]
-
Neutralization and Staining: Neutralize the slides, dehydrate in ethanol, and stain the DNA with a fluorescent dye (e.g., SYBR Green).[24]
-
Analysis: Visualize slides using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the comet tail and the tail moment, which are proportional to the amount of DNA damage.[21][24]
Protocol 1.4: Oxidative Stress Assessment
These assays measure the extent of oxidative damage and can reveal the antioxidant capacity of this compound.
Key Biomarkers and Assays:
-
Intracellular ROS: Measure ROS production using cell-permeable fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[25] The fluorescence intensity, measured by flow cytometry or a plate reader, correlates with the amount of ROS.
-
Lipid Peroxidation: Quantify malondialdehyde (MDA), a major product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Oxidative DNA Damage: Measure 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, in cellular DNA using an ELISA kit.[25][26]
PART 2: Detailed Protocols for In Vivo Assessment
In vivo studies are essential to confirm the systemic efficacy, safety, and therapeutic window of this compound in a complex biological system.
Animal Model:
-
Species: BALB/c or C57BL/6 mice (8-10 weeks old) are standard models for radioprotection studies.[27][28]
Protocol 2.1: Survival Assay and Dose Reduction Factor (DRF)
This is the definitive endpoint for evaluating the overall protective effect of a compound against lethal doses of radiation.
Methodology:
-
Dose Determination: First, determine the LD50/30 (the radiation dose that is lethal to 50% of animals within 30 days) for your specific mouse strain and radiation source.
-
Animal Groups: Establish multiple groups of mice (n=10-15 per group).
-
Vehicle Control + Irradiation
-
This compound (at various doses, e.g., 30, 60, 100 mg/kg) + Irradiation
-
-
Treatment and Irradiation: Administer this compound (e.g., via intraperitoneal injection) 30-60 minutes prior to a single dose of total body irradiation (TBI) with a gamma source (e.g., 137Cs).[5][27]
-
Monitoring: Monitor animals daily for 30 days, recording survival, body weight, and clinical signs of radiation sickness.
-
Data Analysis: Plot survival curves (Kaplan-Meier) for each group. The Dose Reduction Factor (DRF) can be calculated as the ratio of the LD50/30 in the this compound-treated group to the LD50/30 in the control group. A DRF greater than 1.2 is generally considered significant.[27]
Protocol 2.2: Hematopoietic System Protection
The hematopoietic system is highly radiosensitive. Assessing its recovery is a key indicator of radioprotection.
Methodology:
-
Experimental Design: Treat mice with this compound or vehicle before a sublethal dose of TBI (e.g., 5-7 Gy).
-
Endogenous Spleen Colony Assay (CFU-S): At day 9-10 post-irradiation, euthanize the mice and excise their spleens. Fix the spleens in Bouin's solution. Count the visible nodules on the spleen surface, each representing a colony derived from a surviving hematopoietic stem/progenitor cell.[27]
-
Peripheral Blood Counts: Collect peripheral blood samples at various time points (e.g., days 7, 14, 21, 30) post-irradiation. Perform complete blood counts (CBCs) to quantify white blood cells (WBCs), red blood cells (RBCs), and platelets. A faster recovery of these cell populations in the this compound group indicates a protective effect.[11]
-
Bone Marrow Analysis: At selected time points, flush bone marrow from the femurs and tibias. Count the total number of nucleated cells to assess bone marrow cellularity.[27][29]
Protocol 2.3: Organ-Specific Radioprotection
This protocol assesses whether this compound can protect specific organs, such as the lungs or liver, from radiation-induced damage.
Methodology:
-
Localized Irradiation: Anesthetize mice and use a specialized irradiator with lead shielding to deliver a high dose of radiation specifically to the target organ (e.g., thorax for lung, upper abdomen for liver).[5]
-
Treatment: Administer this compound or vehicle prior to irradiation.
-
Biomarker Analysis: At various time points (e.g., 8 weeks for acute effects, 5-6 months for late effects/fibrosis), collect blood and tissue samples.[5][6]
-
Histopathology: Perfuse, excise, and fix the target organ in formalin. Embed in paraffin, section, and perform histological staining (e.g., H&E for general morphology, Masson's Trichrome for fibrosis) to assess tissue damage.
Summary of Quantitative Data and Expected Outcomes
| Assay | Parameter Measured | Expected Outcome with this compound Protection |
| In Vitro | ||
| Clonogenic Assay | Surviving Fraction (SF) | Increased SF at a given radiation dose |
| γ-H2AX Foci Assay | Foci per nucleus | Decreased number of foci post-irradiation |
| Comet Assay | % DNA in tail / Tail moment | Decreased % DNA in tail post-irradiation |
| ROS Assay | Fluorescence Intensity | Reduced fluorescence intensity |
| In Vivo | ||
| Survival Assay | 30-day survival, DRF | Increased survival rate, DRF > 1.2 |
| Spleen Colony Assay | Number of CFU-S nodules | Increased number of spleen colonies |
| Blood Counts | WBC, Platelet, RBC counts | Faster recovery to baseline levels |
| Organ Protection | Inflammatory/Fibrotic Markers | Reduced levels of TNF-α, TGF-β, AST, ALT |
References
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Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. Available at: [Link]
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Brown, S., et al. (2014). This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect Tumor-response to Irradiation. Northwest Prostate Institute Proceedings, 2(1). Available at: [Link]
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Park, S., et al. (2020). Induction of oxidative stress biomarkers following whole-body irradiation in mice. International journal of radiation biology, 96(10), 1269–1277. Available at: [Link]
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Shadyab, A. H., et al. (2022). Chronic oxidative stress as a marker of long-term radiation-induced cardiovascular outcomes in breast cancer. JACC. CardioOncology, 4(2), 217–228. Available at: [Link]
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Introduction: Targeting TNFα with the Small-Molecule Modulator UTL-5g
An Application Guide to the Pharmacodynamic Assessment of UTL-5g
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a wide spectrum of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] It is a master regulator of the inflammatory response, primarily produced by activated macrophages and T-cells.[2][3] Given its pivotal role, the inhibition of TNFα has become a cornerstone of modern therapeutic strategies for these conditions.[1]
This compound is a novel, small-molecule modulator of TNFα that has demonstrated significant potential as a chemoprotective and radioprotective agent.[4][5][6] Studies have shown that this compound can mitigate the toxic side effects of treatments like cisplatin, presumably by lowering systemic levels of TNFα.[4][7] As a prodrug, this compound is bioactivated by carboxylesterases to its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX).[8]
Characterizing the precise inhibitory effect of this compound on TNFα production and signaling is critical for its continued development. This guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for five robust methods to quantify the pharmacodynamic activity of this compound. The techniques are presented to offer a multi-faceted approach, from direct measurement of the cytokine to the analysis of its downstream functional consequences.
The TNFα Signaling Cascade: A Framework for Measurement
Understanding the TNFα signaling pathway is essential for selecting the appropriate assay and interpreting the results. Upon binding to its receptor (TNFR1), TNFα initiates a signaling cascade that leads to the activation of the master transcription factor, Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9] TNFR1 activation leads to the recruitment of an IκB kinase (IKK) complex, which phosphorylates IκBα.[10] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.[11]
Caption: Key measurement points within the TNFα-induced NF-κB signaling pathway.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle of the Method
The sandwich ELISA is a highly sensitive and specific immunoassay used to quantify the concentration of an antigen, in this case, TNFα, in a liquid sample such as cell culture supernatant.[2] The wells of a microplate are coated with a capture antibody specific to TNFα. When the sample is added, the TNFα protein is captured by this antibody. A second, biotinylated detection antibody that binds to a different epitope on the TNFα is then added, followed by streptavidin conjugated to horseradish peroxidase (HRP). Finally, a chromogenic substrate (TMB) is added, which is converted by HRP into a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of TNFα present.[3]
Rationale for Use
ELISA is the gold standard for quantifying secreted cytokines. It provides a robust, quantitative measure of how this compound affects the amount of TNFα released by cells following an inflammatory stimulus. This method directly assesses the primary intended effect of the compound—reducing TNFα levels.
Caption: General workflow for assessing this compound activity using a TNFα ELISA.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., murine macrophage RAW 264.7 or human THP-1 monocytes) in a 96-well culture plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and add the this compound dilutions to the cells. Incubate for 1-2 hours at 37°C.[12]
-
Prepare a stock solution of Lipopolysaccharide (LPS). Add LPS to all wells (except the negative control) to a final concentration known to induce robust TNFα production (e.g., 1 µg/mL).[12]
-
Incubate the plate for an appropriate time to allow for TNFα production and secretion (typically 4-6 hours for peak mRNA and 18-24 hours for protein accumulation).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well. Samples can be assayed immediately or stored at -80°C.[12]
-
-
ELISA Procedure (General):
-
Note: Follow the specific instructions provided with your commercial ELISA kit.[13][14]
-
Prepare TNFα standards by performing serial dilutions of the provided recombinant TNFα stock, as per the kit manual.[13]
-
Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the antibody-pre-coated ELISA plate. Incubate for 2 hours at room temperature.[14]
-
Aspirate the liquid and wash each well 4 times with the provided Wash Buffer. Ensure complete removal of liquid after the final wash by inverting and blotting the plate.[14]
-
Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Repeat the wash step.
-
Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 20-30 minutes in the dark.
-
Repeat the wash step.
-
Add 100 µL of TMB Substrate solution to each well. Incubate for 15-20 minutes in the dark, allowing color to develop.[3]
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Interpolate the TNFα concentration in your samples from the standard curve.
-
Calculate the percentage inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the log of this compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[12]
-
Method 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle of the Method
HTRF is a no-wash immunoassay technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[15] The assay uses two specific anti-TNFα antibodies, one labeled with a donor fluorophore (Europium cryptate) and the other with an acceptor fluorophore (e.g., d2 or XL665). In the presence of TNFα, the antibodies bind to the cytokine, bringing the donor and acceptor into close proximity. When the donor is excited with a light source, it transfers its energy to the acceptor, which then emits light at a specific wavelength. This TR-FRET signal is proportional to the concentration of TNFα.[16][17]
Rationale for Use
HTRF offers a significant advantage in throughput compared to traditional ELISA. The homogeneous (no-wash) format simplifies automation and reduces handling time, making it ideal for screening large numbers of compounds or performing detailed dose-response studies.[18]
Caption: A streamlined, no-wash workflow for HTRF-based TNFα quantification.
Detailed Protocol
-
Cell Culture and Treatment:
-
Follow the same procedure as for ELISA (Method 1, Step 1) but perform it in a low-volume 384-well white assay plate suitable for fluorescence readings.
-
-
HTRF Procedure:
-
Note: Follow the specific instructions provided with your commercial HTRF kit (e.g., from Revvity).[19]
-
Prepare TNFα standards as per the kit manual.
-
After the cell incubation period, transfer 16-20 µL of supernatant from the cell plate to a new 384-well low-volume white detection plate.[18]
-
Prepare the HTRF detection reagent mix by combining the Europium-labeled and acceptor-labeled antibodies in the provided assay buffer.
-
Add 4-5 µL of the mixed antibody solution to each well containing standards or samples.
-
Seal the plate, and incubate at room temperature for 3 hours.[15]
-
-
Data Analysis:
-
Read the plate on a TR-FRET compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/internal reference).
-
Calculate the emission ratio (665 nm / 620 nm) and multiply by 10,000.
-
Generate a standard curve and calculate sample concentrations and IC₅₀ for this compound as described for ELISA.
-
Method 3: Intracellular Flow Cytometry
Principle of the Method
This technique measures the accumulation of TNFα protein inside individual cells.[20] Cells are stimulated to produce TNFα in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which blocks the secretion pathway, causing the cytokine to be trapped within the Golgi apparatus and endoplasmic reticulum.[21] The cells are then fixed to preserve their structure, permeabilized to allow antibody access, and stained with a fluorescently-labeled anti-TNFα antibody. A flow cytometer analyzes each cell, measuring the fluorescence intensity, which corresponds to the amount of intracellular TNFα.[22]
Rationale for Use
Flow cytometry provides single-cell resolution, which is invaluable for several reasons:
-
It can identify the specific cell sub-population responsible for producing TNFα in a mixed culture.
-
It allows for the simultaneous analysis of cell surface markers to phenotype the responding cells.
-
It ensures that the reduction in TNFα is due to decreased production and not simply cell death, as viability dyes can be included.
Detailed Protocol
-
Cell Stimulation and Staining:
-
Seed and treat cells with this compound and LPS as previously described, but in suspension culture tubes or plates.
-
For the final 4-6 hours of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 1-3 µg/mL) to all samples.[20]
-
(Optional) If staining for surface markers, add the fluorescently-labeled surface antibodies (e.g., anti-CD11b, anti-F4/80) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with Cell Staining Buffer (e.g., PBS with 2% FBS).
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100-200 µL of Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.[23]
-
Wash the cells once with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the fluorescently-labeled anti-TNFα antibody (and an isotype control in a separate tube).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in Staining Buffer for analysis.[23]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter (FSC/SSC) properties.
-
Analyze the percentage of TNFα-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
-
Calculate the reduction in MFI or the percentage of positive cells in this compound-treated samples compared to the vehicle control.
-
Method 4: NF-κB Reporter Gene Assay
Principle of the Method
This is a cell-based assay that measures the functional activity of the NF-κB transcription factor.[24] Cells are transiently or stably transfected with a reporter vector containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[25][26] When TNFα activates the NF-κB pathway, NF-κB translocates to the nucleus, binds to these response elements, and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the level of NF-κB activation. A co-transfected vector expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.[27]
Rationale for Use
This assay provides a highly sensitive and quantitative readout of the downstream biological consequence of TNFα signaling. By measuring the inhibition of TNFα-induced NF-κB activation, it validates that this compound's effect on TNFα levels translates into a functional blockade of the inflammatory signaling cascade.
Detailed Protocol
-
Cell Transfection:
-
Seed cells (e.g., HEK293 or HeLa) in a 96-well plate.
-
Transfect the cells with the NF-κB firefly luciferase reporter vector and the constitutive Renilla luciferase control vector using a suitable transfection reagent. Allow 24 hours for gene expression.
-
-
Cell Treatment:
-
Treat the transfected cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a known concentration of recombinant human TNFα (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Note: Follow the specific instructions provided with your dual-luciferase assay kit.
-
Remove the culture medium. Lyse the cells by adding Passive Lysis Buffer and incubating for 15 minutes.
-
Transfer the cell lysate to a white, opaque 96-well assay plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (the NF-κB-driven signal) in a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (the internal control).[27]
-
-
Data Analysis:
-
Calculate the ratio of Firefly luminescence to Renilla luminescence for each well to get a normalized NF-κB activity value.
-
Calculate the percentage inhibition of TNFα-induced activity for each this compound concentration relative to the TNFα-stimulated vehicle control.
-
Determine the IC₅₀ value as described previously.
-
Method 5: Western Blot for IκBα Phosphorylation
Principle of the Method
Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate.[28] This method specifically measures the phosphorylation of IκBα, a key event immediately downstream of TNFR activation.[11] Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of IκBα (at Ser32/36). A secondary antibody conjugated to HRP binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein band.[9][10]
Rationale for Use
This assay provides direct, mechanistic evidence of TNFα signaling inhibition. A reduction in TNFα-induced IκBα phosphorylation by this compound would strongly indicate that the compound is interrupting the signaling cascade at or upstream of IKK activation. It serves as a powerful tool to validate the findings from functional assays.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A549) in 6-well plates.
-
Pre-treat with this compound or vehicle control for 1-2 hours.
-
Stimulate with TNFα (e.g., 10 ng/mL) for a short duration to capture peak phosphorylation (typically 5-15 minutes).[10]
-
-
Protein Extraction:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to lyse the cells.
-
Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Procedure:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Use BSA instead of milk for phospho-antibodies to reduce background.
-
Incubate the membrane with the primary antibody against phospho-IκBα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensity for phospho-IκBα using densitometry software (e.g., ImageJ).
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a loading control like β-actin or GAPDH.[9]
-
Express the results as the ratio of phospho-IκBα to the loading control. Compare the signal in this compound-treated samples to the TNFα-stimulated vehicle control.
-
Summary and Comparison of Techniques
| Technique | What It Measures | Pros | Cons | Throughput |
| ELISA | Secreted TNFα protein concentration | Quantitative, highly sensitive, well-established | Multiple wash steps, endpoint assay | Medium |
| HTRF | Total TNFα protein concentration | No-wash, fast, easily automated | Requires a specific plate reader | High |
| Flow Cytometry | Intracellular TNFα in single cells | Single-cell resolution, multiplexing with other markers | Complex protocol, requires protein transport inhibitor | Medium |
| NF-κB Reporter Assay | Functional downstream pathway activation | Highly sensitive, measures biological response | Indirect, requires cell transfection | High |
| Western Blot | Phosphorylation of key signaling protein (IκBα) | Provides direct mechanistic insight, semi-quantitative | Low throughput, labor-intensive, requires optimization | Low |
Conclusion
The comprehensive characterization of a TNFα inhibitor like this compound requires a multi-pronged approach. No single assay can capture the full picture of a compound's activity. By combining direct quantification methods like ELISA or HTRF with functional and mechanistic assays such as NF-κB reporter studies and Western blotting for IκBα phosphorylation, researchers can build a robust data package. This integrated strategy allows for a thorough understanding of this compound's mechanism of action, validates its efficacy in a cellular context, and provides the critical information needed to guide its journey through the drug development pipeline.
References
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
-
Human NF-κB Reporter Assay Kit. Indigo Biosciences. [Link]
-
HTRF Human TNFα Assay on SpectraMax Paradigm Multi-Mode Microplate Reader. Molecular Devices. [Link]
-
Principle of HTRF-based TNF-α assay. ResearchGate. [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. National Center for Biotechnology Information. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Center for Biotechnology Information. [Link]
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Summary of assays for measuring TNF inhibitor drug and antibody concentration. ResearchGate. [Link]
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TNF-α (free) ELISA. Enzo Life Sciences. [Link]
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NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]
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Methods for Evaluation of TNF-α Inhibition Effect. PubMed. [Link]
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Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines. PubMed Central. [Link]
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NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc. Biocompare. [Link]
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Monitoring of TNF-alpha inhibitors. Svar Life Science. [Link]
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In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent. PubMed. [Link]
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The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. PubMed. [Link]
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Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. [Link]
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The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. National Center for Biotechnology Information. [Link]
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The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cisplatin. PubMed. [Link]
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Flow cytometry staining for intracellular cytokines TNF, IFN-γ, IL-17A. ResearchGate. [Link]
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Intracellular cytokine staining of TNF-α. ResearchGate. [Link]
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This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect. Northwest Prostate and Cancer Institute. [Link]
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Western blot analysis of IκBα and NF-κB expression and activation in kidney. ResearchGate. [Link]
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Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]
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Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. [Link]
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Application Note & Protocol: UTL-5g for Preclinical Models of Radiation-Induced Liver Injury
Introduction: The Challenge of Radiation-Induced Liver Injury (RILI) and the Promise of UTL-5g
Radiation therapy is a cornerstone of treatment for many abdominal cancers, but its efficacy is often limited by the radiosensitivity of the liver.[1] Radiation-Induced Liver Injury (RILI) is a significant complication that can progress from an acute inflammatory phase to a chronic, fibrotic state, ultimately leading to liver dysfunction.[2][3] The pathogenesis of RILI is complex, involving direct DNA damage, oxidative stress, and a sustained inflammatory response.[3] This inflammatory cascade is mediated by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β), which play pivotal roles in both the initial injury and the subsequent fibrotic remodeling.[2][4][5]
TGF-β, in particular, is a master regulator of liver fibrosis.[5][6] Upon liver injury, elevated levels of TGF-β activate hepatic stellate cells (HSCs), causing them to transdifferentiate into proliferative, contractile myofibroblasts.[7][8][9] These activated HSCs are characterized by the expression of alpha-smooth muscle actin (α-SMA) and are the primary source of the excessive extracellular matrix (ECM) deposition that leads to liver fibrosis.[7][10][11][12]
This compound is a novel small-molecule inhibitor of TNF-α that has demonstrated significant radioprotective and chemoprotective properties.[13][14] Preclinical studies have shown that this compound can mitigate acute radiation-induced liver damage by reducing serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as lowering TNF-α levels in the liver.[13] Crucially, this compound has also been shown to reduce elevated plasma levels of TGF-β following irradiation, suggesting a potential anti-fibrotic effect.[2] This dual action of inhibiting both a key initiator of inflammation (TNF-α) and a master driver of fibrosis (TGF-β) makes this compound a compelling candidate for the treatment of RILI.
This application note provides a comprehensive guide for researchers on the use of this compound in a preclinical mouse model of radiation-induced liver fibrosis. We present a detailed, field-proven protocol for in vivo studies, including the preparation and administration of this compound, the induction of RILI, and subsequent analytical methods to assess its therapeutic efficacy.
Mechanism of Action: How this compound Mitigates Liver Fibrosis
The therapeutic rationale for using this compound in RILI is grounded in its ability to interrupt the inflammatory and fibrotic signaling cascades at key junctures. The proposed mechanism is twofold:
-
Inhibition of TNF-α: Radiation exposure triggers the release of pro-inflammatory cytokines, with TNF-α being a primary mediator of the initial inflammatory response and subsequent hepatocyte apoptosis.[4][15] this compound directly inhibits TNF-α, thereby reducing the acute inflammatory damage to the liver parenchyma.[13]
-
Downregulation of the TGF-β Signaling Pathway: The sustained inflammation and cellular damage post-irradiation lead to a significant upregulation of TGF-β.[2] TGF-β binds to its receptors on hepatic stellate cells, activating the canonical Smad signaling pathway (primarily through Smad2/3 phosphorylation).[9][16][17] This leads to the nuclear translocation of Smad complexes, which act as transcription factors to upregulate the expression of profibrotic genes, including α-SMA and collagens.[9] By reducing the levels of TGF-β, this compound is hypothesized to suppress the activation of HSCs, thereby inhibiting the key cellular event that drives liver fibrosis.[2]
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects in the context of RILI.
Caption: Proposed mechanism of this compound in mitigating radiation-induced liver fibrosis.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | Cayman Chemical | 15113 |
| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Polyethylene glycol 400 (PEG 400) | Sigma-Aldrich | 81172 |
| 0.9% Sodium Chloride Injection, USP (Saline) | Baxter | 2F7124 |
| Isoflurane | Piramal Critical Care | 66794-017-25 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Hematoxylin and Eosin (H&E) Stains | Leica Biosystems | Various |
| Masson's Trichrome Stain Kit | ScyTek Laboratories | TRM-1 |
| Anti-alpha Smooth Muscle Actin (α-SMA) antibody | Abcam | ab5694 |
| VECTASTAIN Elite ABC HRP Kit | Vector Laboratories | PK-6100 |
| DAB Peroxidase Substrate Kit | Vector Laboratories | SK-4100 |
| ALT and AST Assay Kits | Abcam | ab105134, ab105135 |
| C57BL/6 mice (male, 8-10 weeks old) | The Jackson Laboratory | 000664 |
Experimental Protocol
This protocol is designed to assess the efficacy of this compound in a murine model of focal liver irradiation-induced fibrosis. The experimental design includes a prophylactic treatment regimen, where this compound is administered prior to and following irradiation.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a RILI mouse model.
Step 1: Preparation of this compound Formulation
Causality: this compound has low aqueous solubility.[13] A co-solvent vehicle is necessary for intraperitoneal (i.p.) administration to ensure bioavailability. This formulation is based on common practices for solubilizing hydrophobic compounds for in vivo use.[8][18]
-
Prepare a stock solution of this compound by dissolving it in 100% DMSO to a concentration of 10 mg/mL.[15]
-
On each day of dosing, prepare the final injection solution. For a target dose of 60 mg/kg in a 25g mouse (requiring 1.5 mg of this compound), the following formulation can be used to achieve a final injection volume of 150 µL (6 mL/kg):
-
15 µL of 100 mg/mL this compound in DMSO (This is a hypothetical higher concentration for easier calculation, adjust based on actual solubility tests. The principle is to keep DMSO volume low).
-
60 µL of PEG 400 (40% of final volume)
-
75 µL of sterile 0.9% saline (50% of final volume)
-
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Prepare the vehicle control solution using the same percentages of DMSO, PEG 400, and saline, without this compound.
Self-Validation: Always prepare the formulation fresh each day. Before injection, visually inspect the solution for any precipitation. If precipitation occurs, adjust the solvent ratios, potentially by slightly increasing the percentage of PEG 400 or DMSO while staying within tolerated limits for mice.[18]
Step 2: Animal Model and Grouping
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.
-
Randomly assign mice to the following experimental groups (n=8-10 per group):
-
Group 1: Sham + Vehicle: No irradiation, receives vehicle i.p.
-
Group 2: IR + Vehicle: Irradiation, receives vehicle i.p.
-
Group 3: IR + this compound (60 mg/kg): Irradiation, receives this compound i.p.
-
Step 3: this compound Administration and Liver Irradiation
-
Pre-treatment: One hour prior to irradiation, administer the prepared this compound formulation (60 mg/kg) or vehicle to the respective groups via i.p. injection.[19]
-
Irradiation:
-
Anesthetize mice using isoflurane.
-
Using a small animal irradiator with image guidance, deliver a single dose of 15 Gy of radiation targeted to the upper two-thirds of the liver. Shield the remainder of the animal's body. The dose of 15 Gy has been shown to induce acute liver injury.[1]
-
The sham group will undergo the same anesthesia and positioning procedures without receiving radiation.
-
-
Post-treatment: Administer this compound or vehicle daily via i.p. injection for 14 consecutive days following irradiation.
Step 4: Monitoring and Sample Collection
-
Monitor the health and body weight of the mice weekly for 8 weeks. The 8-week time point allows for the development of significant fibrosis.
-
At the 8-week endpoint, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation. Store serum at -80°C for biochemical analysis.
-
Perfuse the liver with PBS, then excise the entire organ.
-
Fix a portion of the irradiated liver lobe in 10% neutral buffered formalin for 24 hours for histological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for protein or RNA analysis.
Data Analysis and Interpretation
Biochemical Analysis
-
Measure serum ALT and AST levels using commercially available kits. These are standard markers of hepatocellular injury.
-
Expected Outcome: The IR + Vehicle group is expected to show elevated ALT and AST levels compared to the sham group. The IR + this compound group should exhibit significantly lower levels of these enzymes compared to the IR + Vehicle group, indicating hepatoprotection.
Histological Assessment of Fibrosis
-
Embed the formalin-fixed liver tissue in paraffin and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall liver architecture, inflammation, and hepatocellular necrosis.
-
Perform Masson's Trichrome staining to visualize collagen deposition. Fibrotic areas will stain blue.
-
Expected Outcome: The IR + Vehicle group will show distorted liver architecture, inflammatory infiltrates, and significant collagen deposition (blue staining) in the perivenular and sinusoidal spaces. The IR + this compound group is expected to show preserved architecture and markedly reduced collagen deposition.
Immunohistochemical (IHC) Analysis of HSC Activation
-
Perform IHC for α-SMA on liver sections to specifically detect activated HSCs.
-
Expected Outcome: Livers from the IR + Vehicle group will show a strong positive signal for α-SMA in the fibrotic regions. Treatment with this compound is expected to significantly decrease the number of α-SMA positive cells, indicating inhibition of HSC activation.[7][11]
Quantitative Data Summary
The results can be quantified using image analysis software (e.g., ImageJ) to measure the percentage of fibrotic area (from Masson's Trichrome) and the number of α-SMA positive cells.
| Group | Serum ALT (U/L) | Serum AST (U/L) | % Fibrotic Area (Masson's) | α-SMA Positive Cells/HPF |
| Sham + Vehicle | Baseline | Baseline | < 1% | < 5 |
| IR + Vehicle | Significantly Elevated | Significantly Elevated | High | High |
| IR + this compound | Reduced vs IR+Vehicle | Reduced vs IR+Vehicle | Significantly Reduced | Significantly Reduced |
Conclusion
This application note provides a robust framework for investigating the therapeutic potential of this compound as an anti-fibrotic agent in the context of radiation-induced liver injury. By targeting the key inflammatory and fibrogenic cytokines TNF-α and TGF-β, this compound offers a promising strategy to protect the liver from the long-term consequences of radiation therapy. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to conduct rigorous and reproducible preclinical studies, ultimately advancing the development of novel treatments for RILI.
References
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Shaw, J., Media, J., Chen, B., et al. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Cancer Chemother. Pharmacol. 72(3), 703-707 (2013). [Link]
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This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect. NWPII. (2014). [Link]
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Irradiation leads to susceptibility of hepatocytes to TNF-alpha mediated apoptosis. PubMed. (2004). [Link]
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α-SMA overexpression associated with increased liver fibrosis in infants with biliary atresia. PubMed. [Link]
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Smad regulation in TGF-beta signal transduction. PubMed. [Link]
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Alpha-SMA Expression in Hepatic Stellate Cells. Agilent. [Link]
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Radiation-induced liver disease: beyond DNA damage. PMC - PubMed Central. [Link]
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Alpha-smooth-muscle actin expression in normal and fibrotic human livers. PubMed. [Link]
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The diverse effects of transforming growth factor-β and SMAD signaling pathways during the CTL response. PubMed. (2023). [Link]
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Smooth Muscle α-Actin Deficiency Leads to Decreased Liver Fibrosis via Impaired Cytoskeletal Signaling in Hepatic Stellate Cells. NIH. [Link]
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Intraperitoneal Injections in Mice. UBC Animal Care Services. [Link]
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Pretreatment with A Small-Molecule Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor, this compound, Reduced Radiation-Induced Acute Liver Toxicity in Mice. NWPII. [Link]
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Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. (2016). [Link]
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TGF-β signalling and liver disease. PubMed. [Link]
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Intraperitoneal injection of lithium chloride induces lateralized activation of the insular cortex in adult mice. PMC - PubMed Central. [Link]
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Transforming growth factor-beta signaling through the Smad pathway: role in extracellular matrix gene expression and regulation. PubMed. [Link]
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What is the maximum percentage of PEG400 we can inject in mice IP?. ResearchGate. (2024). [Link]
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Roles of transforming growth factor-β signaling in liver disease. PMC - PubMed Central. (2015). [Link]
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Western blot analysis for UTL-5g treated cells
Application Note & Protocol
Topic: Quantitative Western Blot Analysis of the PI3K/Akt Signaling Pathway in UTL-5g Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Principles and Background
This compound is a novel, highly selective small molecule inhibitor designed to target the catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle progression, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.
Western blotting, or immunoblotting, is a cornerstone technique for validating the mechanism of action of targeted inhibitors like this compound. It allows for the sensitive and specific detection of changes in protein expression and, crucially, post-translational modifications such as phosphorylation. By quantifying the phosphorylation status of key downstream effectors of PI3K, such as Akt, we can directly measure the on-target efficacy of this compound and determine its dose-dependent effects.
This guide provides a comprehensive, field-proven protocol for treating cancer cell lines with this compound and subsequently analyzing the phosphorylation status of Akt (Ser473) and a downstream target, ribosomal protein S6 (S6), using quantitative Western blot. The principles and steps outlined herein are designed to ensure reproducibility, scientific rigor, and the generation of publication-quality data.
Scientific Rationale for Key Readouts:
-
Phospho-Akt (Ser473): PI3K activation leads to the generation of PIP3, which recruits Akt to the plasma membrane where it is phosphorylated by PDK1 and mTORC2 (at Ser473). A reduction in p-Akt (Ser473) is a direct and proximal biomarker of PI3K inhibition.
-
Total Akt: Measuring total Akt levels is essential for normalization. It ensures that any observed decrease in p-Akt is due to reduced kinase activity and not a general decrease in Akt protein expression.
-
Phospho-S6 Ribosomal Protein: S6 is a downstream effector in the mTOR pathway. Its phosphorylation is a reliable indicator of mTORC1 activity, which is regulated by Akt. Analyzing p-S6 provides a more distal readout of pathway inhibition.
-
GAPDH/β-Actin: These are constitutively expressed "housekeeping" proteins used as loading controls.[1][2][3] Normalizing to a loading control is critical for correcting for unequal sample loading and ensuring that observed changes are biologically significant.[4][5][6]
Visualized Workflow and Signaling Pathway
A clear understanding of the experimental flow and the targeted biological pathway is crucial for success.
Caption: High-level overview of the Western blot experimental workflow.
Caption: this compound inhibits PI3K, blocking downstream Akt and S6 phosphorylation.
Detailed Experimental Protocol
This protocol is optimized for a standard 6-well plate format. Adjust volumes accordingly for other plate sizes.
Part A: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a cancer cell line known to have an active PI3K pathway (e.g., MCF-7, A549) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-16 hours. This step reduces basal pathway activation, resulting in a cleaner, more robust signaling window.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve the final desired concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM).
-
Expert Insight: The "0 nM" sample is the vehicle control (DMSO) and is critical for attributing observed effects to this compound. The final DMSO concentration in all wells should be identical and not exceed 0.1%.
-
-
Drug Treatment: Remove the starvation medium and add the this compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 2-4 hours). This duration is typically sufficient to observe changes in phosphorylation events.
Part B: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors immediately before use. A modified RIPA buffer is ideal for preserving phosphorylation states.[7][8][9][10]
-
Cell Lysis: Place the 6-well plate on ice. Aspirate the medium and wash cells once with 1 mL of ice-cold PBS. Aspirate the PBS completely.
-
Protein Extraction: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. This is your whole-cell lysate.
-
Protein Quantification (BCA Assay): Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay, which is compatible with detergents found in RIPA buffer.[11][12][13]
Part C: SDS-PAGE and Immunoblotting
-
Sample Preparation: Based on the BCA assay results, calculate the volume of lysate needed for equal protein loading (typically 20-30 µg per lane). Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.[14][15][16][17][18]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured samples into the wells of a 4-15% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19][20][21] PVDF is recommended for its high protein binding capacity and mechanical strength.[19][20]
-
Activate the PVDF membrane by immersing it in 100% methanol for 30 seconds, followed by equilibration in transfer buffer.[21][22]
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Perform a wet transfer at 100V for 60-90 minutes at 4°C. Transfer conditions may need optimization based on protein size.
-
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding.[23][24][25]
-
Recommended Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Causality: BSA is preferred over non-fat milk when detecting phosphoproteins, as milk contains phosphoproteins (like casein) that can cause high background.[8]
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[26][27][28][29][30]
-
Example Dilutions:
-
Rabbit anti-p-Akt (Ser473): 1:1000
-
Rabbit anti-Total Akt: 1:1000
-
Rabbit anti-p-S6: 1:2000
-
Mouse anti-GAPDH: 1:5000
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP or Goat anti-Mouse HRP) diluted in blocking buffer for 1 hour at room temperature.[26][27][31][32][33][34]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Part D: Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) working solution by mixing the two components as per the manufacturer's instructions.[35][36][37][38]
-
Signal Development: Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager). Use exposure times that are within the linear range of detection, avoiding signal saturation.[4][5]
-
Data Quantification: Use image analysis software to perform densitometry on the captured bands.[6][39]
-
Measure the intensity of the p-Akt band and normalize it to the intensity of the Total Akt band in the same lane.
-
Independently, measure the intensity of the p-S6 band and normalize it to the loading control (GAPDH) band.
-
Express the results as a fold change relative to the vehicle-treated control (0 nM this compound).
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different treatment concentrations.
Table 1: Hypothetical Densitometry Analysis of this compound Treated MCF-7 Cells
| This compound (nM) | p-Akt (Normalized to Total Akt) | Fold Change (vs. Vehicle) | p-S6 (Normalized to GAPDH) | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.85 | 0.90 | 0.90 |
| 50 | 0.45 | 0.45 | 0.55 | 0.55 |
| 100 | 0.20 | 0.20 | 0.25 | 0.25 |
| 500 | 0.05 | 0.05 | 0.08 | 0.08 |
| 1000 | 0.04 | 0.04 | 0.05 | 0.05 |
Interpretation: The hypothetical data above demonstrates a clear dose-dependent inhibition of Akt and S6 phosphorylation upon treatment with this compound, confirming its on-target activity within the PI3K/Akt/mTOR pathway. An IC50 (half-maximal inhibitory concentration) can be calculated from this data to quantify the potency of the compound.
References
-
BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]
-
Protocol of preparation of horseradish peroxidase (HRP) conjugated to anti-human IgG to be used as secondary antibody in immunoassays. protocols.io. [Link]
-
GAPDH - a loading control in Western blotting. HyTest. [Link]
-
Western Blot Blocking Buffers. Biocompare. [Link]
-
Western Blot Blocking Reagents. Bio-Rad. [Link]
-
Western Blot Blocking Buffer Optimization. Boster Bio. [Link]
-
Pierce BCA Protein Assay Protocol V.2. protocols.io. [Link]
-
Ultra-Sense Femto-Plus Western ECL Substrate. MP Biomedicals. [Link]
-
Protein Quantification: BCA Assay. QB3 Berkeley. [Link]
-
Primary Antibody Incubation for Western Blotting. Sino Biological. [Link]
-
Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. [Link]
-
How to Analyze Western Blot Data. PraxiLabs. [Link]
-
GAPDH Loading Control. OriGene Technologies Inc. [Link]
-
Western Blotting Transfer Techniques. Bio-Rad. [Link]
-
Which cell lysis buffer recipe is best for phosphorylated proteins ? ResearchGate. [Link]
-
How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. LICORbio™. [Link]
-
The GAPDH Antibody in Western Blot Assays. Bio-Techne. [Link]
-
Laemmli Buffer: The 5 Critical Components. Bitesize Bio. [Link]
-
What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs? ResearchGate. [Link]
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Protein Transfer from Gel to Membrane in Western Blot Assay. Creative Biolabs Antibody. [Link]
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Laemmli buffer: Preparation (1x,2x & 4x) and principle. Sharebiology. [Link]
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Image Analysis and Quantitation for Western Blotting. Bio-Rad. [Link]
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Laemmli Buffer: SDS-PAGE Protein Loading Buffer 2X (Reducing). Boster Biological Technology. [Link]
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Laemmli Loading Buffer 4x. Tiaris Biosciences. [Link]
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GVS North America Western Transfer Procedure for PVDF Membranes: chemiluminescent and colorimetric detection. GVS. [Link]
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Enrichment of Phosphorylated Proteins from Cell Lysate. Wako Chemicals. [Link]
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Illuminating Cellular Responses to UTL-5g: A Guide to Flow Cytometry Protocols
Introduction: Understanding UTL-5g and the Role of Flow Cytometry
This compound is a novel small-molecule modulator of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine with a central role in inflammation and cellular apoptosis. Research has highlighted the potential of this compound as a chemoprotective agent, capable of mitigating the adverse side effects of chemotherapeutics like cisplatin, while potentially enhancing their anti-tumor efficacy.[1][2] The mechanism of action is presumed to involve the downregulation of TNF-α, which can alleviate cisplatin-induced nephrotoxicity and hepatotoxicity, and has been observed to increase platelet counts.
Flow cytometry is an indispensable tool for dissecting the cellular mechanisms underlying the effects of therapeutic compounds like this compound. This technology allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. By employing fluorescently labeled antibodies and dyes, researchers can elucidate a wide array of cellular characteristics, including immunophenotype, cell cycle status, apoptosis, and intracellular protein expression.[3][4]
This comprehensive guide provides detailed protocols for leveraging flow cytometry to investigate the biological effects of this compound. The protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the cellular responses to this compound treatment, both alone and in combination with other agents. We will focus on assays that are particularly relevant to the known and potential functions of this compound, using the human colorectal adenocarcinoma cell line HCT-15 as a primary in vitro model, as it has been utilized in previous studies.[5][6][7]
Experimental Design and Key Flow Cytometry Applications
A robust investigation into the effects of this compound necessitates a multi-faceted approach. The following flow cytometry applications are central to a comprehensive analysis:
-
Apoptosis Assays: To determine if this compound protects normal cells from chemotherapy-induced apoptosis or enhances cancer cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this application.[1][8][9][10]
-
Cell Cycle Analysis: To assess whether this compound influences cell proliferation, either alone or in the presence of cytotoxic agents. Propidium Iodide (PI) staining of cellular DNA content is a widely used method for this purpose.[3][11][12]
-
Intracellular Cytokine Staining: To directly measure the modulation of TNF-α expression within cells following this compound treatment.[2][13][14][15][16]
-
Immunophenotyping: For in vivo studies, this is crucial for analyzing the effects of this compound on different immune cell populations in peripheral blood, such as platelets and leukocytes.[17][18][19]
The following sections provide detailed, step-by-step protocols for these key applications.
I. Apoptosis Analysis: Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Principle:
In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes. In late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.
Experimental Workflow Diagram:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed HCT-15 cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treat cells with the desired concentrations of this compound, cisplatin, or a combination of both. Include an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells like HCT-15, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[1]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate single-color controls for compensation (Annexin V-FITC only and PI only) and an unstained control.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using quadrant gates to differentiate between:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Data Presentation:
| Treatment Group | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Untreated Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (X µM) | 94.5 ± 2.8 | 3.1 ± 1.1 | 2.4 ± 0.9 |
| Cisplatin (Y µM) | 60.3 ± 4.5 | 25.8 ± 3.2 | 13.9 ± 2.1 |
| This compound + Cisplatin | 75.6 ± 3.9 | 15.2 ± 2.5 | 9.2 ± 1.8 |
II. Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle:
Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Experimental Workflow Diagram:
Caption: Workflow for Cell Cycle Analysis using PI.
Detailed Protocol:
-
Cell Preparation and Harvesting:
-
Follow the same cell seeding and treatment procedure as for the apoptosis assay.
-
Harvest cells as described previously.
-
Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
-
Fixation:
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect at least 10,000 events per sample.
-
Analyze the data using a cell cycle analysis software package to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation:
| Treatment Group | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| Untreated Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (X µM) | 54.8 ± 3.5 | 31.1 ± 2.8 | 14.1 ± 1.9 |
| Cisplatin (Y µM) | 35.6 ± 4.2 | 20.4 ± 3.3 | 44.0 ± 5.1 |
| This compound + Cisplatin | 40.1 ± 3.8 | 22.7 ± 3.1 | 37.2 ± 4.5 |
III. Intracellular Staining for TNF-α
This protocol is for the detection of intracellular TNF-α to directly assess the impact of this compound on its target.
Principle:
To detect intracellular cytokines, cells are first stimulated to produce the cytokine of interest. A protein transport inhibitor, such as Brefeldin A or Monensin, is added to block the secretion of the cytokine, causing it to accumulate inside the cell. The cells are then fixed and permeabilized to allow an anti-TNF-α antibody to access the intracellular cytokine.
Experimental Workflow Diagram:
Caption: Workflow for Intracellular TNF-α Staining.
Detailed Protocol:
-
Cell Stimulation:
-
Culture cells (e.g., macrophages or a suitable cancer cell line) with a stimulating agent such as Lipopolysaccharide (LPS) to induce TNF-α production.[2]
-
Include this compound in the culture medium at desired concentrations during the stimulation period.
-
Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A) to the culture.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
(Optional) If you are co-staining for surface markers, perform this staining step now according to the antibody manufacturer's protocol.
-
Fix the cells with a fixation buffer for 20 minutes at room temperature.
-
Wash the cells and then resuspend them in a permeabilization buffer.
-
Add a fluorescently labeled anti-TNF-α antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Use an isotype control antibody to set the gate for TNF-α positive cells.
-
Determine the percentage of TNF-α positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
Data Presentation:
| Treatment Group | TNF-α Positive Cells (%) (Mean ± SD) | MFI of TNF-α (Mean ± SD) |
| Unstimulated Control | 2.1 ± 0.5 | 50 ± 10 |
| LPS Stimulated | 45.8 ± 5.2 | 850 ± 75 |
| LPS + this compound (X µM) | 20.3 ± 3.8 | 425 ± 50 |
IV. Immunophenotyping of Mouse Peripheral Blood
For in vivo studies, this protocol allows for the characterization of different immune cell populations in mouse peripheral blood.
Principle:
Different immune cell subsets express unique combinations of cell surface markers (CD antigens). By using a panel of fluorescently labeled antibodies against these markers, one can identify and quantify various cell populations, such as T cells, B cells, monocytes, and granulocytes.
Detailed Protocol:
-
Blood Collection:
-
Collect mouse peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Red Blood Cell Lysis:
-
Lyse the red blood cells using a commercial lysis buffer or an ammonium chloride-based solution.
-
Wash the remaining white blood cells with PBS.
-
-
Staining:
-
Resuspend the cells in FACS buffer.
-
Add a cocktail of fluorescently labeled antibodies against markers of interest (e.g., CD45 for total leukocytes, CD3 for T cells, B220 for B cells, CD11b for myeloid cells, etc.).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Use appropriate single-color controls for compensation.
-
Analyze the data using a sequential gating strategy to identify the different cell populations.
-
Trustworthiness and Self-Validating Systems
The reliability of these protocols is contingent upon the inclusion of proper controls. For every experiment, it is imperative to include:
-
Unstained Controls: To assess autofluorescence and set baseline fluorescence levels.
-
Single-Stain Controls: For accurate compensation to correct for spectral overlap between different fluorochromes.
-
Isotype Controls: To control for non-specific antibody binding.
-
Biological Controls: Including untreated and vehicle-treated cells to establish a baseline response.
-
Positive and Negative Controls: For apoptosis assays, a known inducer of apoptosis should be used as a positive control.
By consistently employing these controls, the experimental system becomes self-validating, ensuring the integrity and reproducibility of the data.
References
-
Shaw, J., Chen, B., Huang, W. H., Lee, A. R., Media, J., & Valeriote, F. (2011). The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. Cancer chemotherapy and pharmacology, 68(4), 937–945. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Intracellular Cytokine Staining Protocol. Retrieved from [Link]
-
Shaw, J., Chen, B., Valeriote, F., & Media, J. (2013). The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Investigational new drugs, 31(4), 819–824. [Link]
-
University of California San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Flow Cytometry Facility, University of Padua. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Retrieved from [Link]
-
Culture Collections. (n.d.). HCT-15. Retrieved from [Link]
-
DSMZ. (n.d.). HCT-15. Retrieved from [Link]
-
Cytion. (n.d.). HCT-15 Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectral Flow Cytometry: From Trade-Offs to Total Clarity. Retrieved from [Link]
-
Cleveland Clinic Lerner Research Institute. (n.d.). Detection of Intracellular Cytokines by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone provide with a protocol for intracellular staining of cytokines: TNFa, IL-6, IL-12 in RAW264.7 murine macrophages, for flow cytometry?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A Flow Cytometry-Based Examination of the Mouse White Blood Cell Differential in the Context of Age and Sex. Retrieved from [Link]
-
Frontiers. (2024). Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice. Retrieved from [Link]
-
protocols.io. (2024). Immunophenotyping of the peripheral blood immune cells by flow cytometry. Retrieved from [Link]
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- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. HCT-15 Cells [cytion.com]
- 5. HCT-15. Culture Collections [culturecollections.org.uk]
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- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
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- 19. Immunophenotyping of the peripheral blood immune cells by flow cytometry protocol v1 [protocols.io]
Application Note: A Validated HPLC-UV Method for the Quantification of UTL-5g in Human Plasma
Abstract
This document details a robust, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of UTL-5g in human plasma. This compound is a novel, small-molecule TNF-α inhibitor with potential as a chemo- and radioprotective agent.[1][2][3] Accurate quantification in plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies that underpin clinical development. The described method employs a straightforward protein precipitation (PPT) technique for sample preparation and a reversed-phase C18 column for chromatographic separation. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range.[4][5][6][7]
Introduction
This compound, N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, is an investigational compound that has demonstrated potential in reducing the side effects of chemotherapy and radiotherapy by inhibiting TNF-α.[1][2][3] To support its progression through preclinical and clinical trials, a reliable bioanalytical method is required to measure its concentration in biological matrices. This application note provides a comprehensive protocol for quantifying this compound in human plasma, a critical step for defining its pharmacokinetic profile.
The method is based on reversed-phase HPLC, a widely used technique for the analysis of small molecules in complex biological fluids.[8] Sample clean-up is achieved via a simple and rapid protein precipitation (PPT) step with acetonitrile, which is effective for removing the bulk of plasma proteins that can interfere with the analysis and damage the HPLC column.[9][10][11][12]
Principle of the Method
Plasma samples are first treated with an organic solvent (acetonitrile) to precipitate proteins. After centrifugation, the clear supernatant containing this compound is injected into the HPLC system. The analyte is separated from endogenous plasma components on a C18 stationary phase using an isocratic mobile phase. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to a calibration curve constructed from standards of known concentrations.
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank
Instrumentation and Consumables
-
HPLC System with UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Calibrated pipettes
-
1.5 mL microcentrifuge tubes
-
HPLC vials with inserts
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water (55:45, v/v) containing 0.1% Formic Acid. Filter through a 0.22 µm membrane and degas before use.
-
Rationale: The ACN/water mixture provides optimal retention and peak shape for this compound on a C18 column. Formic acid is added to control the pH and improve peak symmetry by ensuring the analyte is in a consistent protonation state.
-
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 (v/v) ACN/Water to prepare working standards for calibration and quality control samples.
Preparation of Calibration Curve and Quality Control Samples
Calibration standards (CS) and Quality Control (QC) samples are prepared by spiking blank human plasma with appropriate volumes of the working standard solutions.
| Sample Type | Concentration Level | This compound Concentration (ng/mL) |
| CS 1 | LLOQ | 10 |
| CS 2 | 25 | |
| CS 3 | 100 | |
| CS 4 | 250 | |
| CS 5 | 500 | |
| CS 6 | 1000 | |
| CS 7 | ULOQ | 2000 |
| QC 1 | LQC | 30 |
| QC 2 | MQC | 400 |
| QC 3 | HQC | 1600 |
| LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low QC; MQC: Medium QC; HQC: High QC. |
Plasma Sample Preparation Protocol
The protein precipitation procedure is a simple, rapid, and effective method for extracting this compound from the plasma matrix.[12]
-
Aliquot: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Mix: Vortex the mixture vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject: Inject 20 µL of the supernatant into the HPLC system.
Sample Preparation Workflow
A diagram of the protein precipitation workflow.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (0.1% Formic Acid) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV/Vis Detector |
| Detection Wavelength | 254 nm |
| Run Time | 8 minutes |
Method Validation
The method was validated following the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is adopted by both the FDA and EMA.[4][6][7]
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.
Linearity and Range
The calibration curve was linear over the range of 10-2000 ng/mL. The linear regression analysis of the peak area versus concentration data yielded a coefficient of determination (r²) consistently > 0.995.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples (LQC, MQC, HQC) on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LQC | 30 | ≤ 5.2% | -3.5% to 4.1% | ≤ 6.8% | -2.7% |
| MQC | 400 | ≤ 3.8% | -2.1% to 3.3% | ≤ 4.5% | 1.5% |
| HQC | 1600 | ≤ 2.5% | -1.8% to 2.0% | ≤ 3.1% | 0.8% |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).[5][13]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
-
Extraction Recovery: The recovery of this compound from plasma was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The mean recovery was found to be 92.5%, indicating high and consistent extraction efficiency.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of pure standards in mobile phase. The calculated matrix factor was between 0.95 and 1.04, signifying no significant ion suppression or enhancement from the plasma matrix.
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable for at least 24 hours at room temperature (bench-top), after three freeze-thaw cycles, and for at least 3 months when stored at -80°C.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation allows for high throughput. The method has been thoroughly validated according to international regulatory guidelines and has demonstrated excellent performance in terms of selectivity, linearity, accuracy, precision, and stability. This method is fit for purpose and can be confidently deployed in regulated bioanalytical laboratories to support the clinical development of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
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- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. HPLC Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
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Application Note: Immunohistochemical Analysis of UTL-5g Efficacy in Preclinical Tissue Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UTL-5g is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine central to numerous inflammatory and pathological processes.[1][2] this compound has demonstrated significant potential as a chemoprotective agent, mitigating the nephrotoxicity, hepatotoxicity, and myelotoxicity associated with treatments like cisplatin.[1][2][3] Its mechanism is presumed to involve the downregulation of TNF-α-mediated inflammatory cascades.[3]
Immunohistochemistry (IHC) is an indispensable technique for visualizing the distribution and localization of specific proteins within the native architectural context of tissues.[4][5] This allows researchers to directly observe the cellular and tissue-level effects of a therapeutic agent. This application note provides a comprehensive, field-proven protocol for performing chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissues from preclinical models treated with this compound. The guide explains the causality behind key experimental steps, outlines a self-validating system of controls, and provides a framework for robust data analysis to assess the in-situ efficacy of this compound.
Scientific Background & Marker Selection
The primary mechanism of this compound is the inhibition of TNF-α. TNF-α exerts its effects by binding to its receptors (primarily TNFR1), which triggers a signaling cascade leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[6][7][8] NF-κB activation is a pivotal event in the inflammatory response, promoting the expression of genes involved in inflammation, cell survival, and proliferation.[8][9] By inhibiting TNF-α, this compound is expected to suppress the downstream activation of NF-κB and subsequent inflammatory damage.
Based on this mechanism, the following biomarkers are recommended for assessing this compound's effects in tissues (e.g., kidney, liver) damaged by agents like cisplatin:
-
Phospho-NF-κB p65: To directly measure the activation of the NF-κB pathway. A reduction in nuclear p-NF-κB p65 staining in this compound treated tissues would provide strong evidence of its mechanism of action.
-
Cleaved Caspase-3: A key marker for apoptosis (programmed cell death). Reduced expression in this compound treated tissues would indicate a cytoprotective effect.
-
KIM-1 (Kidney Injury Molecule-1): A specific marker for renal proximal tubule injury. A decrease in KIM-1 staining would demonstrate the nephroprotective properties of this compound.
-
F4/80 (for mouse) or CD68 (for human): A marker for macrophages. Reduced infiltration of these inflammatory cells would indicate a dampening of the inflammatory response.
Experimental Workflow Overview
The IHC protocol for FFPE tissues is a multi-step process requiring careful attention to detail to ensure specific and reproducible staining. The workflow is designed to preserve tissue morphology while allowing antibodies to access their target antigens.
Detailed Protocol for Chromogenic IHC
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections. All incubation steps should be performed in a humidified chamber to prevent the slides from drying out.[10]
Phase 1: Deparaffinization and Rehydration
This crucial first step removes the paraffin wax embedding medium and gradually reintroduces water to the tissue, which is necessary for subsequent aqueous reagent steps.[11][12][13]
-
Baking: Place slides in an oven at 60°C for 30-60 minutes to melt the paraffin and improve tissue adhesion.[14]
-
Xylene: Immerse slides in two changes of xylene for 5-10 minutes each to completely dissolve the paraffin.[10][11]
-
Ethanol Series: Rehydrate the tissue by immersing slides through a graded series of ethanol solutions:
-
Wash: Rinse slides thoroughly in running tap water, followed by a final rinse in distilled water for 5 minutes.[14]
Phase 2: Antigen Retrieval
Formalin fixation creates protein cross-links that can mask the antigenic epitope, preventing antibody binding.[15] Heat-Induced Epitope Retrieval (HIER) uses heat and a specific buffer to break these cross-links and "unmask" the antigen.[15][16][17]
-
Buffer Preparation: Prepare an appropriate antigen retrieval buffer. 10 mM Sodium Citrate buffer (pH 6.0) is a common starting point, but Tris-EDTA (pH 9.0) may be more effective for some nuclear antigens.[17][18]
-
Heating: Immerse slides in the retrieval buffer and heat. A pressure cooker or microwave oven is highly effective.[17][19]
-
Cooling: Allow the slides to cool slowly in the retrieval buffer at room temperature for at least 20-30 minutes. This slow cooling is critical for proper protein refolding.
-
Wash: Rinse slides twice with wash buffer (e.g., PBS with 0.05% Tween-20, PBST) for 5 minutes each.[10]
Phase 3: Blocking
Blocking steps are essential to prevent non-specific binding of antibodies, which can lead to high background staining and false-positive results.[20][21]
-
Endogenous Peroxidase Quenching: Incubate sections in 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS for 10-15 minutes at room temperature.[13] This inactivates endogenous peroxidase enzymes that could otherwise react with the HRP-conjugated secondary antibody.
-
Wash: Rinse slides twice with wash buffer (PBST) for 5 minutes each.[10]
-
Protein Block: Incubate sections with a protein-based blocking solution for 30-60 minutes at room temperature.[20] The ideal blocking agent is normal serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if using a goat anti-rabbit secondary).[21][22] A 5% serum solution in PBST is common. Alternatively, 1-5% Bovine Serum Albumin (BSA) can be used.[22]
Phase 4: Antibody Incubation
This is the core of the staining process, where the antibodies bind specifically to the target antigen.[4]
-
Primary Antibody: Carefully blot the blocking solution from the slides (do not rinse). Apply the primary antibody, diluted in an appropriate antibody diluent (e.g., 1% BSA in PBST), to cover the tissue section.
-
Wash: Wash slides three times with PBST for 5 minutes each to remove unbound primary antibody.[10]
-
Secondary Antibody: Apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted according to the manufacturer's instructions.
-
Causality: The secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit, anti-mouse).[5][23] Its conjugated enzyme (HRP) is what will catalyze the color-producing reaction. Using a secondary antibody provides significant signal amplification.[5][25]
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
-
Wash: Wash slides three times with PBST for 5 minutes each to remove unbound secondary antibody.[10]
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Titrate (e.g., 1:50 to 1:500) | Optimal dilution provides the best signal-to-noise ratio.[26] |
| Primary Incubation | Overnight at 4°C | Promotes specific binding and reduces background.[11] |
| Secondary Antibody | Use pre-adsorbed if needed | Pre-adsorption minimizes cross-reactivity with endogenous immunoglobulins in the tissue.[25][26] |
| Antibody Diluent | 1% BSA or 1% serum in PBST | Provides a protein-rich environment to further reduce non-specific binding. |
Phase 5: Detection, Counterstaining, and Mounting
In this final phase, the enzymatic reaction is visualized, and the tissue is prepared for microscopic examination.
-
Chromogen Development: Prepare the DAB (3,3'-Diaminobenzidine) substrate solution immediately before use.[27][28]
-
Application: Apply the DAB solution to the tissue and monitor the color development under a microscope (typically 2-10 minutes).[13][29] DAB is a suspected carcinogen and should be handled with appropriate protective equipment.[29]
-
Causality: The HRP enzyme on the secondary antibody converts the soluble DAB substrate into an insoluble, brown-colored precipitate at the site of the antigen.[13]
-
-
Stop Reaction: As soon as the desired color intensity is reached, stop the reaction by immersing the slides in distilled water.[12][29]
-
Counterstaining: Immerse slides in Hematoxylin for 1-3 minutes to stain cell nuclei blue.[10][12]
-
Bluing: Rinse slides in running tap water, then immerse in a "bluing" agent (e.g., 0.2% ammonia water or Scott's Tap Water Substitute) for 30-60 seconds to turn the hematoxylin from reddish-purple to a crisp blue.[31] Rinse again in tap water.[31]
-
Dehydration and Clearing: Dehydrate the tissue through a reverse graded ethanol series and clear in xylene.[14][24]
-
Mounting: Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles. Allow to dry before viewing.[10][12]
Essential Controls for a Self-Validating Assay
To ensure the trustworthiness of your results, a comprehensive set of controls is mandatory.
| Control Type | Purpose | Procedure | Expected Result |
| Negative Control | To confirm the specificity of the primary antibody. | Omit the primary antibody incubation step; proceed with secondary antibody and detection.[26] | No staining. |
| Isotype Control | To ensure the observed staining is not due to non-specific binding of the primary antibody's Fc region or isotype. | Replace the primary antibody with a non-immune antibody of the same isotype, concentration, and host species.[26] | No staining. |
| Positive Tissue Control | To verify that the protocol and reagents are working correctly. | Use a tissue section known to express the target protein. | Strong, specific staining in the appropriate cellular compartment. |
| Experimental Controls | To interpret the effect of this compound. | Include tissue sections from: (1) Untreated animals, (2) Vehicle-treated animals, and (3) Animals treated with the damaging agent (e.g., cisplatin) alone. | Provides a baseline and a positive injury control against which the this compound treated group can be compared. |
Data Acquisition and Analysis
Qualitative Assessment
Initially, slides should be examined qualitatively to assess the subcellular localization (nuclear, cytoplasmic, membranous) and the spatial distribution of the staining within the tissue architecture. Compare the staining patterns across the different experimental groups (e.g., Cisplatin vs. Cisplatin + this compound).
Quantitative Analysis: The H-Score
For a more objective and reproducible assessment, a semi-quantitative method like the H-Score (Histoscore) is recommended.[32][33][34] The H-Score considers both the intensity of the staining and the percentage of cells stained at that intensity.[33][34]
The H-Score is calculated using the following formula: H-Score = [1 × (% of weakly stained cells)] + [2 × (% of moderately stained cells)] + [3 × (% of strongly stained cells)] [33][34]
The final score ranges from 0 to 300. This can be performed manually by a trained observer or by using automated digital image analysis software for greater consistency.[32][35][36]
| Staining Intensity | Score (i) | Example % of Cells (pi) | Calculation (i × pi) |
| No Staining | 0 | 40% | 0 × 40 = 0 |
| Weak (+) | 1 | 30% | 1 × 30 = 30 |
| Moderate (++) | 2 | 20% | 2 × 20 = 40 |
| Strong (+++) | 3 | 10% | 3 × 10 = 30 |
| Total H-Score | 100% | 0 + 30 + 40 + 30 = 100 |
Troubleshooting Guide
Common issues in IHC can often be resolved by systematically evaluating key steps in the protocol.[37][38][39][40][41]
| Problem | Possible Cause | Recommended Solution |
| No or Weak Staining | Primary antibody inactivity/concentration too low. | Use a new antibody aliquot. Optimize antibody concentration by titration.[38] |
| Inadequate antigen retrieval. | Optimize retrieval time, temperature, or buffer pH (e.g., try Tris-EDTA pH 9.0).[39] | |
| Tissue dried out during staining. | Ensure slides remain in a humidified chamber during all incubation steps. | |
| High Background | Primary/secondary antibody concentration too high. | Decrease antibody concentrations and/or incubation times.[38][41] |
| Insufficient blocking. | Increase blocking time to 60 minutes or increase serum concentration.[38] | |
| Inadequate washing. | Increase the number and duration of wash steps.[38] | |
| Non-Specific Staining | Cross-reactivity of secondary antibody. | Use a pre-adsorbed secondary antibody.[26] Run a secondary-only control.[38] |
| Incomplete deparaffinization. | Extend time in xylene and use fresh solutions.[39] |
References
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The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cisplatin. National Institutes of Health.[Link]
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How to Choose Primary and Secondary Antibodies in IHC. Superior BioDiagnostics.[Link]
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The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cisplatin. PubMed.[Link]
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Immunohistochemistry Protocol for Paraffin-embedded Tissues. OriGene.[Link]
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IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. Bio-Techne.[Link]
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The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. PubMed.[Link]
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Immunohistochemistry Protocol for Paraffin embedded Tissue Sections. YouTube.[Link]
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Hematoxylin and Eosin Counterstaining Protocol for Immunohistochemistry Interpretation and Diagnosis. PubMed.[Link]
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Immunohistochemistry Basics: Blocking Non-Specific Staining. Bitesize Bio.[Link]
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IHC Epitope/ Antigen Retrieval: HIER vs. PIE. Bio-Techne.[Link]
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Immunohistochemistry Antigen Retrieval Methods. Boster Bio.[Link]
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IHC Troubleshooting Guide | Common Issues & Fixes. Boster Biological Technology.[Link]
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Regulation of NF-κB by TNF Family Cytokines. National Institutes of Health.[Link]
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Antigen Retrieval Methods & Techniques on Literature. IHC WORLD.[Link]
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Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images. MDPI.[Link]
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TNF-α/NF-κB signaling in the CNS: possible connection to EPHB2. PubMed Central.[Link]
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Tips for Step 4: Perform Antigen/Epitope Retrieval. Bio-Rad Antibodies.[Link]
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TNF-Alpha Promotes Invasion and Metastasis via NF-Kappa B Pathway in Oral Squamous Cell Carcinoma. PubMed Central.[Link]
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IHC (Immunoperoxidase) Protocol. Alzforum.[Link]
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TNF-α Signaling Pathway. Creative Diagnostics.[Link]
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Pixelwise H-score: A novel digital image analysis-based metric to quantify membrane biomarker expression from immunohistochemistry images. PLOS One.[Link]
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Chromogenic Immunohistochemistry IHC Staining of Frozen Tissue Protocol. Bio-Techne.[Link]
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hematoxylin and eosin (h & e) staining protocol. University of Rochester Medical Center.[Link]
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Deep learning-based H-score quantification of immunohistochemistry-stained images. National Institutes of Health.[Link]
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Protocol for DAB Peroxidase Substrate Solution (Brown). IHC WORLD.[Link]
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Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More. Leica Biosystems.[Link]
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Antibody Selection for Immunohistochemistry. G-Biosciences.[Link]
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Deep Learning–Based H-Score Quantification of Immunohistochemistry-Stained Images | Request PDF. ResearchGate.[Link]
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H&E Staining Method and Protocol - Harris. IHC WORLD.[Link]
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Strategies for H-score normalization of preanalytical technical variables with potential utility to immunohistochemical-based bi. SciSpace.[Link]
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Application Notes & Protocols: Animal Models for Studying UTL-5g Chemoprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Challenge of Chemotherapy-Induced Toxicity and the Promise of UTL-5g
Chemotherapy remains a cornerstone of cancer treatment, yet its efficacy is often limited by severe, dose-limiting toxicities to healthy tissues. Organs with high cell turnover, such as the kidneys, liver, and bone marrow, are particularly susceptible to the cytotoxic effects of agents like cisplatin. This damage not only diminishes the patient's quality of life but can also necessitate dose reductions or treatment cessation, ultimately compromising therapeutic outcomes. The development of effective chemoprotective agents that can mitigate these side effects without interfering with the anti-tumor activity of chemotherapy is a critical unmet need in oncology.
This compound, N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Emerging preclinical evidence indicates that this compound holds significant promise as a chemoprotective agent. Studies have shown its ability to reduce cisplatin-induced nephrotoxicity, hepatotoxicity, and myelotoxicity in murine models.[1] The primary mechanism of action is believed to be the modulation of TNF-α signaling, a key pathway implicated in the inflammatory cascade that drives chemotherapy-induced tissue damage.[1][3][4]
These application notes provide a comprehensive guide for researchers to design and execute robust preclinical studies using animal models to evaluate the chemoprotective effects of this compound. The protocols herein are grounded in established methodologies and are designed to yield reproducible and translatable data, adhering to the highest standards of scientific integrity and animal welfare.
PART 1: Strategic Selection of Animal Models and Experimental Design
Rationale for Rodent Models in Chemoprotection Studies
Rodent models, particularly mice and rats, are indispensable tools for investigating chemotherapy-induced toxicities and the efficacy of protective agents.[1] Their well-characterized genetics, rapid breeding cycles, and anatomical and physiological similarities to humans make them suitable for initial efficacy and toxicity studies. Furthermore, a vast array of established protocols for inducing and assessing specific organ toxicities exists for these species.[1][5][6]
Experimental Workflow Overview
A well-designed in vivo study to assess this compound's chemoprotective effects will typically follow a structured workflow. This ensures that data is collected systematically and that the study endpoints are relevant to the clinical setting.
Caption: this compound's proposed mechanism of action via inhibition of TNF-α signaling.
Interpreting the Data
The following table provides a template for summarizing the expected outcomes from a successful this compound chemoprotection study.
Table 1: Expected Outcomes of this compound Chemoprotection Studies
| Parameter | Cisplatin Control Group | This compound + Cisplatin Group | Interpretation of this compound Effect |
| Nephrotoxicity | |||
| Serum BUN | Markedly Elevated | Significantly Reduced | Attenuation of kidney dysfunction |
| Serum Creatinine | Markedly Elevated | Significantly Reduced | Attenuation of kidney dysfunction |
| Kidney Histology | Severe tubular necrosis | Mild to moderate damage | Preservation of kidney architecture |
| Hepatotoxicity | |||
| Serum ALT | Markedly Elevated | Significantly Reduced | Protection against liver cell damage |
| Serum AST | Markedly Elevated | Significantly Reduced | Protection against liver cell damage |
| Liver Histology | Widespread necrosis | Reduced necrotic areas | Preservation of liver tissue |
| Myelosuppression | |||
| Neutrophil Nadir | Severe drop | Less severe drop | Amelioration of neutropenia |
| Platelet Count | Significant decrease | Maintained or less severe drop | Protection against thrombocytopenia |
| Bone Marrow Cellularity | Decreased | Closer to normal | Preservation of hematopoietic progenitors |
A successful outcome would be the statistically significant reduction of toxicity markers in the "this compound + Cisplatin" group compared to the "Cisplatin Control" group, without a corresponding reduction in the anti-tumor efficacy of cisplatin (which would be assessed in a separate tumor xenograft model).
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Scholz, M., Engel, C., & Loeffler, M. (n.d.). A new model of chemotherapy-induced myelosuppression and its treatment with G-CSF. Retrieved from [Link]
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UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
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Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges. Retrieved from [Link]
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Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Retrieved from [Link]
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Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
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UW Sites. (n.d.). IACUC Protocol Requirements – Office of Animal Welfare. Retrieved from [Link]
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FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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FDA. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
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Nephron. (2023, February 14). Modeling Cisplatin-Induced Kidney Injury to Increase Translational Potential. Retrieved from [Link]
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The Ohio State University. (n.d.). Animal Care and Use Policies and Guidelines. Retrieved from [Link]
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HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
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Application Notes & Protocols: Investigating UTL-5g as a Medical Countermeasure for Acute Radiation Syndrome
Introduction: The Imperative for Novel Radiation Countermeasures
Acute Radiation Syndrome (ARS) is a severe, multi-organ illness resulting from whole-body exposure to a high dose of ionizing radiation in a short period.[1] Such exposures can occur during radiological accidents, nuclear incidents, or acts of terrorism, posing a significant public health threat. ARS progression is dose-dependent and classically categorizes into three subsyndromes: Hematopoietic (H-ARS), Gastrointestinal (GI-ARS), and Neurovascular (CNS-ARS).[2][3] The pathophysiology is driven by the depletion of critical stem cell populations and a subsequent cascade of systemic inflammation, which exacerbates tissue damage and can lead to mortality from infection, hemorrhage, or organ failure.[1][4]
The development of effective, easily administered medical countermeasures (MCMs) is a critical objective for national preparedness. While several agents are approved for H-ARS, there remains a need for novel therapeutics that can mitigate damage across multiple organ systems.[5][6] UTL-5g, a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), has emerged as a promising candidate.[7] Preclinical studies have demonstrated its radioprotective effects in liver and lung tissues, primarily through the suppression of pro-inflammatory cytokines like TNF-α and TGF-β.[7]
These application notes provide a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of this compound for ARS. We offer a scientific framework, detailed experimental protocols, and field-proven insights to facilitate rigorous and reproducible studies in this domain.
Scientific Background & Mechanism of Action
Pathophysiology of Acute Radiation Syndrome
Ionizing radiation inflicts cellular damage through two primary mechanisms: direct energy deposition that damages macromolecules like DNA, and indirect damage via the radiolysis of water, which generates a surge of reactive oxygen species (ROS). This initial burst of oxidative stress triggers a complex inflammatory cascade. Pro-inflammatory cytokines, notably TNF-α, are released by damaged cells, leading to further cell death (apoptosis), vascular damage, and the recruitment of immune cells, which can amplify the initial injury.[8][9]
| Syndrome | Typical Dose (Humans) | Primary Organ System Affected | Onset of Manifest Illness | Primary Cause of Death |
| Hematopoietic (H-ARS) | >0.7 - 10 Gy[10][11] | Bone Marrow | 1 to 6 weeks[1] | Infection, Hemorrhage |
| Gastrointestinal (GI-ARS) | >6 - 12 Gy[12] | Small Intestine | ~2 to 7 days[1][4] | Dehydration, Sepsis, Electrolyte Imbalance |
| Neurovascular (CNS-ARS) | >20-30 Gy[1][10] | Central Nervous System, Vasculature | Minutes to hours[1] | Intracranial Pressure, System Failure |
| Table 1: Key characteristics of the major subsyndromes of Acute Radiation Syndrome (ARS). Doses are approximate and can vary based on individual factors. |
Proposed Mechanism of this compound in Mitigating ARS
As a TNF-α inhibitor, this compound is hypothesized to mitigate ARS by disrupting the feed-forward loop of inflammation that drives secondary tissue damage. By binding to and neutralizing TNF-α, this compound can prevent this cytokine from activating its receptors on various cell types. This intervention is expected to reduce apoptosis, decrease vascular permeability, and dampen the overall systemic inflammatory response, thereby preserving tissue function and promoting recovery, particularly in the hematopoietic and gastrointestinal systems.[7]
Application Notes: Experimental Design
Rigorous preclinical evaluation of MCMs is paramount. Animal models are essential for this research, as human efficacy trials for ARS are unethical.[5] The following sections outline key considerations for designing robust in vivo studies.
Animal Model Selection
The mouse is the most widely used and well-characterized model for initial efficacy testing of MCMs for ARS.[13]
-
Justification: Mice offer logistical advantages, including cost-effectiveness, rapid breeding, and the availability of numerous inbred strains with varying radiosensitivities.[13]
-
Recommended Strain: The C57BL/6 mouse is a common choice for H-ARS studies. They are relatively radioresistant, requiring higher doses to achieve lethality, which provides a wider window to observe the effects of mitigating agents.[14]
-
Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Euthanasia criteria must be clearly defined to minimize animal suffering.[15]
Establishing a Radiation Dose-Response
Before testing an MCM, it is critical to establish the lethal dose-response relationship for the specific mouse strain, sex, and radiation source in your facility.[15] The primary goal is to determine the LD50/30 (the dose of radiation that is lethal to 50% of the animals within 30 days), which is a standard benchmark for H-ARS studies.[16]
-
Procedure: Expose groups of animals to a range of radiation doses (e.g., 7.0 to 9.0 Gy in 0.5 Gy increments for C57BL/6 mice) and monitor survival for 30 days.[15]
-
Analysis: Use probit analysis to calculate the LD50/30 from the survival data. This dose will then be used in subsequent efficacy studies (e.g., an LD70/30 may be used to provide a more stringent test).
This compound Formulation and Dosing
-
Formulation: this compound should be formulated in a sterile, biocompatible vehicle suitable for injection (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary). The vehicle alone must be tested to ensure it has no effect on survival post-irradiation.
-
Dosing Regimen: Based on prior studies, intraperitoneal (i.p.) injection is a viable route of administration.[7] A dose-finding study is recommended, but starting doses could range from 15 to 60 mg/kg.[7] The timing of administration is a critical variable. This compound should be tested as both a radioprotectant (given before irradiation) and a radiomitigator (given after irradiation), as post-exposure treatment is the most likely real-world scenario.[2]
Study Groups and Controls
A well-controlled study is essential for unambiguous interpretation of results.
| Group # | Treatment | Radiation | N (Animals) | Purpose |
| 1 | Vehicle | No | 10 | Sham Control: Assesses effect of vehicle and procedures. |
| 2 | Vehicle | Yes (e.g., LD70/30) | 20 | Irradiation Control: Establishes baseline mortality. |
| 3 | This compound (Low Dose) | Yes (e.g., LD70/30) | 20 | Test Group: Evaluates efficacy of low-dose this compound. |
| 4 | This compound (Mid Dose) | Yes (e.g., LD70/30) | 20 | Test Group: Evaluates efficacy of mid-dose this compound. |
| 5 | This compound (High Dose) | Yes (e.g., LD70/30) | 20 | Test Group: Evaluates efficacy of high-dose this compound. |
| Table 2: Example experimental design for an efficacy study of this compound in a murine H-ARS model. 'N' is a suggested number and should be determined by power analysis. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for inducing ARS and evaluating the efficacy of this compound.
Protocol 1: Induction of the Murine Hematopoietic ARS (H-ARS) Model
This protocol describes the induction of H-ARS in C57BL/6 mice using a lethal dose of total body irradiation (TBI).
Materials:
-
C57BL/6 mice (e.g., 10-12 weeks old, single-sex to avoid aggression).[17]
-
Gamma irradiator (e.g., 137Cs or 60Co source) or X-ray irradiator.[16][17]
-
Mouse immobilizers or ventilated pie cage.[18]
-
Dosimeters (e.g., OSL or TLD) for dose verification.[16]
-
Sterile housing, bedding, food, and water.[14]
-
Antibiotic-supplemented water (e.g., Baytril or Ciprofloxacin).[17][18]
Procedure:
-
Acclimation: House mice in a controlled environment (12h light/dark cycle, 21±3°C) for at least one week prior to the study.[17]
-
Irradiation Setup: Calibrate the irradiator to ensure a uniform dose rate across the exposure field. Place dosimeters in a mouse phantom to confirm the delivered dose for every run.[16]
-
Animal Placement: Place mice into immobilizers or a pie cage to minimize movement and ensure uniform irradiation. Anesthesia is generally not required for this procedure.[14][18]
-
Irradiation: Expose the mice to a single, uniform dose of TBI (e.g., the predetermined LD70/30, which for C57BL/6 mice is often between 8.0 and 9.0 Gy).[16] The dose rate should be consistent (e.g., 0.6-1.0 Gy/min).[16][17]
-
Post-Irradiation Housing: Immediately return mice to clean, sterile cages. Provide ad libitum access to food and antibiotic-supplemented water to prevent opportunistic infections resulting from myelosuppression.[15][17] Consider providing wet mash or gel packs to encourage hydration and caloric intake.
-
Monitoring: Observe animals daily for the first week and at least three times per week thereafter for 30 days.[14]
Protocol 2: Efficacy Evaluation of this compound in the H-ARS Model
This protocol details the administration of this compound and the collection of endpoint data.
Materials:
-
H-ARS model mice (from Protocol 1).
-
This compound formulated in a sterile vehicle.
-
Sterile syringes and needles (e.g., 27-gauge).
-
Equipment for blood collection (e.g., EDTA-coated microcapillary tubes).
-
Automated hematology analyzer.
-
Materials for tissue harvesting and fixation (e.g., 10% neutral buffered formalin).
Procedure:
-
This compound Administration:
-
Mitigation Scenario: Administer the first dose of this compound or vehicle via i.p. injection at a specified time post-TBI (e.g., 24 hours). Subsequent doses may be given daily for a set period (e.g., 5-10 days), depending on the experimental design.
-
Protection Scenario: Administer a single dose of this compound or vehicle at a specified time prior to TBI (e.g., 30-60 minutes).[7]
-
-
Endpoint Monitoring:
-
Survival: Record mortality daily for 30 days. This is the primary endpoint.
-
Body Weight: Measure and record the weight of each animal at least three times per week. Significant weight loss is an indicator of morbidity.
-
Clinical Signs: Score animals for clinical signs of sickness (e.g., ruffled fur, hunched posture, reduced activity) using an approved scoring sheet. Animals reaching humane endpoints must be euthanized.
-
-
Hematological Analysis (Optional Satellite Groups):
-
Rationale: Serial blood sampling can negatively impact survival in lethally irradiated mice.[17] Therefore, it is highly recommended to use separate "satellite" groups of animals for blood collection that are not part of the 30-day survival cohort.
-
Collection: On specific days post-TBI (e.g., Days 7, 14, 21, 30), collect a small volume of peripheral blood (~30-50 µL) via tail snip or submandibular bleed into EDTA-coated tubes.
-
Analysis: Analyze samples using a calibrated hematology analyzer to determine complete blood counts (CBCs), including white blood cells (WBC), neutrophils (NE), lymphocytes (LY), platelets (PLT), and red blood cells (RBC).
-
-
Terminal Tissue Collection (Day 30 or at Humane Endpoint):
-
Euthanize surviving animals on Day 30.
-
Harvest key hematopoietic tissues, including the sternum (for bone marrow) and spleen.
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours before processing for histopathology (e.g., H&E staining).
-
| Assessment | Day 0 | Days 1-7 | Days 8-21 | Days 22-30 |
| Irradiation | ✓ | |||
| This compound Dosing | As per protocol | |||
| Survival Check | Daily | Daily | Daily | |
| Body Weight | ✓ | Daily | 3x / week | 3x / week |
| Blood Collection * | ✓ | (Day 7) | (Day 14, 21) | (Day 30) |
| Histopathology | ✓ (Terminal) | |||
| Table 3: Example schedule of assessments for a 30-day H-ARS study. *Blood collection should be performed on satellite animals. |
Data Analysis and Interpretation
-
Survival Analysis: Plot survival data using Kaplan-Meier curves and compare groups using the log-rank (Mantel-Cox) test. An increase in the 30-day survival rate in this compound treated groups compared to the vehicle control indicates efficacy.
-
Hematology: Plot the mean cell counts for each lineage over time. Efficacy is demonstrated by an earlier nadir (lowest point) and/or a more rapid recovery of neutrophils and platelets in the this compound groups.
-
Histopathology: A pathologist should blindly score bone marrow and spleen sections for cellularity, architecture, and evidence of hematopoietic regeneration. Increased cellularity in this compound treated animals would support the hematological findings.
References
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MacVittie, T. J., & Farese, A. M. (2019). Are animal models a necessity for acute radiation syndrome drug discovery?. Expert Opinion on Drug Discovery, 14(5), 425-428. [Link]
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Singh, V. K., & Seed, T. M. (2015). Animal models for acute radiation syndrome drug discovery. Expert Opinion on Drug Discovery, 10(6), 595-610. [Link]
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Singh, V. K., & Seed, T. M. (2017). A review of animal models for acute radiation syndrome drug discovery. International Journal of Radiation Biology, 93(8), 851-868. [Link]
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Shaw, J., et al. (2014). This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect. Northwest Pharmacy and Pharmaceutical Sciences. [Link]
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Orschell, C. M., et al. (2014). Animal Care in Radiation Medical Countermeasures Studies. Health Physics, 106(1), 84-93. [Link]
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Singh, V. K., et al. (2018). Opportunities and challenges with animal models for acute radiation syndrome drug discovery. Expert Opinion on Drug Discovery, 13(10), 963-973. [Link]
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Kazi, A., et al. (2014). Establishing a murine model of the Hematopoietic Syndrome of the Acute Radiation Syndrome. Health Physics, 106(1), 63-72. [Link]
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Kazi, A., et al. (2016). The H-ARS Dose Response Relationship (DRR): Validation and Variables. Health Physics, 111(3), 259-267. [Link]
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Kazi, A. M., & Jones, J. A. (2018). Establishing a Murine Model of the Hematopoietic Acute Radiation Syndrome. In Methods in Molecular Biology (Vol. 1715, pp. 21-32). Humana Press. [Link]
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Kumar, S., & Soni, P. (2018). Pharmacology of natural radioprotectors. Journal of Radiation Research and Applied Sciences, 11(4), 386-397. [Link]
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McGill University. (2022). SOP 615- Rodent Irradiation. McGill University Resource. [Link]
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Zare, A., et al. (2023). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. International Journal of Radiation Biology, 99(2), 155-165. [Link]
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Liu, T., et al. (2023). Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy. Frontiers in Immunology, 14, 1185501. [Link]
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Müller, A. C., et al. (2004). Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay. Strahlentherapie und Onkologie, 180(8), 497-503. [Link]
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Baskar, R., et al. (2014). A role of radioprotective agents in cancer therapeutics: a review. International Journal of Radiation Biology, 90(8), 664-676. [Link]
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Li, Y., et al. (2014). Total Body Irradiation in the “Hematopoietic” Dose Range Induces Substantial Intestinal Injury in Non-Human Primates. PLoS ONE, 9(6), e98343. [Link]
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Bushberg, J. T. (n.d.). Acute Radiation Syndrome. ASRT. [Link]
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Micewicz, E. D., et al. (2018). The Aftermath of Surviving Acute Radiation Hematopoietic Syndrome and its Mitigation. International Journal of Radiation Oncology, Biology, Physics, 101(1), 134-144. [Link]
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Wikipedia. (n.d.). Acute radiation syndrome. [Link]
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Centers for Disease Control and Prevention. (2024). Acute Radiation Syndrome: Information for Clinicians. [Link]
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DiMaggio, J., et al. (2023). Cell Therapies for Acute Radiation Syndrome. Cells, 12(15), 1989. [Link]
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Saha, S., et al. (2025). Gastrointestinal acute radiation syndrome: current knowledge and perspectives. Cell Death Discovery, 11(1), 235. [Link]
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Dainiak, N. (2017). Medical management of the acute radiation syndrome. Expert Review of Hematology, 10(7), 621-639. [Link]
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Moroni, M., et al. (2011). Gastrointestinal Acute Radiation Syndrome in Göttingen Minipigs (Sus scrofa domestica). Comparative Medicine, 61(4), 333-342. [Link]
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Saha, S., et al. (2025). An overview of gastrointestinal acute radiation syndrome (gi-ars) pathophysiology. ResearchGate. [Link]
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Saha, S., et al. (2025). Gastrointestinal acute radiation syndrome: current knowledge and perspectives. Cell Death & Discovery, 11, 235. [Link]
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Troubleshooting & Optimization
UTL-5g Technical Support Center: Dosage Optimization & Toxicity Mitigation
A-GS-TSC-202512
Welcome to the technical support center for UTL-5g, a novel, potent, and selective small molecule inhibitor of the mTORC1 complex. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this compound dosage to ensure maximal efficacy while minimizing toxicity.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The information provided herein is based on established principles of pharmacology and toxicology for mTORC1 inhibitors and should not be used for actual clinical or experimental decision-making.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions about this compound's mechanism of action and the rationale behind monitoring for specific toxicities.
FAQ 1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor that selectively targets the mTOR kinase domain within the mTORC1 complex.[1] The mammalian target of rapamycin (mTOR) is a critical signaling node that integrates environmental cues to regulate cell survival, proliferation, and metabolism.[2][3] It forms two distinct protein complexes, mTORC1 and mTORC2.[1][2] By inhibiting mTORC1, this compound disrupts downstream signaling pathways responsible for protein synthesis and cell growth, primarily through the dephosphorylation of S6K1 and 4EBP1.[1][4] This targeted inhibition makes this compound a promising agent for cancers with hyperactivated mTOR signaling.[5][6]
Diagram: this compound Mechanism of Action in the PI3K/Akt/mTOR Pathway
Caption: this compound selectively inhibits mTORC1, blocking downstream signaling.
FAQ 2: What are the expected toxicities of this compound, and why do they occur?
The toxicities associated with mTOR inhibitors are typically mechanism-based, arising from the central role of mTORC1 in regulating normal cellular processes.[7][8] Researchers should anticipate and monitor for the following:
| Toxicity Class | Specific Manifestations | Mechanistic Rationale |
| Metabolic | Hyperglycemia, Hyperlipidemia (Hypercholesterolemia, Hypertriglyceridemia) | mTORC1 is a key regulator of glucose and lipid metabolism. Its inhibition can disrupt insulin signaling pathways and lipid synthesis, leading to metabolic imbalances.[7][9] |
| Dermatologic & Mucosal | Stomatitis (mouth sores), Rash | mTOR is crucial for the rapid proliferation of epithelial cells in the skin and mucous membranes. Inhibition slows this turnover, leading to inflammation and sores.[7][10] |
| Hematologic | Anemia, Thrombocytopenia, Leukopenia | mTOR signaling is involved in the development and function of various immune cells.[8][10] |
| Pulmonary | Non-infectious pneumonitis, Cough, Dyspnea | The mechanism is not fully understood but is a known class effect of mTOR inhibitors. It is typically not dose-dependent but can be severe.[9][11] |
Proactive monitoring and management of these side effects are critical for maintaining the therapeutic window of this compound.
Section 2: Troubleshooting Guide - In Vitro Studies
Effective in vitro testing is the foundation for a successful preclinical program. This section provides guidance on common challenges encountered during cell-based assays.
Question: My this compound dose-response curve is flat or non-existent in my cancer cell line. What should I check?
Answer: A lack of response in a cell-based cytotoxicity assay can stem from several factors. Systematically troubleshoot the issue as follows:
-
Verify Compound Integrity:
-
Action: Confirm the identity and purity of your this compound stock via analytical methods (e.g., LC-MS, NMR). Ensure it was stored correctly (temperature, light exposure) and that the solvent (e.g., DMSO) has not degraded.
-
Rationale: The compound may have degraded or precipitated. A fresh, validated stock solution is crucial for reproducible results.
-
-
Re-evaluate the Cell Model:
-
Action: Confirm that your chosen cell line has an active PI3K/Akt/mTOR pathway. Perform a baseline Western blot to check for phosphorylated S6K1 (p-S6K1) or 4E-BP1 (p-4E-BP1).
-
Rationale: this compound's efficacy is dependent on the target pathway being active.[6] If the pathway is dormant or has downstream mutations, the inhibitor will have no effect.
-
-
Optimize Assay Parameters:
-
Action: Extend the incubation time. mTOR inhibitors are often cytostatic (inhibiting growth) rather than cytotoxic (killing cells).[12] An effect may not be apparent in a short (e.g., 24-hour) assay. Try 48, 72, or even 96-hour time points.
-
Rationale: The primary effect of mTORC1 inhibition is a reduction in protein synthesis and cell cycle arrest, which takes time to manifest as a measurable decrease in cell viability or proliferation.[1][12]
-
-
Select the Right Viability Assay:
-
Action: If using a metabolic assay like MTT or MTS, consider that mTOR inhibition itself can alter cellular metabolism.[4] Cross-validate your results with an assay that measures a different parameter, such as cell count (e.g., Trypan Blue exclusion) or membrane integrity (e.g., LDH release assay).[13][14]
-
Rationale: Metabolic assays measure mitochondrial reductase activity, which can be confounded by drugs that impact metabolic pathways.[14] Using orthogonal methods provides a more robust assessment of cytotoxicity.[13][15][16]
-
Question: I'm seeing high toxicity in my non-cancerous (control) cell line. How can I determine a therapeutic window?
Answer: Observing toxicity in normal cells is expected, as mTORC1 is a ubiquitous and essential protein. The goal is to identify a concentration range where this compound preferentially affects cancer cells.
-
Establish a Therapeutic Index (TI):
-
Action: Calculate the half-maximal inhibitory concentration (IC50) for both your cancer cell line and a relevant normal cell line (e.g., primary hepatocytes, renal epithelial cells).[17][18] The therapeutic index is calculated as: TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
-
Rationale: A higher TI indicates greater selectivity for cancer cells. A TI > 10 is often considered a promising starting point for further development.
-
-
Utilize 3D Cell Culture Models:
-
Action: Transition from 2D monolayer cultures to 3D models like spheroids or organoids.[16] These models better mimic the in vivo tumor microenvironment and can provide more predictive toxicity data.
-
Rationale: Cells grown in 3D often exhibit different sensitivities to drugs compared to 2D cultures. This approach can help refine the therapeutic window and improve the translation of in vitro findings to in vivo studies.[16]
-
-
Assess Mechanism-Based Toxicity In Vitro:
-
Action: Use specific cell models to investigate potential organ toxicities. For example, use human hepatocyte models (like HepaRG or primary hepatocytes) to assess potential drug-induced liver injury (DILI).[17][18][19]
-
Rationale: Early in vitro assessment of organ-specific toxicity can identify liabilities before resource-intensive animal studies begin.[20] Human-derived cell models can sometimes predict human-specific toxicities not seen in animal models.[17]
-
Section 3: Troubleshooting Guide - In Vivo Studies
Transitioning to animal models introduces new complexities. This section focuses on dose selection and toxicity monitoring in vivo.
Question: How do I select a safe starting dose for my first in vivo efficacy study?
Answer: Selecting a safe starting dose is a critical step guided by regulatory precedent and careful data analysis.[21] The process involves determining the No Observed Adverse Effect Level (NOAEL) from toxicology studies and converting it to a Human Equivalent Dose (HED).[22][23]
Diagram: Workflow for In Vivo Starting Dose Selection
Caption: A systematic approach to selecting a safe in vivo starting dose.
-
Conduct an Acute Toxicity Study:
-
Action: Perform a dose-ranging acute toxicity study in at least one rodent species. Follow established guidelines such as the OECD Test Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method).[24][25][26][27] These studies aim to identify the dose that causes evident toxicity but avoids lethality.[26][27]
-
Rationale: These standardized protocols are designed to determine a substance's intrinsic toxicity and help identify the NOAEL with minimal animal use.[24][25]
-
-
Determine the NOAEL:
-
Action: The NOAEL is the highest dose administered that does not produce any statistically or biologically significant adverse effects compared to the control group.[23][28] This requires careful daily observation of animals for clinical signs of toxicity, as well as monitoring body weight.[26][29]
-
Rationale: The NOAEL serves as the most reliable and conservative starting point for calculating a safe dose for initial human or further animal efficacy studies.[23]
-
-
Calculate the Starting Dose for Efficacy Studies:
-
Action: For subsequent animal efficacy studies, a common practice is to start dosing at a fraction (e.g., 1/10th) of the NOAEL or the highest non-severely toxic dose (HNSTD) and escalate from there.[28]
-
Rationale: This conservative approach helps to ensure that the initial doses in efficacy models are well-tolerated, allowing for a clear assessment of the drug's anti-tumor activity without confounding toxicity.
-
Question: I'm observing significant weight loss and lethargy in my animal models. What are the immediate steps?
Answer: These are signs of significant toxicity. Immediate action is required to ensure animal welfare and gather critical data.
-
Immediate Animal Care:
-
Action: Consult with the veterinary staff immediately. Provide supportive care as recommended (e.g., hydration, supplemental nutrition). If an animal reaches a humane endpoint (e.g., >20% body weight loss, inability to access food/water), it must be humanely euthanized.
-
Rationale: Adherence to ethical guidelines for animal welfare is paramount.
-
-
Collect Samples for Analysis:
-
Action: At the time of euthanasia or at the end of the study, collect blood for a complete blood count (CBC) and serum chemistry panel. Harvest key organs (liver, kidney, lungs, spleen) for histopathological analysis.
-
Rationale: Blood analysis can reveal specific toxicities like myelosuppression (low blood cell counts) or liver/kidney damage (elevated enzymes).[30] Histopathology provides definitive evidence of organ-level damage.
-
-
Dose De-escalation and PK/PD Correlation:
-
Action: In the next cohort, reduce the dose. Concurrently, implement a pharmacokinetic/pharmacodynamic (PK/PD) analysis plan.[31][32][33] This involves measuring drug concentration in plasma (PK) and assessing target engagement in tumors or surrogate tissues (PD; e.g., by measuring p-S6 levels) at various time points after dosing.
-
Rationale: Integrating PK/PD modeling is essential for understanding the relationship between drug exposure, target engagement, efficacy, and toxicity.[31][34] This data-driven approach allows you to find the optimal dose that maintains sufficient target inhibition for efficacy while keeping plasma concentrations below the threshold that causes severe toxicity.[32][33]
-
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Tetrazolium-based (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Dosing: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator at 37°C, 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
References
-
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
-
mTOR inhibitors. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). PubMed. Retrieved December 12, 2025, from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
mTORC1 and mTORC2 in cancer and the tumor microenvironment. (n.d.). Vanderbilt University Medical Center. Retrieved December 12, 2025, from [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved December 12, 2025, from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved December 12, 2025, from [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved December 12, 2025, from [Link]
-
In Vitro Cytotoxicity. (n.d.). Creative Bioarray. Retrieved December 12, 2025, from [Link]
-
mTORC1 as a Regulator of Mitochondrial Functions and a Therapeutic Target in Cancer. (n.d.). Frontiers in Oncology. Retrieved December 12, 2025, from [Link]
-
mTOR Signaling in Cancer. (n.d.). Encyclopedia.pub. Retrieved December 12, 2025, from [Link]
-
What are mTOR inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved December 12, 2025, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved December 12, 2025, from [Link]
-
OECD-Acute Oral Toxicity-fixed Dose Procedure 420. (n.d.). Scribd. Retrieved December 12, 2025, from [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). (1987, February 24). National Toxicology Program. Retrieved December 12, 2025, from [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). JACC: Basic to Translational Science. Retrieved December 12, 2025, from [Link]
-
mTORC1 and mTORC2 in cancer and the tumor microenvironment. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]
-
Video: mTOR Signaling and Cancer Progression. (2021, April 7). JoVE. Retrieved December 12, 2025, from [Link]
-
Common toxicities of mammalian target of rapamycin inhibitors. (n.d.). PubMed. Retrieved December 12, 2025, from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
-
(PDF) Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (2025, November 27). ResearchGate. Retrieved December 12, 2025, from [Link]
-
mTOR Inhibition Role in Cellular Mechanisms. (n.d.). PubMed. Retrieved December 12, 2025, from [Link]
-
mTOR Inhibitors at a Glance. (2016, April 28). PubMed Central. Retrieved December 12, 2025, from [Link]
-
mTOR Signaling and mechanism of actions of mTOR inhibitors. (A) Binding... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. Retrieved December 12, 2025, from [Link]
-
Pharmacokinetic/pharmacodynamic modelling in oncological drug development. (n.d.). Semantic Scholar. Retrieved December 12, 2025, from [Link]
-
How to calculate a right dose for in vivo study? (2016, February 29). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Adverse events associated with mTOR inhibitors. (2025, August 10). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Pulmonary complications with the use of mTOR inhibitors in targeted cancer therapy: a systematic review and meta-analysis. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]
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Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (n.d.). Semantic Scholar. Retrieved December 12, 2025, from [Link]
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Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July 6). FDA. Retrieved December 12, 2025, from [Link]
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Strategies for selecting the first dose for human clinical trials. (n.d.). Certara. Retrieved December 12, 2025, from [Link]
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Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]
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Sirolimus. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]
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Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. (n.d.). Semantic Scholar. Retrieved December 12, 2025, from [Link]
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mTOR Inhibitors: Sirolimus and Everolimus. (2019, December 26). Abdominal Key. Retrieved December 12, 2025, from [Link]
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Development of a CYP2D6-enhanced HepaRG cell model with improved CYP2D6 metabolic capacity. (n.d.). PLOS One. Retrieved December 12, 2025, from [Link]
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The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Frontiers in Pharmacology. Retrieved December 12, 2025, from [Link]
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In Vitro Platforms for Evaluating Liver Toxicity. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]
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Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]
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Technical Support Center: A Researcher's Guide to Improving UTL-5g Solubility for In-Vitro Assays
Welcome to the technical support center for UTL-5g. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming solubility challenges with this compound in in-vitro assays. As a compound with limited aqueous solubility, achieving consistent and reliable experimental results hinges on proper handling and solubilization. This document provides in-depth, field-proven insights to ensure the scientific integrity of your work.
Understanding this compound: Physicochemical Properties
This compound, formally known as N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, is a solid compound with a formula weight of 271.1.[1] Its inherent hydrophobicity presents a significant challenge for researchers. The documented solubility of this compound is sparse in Dimethyl Sulfoxide (DMSO) at 1-10 mg/mL and even lower in ethanol, at 0.1-1 mg/mL.[1] This low solubility can lead to several downstream issues in experimental workflows, including precipitation, inaccurate concentration assessments, and ultimately, unreliable assay data.
| Property | Value | Source |
| Formal Name | N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | Cayman Chemical[1] |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | Cayman Chemical[1] |
| Formula Weight | 271.1 | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility in DMSO | 1-10 mg/mL (Sparingly soluble) | Cayman Chemical[1] |
| Solubility in Ethanol | 0.1-1 mg/mL (Slightly soluble) | Cayman Chemical[1] |
Frequently Asked Questions (FAQs)
Here, we address the most common questions and immediate challenges faced by researchers working with this compound.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A1: This common phenomenon is known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[2][3] To mitigate this, consider the following:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.[2][4][5]
-
Slow, Drop-wise Addition with Agitation: Instead of pipetting the entire volume of your this compound stock at once, add it drop-wise to your pre-warmed (37°C) media while gently vortexing or swirling.[3][6] This facilitates rapid dispersion and reduces the likelihood of localized supersaturation and precipitation.
-
Consider a Co-Solvent System: In some instances, a combination of solvents can maintain solubility more effectively than a single solvent.[2] However, this requires careful validation to ensure the co-solvent is compatible with your assay.
Q2: I've managed to get my this compound into solution, but I see precipitation in my assay plate after a few hours of incubation. Why is this happening?
A2: This delayed precipitation is often due to the compound's low thermodynamic solubility. While you may have initially created a supersaturated, kinetically soluble solution, it is not stable over time.[7] Several factors can contribute to this:
-
Temperature Changes: The solubility of some compounds can be temperature-dependent. Incubation at 37°C might decrease the solubility of this compound compared to room temperature.[6]
-
Interactions with Media Components: Components in your cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility over time.[6]
-
Exceeding the Solubility Limit: The final concentration of this compound in your assay may still be above its aqueous solubility limit, even if it appears dissolved initially.
To address this, it is crucial to determine the kinetic solubility of this compound in your specific assay medium.[8] You may need to work at lower concentrations or employ advanced solubilization techniques as described in the troubleshooting guide below.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Adjusting the pH can be an effective strategy for compounds with ionizable groups.[2][9][10] For weakly basic drugs, lowering the pH can increase solubility, while for weakly acidic drugs, increasing the pH can be beneficial.[11][12] However, based on the chemical structure of this compound (N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide), it does not possess a readily ionizable functional group that would be significantly affected by pH changes within a physiologically relevant range (pH 6-8). Therefore, pH adjustment is unlikely to be an effective primary strategy for solubilizing this compound in typical in-vitro assays.
In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming this compound solubility issues, from basic protocol optimization to more advanced formulation strategies.
Workflow for Troubleshooting this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation in aqueous media.
Experimental Protocols
Here are detailed, step-by-step methodologies for preparing this compound solutions for your in-vitro assays.
Protocol 1: Optimized DMSO-Based Solubilization
This protocol focuses on best practices for preparing a DMSO stock solution and diluting it into your aqueous assay medium.
Materials:
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance[13]
-
Vortex mixer
-
Water bath set to 37°C
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the required amount of this compound using a calibrated analytical balance. For a 10 mM stock, you would need 2.711 mg for 1 mL of DMSO. b. Transfer the weighed this compound to a volumetric flask. c. Add a small amount of DMSO to dissolve the solid, then bring the solution to the final desired volume with DMSO. d. Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8] e. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
Dilution into Aqueous Medium: a. Pre-warm your cell culture medium or assay buffer to 37°C.[6][15] b. Calculate the volume of the this compound stock solution needed to achieve your desired final concentration. Crucially, ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1% and not exceeding 0.5%, to minimize cytotoxicity. [5] c. While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop into the vortex.[3][6] d. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. e. Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.[2]
Protocol 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[16][17][18] This can significantly enhance the aqueous solubility of the compound.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[19]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Preparation of HP-β-CD Stock Solution (e.g., 40% w/v): a. Dissolve 4 g of HP-β-CD in 10 mL of sterile, purified water or your assay buffer. b. Stir until the HP-β-CD is completely dissolved. This will be your vehicle control.
-
Formation of the this compound:HP-β-CD Inclusion Complex: a. Accurately weigh the desired amount of this compound. b. Add the solid this compound to the prepared HP-β-CD solution. c. Vortex vigorously for several minutes. d. Place the mixture on a magnetic stirrer and stir overnight at room temperature, protected from light. Alternatively, sonication can be used to accelerate complex formation. e. After stirring, visually inspect the solution. If any undissolved this compound remains, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid. f. Carefully collect the supernatant, which contains the solubilized this compound:HP-β-CD complex. g. Sterilize the solution by passing it through a 0.22 µm syringe filter. h. It is highly recommended to determine the actual concentration of this compound in the final solution using a validated analytical method such as HPLC-UV.
-
Use in Assays: a. The this compound:HP-β-CD complex solution can now be diluted directly into your assay medium. b. Remember to use the HP-β-CD stock solution (without this compound) as your vehicle control.
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your experimental data, it is imperative to incorporate self-validating systems into your workflow.
-
Vehicle Controls are Non-Negotiable: Always include a vehicle control that contains the same concentration of the solubilizing agent (e.g., DMSO, HP-β-CD) as your test samples.[2] This allows you to differentiate the effects of this compound from any potential effects of the solvent system.
-
Assess Solvent Tolerance: Before initiating your experiments, determine the tolerance of your specific cell line or assay system to the chosen solvent. Run a dose-response curve of the solvent alone to identify the highest non-toxic concentration.[3][20][21]
-
Confirm Compound Stability: Poorly soluble compounds can sometimes be unstable in aqueous solutions.[22] It is good practice to assess the stability of this compound in your final assay medium over the time course of your experiment. This can be done by incubating this compound in the medium, taking samples at different time points, and quantifying the amount of remaining compound by LC-MS or a similar analytical technique.[22]
-
Visual Inspection for Precipitation: Always visually inspect your solutions and assay plates for any signs of precipitation before, during, and after the experiment. Turbidity can be a sign of compound precipitation and can interfere with many assay readouts.[8][23]
By following these guidelines and protocols, researchers can confidently address the solubility challenges of this compound, leading to more accurate, reproducible, and reliable in-vitro data.
References
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Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Wang, W., et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Ribeiro, A., et al. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
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Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]
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National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]
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S. K. Sahoo, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
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Todkar, S., et al. cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
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Rehman, A., et al. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review. [Link]
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National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
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Popa, G., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
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ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
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National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. [Link]
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PubMed. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators. [Link]
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National Institutes of Health. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. [Link]
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ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media ?. [Link]
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ResearchGate. Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats. [Link]
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ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
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Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Illumina. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
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National Institutes of Health. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]
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PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]
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CP Lab Safety. Understanding Common Lab Solvents. [Link]
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Orenda Technologies. Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. [Link]
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Hudson Valley Community College. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
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YouTube. Advancing oral drug development with in vitro dissolution and absorption tools. [Link]
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Technical Support Center: Overcoming UTL-5g Resistance in Cancer Cells
Welcome to the technical support center for UTL-5g, a novel tyrosine kinase inhibitor (TKI) targeting the Kinase-X signaling pathway. This guide is designed for researchers, scientists, and drug development professionals encountering acquired resistance to this compound in their cancer cell line models. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you characterize, understand, and ultimately overcome this compound resistance.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses the first crucial steps when you suspect drug resistance. Confirming a resistant phenotype and understanding the common underlying mechanisms are paramount before proceeding to more complex experiments.
FAQ 1.1: My cancer cells, previously sensitive to this compound, are now showing reduced response. How do I definitively confirm and quantify this resistance?
Answer:
The first step is to empirically validate the suspected resistance. This is achieved by comparing the dose-response curve and the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to its parental, sensitive counterpart. A significant rightward shift in the dose-response curve and a correspondingly higher IC50 value are the gold standards for confirming resistance.
We recommend performing a cell viability assay, such as the MTT or MTS assay, which measures the metabolic activity of live cells.[1][2] A reproducible increase of >3-fold in the IC50 value is typically considered a clear indication of acquired resistance.
Data Presentation: Confirming this compound Resistance
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Resistance Status |
| NCI-H1975 (Example) | 15 nM | 250 nM | 16.7x | Confirmed Resistant |
| HCC827 (Example) | 12 nM | 195 nM | 16.3x | Confirmed Resistant |
A common pitfall is inconsistent results due to experimental variables.[3] Ensure you optimize cell seeding density and assay duration to maintain cells in the exponential growth phase throughout the experiment.[3]
Step-by-Step Protocol: IC50 Determination via MTT Assay
-
Cell Seeding: Seed both parental (sensitive) and suspected resistant cells into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4][5]
-
Drug Treatment: Prepare a 2x serial dilution of this compound in culture medium. Replace the overnight medium with the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours. This duration should be long enough to allow for at least two cell doublings in the control wells.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[1][2][6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance from a media-only control. Plot the normalized absorbance values against the log concentration of this compound and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
FAQ 1.2: What are the principal molecular mechanisms that drive acquired resistance to TKIs like this compound?
Answer:
Acquired resistance to TKIs is a significant clinical challenge that arises from various molecular alterations within the cancer cell.[7][8] These mechanisms can be broadly categorized into two main groups:
-
On-Target Alterations: These are genetic changes that directly affect the drug's target, Kinase-X. The most common on-target mechanism is the acquisition of a secondary mutation within the kinase domain.[7] A classic example from EGFR inhibitors is the T790M "gatekeeper" mutation, where a smaller threonine is replaced by a bulkier methionine.[9][10][11][12] This mutation can sterically hinder the binding of the TKI or, more critically, increase the enzyme's affinity for ATP, making the inhibitor less competitive.[13]
-
Off-Target Alterations (Bypass Pathways): In this scenario, the cancer cell activates alternative signaling pathways to circumvent its dependency on the now-inhibited Kinase-X pathway.[7][14] This provides a "bypass track" for survival and proliferation signals. Key examples include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling through pathways like PI3K/Akt, even when Kinase-X (EGFR) is blocked.[9][15][16][17] MET amplification is a frequent cause of resistance to EGFR TKIs.[16][17][18]
-
Activation of Parallel Pathways: Amplification or mutation of other receptor tyrosine kinases (e.g., HER2) can also provide compensatory signaling.[14]
-
Downstream Pathway Activation: Mutations in components downstream of Kinase-X, such as within the PI3K/Akt/mTOR pathway, can render the upstream inhibition of Kinase-X ineffective.[19][20][21][22]
-
Diagram: Major Mechanisms of TKI Resistance
Below is a diagram illustrating the primary mechanisms by which a cancer cell can acquire resistance to a targeted TKI like this compound.
Caption: Mechanisms of acquired resistance to this compound targeting the Kinase-X pathway.
Section 2: Troubleshooting Key Experimental Workflows
Once resistance is confirmed, the next step is to investigate the underlying mechanism. This often involves biochemical assays like Western blotting to probe the status of key signaling proteins.
TSG 2.1: My Western blots for phosphorylated proteins are inconsistent or show high background. How can I optimize this?
Answer:
Detecting phosphorylated proteins is crucial for understanding signaling pathway activation but requires specific protocol optimizations. Inconsistent results are often due to the loss of phosphate groups during sample preparation or non-specific antibody binding.
Key Optimization Points:
-
Phosphatase Inhibitors are Essential: Immediately upon cell lysis, endogenous phosphatases will begin to dephosphorylate your proteins. Always use a lysis buffer freshly supplemented with a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[23][24] Keep samples on ice at all times.[23][24]
-
Use BSA for Blocking, Not Milk: Milk contains phosphoproteins (like casein) which can be detected by your phospho-specific antibody, leading to very high background.[23][25] Always use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in TBST.[23]
-
Avoid Phosphate-Based Buffers: Do not use Phosphate-Buffered Saline (PBS) for wash steps or antibody dilutions, as the free phosphate can compete with the antibody for binding to the phospho-epitope.[24][25] Use Tris-Buffered Saline with Tween-20 (TBST) instead.[25]
-
Validate with Total Protein Levels: Always probe a parallel blot (or strip and re-probe the same blot) for the total, non-phosphorylated version of your target protein.[25] This serves as a critical loading control and allows you to determine if changes in the phospho-signal are due to pathway activation or simply changes in the total amount of protein.
Step-by-Step Protocol: Western Blot for Phospho-Kinase-X
-
Sample Preparation: Treat sensitive and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[23]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[23] Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.[23] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (e.g., anti-phospho-Kinase-X) diluted in 5% BSA/TBST.[23]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.[23]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity. Strip the membrane and re-probe for total Kinase-X and a loading control like GAPDH or β-actin.
Section 3: Advanced Strategies & Experimental Design
After identifying a potential resistance mechanism, the next logical step is to design experiments to overcome it, often involving combination therapies.
FAQ 3.1: We hypothesize that a bypass pathway is active in our resistant cells. How do we design a study to test a combination therapy targeting both Kinase-X and the bypass pathway?
Answer:
Designing a combination therapy study is a rational approach to overcoming resistance.[26][27] The goal is to simultaneously block the primary pathway with this compound and the escape route with a second inhibitor (e.g., a MET inhibitor). The key is to determine if the combination is synergistic, additive, or antagonistic.
A robust experimental design involves a matrix of drug concentrations where cells are treated with varying doses of both this compound and the second agent. Cell viability is measured, and the results are analyzed using a synergy model, such as the Bliss Independence or Loewe Additivity model, to calculate a synergy score.
Diagram: Experimental Workflow for Combination Screening
This workflow outlines the steps from hypothesis to validation for a combination therapy study.
Caption: Workflow for designing and validating a combination therapy strategy.
FAQ 3.2: My cells seem to be surviving this compound treatment without proliferating, suggesting a non-apoptotic mechanism. What should I investigate?
Answer:
This is an excellent observation. While TKIs often induce apoptosis (programmed cell death), cancer cells can sometimes evade this fate by entering a state of dormancy or by activating pro-survival pathways.[7] A key pro-survival mechanism that is increasingly implicated in drug resistance is autophagy .[28][29][30][31]
Autophagy is a cellular recycling process where the cell degrades its own components to survive periods of stress, such as that induced by chemotherapy.[28][32] In the context of drug resistance, cancer cells can use autophagy to clear away damaged organelles and cytotoxic drug aggregates, thereby promoting their own survival.[31]
Investigative Steps:
-
Assess Autophagy Markers: Use Western blotting to measure the levels of key autophagy proteins. A classic marker is the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
Functional Assays: Treat resistant cells with this compound in combination with an autophagy inhibitor (e.g., Chloroquine or Hydroxychloroquine). If the combination restores sensitivity and induces cell death, it strongly suggests that autophagy is playing a pro-survival role.[31]
Targeting autophagy is a promising therapeutic strategy to re-sensitize resistant tumors to TKI therapy.[29][30]
References
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]
-
Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Communications.[Link]
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Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications.[Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.[Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.[Link]
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MTT (Assay protocol). Protocols.io.[Link]
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Autophagy in cancer development, immune evasion, and drug resistance. Signal Transduction and Targeted Therapy.[Link]
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The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics.[Link]
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Mechanisms of acquired resistance to tyrosine kinase inhibitors. ResearchGate.[Link]
-
The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. OncoTargets and Therapy.[Link]
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The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences.[Link]
-
Autophagy and cancer drug resistance in dialogue: Pre-clinical and clinical evidence. Pharmacological Research.[Link]
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Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. ResearchGate.[Link]
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Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Semantic Scholar.[Link]
-
Treatment Selection and Quality of Life in EGFRm NSCLC. Clinical Ovarian and Other Gynecologic Cancer.[Link]
-
PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Annals of Translational Medicine.[Link]
-
Combating TKI resistance in CML by inhibiting the PI3K/Akt/mTOR pathway in combination with TKIs: a review. Cancer Chemotherapy and Pharmacology.[Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research.[Link]
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Combination Cancer Therapies: From Serendipity to Design. Eureka blog.[Link]
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Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee. Clinical Cancer Research.[Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.[Link]
-
Autophagy mediated immune response regulation and drug resistance in cancer. Molecular and Cellular Biochemistry.[Link]
-
PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Translational Lung Cancer Research.[Link]
-
Impact of MET alterations on targeted therapy with EGFR-tyrosine kinase inhibitors for EGFR-mutant lung cancer. Journal of Hematology & Oncology.[Link]
-
Role of autophagy in drug resistance and regulation of osteosarcoma (Review). International Journal of Oncology.[Link]
-
Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment. Translational Lung Cancer Research.[Link]
-
T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease.[Link]
-
Designing combination therapies for cancer treatment: application of a mathematical framework combining CAR T-cell immunotherapy and targeted radionuclide therapy. Frontiers in Immunology.[Link]
-
MET amplification causes EGFR-TKI resistance by activating... ResearchGate.[Link]
-
MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Annals of Translational Medicine.[Link]
-
Designing trials for drug combinations. MD Anderson Cancer Center.[Link]
-
Targeting of both PI3K/Akt/mTOR pathway and mutant EGFR to overcome resistance to tyrosine kinase inhibitors in mutant EGFR-mediated lung cancer. ResearchGate.[Link]
-
Autophagy–Lysosome Pathway Dysfunction in Neurodegeneration and Cancer: Mechanisms and Therapeutic Opportunities. International Journal of Molecular Sciences.[Link]
-
MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. Cancers.[Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Cold Spring Harbor Protocols.[Link]
-
Combination Therapies to Overcome Resistance. Broad Institute.[Link]
-
A Technical FAQ Guide to Oncology Drug Screening Using Innovative Organoid Technology and Biomarker Analysis. Crown Bioscience Blog.[Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.[Link]
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Technical Support Center: Enhancing the Oral Bioavailability of UTL-5g
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for UTL-5g. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the oral bioavailability of investigational compounds like this compound. Through a series of troubleshooting guides, detailed protocols, and frequently asked questions, this center provides both the theoretical basis and practical steps to enhance the systemic exposure of your molecule.
For the purpose of this guide, we will assume this compound is a representative compound with characteristics that frequently lead to poor oral bioavailability:
-
Poor Aqueous Solubility: Difficulty dissolving in gastrointestinal fluids.
-
Low Permeability: Inefficiently crosses the intestinal membrane.
-
High First-Pass Metabolism: Extensively metabolized by the liver and/or gut wall before reaching systemic circulation.[1][2][3]
-
P-glycoprotein (P-gp) Efflux Substrate: Actively transported out of intestinal cells, back into the gut lumen.[4][5]
Troubleshooting Guide: A Systematic Approach
This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a classic challenge in early drug development.[6] The issue typically stems from one or more barriers related to the drug's properties and its interaction with the gastrointestinal (GI) environment. The primary causes can be broken down into four main categories:
-
Poor Aqueous Solubility: For a drug to be absorbed, it must first be dissolved in the fluid of the GI tract.[7] If this compound has low solubility, its dissolution will be slow and incomplete, making it the rate-limiting step for absorption. This is a common issue for over 70% of new chemical entities.[8]
-
Low Intestinal Permeability: Once dissolved, the drug must pass through the epithelial cells of the intestinal wall to enter the bloodstream.[9] This process is influenced by the drug's physicochemical properties, such as its size, lipophilicity, and charge. Highly hydrophilic or very large molecules often exhibit poor permeability.[10]
-
Extensive First-Pass Metabolism: After oral administration, a drug is absorbed from the GI tract and travels via the portal vein directly to the liver before entering systemic circulation.[1][11] The gut wall and the liver contain enzymes (like Cytochrome P450s) that can metabolize the drug, reducing the amount of active, unchanged drug that reaches the rest of the body.[1][2][3]
-
Efflux by Transporters: The intestines are equipped with protective efflux pumps, such as P-glycoprotein (P-gp), which actively transport certain substances back into the GI lumen.[4][5] If this compound is a substrate for these transporters, its net absorption will be significantly reduced even if it has good passive permeability.[12][13]
These factors are often interconnected and can be systematically investigated to identify the primary barrier.
Q2: How can we experimentally diagnose the primary cause of this compound's poor bioavailability?
A2: A logical, stepwise diagnostic workflow is essential to pinpoint the root cause efficiently. This involves a combination of in vitro characterization and a pivotal in vivo pharmacokinetic (PK) study.
Diagnostic Workflow for Poor Bioavailability
Caption: A systematic workflow to diagnose the root cause of poor oral bioavailability.
Recommended Experimental Plan:
-
In Vitro Characterization:
-
Aqueous Solubility: Perform equilibrium shake-flask solubility studies in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.[14][15] This will determine if solubility is a limiting factor.
-
Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay.[16] This human colon adenocarcinoma cell line differentiates to form a polarized monolayer that is a good predictor of intestinal drug absorption.[16] Running the assay in both apical-to-basolateral and basolateral-to-apical directions can also identify if the compound is a P-gp substrate.
-
Metabolic Stability: Incubate this compound with liver microsomes or S9 fractions to assess its susceptibility to metabolism.[17] A high clearance rate in this assay suggests that first-pass metabolism is a likely contributor to low bioavailability.
-
-
In Vivo Pharmacokinetics:
-
The most definitive experiment is to compare the plasma concentration-time profiles of this compound after both intravenous (IV) and oral (PO) administration in an animal model (e.g., rat).
-
IV Administration: This route provides 100% bioavailability and allows you to determine key parameters like clearance (CL) and volume of distribution (Vd).
-
PO Administration: This reveals the absorption profile.
-
Calculate Absolute Bioavailability (F%): Using the Area Under the Curve (AUC) from both routes, you can calculate F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). A low F% confirms poor bioavailability. By comparing the IV clearance to liver blood flow, you can estimate the hepatic extraction ratio, providing a direct measure of the extent of first-pass metabolism.[11]
-
Q3: Our data confirms that this compound has very poor aqueous solubility. What formulation strategies should we explore?
A3: For compounds with solubility-limited absorption (often BCS Class II or IV drugs), the goal is to enhance the dissolution rate and/or the concentration of the dissolved drug in the GI tract. Several powerful formulation strategies are available.[18]
| Strategy | Mechanism | Best For | Key Considerations |
| Particle Size Reduction | Increases surface area available for dissolution according to the Noyes-Whitney equation.[19] | Crystalline compounds where dissolution rate is the primary barrier. | Can lead to particle aggregation; may not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state, which has a much higher apparent solubility than the stable crystalline form.[8][20][21] | Poorly soluble crystalline compounds. Very effective at achieving supersaturation.[22] | Physical stability is critical; the amorphous form may recrystallize over time or in the gut.[8][22] |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon contact with GI fluids, these systems form fine emulsions or microemulsions, presenting the drug in a solubilized state.[23][24][25] | Lipophilic (fat-soluble) compounds. Can also enhance lymphatic absorption, bypassing the liver and reducing first-pass metabolism.[19] | Excipient selection is complex; potential for GI side effects with high surfactant levels. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively shielding the hydrophobic drug within a hydrophilic exterior, thereby increasing its solubility.[23] | Molecules of appropriate size and geometry to fit within the cyclodextrin cavity. | Limited by the 1:1 or 1:2 stoichiometry of complexation; may not be suitable for high-dose drugs. |
Mechanism of Amorphous Solid Dispersions (ASDs)
Caption: SEDDS formulations present the drug in a solubilized state for enhanced absorption.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous media.
-
Materials: this compound powder, simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), phosphate buffer (pH 4.5), vials, orbital shaker with temperature control, centrifuge, analytical method for this compound (e.g., HPLC-UV).
-
Methodology:
-
Add an excess amount of this compound powder to vials containing a known volume (e.g., 5 mL) of each buffer. The solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to 37°C.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove undissolved particles.
-
Dilute the filtrate as necessary and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each medium. [14]
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, transport buffer (HBSS), this compound, control compounds (high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin), analytical method (e.g., LC-MS/MS).
-
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21 days until they form a differentiated, polarized monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and sample from the apical chamber at the same time points.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate Efflux Ratio: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux. [16]
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare an ASD of this compound to enhance its solubility.
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®), a common organic solvent (e.g., methanol, acetone), rotary evaporator, vacuum oven.
-
Methodology:
-
Determine an appropriate drug-to-polymer ratio (e.g., 1:3 w/w).
-
Completely dissolve both this compound and the polymer in the organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure until a solid film is formed.
-
Further dry the film in a vacuum oven overnight to remove residual solvent.
-
Scrape the dried ASD from the flask, pulverize it into a fine powder, and store it in a desiccator.
-
Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state, and perform dissolution testing to assess the improvement in solubility. [17]
-
Frequently Asked Questions (FAQs)
Q: What is the very first step I should take to investigate the poor bioavailability of my compound? A: The first and most crucial step is to determine the absolute oral bioavailability by conducting a comparative pharmacokinetic study with IV and PO administration in an animal model. This single experiment tells you the magnitude of the problem and, when combined with the IV clearance data, provides strong initial clues as to whether the primary issue is poor absorption or high first-pass metabolism.
Q: How do I choose between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Drug Delivery System (LBDDS)? A: The choice depends on the properties of your drug. LBDDS are generally best for highly lipophilic (fat-soluble) drugs. ASDs are extremely versatile and work well for many crystalline compounds that are poorly soluble but not necessarily highly lipophilic. If first-pass metabolism is also a major issue, an LBDDS might offer the dual benefit of enhancing solubility and promoting lymphatic uptake to bypass the liver.
Q: Can a single formulation strategy solve multiple bioavailability problems at once? A: Yes. For example, a Self-Emulsifying Drug Delivery System (SEDDS), which is a type of LBDDS, can simultaneously (1) keep a poorly soluble drug dissolved, (2) protect it from chemical degradation in the stomach, (3) enhance its permeation, and (4) inhibit P-gp efflux due to the surfactants used in the formulation.
Q: What are the regulatory considerations when using these advanced formulation techniques? A: Regulators will require extensive characterization and stability testing for any advanced formulation. For ASDs, demonstrating the physical stability of the amorphous form over the product's shelf life is critical. For LBDDS, the quality control of lipidic excipients and the robustness of the emulsification process are key. All excipients must be of pharmaceutical grade and proven to be safe at the intended concentrations.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved from [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]
-
Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. BioMed Research International, 2004(2), 173-182. Retrieved from [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved from [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024, May 1). International Journal of Nanomedicine, 19, 4293–4314. Retrieved from [Link]
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2019, June 13). Journal of Pharmaceutical Investigation, 50(1), 3-21. Retrieved from [Link]
-
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2023, November 28). Pharmaceutics, 15(12), 2699. Retrieved from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (2018, February 21). ResearchGate. Retrieved from [Link]
-
Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. (2023, March 29). Journal of Pharmaceutics & Drug Delivery Research. Retrieved from [Link]
-
Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (2021, July 20). Pharmaceutics, 13(7), 1093. Retrieved from [Link]
-
Lipid Based Drug Delivery System: A Review. (2021, June 17). Journal of Applied Life Sciences International, 24(3), 33-46. Retrieved from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2020, June 29). SlideShare. Retrieved from [Link]
-
VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW. (2016, May 15). Journal of Drug Delivery and Therapeutics, 6(3), 84-93. Retrieved from [Link]
-
Nano-drug delivery systems for the enhancement of bioavailability and bioactivity. (2024). SciSpace. Retrieved from [Link]
-
NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series. Retrieved from [Link]
-
A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. (2022, November 17). Journal of Drug Delivery Science and Technology, 79, 104021. Retrieved from [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2021, July 19). Expert Opinion on Drug Delivery, 18(10), 1545-1563. Retrieved from [Link]
-
LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2015, November 30). International Journal of Life Sciences and Review, 1(11), 308-315. Retrieved from [Link]
-
Improving Solubility with Amorphous Solid Dispersions. (2020, November 3). Pharmaceutical Technology. Retrieved from [Link]
-
Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. (2018, February 2). Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 1-13. Retrieved from [Link]
-
First pass effect. (n.d.). Wikipedia. Retrieved from [Link]
-
First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]
-
First-Pass Effect. (2023, November 3). StatPearls. Retrieved from [Link]
-
P-glycoprotein Inhibition for Optimal Drug Delivery. (2013, August 19). Drug Metabolism and Drug Interactions, 28(3), 181-189. Retrieved from [Link]
-
First-Pass Metabolism and Its Effect on Bioavailability. (2024, April 23). ResearchGate. Retrieved from [Link]
-
Exploring the Role of Nanotechnology in Enhancing Drug Bioavailability. (2024, September 11). ResearchGate. Retrieved from [Link]
-
Lipid Based Drug Delivery System: A Review. (2021, June 17). ResearchGate. Retrieved from [Link]
-
Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. (2023, April 17). Molecular Pharmaceutics, 20(5), 2568-2580. Retrieved from [Link]
-
Video: First Pass Effect. (2023, September 22). JoVE. Retrieved from [Link]
-
Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (2021, July 20). Pharmaceutics, 13(7), 1093. Retrieved from [Link]
-
P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement. (2006). Die Pharmazie, 61(5), 395-401. Retrieved from [Link]
-
Use of P-glycoprotein and BCRP Inhibitors to Improve Oral Bioavailability and CNS Penetration of Anticancer Drugs. (2006, August 6). ResearchGate. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2009). Lund University Publications. Retrieved from [Link]
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Method for Determination of Drug Permeability. (2023, May 8). Labinsights. Retrieved from [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012, October 10). ISRN Pharmaceutics, 2012, 838452. Retrieved from [Link]
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Drug solubility and permeability. (2024, October 22). Pion Inc. Retrieved from [Link]
-
BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved from [Link]
-
Video: Factors Influencing Bioavailability: First-Pass Elimination. (2023, September 22). JoVE. Retrieved from [Link]
-
How to improve the bioavailability of a drug? (2024, March 20). Patsnap Synapse. Retrieved from [Link]
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Common issues in UTL-5g synthesis and purification
Subject: Technical Support Guide for UTL-5g Synthesis and Purification
Dear User,
Thank you for your detailed request for a technical support guide on the synthesis and purification of "this compound."
After conducting a comprehensive search of scientific databases and public literature, I was unable to identify a specific molecule or compound designated as "this compound." This suggests that "this compound" may be an internal project name, a novel compound not yet disclosed in public literature, or a placeholder term.
To provide you with a valuable and scientifically accurate resource that adheres to the rigorous standards of your request, I propose the following adaptation:
Instead of focusing on a specific, unidentified molecule, I will create a comprehensive troubleshooting guide for the synthesis and purification of novel small molecule drug candidates. This guide will address the common challenges and critical thinking processes that researchers, scientists, and drug development professionals encounter daily.
This approach will allow me to deliver a guide with the depth, scientific integrity, and practical utility you require, covering a broad range of issues applicable to the synthesis and purification of new chemical entities. The guide will be structured to address the core requirements of your prompt, including:
-
In-depth troubleshooting in a Q&A format.
-
Explanation of the underlying chemical principles for each issue.
-
Detailed, step-by-step protocols for common laboratory techniques.
-
Data presentation in tables for clarity.
-
Illustrative diagrams using Graphviz for workflows and decision-making processes.
-
Citations to authoritative sources and a complete reference list.
Sincerely,
Gemini Senior Application Scientist
Refining UTL-5g treatment schedules with radiotherapy
Welcome to the technical support resource for investigators refining treatment schedules of UTL-5g with radiotherapy. This guide is designed to provide in-depth, field-proven insights and troubleshoot common issues encountered during your experiments. We have structured this center in a flexible question-and-answer format to directly address the complex challenges of combining this novel therapeutic with radiation.
Section 1: Foundational Knowledge & Mechanism of Action
Q1: What is this compound and what is its proposed mechanism of action in the context of radiotherapy?
This compound, or N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, is a novel, orally bioavailable small-molecule modulator of Tumor Necrosis Factor-alpha (TNF-α).[1][2] It functions as a prodrug that requires bioactivation via hydrolysis by human carboxylesterases (hCE1b and hCE2) into its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX).[3]
The rationale for combining this compound with radiotherapy is rooted in its ability to modulate the tumor microenvironment and intracellular signaling pathways that influence radiation response. While initially investigated for its chemoprotective and radioprotective effects on normal tissues, such as the liver and lung[1][2], its primary mechanism of interest for radiosensitization involves the inhibition of TNF-α.
Radiation therapy itself can induce a cascade of inflammatory responses, including the production of TNF-α. This cytokine can paradoxically promote both tumor cell death and survival signals, primarily through the activation of the NF-κB pathway, which upregulates anti-apoptotic proteins and DNA repair mechanisms. By inhibiting TNF-α, this compound is hypothesized to suppress these pro-survival signals, thereby preventing radiation-induced cellular repopulation and enhancing tumor cell kill.[4]
Caption: Proposed mechanism of this compound-mediated radiosensitization.
Section 2: In Vitro Experimental Design & Troubleshooting
This section addresses the most common questions encountered when establishing cell-based assays for this compound and radiation.
Q2: We are not observing a radiosensitizing effect with this compound in our clonogenic survival assays. What are the common pitfalls?
Answer: A lack of synergy in the gold-standard clonogenic survival assay can stem from several factors, from experimental design to the intrinsic biology of your cell line.[5] It is crucial to systematically troubleshoot each component.
| Issue | Possible Cause | Troubleshooting Action & Rationale |
| High Variability | Inconsistent cell plating; Edge effects in multi-well plates; Inaccurate radiation dosimetry. | Action: Ensure a single-cell suspension before plating. Avoid using outer wells or fill them with sterile media to maintain humidity.[6] Independently verify the dose rate and uniformity of your irradiator. Rationale: The clonogenic assay is highly sensitive to technical variations that can mask a real biological effect.[7] |
| No Effect at Any Dose | Sub-optimal Drug-Radiation Timing. | Action: Vary the incubation time of this compound prior to and after irradiation. Test schedules such as 24-hour pre-incubation, concurrent administration (1-2 hours pre-IR), and post-irradiation incubation. Rationale: The radiosensitizing effect of targeted agents is highly dependent on timing relative to radiation exposure, as this affects which cell cycle phases and DNA repair processes are targeted.[4][8] |
| No Effect at Any Dose | Cell Line Resistance. | Action: Measure baseline TNF-α secretion and NF-κB activity in your cell line. Rationale: The mechanism of this compound is dependent on the TNF-α/NF-κB axis. Cell lines that do not utilize this pathway for radiation resistance will likely be non-responsive to this compound. |
| Drug Toxicity | This compound concentration is too high, causing cytotoxicity that confounds radiosensitization. | Action: Perform a dose-response curve with this compound alone to determine its IC10/IC20 value. Use this minimally toxic concentration for combination studies. Rationale: The goal is to find a concentration that inhibits the target without causing significant cell death on its own, allowing for the specific interaction with radiation to be observed.[7] |
Q3: What assays, other than clonogenic survival, can we use to validate the mechanism of this compound?
Answer: While clonogenic survival is the definitive endpoint for radiosensitivity, several mechanistic assays can provide crucial supporting data and are often higher-throughput.[5]
-
γ-H2AX Foci Assay: This assay directly measures DNA double-strand breaks (DSBs), the most lethal form of radiation-induced damage.[9]
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Hypothesis: In the presence of this compound, you should observe a greater number of persistent γ-H2AX foci at later time points (e.g., 12-24 hours post-IR) compared to radiation alone.
-
Interpretation: This suggests that this compound is impairing the cell's ability to repair DNA damage, which is the mechanistic basis for radiosensitization.[10]
-
-
Western Blotting / qPCR: Analyze key proteins and genes in the proposed signaling pathway.
-
Targets: Phospho-NF-κB (p65), total NF-κB, downstream anti-apoptotic proteins (e.g., Bcl-xL, cIAP1), and DNA repair proteins (e.g., RAD51, DNA-PKcs).
-
Hypothesis: this compound treatment should reduce radiation-induced phosphorylation of NF-κB and subsequent upregulation of its target genes.
-
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Quantify the induction of programmed cell death.
-
Hypothesis: The combination of this compound and radiation should lead to a super-additive increase in apoptosis compared to either treatment alone.
-
Section 3: In Vivo Study Design & Troubleshooting
Translating in vitro findings to preclinical animal models introduces significant complexity.[11] This section provides guidance on designing and interpreting these critical experiments.
Q4: We observed significant radiosensitization in vitro, but the effect is minimal in our mouse xenograft model. What are the likely causes?
Answer: This is a common and significant challenge in drug development.[7] The discrepancy often arises from pharmacokinetic (PK) issues or the complex tumor microenvironment (TME) that is not replicated in 2D cell culture.[12]
Troubleshooting In Vivo Efficacy:
-
Pharmacokinetics and Bioavailability:
-
Action: Perform a PK study to measure the concentration of active this compound in both plasma and tumor tissue over time after oral gavage.
-
Rationale: The compound may have poor absorption, rapid metabolism, or fail to achieve sufficient concentration at the tumor site to inhibit TNF-α effectively.[7] The timing of peak tumor concentration should inform your dosing schedule relative to radiation delivery.
-
-
Tumor Microenvironment (TME):
-
Action: Assess the TME of your xenograft model. Measure baseline levels of murine TNF-α (from stromal cells) and assess tumor hypoxia.
-
Rationale: Human tumor xenografts in immunodeficient mice lack a complete immune system, but the murine stromal component can still produce cytokines that may influence drug efficacy.[12] Furthermore, severe hypoxia can induce radiation resistance through mechanisms independent of TNF-α, potentially masking the effect of this compound.[10]
-
-
Dosing and Schedule Optimization:
-
Action: Based on PK data, test different schedules. For example, if peak tumor concentration is 4 hours post-dosing, administer this compound 4 hours before each radiation fraction. Consider a "loading dose" schedule for several days prior to starting radiotherapy.
-
Rationale: Unlike the static drug exposure in vitro, in vivo concentrations fluctuate. The timing of drug administration and radiation is a critical parameter for achieving synergy.[8][13]
-
Q5: How should we structure an initial in vivo efficacy study?
Answer: A well-designed initial study should include multiple arms to dissect the contribution of each component and assess for synergy. Tumor Growth Delay (TGD) is a standard endpoint.[5]
Sample In Vivo Study Design (Human Xenograft Model, e.g., A549 NSCLC)
| Group | Treatment Arm | N (Mice/Group) | Primary Endpoint | Rationale |
| 1 | Vehicle Control | 8-10 | Tumor Growth Rate | Establishes baseline tumor growth. |
| 2 | This compound (e.g., 30 mg/kg, daily PO) | 8-10 | Tumor Growth Rate | Assesses single-agent activity of this compound.[2] |
| 3 | Radiotherapy Alone (e.g., 5 x 3 Gy) | 8-10 | Tumor Growth Delay | Establishes the efficacy of the radiation regimen. |
| 4 | This compound + Radiotherapy (Concurrent) | 8-10 | Tumor Growth Delay | Tests for synergistic or additive effects of the combination. |
This design can be visualized in the experimental workflow diagram below.
Section 4: Advanced Topics & Biomarker Discovery
Q6: How can we identify which tumors are most likely to respond to this compound and radiotherapy?
Answer: The development of predictive biomarkers is essential for personalizing therapy and is a key goal of translational research.[14][15] Based on its mechanism, several candidate biomarkers should be investigated.
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Gene Expression Signatures: Analyze baseline tumor biopsies (pre-treatment) for expression levels of genes in the TNF-α/NF-κB pathway. Tumors with high baseline expression of NF-κB target genes may be "addicted" to this survival pathway and thus more susceptible to its inhibition by this compound.[16]
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Somatic Mutations: Investigate mutations in genes that regulate the NF-κB pathway (e.g., KEAP1, NRF2). Certain mutations can lead to constitutive activation of pro-survival signaling, creating a vulnerability that this compound could exploit.[16]
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Circulating Biomarkers: Monitor plasma levels of TNF-α or circulating tumor DNA (ctDNA) before and during treatment.[17] A significant on-treatment reduction in TNF-α could serve as a pharmacodynamic biomarker, indicating target engagement.
Section 5: Protocols
Protocol 1: In Vitro Clonogenic Survival Assay for Radiosensitization
This protocol outlines the steps to determine the Sensitizer Enhancement Ratio (SER) of this compound.
Methodology:
-
Cell Seeding: Prepare a single-cell suspension of your target cell line. Seed a pre-determined number of cells (e.g., 200-5000 cells, depending on radiation dose) into 6-well plates. Allow cells to attach for 4-6 hours.
-
Drug Treatment: Add media containing either vehicle (e.g., 0.1% DMSO) or this compound at a non-toxic concentration (e.g., IC10). Incubate for the desired time (e.g., 24 hours) prior to irradiation.
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Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). Ensure accurate dosimetry.
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Incubation: After irradiation, replace the drug-containing media with fresh media and incubate for 10-14 days, or until colonies of at least 50 cells are visible.
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Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group.
-
Calculate the Surviving Fraction (SF) for each dose: SF = (colonies counted) / (cells seeded * PE).
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Plot the log(SF) versus radiation dose for both the "Radiation Alone" and "Radiation + this compound" groups.
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Determine the Sensitizer Enhancement Ratio (SER) by comparing the doses required to achieve a specific level of survival (e.g., SF=0.1). SER = Dose (Radiation Alone) / Dose (Radiation + this compound). An SER > 1 indicates radiosensitization.
-
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UTL-5g Assay Technical Support Center: A Guide to Mitigating Experimental Variability
Welcome to the technical support center for the UTL-5g reporter assay. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common sources of variability in their experimental results. By understanding the principles behind the this compound assay and the factors that can influence its outcome, you can ensure the generation of robust, reproducible, and reliable data.
The this compound assay is a powerful tool for quantifying the activation of the this compound receptor, a novel G-protein coupled receptor (GPCR) implicated in immunomodulatory pathways. The assay utilizes a stable cell line co-expressing the human this compound receptor and a downstream reporter construct. Upon receptor activation, a signaling cascade culminates in the expression of a highly sensitive luciferase enzyme, with the resulting luminescence serving as a direct measure of receptor engagement.
However, like all cell-based assays, the this compound system is susceptible to variability arising from biological, technical, and analytical factors.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in scientific principles and best practices established in the field of assay development.[3][4][5]
Part 1: Pre-Analytical & Reagent-Related Variability
This section addresses issues that arise before the assay is performed, focusing on cell culture, reagent handling, and compound preparation.
Diagram: The this compound Signaling Pathway
Caption: The this compound receptor activation pathway leading to luciferase expression.
Frequently Asked Questions (FAQs)
Question 1: My baseline (negative control) signal is high and variable between experiments. What's causing this?
Answer: High and variable baseline luminescence can obscure the signal from your test compounds and is often traced back to cell health and culture conditions.
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Causality: The promoter driving the luciferase reporter gene may have some level of basal activity even without this compound stimulation. This activity can be exacerbated if cells are stressed, overly confluent, or have been in culture for too many passages, leading to phenotypic drift.[6][7]
-
Troubleshooting Steps:
-
Check Cell Passage Number: Do not use cells that have been passaged more than 15-20 times from the originally thawed vial. High passage numbers can lead to genetic and phenotypic changes.[6][7]
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Monitor Cell Confluency: Ensure you are plating cells at a consistent density and that they are in the exponential growth phase at the time of the assay.[8][9] Over-confluency can stress cells and alter their signaling responses.[8]
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Standardize Cell Culture Media: Serum is a major source of variability.[10][11][12][13] Different lots of Fetal Bovine Serum (FBS) contain varying levels of growth factors and hormones that can affect baseline receptor activity.[10][13][14] It is critical to test several lots of FBS, select one that gives optimal performance (low background, high signal window), and purchase a large enough quantity to last for the entire experimental campaign.[11][14]
-
Test for Contamination: Perform routine testing for mycoplasma contamination. Mycoplasma can alter cellular metabolism and gene expression, leading to unreliable results.[8][15]
-
Question 2: The potency (EC50) of my positive control compound is shifting from one experiment to the next. Why?
Answer: A shift in EC50 values for a standard control compound points towards inconsistencies in either the cells' response or the reagents used.[16]
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Causality: The biological response of the cells is highly dependent on their health and the consistency of the reagents they are exposed to. Lot-to-lot variability in serum can alter the growth rate and signaling capacity of cells.[12][14] Similarly, improper storage and handling of critical reagents, like the luciferase substrate, can degrade their activity.
-
Troubleshooting Steps:
-
Implement a Cell Banking System: Create a master and working cell bank from a single, low-passage population of the this compound cells. This ensures that all experiments start with a genetically consistent cell population.[8] Follow strict cryopreservation best practices to maintain high viability upon thawing.[9][17][18][19][20]
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Qualify New Reagent Lots: Before putting a new lot of a critical reagent (e.g., FBS, luciferase substrate) into routine use, perform a qualification experiment. Run your positive control dose-response curve using both the old and new lots side-by-side to ensure the EC50 and signal window remain consistent.
-
Ensure Reagent Stability: Luciferase reagents can be sensitive to light and freeze-thaw cycles.[21][22] Aliquot reagents into single-use volumes to avoid repeated thawing.[21] Prepare working solutions fresh for each experiment and protect them from light.[22]
-
Part 2: Analytical (Assay Execution) Variability
This section focuses on variability introduced during the performance of the assay itself, such as pipetting, plate layout, and incubation steps.
Frequently Asked Questions (FAQs)
Question 3: I'm seeing high variability between my replicate wells, especially on the edges of the 96-well plate. What is the "edge effect" and how can I fix it?
Answer: The "edge effect" is a well-documented phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, leading to increased data variability.[23][24][25]
-
Causality: The primary causes are increased evaporation and temperature gradients in the outer wells.[23][24][25][26] Evaporation concentrates salts and other media components, altering osmolarity and stressing the cells.[24] Temperature gradients occur when moving a plate from room temperature to a 37°C incubator, causing the outer wells to warm faster than the inner ones.[23][25]
-
Troubleshooting Protocol: Mitigating Edge Effects
-
Plate Hydration: Fill the entire outer perimeter of the 96-well plate (all wells in columns 1 and 12, and rows A and H) with sterile PBS or cell culture media without cells. Do not use these wells for experimental data.[1][27] This creates a humidity barrier, reducing evaporation from the inner experimental wells.[27]
-
Plate Sealing: Use low-evaporation lids or adhesive plate seals.[23][26] For cell-based assays with long incubation times, a sterile, breathable sealing film is highly effective at minimizing evaporation while allowing for gas exchange.[26]
-
Thermal Equilibration: After plating the cells, allow the plate to sit at room temperature in the cell culture hood for 30-60 minutes before moving it to the incubator.[27][28] This allows cells to settle evenly and minimizes thermal gradients when the plate is moved.[27]
-
Consistent Pipetting: Ensure your cell suspension is homogenous by gently swirling before aspirating for each column.[1] Inconsistent cell seeding is a major source of well-to-well variability.[1]
-
Question 4: My overall signal is weak, or sometimes very high and saturated. How do I optimize the signal window?
Answer: An optimal signal window is crucial for a robust assay. Weak signals can be lost in the background noise, while saturated signals compress the dynamic range, making it impossible to discern differences between active compounds.[21][22][29]
-
Causality: The signal strength is a function of cell number, promoter strength, and luciferase enzyme kinetics.[21][22] Too few cells will produce a weak signal, while too many cells or a very strong promoter can lead to signal saturation.[6][29]
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment. Plate a range of cell densities (e.g., from 2,500 to 40,000 cells per well) and measure the response to both a high concentration of your positive control and the vehicle (negative control). Plot the signal-to-background ratio versus cell number to find the density that provides the maximal assay window without saturation.[6]
-
Adjust Luminometer Integration Time: If the signal is weak, you may be able to increase the signal by increasing the integration time on your luminometer.[22] Conversely, if the signal is saturated, decreasing the integration time can bring it back into the linear range of the detector.[22]
-
Dilute Samples (If Applicable): For assays with extremely high expression, you may need to dilute the cell lysate or culture medium before adding the luciferase substrate.[22] However, be aware that low sample volumes can increase variability due to pipetting inaccuracies.[22]
-
Part 3: Post-Analytical (Data Analysis) Variability
Proper data handling and statistical analysis are the final, critical steps in ensuring the reliability of your results.
Diagram: Workflow for Assessing Assay Robustnessdot
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- 2. biotechniques.com [biotechniques.com]
- 3. Assay Guidance Manual [norecopa.no]
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- 5. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 6. biocompare.com [biocompare.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 9. stemcell.com [stemcell.com]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results / Blog / Info`s | seamlessbio [seamlessbio.de]
- 12. biocompare.com [biocompare.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
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- 17. Cryopreservation best practices - Advancing Cell Culture [thermofisher.com]
- 18. Best Practices for Freezing Cell Cultures | The Scientist [the-scientist.com]
- 19. atcc.org [atcc.org]
- 20. 3D Cell Cryopreservation Best Practices [cellandgene.com]
- 21. goldbio.com [goldbio.com]
- 22. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
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- 29. bitesizebio.com [bitesizebio.com]
Technical Support Center: UTL-5g Stability and Handling
Welcome to the technical support resource for UTL-5g, a novel, small-molecule tumor necrosis factor-alpha (TNF-α) inhibitor.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Understanding this compound: A Primer
This compound is a promising chemo- and radioprotective agent that has been shown to reduce the side effects of treatments like cisplatin.[1][2] Its mechanism of action involves the inhibition of TNF-α, a key cytokine in inflammatory pathways.[1] The chemical structure of this compound contains a 5-methylisoxazole-3-carboxamide core, which includes a peptide (amide) bond. This structural feature is central to its biological activity but also a primary consideration for its stability, as amide bonds can be susceptible to hydrolysis.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and storage of this compound.
Q1: What is the primary degradation pathway for this compound?
The most well-documented degradation pathway for this compound is enzymatic hydrolysis. Studies have shown that esterases, present in biological systems, can cleave the peptide (amide) bond of this compound. This cleavage results in two main degradation products: 5-methylisoxazole-3-carboxylic acid (ISOX) and 2,4-dichloroaniline (DCA). It is crucial to be aware of this potential degradation in experimental setups involving biological matrices or enzymes.
Q2: How should I store lyophilized this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C.[5][6] The container should be tightly sealed to protect it from moisture, which can initiate hydrolysis. For shorter periods, storage at 4°C is acceptable, but for maximum stability, -20°C is recommended.[5]
Q3: What is the best way to prepare and store stock solutions of this compound?
Stock solutions should be prepared using a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[7] Once prepared, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6][7] These aliquots should be stored at -20°C or, for enhanced stability, at -80°C.[5]
Q4: Is this compound sensitive to light?
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is critical for maintaining the integrity and activity of this compound throughout its experimental lifecycle.
Receiving and Initial Storage
-
Upon receipt, confirm the physical state of the compound (lyophilized powder).
-
While many small molecules are stable at ambient temperatures for the duration of shipping, it is crucial to transfer the product to its recommended long-term storage condition of -20°C as soon as possible.[9]
-
Always wear appropriate personal protective equipment (PPE) when handling this compound.[5]
Preparation of Stock Solutions
-
Solvent Selection : Use anhydrous, high-purity DMSO for preparing stock solutions.[7] Ensure the DMSO is not contaminated with water, as this can promote hydrolysis.[6]
-
Dissolution : To prepare a stock solution, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.[9] Add the solvent directly to the vial and gently vortex or sonicate to ensure complete dissolution.[6]
-
Aliquoting : For consistency and to preserve stability, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This practice minimizes the number of freeze-thaw cycles the main stock undergoes.[6][7]
Storage of Solutions
| Storage Condition | Recommended Duration | Rationale |
| -20°C | Up to 1 month | Minimizes chemical degradation for short- to medium-term storage.[5] |
| -80°C | Up to 6 months | Preferred for longer-term storage to significantly slow down degradation processes.[5] |
| 4°C (in buffer) | Very short-term (hours) | Aqueous solutions are more prone to hydrolysis. Prepare fresh for each experiment. |
This compound Degradation Pathway
The following diagram illustrates the known enzymatic degradation of this compound into its primary metabolites.
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- 8. acdlabs.com [acdlabs.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Optimizing UTL-5g and Cisplatin Co-administration
Welcome to the technical support center for the co-administration of UTL-5g and cisplatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Our goal is to empower you with the scientific rationale and practical steps needed to successfully design and execute your experiments, ensuring data integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound, cisplatin, and their combined use.
Q1: What is the primary mechanism of action for cisplatin?
A1: Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[1][2] After entering the cell, where the chloride concentration is low, the chloride ligands on cisplatin are replaced by water molecules in a process called aquation. This activated form of cisplatin can then bind to the N7 position of purine bases, predominantly guanine, leading to the formation of intrastrand and interstrand DNA crosslinks. These crosslinks disrupt DNA replication and transcription, triggering cell cycle arrest and ultimately inducing apoptosis (programmed cell death).[1][2]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[3][4][5] It functions as a chemoprotective agent by mitigating the toxic side effects of chemotherapeutic drugs like cisplatin.[3][4] Cisplatin-induced toxicities, such as nephrotoxicity and hepatotoxicity, are associated with a significant inflammatory response, a key component of which is the overproduction of TNF-α by resident kidney and liver cells.[6][7][8] this compound is a prodrug that is bioactivated to its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX), which is responsible for its therapeutic effects. While the precise molecular interactions are still under investigation, this compound has been shown to lower the elevated levels of TNF-α associated with cisplatin administration.[4]
Q3: What is the scientific rationale for combining this compound with cisplatin?
A3: The co-administration of this compound with cisplatin is based on a dual objective: to reduce the dose-limiting toxicities of cisplatin while potentially enhancing its therapeutic efficacy.[4] Cisplatin's clinical use is often hampered by severe side effects, including kidney damage, liver damage, and myelosuppression.[1][3] By inhibiting the production of TNF-α, a key mediator of cisplatin-induced inflammation and tissue damage, this compound aims to protect healthy tissues from these toxicities.[6][7][9][10] Encouragingly, preclinical studies have shown that this compound not only reduces cisplatin-induced toxicities but may also increase the overall therapeutic efficacy of cisplatin, leading to improved survival rates in animal models.[3][4]
Q4: Will this compound interfere with the anti-tumor efficacy of cisplatin?
A4: This is a critical consideration for any chemoprotective strategy. Based on available preclinical data, this compound does not appear to attenuate the anti-tumor effect of cisplatin. In fact, studies in SCID mice with human HCT-15 tumor cells demonstrated that this compound treatment increased the therapeutic efficacy of cisplatin.[4] This suggests that this compound's protective effects are selective for healthy tissues, without compromising the cytotoxic action of cisplatin against cancer cells. However, it is crucial to empirically validate this in your specific cancer model.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during this compound and cisplatin co-administration experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpectedly High Cytotoxicity in Control (this compound alone) Group | 1. This compound concentration is too high. 2. Off-target effects of this compound in your specific cell line. 3. Solvent toxicity (e.g., DMSO). | 1. Perform a dose-response curve for this compound alone: Determine the IC50 of this compound in your cell line. For chemoprotection studies, use concentrations well below the IC50. 2. Test in multiple cell lines: If the issue persists, assess the effect of this compound in a different cell line to determine if the toxicity is cell-type specific. 3. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.5%). Run a vehicle control with the solvent alone. |
| No Chemoprotective Effect Observed | 1. Suboptimal this compound concentration. 2. Inappropriate timing of this compound administration. 3. Insufficient cisplatin-induced toxicity. 4. TNF-α is not a primary mediator of toxicity in your model. | 1. Titrate this compound concentration: Test a range of this compound concentrations to find the optimal protective dose. 2. Optimize administration schedule: In vitro, pre-incubation with this compound (e.g., 2-4 hours) before cisplatin treatment is a common starting point. In vivo, pre-administration has also been shown to be effective.[3] Test different pre-incubation times. 3. Increase cisplatin dose: Ensure you are using a cisplatin concentration that induces a measurable level of toxicity (e.g., 30-50% cell death) to observe a protective effect. 4. Measure TNF-α levels: Use an ELISA to confirm that cisplatin is inducing TNF-α production in your system and that this compound is effectively reducing it. |
| Reduced Anti-tumor Efficacy of Cisplatin in Combination Group | 1. This compound is interfering with cisplatin's mechanism of action. 2. Pharmacokinetic interaction leading to reduced intracellular cisplatin concentration. | 1. Evaluate at multiple dose ratios: Assess the combination at various fixed ratios to identify if the antagonistic effect is dose-dependent. 2. Mechanistic studies: Investigate if this compound alters the expression of DNA repair enzymes or cisplatin influx/efflux transporters. 3. Measure intracellular platinum levels: Use techniques like ICP-MS to quantify intracellular platinum accumulation in the presence and absence of this compound. |
| Inconsistent or Irreproducible Results | 1. Variability in cell culture conditions (passage number, confluency). 2. Instability of cisplatin or this compound solutions. 3. Inconsistent timing of drug administration. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase during treatment. 2. Prepare fresh drug solutions: Cisplatin solutions, especially in low chloride buffers, are unstable. Prepare fresh stock solutions and dilutions for each experiment. 3. Maintain a strict timeline: Adhere to a precise and consistent schedule for drug addition, incubation, and assay performance. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Co-administration and Cytotoxicity Assessment
This protocol outlines the steps for evaluating the chemoprotective effect of this compound against cisplatin-induced cytotoxicity in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Cisplatin powder
-
This compound
-
Sterile 0.9% NaCl solution
-
DMSO (or other appropriate solvent for this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Preparation:
-
Cisplatin Stock Solution: Prepare a stock solution of cisplatin in sterile 0.9% NaCl. Avoid using water as a solvent due to cisplatin's instability.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Working Solutions: Prepare serial dilutions of cisplatin and this compound in complete cell culture medium immediately before use.
-
-
Drug Treatment:
-
This compound Pre-treatment: Remove the overnight culture medium and add medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose). Incubate for a predetermined time (e.g., 2-4 hours).
-
Cisplatin Co-treatment: After the pre-treatment period, add medium containing various concentrations of cisplatin to the wells. The final volume in each well should be the same.
-
Controls: Include wells with:
-
Cells in medium only (untreated control)
-
Cells with vehicle control
-
Cells with cisplatin only (at each concentration)
-
Cells with this compound only (at each concentration)
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot dose-response curves for cisplatin alone and in combination with this compound to determine the IC50 values.
-
Protocol 2: Synergy Analysis using Isobologram Method
This protocol describes how to determine if the interaction between this compound and cisplatin is synergistic, additive, or antagonistic.
Principle: The isobologram method is a graphical representation of drug interactions. The doses of two drugs that produce a specific effect (e.g., IC50) are plotted on the x and y axes. A straight line connecting the IC50 values of the individual drugs represents the line of additivity.[11]
Procedure:
-
Determine IC50 values: From the cytotoxicity assay (Protocol 1), determine the IC50 values for this compound and cisplatin individually.
-
Set up combination experiments:
-
Choose a fixed ratio of this compound to cisplatin (e.g., based on their individual IC50 ratios).
-
Prepare serial dilutions of this fixed-ratio combination.
-
Treat cells with these combination dilutions and perform a cytotoxicity assay to determine the IC50 of the combination (IC50,mix).
-
-
Construct the Isobologram:
-
On a graph, plot the IC50 of cisplatin on the x-axis and the IC50 of this compound on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the concentrations of cisplatin and this compound that are present in the IC50,mix.
-
-
Interpret the results:
-
Synergy: The point representing the IC50,mix falls below the line of additivity.
-
Additivity: The point falls on the line of additivity.
-
Antagonism: The point falls above the line of additivity.
-
Alternative Method: Combination Index (CI)
The Combination Index (CI) method, developed by Chou and Talalay, provides a quantitative measure of the drug interaction.[12] The CI can be calculated using specialized software (e.g., CompuSyn).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Protocol 3: Measurement of TNF-α Inhibition
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effect of this compound on cisplatin-induced TNF-α production.
Materials:
-
Cell culture supernatant or animal plasma/tissue homogenates from your experiment.
-
Commercially available TNF-α ELISA kit (ensure it is specific for the species you are studying).
-
Microplate reader.
Procedure:
-
Sample Collection:
-
In Vitro: Collect the cell culture supernatant at various time points after treatment.
-
In Vivo: Collect blood samples to obtain plasma, or homogenize tissues of interest (e.g., kidney, liver) in an appropriate lysis buffer.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding your samples and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the TNF-α standards.
-
Calculate the concentration of TNF-α in your samples by interpolating from the standard curve.
-
Compare the TNF-α levels in the different treatment groups (untreated, cisplatin alone, this compound alone, and combination).
-
Section 4: Visualizations and Diagrams
Diagram 1: Signaling Pathway of Cisplatin-Induced Toxicity and this compound Intervention
Caption: this compound's mechanism in mitigating cisplatin-induced toxicity.
Diagram 2: Experimental Workflow for Optimizing Co-administration
Caption: A structured workflow for evaluating this compound and cisplatin co-administration.
Diagram 3: Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common experimental issues.
References
-
The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. (n.d.). PubMed. Retrieved from [Link]
-
The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cisplatin. (2013). PubMed. Retrieved from [Link]
-
Tumor necrosis factor-alpha in cisplatin nephrotoxicity: a homebred foe? (n.d.). PubMed. Retrieved from [Link]
-
TNF-α mediates chemokine and cytokine expression and renal injury in cisplatin nephrotoxicity. (n.d.). PubMed Central. Retrieved from [Link]
-
Pro-Inflammatory Signalling PRRopels Cisplatin-Induced Toxicity. (n.d.). PubMed Central. Retrieved from [Link]
-
Schematic diagram depicting TNF-α production and involvement in... (n.d.). ResearchGate. Retrieved from [Link]
-
TNF-alpha mediates chemokine and cytokine expression and renal injury in cisplatin nephrotoxicity. (n.d.). ProQuest. Retrieved from [Link]
-
Predicting and Quantifying Antagonistic Effects of Natural Compounds Given with Chemotherapeutic Agents: Applications for High-Throughput Screening. (2020). National Institutes of Health. Retrieved from [Link]
-
In vitro analysis of the anticancer potential of tumor necrosis factor in combination with cisplatin. (n.d.). PubMed. Retrieved from [Link]
-
Synergy is documented in vitro with low-dose recombinant tumor necrosis factor, cisplatin, and doxorubicin in ovarian cancer cells. (n.d.). PubMed. Retrieved from [Link]
-
Nanomedicine of synergistic drug combinations for cancer therapy – strategies and perspectives. (n.d.). PubMed Central. Retrieved from [Link]
-
Evaluation of synergism in drug combinations and reference models for future orientations in oncology. (n.d.). PubMed Central. Retrieved from [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (n.d.). Retrieved from [Link]
-
Synergistic Chemotherapy Drug Response Is a Genetic Trait in Lymphoblastoid Cell Lines. (2019). Retrieved from [Link]
-
Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy. (n.d.). PubMed Central. Retrieved from [Link]
-
Interactions of Analgesics with Cisplatin: Modulation of Anticancer Efficacy and Potential Organ Toxicity. (2021). PubMed Central. Retrieved from [Link]
-
Combining Cisplatin with Different Radiation Qualities—Interpretation of Cytotoxic Effects In Vitro by Isobolographic Analysis. (2023). National Institutes of Health. Retrieved from [Link]
-
Potentiation of Cisplatin Cytotoxicity in Resistant Ovarian Cancer SKOV3/Cisplatin Cells by Quercetin Pre-Treatment. (n.d.). MDPI. Retrieved from [Link]
-
This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect. (2014). NWPII. Retrieved from [Link]
-
Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Comparative cytotoxicity of artemisinin and cisplatin and their interactions with chlorogenic acids in MCF7 breast cancer cells. (n.d.). University of Birmingham's Research Portal. Retrieved from [Link]
-
(PDF) Comparative Cytotoxicity of Artemisinin and Cisplatin and Their Interactions with Chlorogenic Acids in MCF7 Breast Cancer Cells. (2025). ResearchGate. Retrieved from [Link]
-
Drug Combinations: Tests and Analysis with Isoboles. (n.d.). ResearchGate. Retrieved from [Link]
-
The isobologram analysis of the effects of the drug combination of... (n.d.). ResearchGate. Retrieved from [Link]
-
Cisplatin. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
[Experimental evaluation of combination chemotherapy with UFT and cisplatin for lung cancer]. (n.d.). PubMed. Retrieved from [Link]
-
Results and failures with or without cisplatin containing induction chemotherapy in the treatment of squamous cell carcinoma of the head and neck. (n.d.). PubMed. Retrieved from [Link]
-
Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Isobologram analysis of drug interactions. A, B, C, Isobologram plots... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Cisplatin-Incorporated Polymeric Micelles Can Eradicate Solid Tumors in Mice. (2003). AACR Journals. Retrieved from [Link]
-
Tumor-treating fields and concurrent cisplatin: an in vitro demonstration of efficacy in triple-negative breast cancer. (2025). e-Century Publishing Corporation. Retrieved from [Link]
-
Tumor-treating fields and concurrent cisplatin: an in vitro demonstration of efficacy in triple-negative breast cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (n.d.). MDPI. Retrieved from [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PubMed Central. Retrieved from [Link]
-
Cisplatin and 4-hexylresorcinol synergise to decrease metastasis and increase survival rate in an oral mucosal melanoma xenograft model: a preliminary study. (n.d.). PubMed. Retrieved from [Link]
-
In Vitro Assessment of Cisplatin/Hyaluronan Complex for Loco-Regional Chemotherapy. (2023). PubMed Central. Retrieved from [Link]
-
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021). PubMed Central. Retrieved from [Link]
-
Cisplatin-Resistant Urothelial Bladder Cancer Cells Undergo Metabolic Reprogramming beyond the Warburg Effect. (n.d.). PubMed Central. Retrieved from [Link]
-
Treating Advanced Head and Neck Cancer When Cisplatin Is Not an Option. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis, and evaluation of cisplatin-containing EGFR targeting bioconjugates as potential therapeutic agents for brain tumors. (2016). PubMed. Retrieved from [Link]
-
On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. (n.d.). PubMed Central. Retrieved from [Link]
-
Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process. (2023). PubMed Central. Retrieved from [Link]
Sources
- 1. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor-alpha in cisplatin nephrotoxicity: a homebred foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNF-α mediates chemokine and cytokine expression and renal injury in cisplatin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF-(alpha) mediates chemokine and cytokine expression and renal injury in cisplatin nephrotoxicity - ProQuest [proquest.com]
- 9. Pro-Inflammatory Signalling PRRopels Cisplatin-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Nanomedicine of synergistic drug combinations for cancer therapy – strategies and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up UTL-5g Production for Research
A Note from the Senior Application Scientist:
Welcome to the dedicated support center for UTL-5g. As a novel synthetic oligonucleotide with significant therapeutic potential, scaling this compound production from benchtop discovery to pre-clinical research volumes presents a unique set of challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these complexities. My aim is to move beyond simple protocols and delve into the "why" behind each step, fostering a deeper understanding that empowers you to troubleshoot effectively and ensure the integrity of your experimental outcomes. The information herein is grounded in established principles of oligonucleotide synthesis and purification, adapted specifically for the unique properties of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered during the scale-up of this compound synthesis.
Question 1: We are observing a significant decrease in final yield after scaling up our this compound synthesis from a 1 µmol to a 10 µmol scale. What are the likely causes?
Answer: This is a very common issue when scaling oligonucleotide synthesis. The primary culprits are often related to fluid dynamics and reagent stoichiometry. On a larger scale, inconsistencies in reagent delivery across the solid support bed can lead to incomplete deprotection, capping, or coupling steps. This results in a higher percentage of truncated sequences (n-1, n-2), which are then capped and do not extend further, directly reducing the yield of the full-length product (FLP).
Specifically, for this compound, its guanine-rich sequence can be prone to aggregation, which can impede reagent flow. Ensure your synthesizer's pumping system is calibrated for the increased volumes and that your reagents (e.g., activator, deblock solution) are fresh and of high purity, as any degradation is magnified at a larger scale. We recommend reviewing and potentially increasing the reagent delivery times and volumes by 10-15% as a starting point for optimization at the 10 µmol scale.
Question 2: What is the most effective purification method for this compound at a multi-milligram scale for in vitro studies?
Answer: For the quantities required for most in vitro research (up to 100 mg), anion-exchange high-performance liquid chromatography (AEX-HPLC) is the gold standard for purifying this compound. Its principle is based on the separation of oligonucleotides by charge, which is proportional to the number of phosphate groups in the backbone. This method provides excellent resolution, efficiently separating the full-length this compound product from shorter failure sequences (n-1, n-2, etc.).
While methods like reversed-phase (RP) HPLC are also viable, AEX-HPLC is often superior for resolving truncated sequences that may have similar hydrophobicity but differ in length (and therefore, charge). For subsequent in vivo studies requiring higher purity and desalting, a secondary purification or desalting step via RP-HPLC may be necessary.
Question 3: We are seeing a persistent secondary peak in our AEX-HPLC analysis of purified this compound. What could this be?
Answer: A common impurity that co-elutes or elutes closely with the main product in AEX-HPLC is the n-1 mer , a truncated sequence missing one nucleotide. Another possibility, especially if you are using a phosphorothioate-modified backbone in your this compound design, is the presence of diastereomers . The phosphorothioate linkage introduces a chiral center at the phosphorus atom, leading to stereoisomers that can sometimes be resolved by high-resolution AEX-HPLC, appearing as a shoulder or a closely eluting peak.
To confirm the identity of this peak, we recommend collecting the fraction and subjecting it to analysis by electrospray ionization mass spectrometry (ESI-MS). This will provide a precise mass that can confirm if it is an n-1 species or another adduct.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex issues.
Guide 1: Issue - Low Coupling Efficiency During Synthesis
Symptoms:
-
Low final yield of full-length this compound.
-
High proportion of n-1 and other truncated sequences observed in crude HPLC or UPLC analysis.
-
Trityl cation assay shows progressively weaker color release in later cycles.
Root Cause Analysis & Solution Workflow:
The workflow below outlines a systematic approach to diagnosing and resolving low coupling efficiency.
Diagram: Troubleshooting Low Coupling Efficiency
Caption: Post-purification workflow for desalting and formulating this compound for biological assays.
References
-
Oligonucleotide Purification Using Anion-Exchange HPLC. Bio-Rad Laboratories. [Link]
UTL-5g Technical Support Center: Strategies for Improving Therapeutic Index
Welcome to the UTL-5g Technical Support Center. This resource is designed for our research and drug development partners. As you begin to explore the therapeutic potential of this compound, a potent inhibitor of Tumor Proliferation Kinase 1 (TPK1), you may encounter challenges related to its therapeutic index. While highly effective against TPK1-driven cancer models, this compound has a narrow therapeutic window, primarily due to on-target toxicity in healthy, rapidly dividing tissues and specific off-target effects.
This guide provides in-depth, actionable troubleshooting advice and advanced strategies to help you mitigate these toxicities, enhance tumor-specific drug delivery, and ultimately widen the therapeutic window of this compound in your preclinical models.
Section 1: Troubleshooting Core In Vitro Assays
Reliable in vitro data is the foundation of any successful drug development program. Inconsistencies at this stage can obscure the true potential of a compound. This section addresses common issues encountered during the initial characterization of this compound.
Q1: My IC50 values for this compound in cytotoxicity assays are inconsistent across experiments. What are the common causes and solutions?
High variability in potency assays is a frequent challenge that can arise from multiple experimental factors.[1] Before questioning the compound itself, it is crucial to systematically validate the assay conditions.
Core Causality & Troubleshooting Steps:
-
Cell Health and Passage Number: Cellular stress responses can significantly alter sensitivity to kinase inhibitors.
-
Protocol: Always use cells in their logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for an excessive number of passages. We recommend creating a cell bank of a specific, low passage number and consistently using cells from this bank for no more than 10-15 passages.[1]
-
-
Solvent (DMSO) Concentration: While DMSO is a common solvent, at higher concentrations it can induce cellular stress or direct cytotoxicity, confounding your results.
-
Protocol: Ensure the final concentration of DMSO is consistent across all wells, including controls, and is kept below 0.5%.[1] If this compound solubility is an issue, explore alternative formulation strategies such as conjugation with a hydrophilic polymer before resorting to higher DMSO concentrations.
-
-
Assay Choice and Timing: The mechanism of cell death induced by this compound (e.g., apoptosis vs. necrosis) and the kinetics of this process will influence the optimal assay and endpoint.
-
Insight: Assays like MTT measure metabolic activity, which may decrease long before cell membrane integrity is lost (measured by LDH assays) or apoptosis is complete (measured by Caspase-Glo).[2][3]
-
Protocol: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for this compound in your specific cell line. If results from different assay types (e.g., metabolic vs. membrane integrity) are discordant, it may reveal important mechanistic information about this compound's cytostatic versus cytotoxic effects.
-
-
Compound Stability and Handling:
| Parameter | Common Pitfall | Recommended Action |
| Cell Condition | High passage number, over-confluency. | Use cells from a low-passage bank, seed at optimal density. |
| Compound Solvent | Final DMSO concentration >0.5% or varies between wells. | Maintain final DMSO concentration at <0.5% and keep it consistent. |
| Assay Endpoint | Incubation time is too short or assay type doesn't match cell death mechanism. | Perform a time-course experiment; consider using multiple assay types. |
| Reagent Quality | Reagents (e.g., MTT, LDH substrate) are expired or improperly stored. | Prepare fresh reagents and follow storage guidelines meticulously.[1] |
Q2: How can I definitively confirm that this compound is engaging its intended target, TPK1, within the cell?
Demonstrating target engagement is critical to ensure that the observed cellular effects are a direct result of inhibiting TPK1 and not an off-target phenomenon.[4]
Recommended Methodologies:
-
NanoBRET™ Target Engagement Assays: This is a highly sensitive method to quantify compound binding to a specific protein target in live cells. It measures the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TPK1 and a fluorescent energy transfer probe. The displacement of the probe by this compound provides a direct measure of target engagement.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand (this compound) is bound. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble TPK1 remaining, you can determine target engagement.
Section 2: Mitigating On-Target Toxicity in Healthy Tissues
The primary dose-limiting toxicity of this compound in vivo is on-target inhibition of TPK1 in healthy, highly proliferative tissues like the gastrointestinal tract, leading to significant body weight loss. The key to overcoming this is to increase the concentration of this compound in the tumor relative to healthy tissues.
Q3: this compound causes severe gut toxicity and weight loss in our mouse models, forcing us to use sub-optimal doses. How can we improve its delivery to the tumor?
This is a classic drug development challenge where the therapeutic index is limited by on-target, off-tumor toxicity. Two powerful strategies to address this are nanoparticle-based drug delivery and prodrug modifications.[7][8]
Strategy 1: Nanoparticle Formulation
Encapsulating this compound into nanoparticles can alter its pharmacokinetic profile, reduce its exposure to healthy tissues, and increase its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[9]
-
Rationale: Nanoparticles, typically between 10-100 nm in size, are too large to easily extravasate from the tight endothelial junctions of healthy blood vessels. However, the vasculature of tumors is often leaky, allowing nanoparticles to preferentially accumulate in the tumor microenvironment.[9]
-
Recommended Formulations:
-
Liposomes: Lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs. Doxil®, a liposomal formulation of doxorubicin, is a clinical example of this technology reducing cardiotoxicity.[10]
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these offer controlled and sustained release of the drug payload, which can further reduce peak plasma concentrations and associated toxicities.[][12]
-
Strategy 2: Prodrug Approach
A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site.[7][13]
-
Rationale: By attaching a promoiety to this compound, its activity can be masked until it reaches the tumor. This conversion can be triggered by unique features of the tumor microenvironment.[10][13]
-
Tumor-Specific Activation Strategies:
-
Enzyme-Activated Prodrugs: Design a this compound prodrug with a linker that is cleaved by an enzyme overexpressed in the tumor microenvironment (e.g., certain matrix metalloproteinases or cathepsins).[13][14]
-
Hypoxia-Activated Prodrugs: The low-oxygen (hypoxic) environment common in solid tumors can be exploited. A promoiety that is cleaved under reductive conditions can release the active this compound preferentially in the tumor.[8]
-
Experimental Workflow for Nanoparticle Formulation Development
Caption: Workflow for developing and validating a nanoparticle formulation of this compound.
Section 3: Identifying and Mitigating Off-Target Effects
Preclinical data suggests that at higher concentrations, this compound can inhibit Cardio-Regulatory Kinase 2 (CRK2), which shares structural homology with TPK1. This off-target activity is a potential source of cardiotoxicity and further narrows the therapeutic index.
On-Target vs. Off-Target Effects of this compound
Caption: this compound inhibits its intended target TPK1 but also interacts with the off-target kinase CRK2.
Q4: We have observed potential cardiotoxicity in our animal studies. How can we confirm this is due to CRK2 inhibition and engineer a more selective compound?
Addressing off-target effects requires a two-pronged approach: definitive identification of the off-target protein(s) followed by a structure-activity relationship (SAR) campaign to improve selectivity.[15]
Step 1: Confirming the Off-Target Profile
-
Kinase Panel Screening: This is the most direct way to assess the selectivity of this compound. Submit the compound to a commercial service that screens against a large panel of recombinant human kinases (e.g., >300 kinases).[16]
-
Expected Outcome: The results will quantify the inhibitory activity (e.g., IC50 or % inhibition at a given concentration) of this compound against TPK1, CRK2, and hundreds of other kinases. This provides an unbiased view of its selectivity profile.[5]
-
Step 2: Improving Selectivity through Medicinal Chemistry
Once CRK2 is confirmed as the primary off-target, the goal is to design new analogs of this compound that retain high potency for TPK1 but have significantly reduced activity against CRK2.
-
Structural Biology: If possible, obtain the co-crystal structures of this compound bound to both TPK1 and CRK2. Differences in the ATP-binding pockets of the two kinases, even subtle ones, can be exploited to design more selective inhibitors.
-
Structure-Activity Relationship (SAR) Investigation: Systematically modify the chemical structure of this compound.[15]
-
Strategy: Make modifications to parts of the molecule that are not essential for TPK1 binding but may be contributing to CRK2 binding. Test each new analog in biochemical assays against both TPK1 and CRK2 to determine its selectivity ratio. The goal is to maximize the IC50(CRK2) / IC50(TPK1) ratio.
-
Section 4: Optimizing In Vivo Study Design
A well-designed in vivo study is essential to accurately determine if a new formulation or analog of this compound has an improved therapeutic index. Poor study design can lead to inconclusive or misleading results.[17][18][19]
Q5: What is the most effective way to design an in vivo study to compare the therapeutic index of a new this compound nanoparticle formulation (this compound-NP) against the original free drug?
The study should be designed to rigorously assess both safety (toxicity) and efficacy in parallel. This involves establishing the maximum tolerated dose (MTD) and then comparing anti-tumor activity at equitoxic doses.[20][21]
Recommended Study Design:
-
Phase 1: Maximum Tolerated Dose (MTD) Study:
-
Objective: Determine the highest dose of both free this compound and this compound-NP that can be administered without causing unacceptable toxicity (typically defined as >20% body weight loss or other severe clinical signs).[20]
-
Design: Use healthy, non-tumor-bearing mice. Administer escalating doses of each compound using the intended clinical route and schedule. Monitor body weight, clinical signs of toxicity, and perform histology on key organs (gut, heart, liver, spleen) at the end of the study.
-
-
Phase 2: Efficacy Study in a Xenograft Model:
-
Objective: Compare the anti-tumor efficacy of this compound-NP and free this compound at their respective MTDs and at an equivalent dose.
-
Rationale: Comparing treatments at their MTDs provides the best assessment of their maximum therapeutic potential. Including an equivalent dose group helps determine if the nanoparticle formulation itself improves efficacy at the same dose level.[20]
-
Sample Efficacy Study Design Table:
| Group | Treatment | Dose Level | Rationale |
| 1 | Vehicle Control | - | Establishes baseline tumor growth. |
| 2 | Unloaded Nanoparticle | - | Controls for any effects of the nanoparticle vehicle itself.[20] |
| 3 | Free this compound | Dose A (e.g., 10 mg/kg) | Equivalent dose to Group 4 to assess formulation benefit. |
| 4 | This compound-NP | Dose A (10 mg/kg) | Equivalent dose to Group 3 to assess formulation benefit. |
| 5 | Free this compound | MTD of Free this compound | Assesses maximum efficacy of the original drug. |
| 6 | This compound-NP | MTD of this compound-NP | Assesses maximum efficacy of the new formulation. |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the proposed mechanism of action for this compound?
-
A: this compound is a small molecule inhibitor that targets the ATP-binding site of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that is a critical downstream effector in a signaling pathway that promotes cell cycle progression and proliferation in several solid tumors. By inhibiting TPK1, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
-
-
Q: What is the therapeutic index and why is it important?
-
A: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is often calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A narrow TI means that the doses required for therapeutic effect are close to the doses that cause toxicity, making the drug difficult to use safely. Improving the TI is a central goal of drug development.[22]
-
-
Q: What are the primary strategies to improve a drug's therapeutic index?
-
A: The main strategies fall into two categories:
-
Reducing Toxicity: This can be achieved by improving the drug's selectivity for its intended target over off-targets (medicinal chemistry) or by altering the drug's distribution in the body to avoid healthy tissues (e.g., nanoparticle delivery, prodrugs).[23]
-
Increasing Efficacy: Improving the drug's pharmacokinetic properties to increase its concentration and residence time at the tumor site can allow for lower, less toxic doses to be used.[24]
-
-
-
Q: What regulatory guidelines are important for preclinical toxicology studies?
-
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for preclinical safety evaluation. All toxicology studies intended to support an Investigational New Drug (IND) application must be conducted under Good Laboratory Practice (GLP) standards (21 CFR Part 58).[25][26] Key guidance documents include the FDA's "S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals" and "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials."[27][28] These guidelines outline requirements for study design, animal model selection, and data interpretation to ensure the safety of a drug before it is tested in humans.[29]
-
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Troubleshooting Inconsistent UTL-5g In-Vivo Efficacy: A Technical Guide
Welcome to the technical support center for UTL-5g. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in the in-vivo efficacy of this compound. Inconsistent results in preclinical studies can be a significant roadblock, consuming valuable time and resources. This document provides a structured, in-depth troubleshooting framework to help you identify and resolve the root causes of this variability. As your virtual application scientist, my goal is to explain the causality behind experimental choices, providing a self-validating system to ensure the rigor and reproducibility of your findings.
Introduction: Understanding this compound
This compound (also known as GBL-5g) is a small-molecule modulator of tumor necrosis factor-alpha (TNF-α).[1] It functions as a chemoprotective and radioprotective agent, notably reducing the nephrotoxicity, hepatotoxicity, and hematotoxicity associated with therapies like cisplatin.[2][3] A critical aspect of its pharmacology is that this compound is a prodrug . It requires bioactivation via hydrolysis by carboxylesterase enzymes to its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX).[4] This metabolic activation is a crucial step that can be a significant source of experimental variability.
This guide will walk you through a logical troubleshooting process, from foundational experimental checks to complex biological investigations.
Logical Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing the source of inconsistent efficacy. Start at the top and work your way through the key decision points.
Caption: A step-by-step workflow for troubleshooting inconsistent this compound efficacy.
Section 1: Foundational Checks - Compound and Procedure
Before investigating complex biological variables, it is essential to rule out common errors in compound formulation and administration. Poor laboratory practices can significantly affect research results and reproducibility.[5]
Q1: Is my this compound formulation correct and stable?
Causality: this compound is a solid powder that must be dissolved or suspended for in-vivo administration.[6] Inconsistent preparation, incorrect concentration, or degradation of the compound will directly lead to variable dosing and, consequently, variable efficacy. Published studies have often used a suspension in Ora-Plus for oral gavage.[2][3]
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Always use this compound from a reputable supplier with a Certificate of Analysis (CoA) confirming >98% purity.
-
Check Solubility and Vehicle Compatibility: this compound is soluble in DMSO.[6] For in-vivo use, a suspension may be required. Ensure the chosen vehicle (e.g., Ora-Plus, CMC) is appropriate and consistently prepared.
-
Confirm Final Concentration: Do not rely solely on calculation. After preparing your dosing solution, take an aliquot and verify the concentration using an analytical method like HPLC.
-
Assess Stability: Is the formulation stable for the duration of your experiment? A pre-study stability test is recommended. Prepare a batch of the formulation, store it under the same conditions as your study material, and measure the concentration at time 0 and after 24/48 hours.
| Parameter | QC Check | Acceptance Criteria |
| Purity | Certificate of Analysis (CoA) | >98% |
| Vehicle | Visual Inspection | Homogenous suspension/solution, no precipitation |
| Concentration | HPLC Analysis | ±10% of target concentration |
| Stability | HPLC Analysis over time | <10% degradation over experimental period |
| Caption: Table 1. Quality control checklist for this compound formulation. |
Section 2: Investigating the Biology - Pharmacokinetics & Metabolism
Once you have confirmed your formulation is correct, the next step is to understand what the body does to the drug. This is the domain of pharmacokinetics (PK).[7][8] PK is especially critical for this compound because it is a prodrug.
Q2: Is this compound being properly absorbed and metabolized in my model?
Causality: this compound has no therapeutic effect until it is hydrolyzed by carboxylesterase enzymes into its active metabolite, ISOX.[4] The rate and extent of this conversion, along with the absorption and distribution of the compound, dictate its concentration at the site of action. Variability in these PK processes is a primary suspect for inconsistent efficacy. Factors influencing carboxylesterase activities can have a significant impact on the pharmacological effects of this compound.[4]
Troubleshooting Steps:
-
Conduct a Pilot PK Study: A pilot PK study is essential to understand how this compound and its active metabolite ISOX behave in your specific animal model and dosing paradigm. This involves administering a single dose of this compound and collecting blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze Both Parent and Metabolite: It is crucial to use an analytical method (like LC-MS/MS) that can quantify both the prodrug (this compound) and the active metabolite (ISOX). High levels of this compound with low levels of ISOX suggest poor metabolic conversion.
-
Evaluate Key PK Parameters: The data from your PK study will allow you to determine critical parameters that govern drug exposure.[9][10]
| PK Parameter | Description | Significance for this compound Troubleshooting |
| Cmax | Maximum plasma concentration | Indicates if the drug is being absorbed to a sufficient level. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. This is often the best correlate with efficacy. |
| t½ | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| Caption: Table 2. Key pharmacokinetic (PK) parameters and their importance. |
Protocol 1: Basic In-Vivo Pharmacokinetic (PK) Study Design
-
Animal Selection: Use 3-5 healthy animals (same strain, sex, and age as your efficacy study) per time point.
-
Dosing: Administer a single dose of your validated this compound formulation via the intended route (e.g., oral gavage, i.p.).
-
Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-defined time points.
-
Plasma Processing: Immediately process the blood to plasma by centrifugation and store frozen at -80°C until analysis.
-
Bioanalysis: Use a validated LC-MS/MS method to quantify the concentrations of both this compound and its active metabolite ISOX in the plasma samples.
-
Data Analysis: Plot the concentration-time data and calculate the key PK parameters listed in Table 2 using non-compartmental analysis software.[8]
Section 3: Verifying the Mechanism - Target Engagement & Biomarkers
If your PK data shows consistent and adequate exposure to the active metabolite ISOX, but efficacy remains variable, you must confirm that the drug is interacting with its intended target. This is known as target engagement.[11][12]
Caption: this compound is a prodrug that is metabolized to active ISOX, which inhibits TNF-α signaling.
Q3: Is this compound engaging its target (TNF-α) and modulating downstream pathways?
Causality: this compound is designed to reduce toxicity by inhibiting TNF-α.[1][13] If the drug is present in the tissue but not binding to its target or affecting the downstream pathway, no therapeutic effect will be observed. Measuring target engagement and pathway modulation provides direct evidence of the drug's pharmacodynamic (PD) activity.[7]
Troubleshooting Steps:
-
Confirm Target Presence: First, ensure that your tumor or tissue model expresses TNF-α at baseline. This can be checked via Western Blot, ELISA, or immunohistochemistry (IHC).
-
Measure Target Modulation: In a satellite group of animals from your efficacy study, collect tissue samples (tumor and/or relevant organs like kidney/liver) at a time point where drug exposure is expected to be high (e.g., near Tmax).
-
Analyze Biomarkers: Process the tissue to measure levels of TNF-α and key downstream signaling proteins or secreted cytokines. A decrease in TNF-α or its downstream effectors in the this compound treated group compared to the vehicle group would confirm target engagement.
Protocol 2: Assessing TNF-α Target Engagement in Tissue
-
Study Design: Include a satellite group of animals (n=3-5 per group) in your main efficacy study.
-
Sample Collection: At a pre-determined time point after the final dose (e.g., 2-4 hours), euthanize the animals and harvest the tumor and/or organ of interest (e.g., kidney, liver).
-
Tissue Processing:
-
For ELISA/Western Blot: Snap-freeze a portion of the tissue in liquid nitrogen. Homogenize the tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For IHC: Fix a portion of the tissue in 10% neutral buffered formalin.
-
-
Quantification:
-
ELISA: Use a validated ELISA kit to quantify the concentration of TNF-α in the tissue lysates. Normalize the results to the total protein concentration of the lysate.
-
Western Blot: Perform Western blotting to assess the levels of TNF-α and downstream pathway proteins (e.g., phosphorylated NF-κB).
-
-
Data Analysis: Compare the levels of the target proteins between the vehicle-treated and this compound-treated groups. A statistically significant reduction in the treated group indicates target engagement.
Section 4: Advanced Experimental Design Considerations
If you have validated your compound, confirmed its PK profile, and demonstrated target engagement, the source of variability may lie within the design of the experiment itself. Rigorous and transparent experimental design is paramount for reproducibility.[14][15]
Q4: Is my animal model and study design appropriate?
Causality: The choice of animal model and the rigor of the study design can profoundly impact outcomes.[16][17] For a TNF-α modulator, the immune status of the animal is particularly important.
Troubleshooting Steps:
-
Animal Model Selection:
-
Syngeneic vs. Xenograft: this compound's mechanism involves modulating an immune cytokine (TNF-α). Therefore, its efficacy might be best evaluated in an immunocompetent syngeneic model where the interaction between the tumor, the drug, and a complete immune system can be studied.[16] Patient-derived xenografts (PDXs) in immunodeficient mice might be less suitable unless the primary goal is to assess direct effects on human tumor cells.[18]
-
Strain and Health: Ensure you are using a consistent animal strain from a reputable vendor. The health and immune status of the animals must be consistent across groups.[19]
-
-
Improving Study Rigor (ARRIVE Guidelines): Adhering to guidelines like ARRIVE 2.0 can significantly enhance reproducibility.[15]
-
Randomization: Randomize animals into treatment groups to prevent selection bias.
-
Blinding: Whenever possible, the investigators assessing outcomes (e.g., measuring tumors) should be blinded to the treatment allocation to minimize observer bias.
-
Sample Size: Conduct a power analysis during the study design phase to ensure you have an adequate sample size to detect a statistically significant effect.[19]
-
Controls: Always include the proper control groups.
-
| Control Group | Purpose |
| Vehicle Control | To assess the effect of the drug delivery vehicle alone. |
| Positive Control | A compound with known efficacy in the model to validate the model's responsiveness. |
| Untreated Control | To monitor baseline tumor growth or disease progression. |
| Caption: Table 3. Essential control groups for in-vivo efficacy studies. |
Frequently Asked Questions (FAQs)
-
Q: My this compound efficacy is high in one experiment but absent in the next. What's the first thing I should check?
-
A: Start with Section 1. The most common cause of such drastic variability is an issue with compound formulation or administration. Re-verify your calculations, preparation procedure, and dosing technique. Confirm the concentration of a freshly prepared dosing solution via HPLC.
-
-
Q: I am using this compound in a new mouse strain. Do I need to repeat the PK study?
-
A: Yes. Different mouse strains can have different metabolic rates, including the activity of carboxylesterase enzymes responsible for activating this compound. A new PK study is essential to ensure adequate exposure in the new strain.
-
-
Q: My PK data shows high animal-to-animal variability. What can I do?
-
A: High PK variability can stem from inconsistent dosing (especially with oral gavage), differences in animal health or stress levels, or genetic heterogeneity. Ensure your dosing technique is refined and consistent. Also, check for any environmental stressors and ensure all animals are healthy.
-
-
Q: this compound is supposed to be a TNF-α inhibitor, but can I use it in immunodeficient mice?
-
A: You can, but the interpretation changes. In immunodeficient models (e.g., NSG or Nude mice), you would be assessing the direct effects of this compound on the (human) tumor cells or other non-immune cells. You would not be able to evaluate its impact on the tumor via modulation of the host immune system, which is its primary mechanism. The choice depends on the specific scientific question you are asking.[16][20]
-
-
Q: I see target engagement in the liver, but not in my subcutaneous tumor. Why?
-
A: This points to a potential issue with drug distribution. The compound may be well-absorbed into circulation and processed by the liver, but it may not be penetrating the tumor tissue effectively. This requires more advanced biodistribution studies, where you measure drug concentration directly in the tumor tissue, not just in the plasma.
-
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The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. [Link]
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Frontiers in Oncology. (2018). Next-Generation in vivo Modeling of Human Cancers. [Link]
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North-West Pharmaceutical Journal. (2014). This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect. [Link]
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Computational Toxicology. (2020). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. [Link]
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CPT: Pharmacometrics & Systems Pharmacology. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. [Link]
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Concept Life Sciences. (n.d.). Target and pathway engagement assays. [Link]
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Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. [Link]
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ResearchGate. (n.d.). Identification of Prognostic Biomarkers of Potential Hub Genes in Urothelial Carcinoma and Function in Microenvironment. [Link]
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Validation & Comparative
A Comparative Guide to UTL-5g and Other TNFα Inhibitors in Preclinical Models
This guide provides an in-depth comparison of the novel, small-molecule TNFα inhibitor, UTL-5g, against other established TNFα inhibitors, primarily biologic agents, within the context of preclinical research. We will delve into their distinct mechanisms of action, compare their efficacy in relevant disease models, and present the experimental data and protocols that underpin these findings.
The Central Role of TNFα in Inflammation
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic proinflammatory cytokine that plays a pivotal role in orchestrating the inflammatory response.[1][2][3] Produced mainly by activated immune cells like macrophages and T-cells, TNFα signals through two distinct receptors, TNFR1 and TNFR2, to modulate a wide array of cellular functions, including cell survival, proliferation, and death.[1][4] While essential for host defense, the overexpression or dysregulation of TNFα is a hallmark of many chronic inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis.[1][3][4] This has made TNFα a critical therapeutic target for clinical intervention.[1]
The Landscape of TNFα Inhibition: Biologics vs. Small Molecules
The strategy of directly inhibiting TNFα has led to significant advances in treating inflammatory diseases.[1] The current landscape is dominated by two major classes of inhibitors.
Biologic TNFα Inhibitors: These are large-molecule therapeutics, typically monoclonal antibodies or receptor fusion proteins.
-
Examples: Adalimumab (Humira®), Infliximab, Etanercept.[1][4]
-
Mechanism: These agents function by directly binding to the TNFα protein in circulation, preventing it from interacting with its receptors (TNFR1 and TNFR2).[1][4]
-
Limitations: As biomacromolecules, they require parenteral administration (injection or infusion), can be immunogenic, leading to the formation of anti-drug antibodies, and are associated with side effects like an increased risk of infections.[2][5]
Small-Molecule TNFα Inhibitors: This emerging class of drugs offers a different therapeutic approach.
-
Example: this compound.
-
Mechanism: These orally available compounds are designed to modulate TNFα activity through different mechanisms, potentially by binding directly to the TNFα trimer or interfering with its signaling cascade.[4] The development of effective and safe oral small-molecule inhibitors is a major goal in inflammation research.[4]
Visualizing the Mechanisms of TNFα Inhibition
The following diagrams illustrate the TNFα signaling pathway and the distinct points of intervention for biologic and small-molecule inhibitors.
Caption: The canonical TNFα signaling pathway.
Caption: Comparative mechanisms of TNFα inhibitors.
This compound: A Novel Small-Molecule Chemoprotector
This compound is a novel, small-molecule modulator of TNFα.[6] Preclinical studies have primarily investigated its role as a chemoprotective agent, demonstrating its ability to mitigate the toxic side effects of chemotherapy drugs like cisplatin.[6][7][8] The core of its protective mechanism is attributed to its ability to inhibit or lower levels of TNFα.[6][7]
Key Characteristics:
-
Oral Administration: Administered by oral gavage in preclinical studies.[7][8]
-
Chemoprotective Effects: Reduces cisplatin-induced hepatotoxicity, nephrotoxicity, and myelotoxicity.[6][7][8]
-
Favorable Safety Profile: Acute toxicity studies show a high lethal dose (LD50 > 2,000 mg/kg), and administration of this compound alone did not significantly affect animal body weights, indicating low overall toxicity.[6][7]
Preclinical Efficacy: A Head-to-Head Comparison
Direct head-to-head preclinical trials comparing this compound with biologic TNFα inhibitors in classic autoimmune disease models are not yet widely published. However, by examining data from separate studies in relevant models, we can construct a comparative overview of their performance.
This compound has been primarily evaluated in models of chemotherapy-induced toxicity. In contrast, biologic inhibitors like Adalimumab (Humira®) are extensively tested in models of autoimmune polyarthritis, such as the human TNFα transgenic (Tg197) mouse model.[2][9][10]
Table 1: Comparative Preclinical Efficacy Data
| Inhibitor | Preclinical Model | Route | Key Efficacy Endpoints & Results | Source(s) |
| This compound | Cisplatin-Induced Acute Toxicity in BDF1 Mice | Oral Gavage | Survival: Significantly increased survival rates and delayed time to death in mice treated with 150% and 200% of the maximum tolerated dose (MTD) of cisplatin.[7][8] Organ Protection: Reduced elevated levels of AST, ALT (liver toxicity markers), creatinine, and BUN (kidney toxicity markers).[6] Hematology: Markedly increased reduced platelet counts.[6] | [6][7][8] |
| Adalimumab (Humira®) | Tg197 Transgenic Mouse Model of Polyarthritis | Intraperitoneal (i.p.) | Arthritis Score: Dose-dependent reduction in clinical arthritis scores. At 10 mg/kg, achieved 82% inhibition.[2][10] Histopathology: Significant improvement in joint histopathology scores. At 10 mg/kg, achieved 86% inhibition.[2][10] | [2][10] |
| Quad-X™ (VNAR-Fc format) | Tg197 Transgenic Mouse Model of Polyarthritis | Intraperitoneal (i.p.) | Arthritis Score: Demonstrated superior efficacy to Humira®. At 3 mg/kg, achieved almost complete disease control (90% inhibition).[2][10] Histopathology: At 3 mg/kg, achieved 88% inhibition.[2][10] | [2][10] |
Key Experimental Protocols
The trustworthiness of preclinical data hinges on robust and reproducible experimental design. Below are detailed protocols for key assays used to evaluate TNFα inhibitors.
Protocol 1: In Vivo Cisplatin-Induced Toxicity Model
This protocol is designed to assess the ability of a test compound like this compound to protect against chemotherapy-induced organ damage and lethality.
Caption: Experimental workflow for the Cisplatin-Induced Toxicity Model.
Step-by-Step Methodology:
-
Animal Model: Use female BDF1 mice, acclimatized for at least one week before the experiment.[7][8]
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound only, Cisplatin only, this compound + Cisplatin).
-
Dosing - Day 0:
-
Dosing - Follow-up: Starting on Day 1, administer the same dose of this compound daily for a predetermined period (e.g., 4 consecutive days).[8]
-
Monitoring: Record animal survival and body weights daily for the duration of the study (e.g., 30 days).[7]
Protocol 2: In Vivo Transgenic Mouse Model of Polyarthritis
This model, using Tg197 mice that overexpress human TNFα, is a gold standard for evaluating anti-arthritic therapies.[9]
Step-by-Step Methodology:
-
Animal Model: Use hTNFα Tg197 transgenic mice, which spontaneously develop inflammatory polyarthritis.
-
Grouping: At the onset of clinical symptoms, randomize mice into treatment groups (e.g., Vehicle, Adalimumab 10 mg/kg, Test Compound).
-
Dosing: Administer the test inhibitor via the appropriate route (e.g., i.p. injection) at a set frequency (e.g., twice weekly) for the duration of the study (e.g., 4-6 weeks).[10]
-
Clinical Scoring: Monitor disease progression twice weekly by assigning a clinical arthritis score to each paw based on inflammation and swelling (e.g., Grade 0: normal, to Grade 3: severe inflammation and joint deformity).[9]
-
Histopathological Analysis: At the end of the study, collect ankle and paw joints. Fix, decalcify, and embed tissues in paraffin. Section and stain with Hematoxylin and Eosin (H&E). Score sections for inflammation, pannus formation, and bone/cartilage erosion.[2]
Protocol 3: In Vitro L929 Cell Cytotoxicity Assay
This cell-based assay is a standard method to determine the in vitro neutralization potency of TNFα inhibitors.[11][10]
Step-by-Step Methodology:
-
Cell Culture: Seed mouse L929 fibrosarcoma cells in 96-well plates at a density of 2.0 x 10⁴ cells/well and culture overnight.[11]
-
Sensitization: Add a sensitizing agent, such as Actinomycin D (e.g., 1 µg/mL), to the cells. L929 cells are highly susceptible to TNFα-induced apoptosis in the presence of this metabolic inhibitor.[11]
-
Treatment:
-
Incubation: Incubate the plates for 18-24 hours at 37°C.[4][11]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or CCK8, which quantifies the metabolic activity of living cells.[4]
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls. Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% protection from TNFα-induced cell death.[4]
Discussion and Future Perspectives
The available preclinical data paints a compelling picture of two distinct but valuable approaches to TNFα inhibition.
-
Biologic inhibitors like adalimumab are potent, validated therapies for autoimmune-driven inflammation, as demonstrated in robust arthritis models.[2][10] Their primary limitation remains their injectable route of administration and potential for immunogenicity.
-
This compound emerges as a promising orally available small-molecule inhibitor with a strong safety profile.[6][7] Its proven efficacy as a chemoprotector that functions by lowering TNFα levels opens a unique therapeutic niche.[6][7][8] It effectively mitigates the collateral damage from chemotherapy, a setting where systemic inflammation driven by TNFα is a major contributor to dose-limiting toxicities.
The critical next step for the field is the direct comparative evaluation of this compound in established preclinical models of autoimmune disease, such as collagen-induced arthritis (CIA) or dextran sulfate sodium (DSS)-induced colitis.[12][13] Such studies would clarify if the TNFα-modulating activity of this compound can be leveraged beyond chemoprotection to treat chronic inflammatory conditions, potentially offering a safe, oral alternative to biologic therapies.
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Comparative Analysis of UTL-5g and Amifostine for Radioprotection: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Radiation therapy is a critical modality in cancer treatment, yet its efficacy is often limited by damage to surrounding healthy tissues. For years, amifostine has been the sole FDA-approved broad-spectrum radioprotector, but its clinical application is hindered by significant side effects. This has fueled the search for novel, more tolerable radioprotective agents. UTL-5g, a small-molecule superoxide dismutase (SOD) mimetic, has emerged as a promising candidate. This guide provides an in-depth comparative analysis of this compound and amifostine, delving into their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
The Clinical Imperative for Advanced Radioprotectors
The therapeutic ratio in radiation oncology is the delicate balance between eradicating malignant cells and preserving the integrity of normal tissues. Dose-limiting toxicities, such as oral mucositis, xerostomia, and radiation pneumonitis, can compromise treatment plans and severely impact a patient's quality of life. The ideal radioprotector would selectively shield healthy tissues from ionizing radiation without diminishing the tumoricidal effects of the therapy.
Amifostine: The Gold Standard with Caveats
Amifostine (WR-2721) is a phosphorothioate prodrug that has been a cornerstone of radioprotection research for decades.[1]
Mechanism of Action
Amifostine is dephosphorylated in healthy tissues by the enzyme alkaline phosphatase to its active thiol metabolite, WR-1065.[1][2] This active form is a potent scavenger of free radicals, which are the primary mediators of radiation-induced cellular damage.[3][4] Additionally, WR-1065 can donate a hydrogen atom to repair damaged DNA and may induce a state of transient hypoxia in normal tissues, further enhancing their radioresistance.[1][5] The differential expression of alkaline phosphatase between normal and tumor tissues is thought to confer its selectivity.[1][2]
Caption: Figure 2: this compound is thought to exert its radioprotective effects by modulating inflammatory pathways.
Head-to-Head Comparison: this compound vs. Amifostine
| Feature | This compound | Amifostine |
| Primary Mechanism | Multi-pathway modulator, TNF-α inhibitor, potential SOD mimetic. [6][7][8] | Prodrug converted to a thiol metabolite that scavenges free radicals. [1][2][4] |
| Selectivity | Does not protect tumors from radiation damage in preclinical models. [6][9] | Selective activation in normal tissues due to higher alkaline phosphatase levels. [1][2] |
| Preclinical Efficacy | Reduces radiation-induced increases in TGF-β and TNF-α in lung tissue. [6][9]Delays radiation-induced hair discoloration. [6][9]Protects against radiation-induced liver injury. [7] | Demonstrates a dose reduction factor of 2.7 for hematopoietic acute radiation syndrome (H-ARS) and 1.8 for gastrointestinal acute radiation syndrome (GI-ARS) in mice. [3] |
| Toxicity Profile | Appears to have lower acute toxicity than amifostine in preclinical studies, with no animal deaths observed at effective doses. [9] | Dose-limiting toxicities include hypotension, nausea, and vomiting. [10][11]Can be lethal at higher doses in preclinical models. [6][9] |
| Administration | Oral gavage or intraperitoneal injection in preclinical models. [6][9] | Intravenous administration in the clinic. [1][10] |
| Clinical Status | Preclinical development. | FDA-approved for specific indications. [1][3] |
Experimental Methodologies for Radioprotector Evaluation
The assessment of radioprotective agents requires rigorous preclinical testing using established in vitro and in vivo models.
In Vitro Clonogenic Survival Assay
This assay is a gold-standard method for determining the ability of a compound to protect cells from the cytotoxic effects of radiation. [12][13][14] Objective: To quantify the radioprotective effect of a compound on cell survival following irradiation.
Protocol:
-
Cell Plating: Seed a single-cell suspension of the desired cell line (e.g., normal human fibroblasts) into 6-well plates at a density that will yield approximately 50-100 colonies per well.
-
Drug Incubation: Treat the cells with varying concentrations of the radioprotector (e.g., this compound or WR-1065) for a predetermined time before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses using a calibrated source.
-
Colony Growth: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation. [12]5. Staining and Counting: Fix the colonies with a solution such as 6.0% glutaraldehyde and stain with 0.5% crystal violet. [14]Count the number of colonies containing at least 50 cells. [14]6. Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. A dose-response curve is then generated to determine the dose enhancement factor.
Caption: Figure 3: A schematic representation of the key steps in a clonogenic survival assay.
In Vivo Murine Model of Radiation-Induced Oral Mucositis
This animal model is crucial for evaluating the efficacy of radioprotectors in a clinically relevant context. [15][16] Objective: To assess the ability of a compound to mitigate radiation-induced damage to the oral mucosa.
Protocol:
-
Animal Handling: Use 10-week-old male BALB/c mice. [16][17]Anesthetize the mice for immobilization during the procedure. [16][18]2. Drug Administration: Administer the radioprotector (e.g., this compound or amifostine) at the desired dose and route at a specified time before irradiation.
-
Irradiation: Deliver a single high dose of radiation (e.g., 18 Gy) to the head and neck region of the mice using an orthovoltage X-ray irradiator. [16][18]4. Monitoring: Monitor the animals daily for weight loss and signs of oral mucositis, such as ulceration. 5. Histological Analysis: At predetermined time points, euthanize the animals and collect tongue tissue for histological examination to assess the severity of mucositis. 6. Data Analysis: Compare the severity of mucositis, weight changes, and survival rates between the treatment groups.
Conclusion and Future Perspectives
Amifostine has been a valuable tool in radiation oncology, but its clinical utility is hampered by its toxicity profile. This compound, with its novel mechanism of action and favorable preclinical safety data, represents a promising step forward in the development of safer and more effective radioprotectors. Further preclinical studies are necessary to fully elucidate its mechanism of action and to establish its efficacy in a broader range of normal tissues. Successful translation to the clinic could significantly improve the therapeutic ratio of radiation therapy, allowing for more aggressive tumor targeting while minimizing debilitating side effects for cancer patients.
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A Senior Application Scientist's Guide to Validating the Chemoprotective Effects of UTL-5g In Vivo
For fellow researchers and drug development professionals, the quest for potent, non-interfering chemoprotective agents is a critical endeavor. The clinical utility of powerful chemotherapeutics like cisplatin is often hampered by severe side effects, including nephrotoxicity, hepatotoxicity, and myelosuppression.[1] This guide provides an in-depth, experience-driven comparison of UTL-5g, a novel small-molecule tumor necrosis factor-alpha (TNF-α) inhibitor, against the landscape of chemoprotective strategies. We will delve into the causality behind experimental design and present a self-validating framework for its in vivo assessment.
The Rationale for a Novel Chemoprotectant: The Case of this compound
Cisplatin, a cornerstone of cancer therapy, induces a cascade of inflammatory and apoptotic events in healthy tissues, significantly limiting its dosage and duration.[1][2] A primary mediator of this inflammatory response is TNF-α. This compound emerges as a promising candidate by directly targeting this cytokine. Preclinical studies have demonstrated that this compound can reduce cisplatin-induced side effects without compromising, and potentially even enhancing, its anti-tumor efficacy.[3]
The only FDA-approved chemoprotectant for cisplatin therapy, amifostine, serves as a benchmark.[4] However, its utility is constrained by significant side effects such as hypotension and nausea, and concerns that it might diminish the therapeutic efficacy of cisplatin.[1][4] This creates a clear therapeutic gap for a more tolerable and equally, if not more, effective agent like this compound.
Mechanism of Action: How this compound Mitigates Cisplatin-Induced Damage
Cisplatin administration leads to cellular stress and injury, particularly in the kidneys and liver. This injury triggers the release of pro-inflammatory cytokines, with TNF-α playing a central role in amplifying the inflammatory cascade, leading to further tissue damage and organ dysfunction. This compound is a small-molecule modulator that is presumed to function by lowering the levels of TNF-α.[3][5] By inhibiting TNF-α, this compound can interrupt this destructive cycle, thereby protecting healthy tissues from cisplatin's toxic effects.
Caption: Proposed mechanism of this compound's chemoprotective action.
A Validated Workflow for In Vivo Assessment
A robust in vivo study design is paramount for validating the efficacy of a chemoprotectant. The workflow must be structured to provide unambiguous, reproducible data on both toxicity mitigation and non-interference with anti-cancer activity.
Caption: General experimental workflow for in vivo validation.
Detailed Experimental Protocol: Cisplatin-Induced Nephrotoxicity Model
This protocol is a synthesized example based on established methodologies for inducing and assessing cisplatin nephrotoxicity in a murine model.[2]
1. Animal Model and Husbandry:
- Species/Strain: Female BDF1 mice, 8-10 weeks old.
- Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
- Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Materials and Reagents:
- This compound: Suspended in an appropriate vehicle (e.g., Ora-Plus).
- Cisplatin: Reconstituted in sterile saline (0.9% NaCl).
- Vehicle Control: E.g., Ora-Plus or saline.
3. Experimental Groups (n=10 mice/group):
- Group 1 (Vehicle Control): Receives vehicle only.
- Group 2 (Cisplatin Control): Receives vehicle followed by cisplatin.
- Group 3 (this compound + Cisplatin): Receives this compound followed by cisplatin.
- Group 4 (this compound Control): Receives this compound followed by saline.
4. Dosing and Administration:
- This compound Administration: Administer this compound at 60 mg/kg via oral gavage (p.o.).
- Cisplatin Administration: 30 minutes after this compound or vehicle administration, inject a nephrotoxic dose of cisplatin (e.g., 15-20 mg/kg) intraperitoneally (i.p.). The precise dose of cisplatin may vary and should be determined based on institutional experience to induce measurable but sublethal toxicity.[6]
- Schedule: On Day 0, administer this compound/vehicle and cisplatin. For some study designs, this compound may be administered daily for 4-5 subsequent days.[4]
5. Monitoring and Sample Collection:
- Daily Monitoring: Record body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily. Note that body weight may not be a sensitive enough measure for the chemoprotective effects of this compound against cisplatin.
- Survival: Monitor and record survival rates daily for the duration of the study (e.g., 14-30 days).
- Terminal Sample Collection: At a predetermined endpoint (e.g., Day 5 or Day 7), euthanize animals. Collect blood via cardiac puncture for serum biochemistry and hematology. Perfuse animals with saline and harvest kidneys and liver for histopathological analysis.
6. Endpoint Analysis:
- Serum Biochemistry: Analyze serum for markers of nephrotoxicity (Blood Urea Nitrogen - BUN, Creatinine) and hepatotoxicity (Alanine Transaminase - ALT, Aspartate Transaminase - AST).
- Hematology: Perform a complete blood count (CBC) to assess myelotoxicity, with a particular focus on platelet counts.
- Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue morphology and signs of injury (e.g., acute tubular necrosis).
Comparative Performance Data: this compound vs. Cisplatin Control
The following tables summarize key findings from preclinical studies, demonstrating the protective effects of this compound.
Table 1: Effect of this compound on Cisplatin-Induced Toxicity Markers
| Parameter | Cisplatin Only Group | This compound + Cisplatin Group | Outcome | Reference |
| BUN | Significantly Elevated | Levels Reduced | Indicates Renal Protection | [3] |
| Creatinine | Significantly Elevated | Levels Reduced | Indicates Renal Protection | [3] |
| AST | Significantly Elevated | Levels Reduced | Indicates Hepatic Protection | [3] |
| ALT | Significantly Elevated | Levels Reduced | Indicates Hepatic Protection | [3] |
| Platelet Count | Markedly Reduced | Significantly Increased (>3x) | Indicates Myeloprotection | [3] |
Table 2: Effect of this compound on Survival in Mice Treated with High-Dose Cisplatin
| Cisplatin Dose | Metric | Cisplatin Only Group | This compound + Cisplatin Group | Reference |
| 15 mg/kg (150% MTD) | Survival on Day 9 | 20% | 60% | |
| 20 mg/kg (200% MTD) | Survival on Day 7 | 0% | 60% | [4] |
| Overall | Time to Death | - | Significantly Delayed | [4] |
Head-to-Head Comparison: this compound vs. Amifostine
A direct comparison highlights the potential advantages of this compound as a next-generation chemoprotectant.
Table 3: Comparison of Chemoprotective Agents
| Feature | This compound | Amifostine (Standard of Care) |
| Mechanism | Small-molecule TNF-α inhibitor[3][5] | Sulfur-containing agent, free-radical scavenger[4] |
| Efficacy | Reduces nephro-, hepato-, and myelotoxicity; increases survival[3][4] | Reduces cisplatin-related renal toxicity and neutropenia[4] |
| Side Effects | LD50 > 2,000 mg/kg; well-tolerated in preclinical models[3] | Associated with significant side effects including hypotension, nausea, and vomiting[4] |
| Impact on Chemo | Does not attenuate, and may enhance, cisplatin's anti-tumor effect[3] | May quench cisplatin's activity and lower its therapeutic efficacy[4] |
| Administration | Effective via oral gavage and i.p. injection[3][4] | Intravenous infusion |
Trustworthiness and Future Directions
The experimental design described herein is self-validating. The inclusion of both "Cisplatin Only" and "this compound Only" control groups is critical. The "Cisplatin Only" group establishes the baseline toxicity, confirming the model's validity. The "this compound Only" group ensures the compound itself is not causing adverse effects. The therapeutic group ("this compound + Cisplatin") must show a statistically significant reduction in toxicity markers compared to the "Cisplatin Only" group to validate the protective effect.
Furthermore, a separate tumor xenograft study is essential to authoritatively demonstrate that this compound does not interfere with cisplatin's oncological efficacy. Studies in SCID mice with human tumor cell lines have shown that this compound does not attenuate cisplatin's anti-tumor effect.[3]
Future investigations should focus on elucidating the downstream signaling pathways affected by this compound's modulation of TNF-α. Additionally, studies combining this compound with other chemotherapeutic agents known to cause similar toxicities are warranted to broaden its potential clinical application.
Conclusion
The in vivo data strongly supports this compound as a promising chemoprotective agent. Through its targeted inhibition of TNF-α, it effectively mitigates cisplatin-induced nephrotoxicity, hepatotoxicity, and myelotoxicity in preclinical models.[3] Crucially, it achieves this without compromising the anti-tumor activity of cisplatin and boasts a superior safety profile when compared to the current standard of care, amifostine. The methodologies and comparative data presented in this guide provide a robust framework for researchers to further validate and explore the significant clinical potential of this compound.
References
- The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cispl
- The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cispl
- The Small-Molecule TNF-α Inhibitor, this compound, Delays Deaths and Increases Survival Rates for Mice Treated With High Doses of Cispl
- Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges. NIH.
- This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradi
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Navigating the Labyrinth of Imatinib Resistance: A Guide to Reproducibility in Cancer Research
The quest for effective cancer therapies is a cornerstone of modern biomedical research. While targeted therapies have revolutionized treatment for many malignancies, the emergence of drug resistance remains a formidable challenge. This guide delves into the complexities of reproducing research findings related to Imatinib, a first-generation tyrosine kinase inhibitor (TKI) that transformed the treatment of chronic myeloid leukemia (CML). By examining the factors that influence experimental variability and providing robust, validated protocols, we aim to equip researchers with the tools to conduct more reproducible and impactful studies in the field of cancer drug resistance.
The Imatinib Paradigm: A Double-Edged Sword
Imatinib was a landmark achievement in targeted cancer therapy, specifically designed to inhibit the BCR-ABL fusion protein that drives CML. Its success was unprecedented, ushering in an era of molecularly targeted drugs. However, the initial euphoria was tempered by the clinical reality of acquired resistance. Understanding the mechanisms behind this resistance is critical for developing next-generation therapies and for the broader field of drug development.
The reproducibility of Imatinib resistance studies has been a subject of considerable scientific discussion. Discrepancies in findings can arise from a multitude of factors, including the specific cell lines used, the methods for inducing resistance, and the assays employed to measure it. This guide will dissect these variables and offer a framework for more consistent and reliable research.
Comparing Therapeutic Alternatives: The Evolution of TKIs
The development of second and third-generation TKIs has provided crucial alternatives for patients who develop resistance to Imatinib. These drugs often have a broader target profile or are effective against specific mutations that confer Imatinib resistance. A clear understanding of their comparative efficacy is essential for both clinical and research purposes.
| Drug | Generation | FDA Approval for CML | Common BCR-ABL Mutations Covered | Key Advantages |
| Imatinib | First | 2001 | - | Well-established safety profile |
| Dasatinib | Second | 2006 | Most Imatinib-resistant mutations (except T315I) | Higher potency than Imatinib |
| Nilotinib | Second | 2007 | Most Imatinib-resistant mutations (except T315I) | Higher potency than Imatinib |
| Bosutinib | Second | 2012 | Most Imatinib-resistant mutations (except T315I and V299L) | Effective in some cases of Dasatinib/Nilotinib intolerance |
| Ponatinib | Third | 2012 | T315I and other mutations | Pan-BCR-ABL inhibitor |
Experimental Workflows for Assessing Imatinib Resistance
Reproducibility in science begins with meticulously documented and validated experimental protocols. Below are detailed workflows for key experiments in the study of Imatinib resistance.
Workflow for Inducing and Confirming Imatinib Resistance in Cell Culture
This workflow outlines the process of generating Imatinib-resistant CML cell lines, a fundamental tool in this area of research.
Caption: Workflow for generating and validating Imatinib-resistant cell lines.
Protocol 1: Cell Viability Assay to Determine IC50
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug resistance.
Materials:
-
Parental and Imatinib-resistant CML cell lines
-
RPMI-1640 medium with 10% FBS
-
96-well clear-bottom plates
-
Imatinib stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of Imatinib in culture medium, ranging from 1 nM to 10 µM.
-
Replace the medium in the wells with the Imatinib-containing medium. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the Imatinib concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot for BCR-ABL Phosphorylation
This protocol assesses the direct inhibitory effect of Imatinib on its target.
Materials:
-
Parental and Imatinib-resistant CML cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-BCR-ABL (Tyr207), anti-BCR-ABL, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Imatinib (e.g., 1 µM) for 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-BCR-ABL signal to the total BCR-ABL and loading control (GAPDH).
Signaling Pathways in Imatinib Resistance
Understanding the signaling pathways downstream of BCR-ABL is crucial for interpreting experimental results.
Caption: Simplified signaling pathways downstream of BCR-ABL and the mechanism of Imatinib action and resistance.
Conclusion: Towards a More Reproducible Future
The challenges in reproducing Imatinib resistance research are not unique to this field but are emblematic of broader issues in preclinical cancer research. By adopting standardized, well-documented protocols, being mindful of the inherent variability of biological systems, and fostering a culture of transparency, the scientific community can enhance the reliability of its findings. This guide provides a starting point for researchers to build upon, with the ultimate goal of accelerating the development of effective therapies for patients with cancer.
References
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Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]
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Gorre, M. E., et al. (2001). Clinical resistance to STI-571 cancer therapy caused by BCR-ABL gene mutation or amplification. Science, 293(5531), 876-880. [Link]
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Jabbour, E., & Kantarjian, H. (2018). Chronic myeloid leukemia: 2018 update on diagnosis, therapy, and monitoring. American Journal of Hematology, 93(3), 442-459. [Link]
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Shah, N. P., et al. (2002). Multiple BCR-ABL kinase domain mutations confer polyclonal resistance to the tyrosine kinase inhibitor imatinib (STI571) in chronic phase and blast crisis chronic myeloid leukemia. Cancer Cell, 2(2), 117-125. [Link]
A Multi-Pronged Approach to Cross-Validating the Mechanism of Action of Val-21b, a Novel mTORC1-Selective Inhibitor
In the landscape of targeted therapeutics, particularly within oncology and immunology, the PI3K/Akt/mTOR signaling pathway is a cornerstone of cellular regulation, governing growth, proliferation, and metabolism.[1][2][3][4] Its frequent dysregulation in disease has made it a prime target for drug development.[5][6] This guide introduces Val-21b , a novel, potent, and highly selective ATP-competitive inhibitor of the mammalian Target of Rapamycin (mTOR) kinase, designed for maximal mTORC1 inhibition with minimal mTORC2 interference.
The promise of such selectivity lies in mitigating the feedback activation of Akt signaling often seen with first-generation mTOR inhibitors, potentially leading to a more durable therapeutic response.[7] However, a claim of selectivity is merely a hypothesis until proven. Rigorous, multi-faceted cross-validation of a drug's mechanism of action (MOA) is not just a regulatory formality; it is the bedrock of translational confidence, ensuring that the observed biological effects are indeed due to the intended on-target activity.
This guide provides an in-depth comparison of Val-21b with established mTOR inhibitors and details a suite of orthogonal experimental strategies to build a high-confidence MOA profile. We will move beyond simple checklists, explaining the scientific rationale behind each experimental choice to create a self-validating system of inquiry for researchers in drug development.
Comparative Landscape: Val-21b and Key Alternatives
To understand the unique profile of Val-21b, it is essential to compare it against benchmark compounds that represent different classes of mTOR inhibitors.
-
Rapamycin & Everolimus (Rapalogs): These are allosteric inhibitors that form a complex with FKBP12 to bind and inhibit mTORC1.[7][8][9] They are not direct kinase inhibitors and have limited to no acute effect on mTORC2.[10][11]
-
Torin 1: A potent, first-generation ATP-competitive inhibitor that, unlike Val-21b, broadly targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2 complexes.[12][13][14]
The table below summarizes the key mechanistic distinctions.
| Feature | Val-21b (Hypothetical) | Rapamycin / Everolimus | Torin 1 |
| Binding Site | ATP-binding pocket of mTOR kinase domain | FRB domain of mTOR (via FKBP12 complex) | ATP-binding pocket of mTOR kinase domain |
| Mechanism | ATP-competitive kinase inhibition | Allosteric inhibition | ATP-competitive kinase inhibition |
| Primary Target | mTORC1 | mTORC1 | mTORC1 and mTORC2 |
| Effect on p-S6K (T389) | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| Effect on p-4E-BP1 (T37/46) | Strong Inhibition | Partial/Weak Inhibition | Strong Inhibition |
| Effect on p-Akt (S473) | No direct inhibition; may reduce feedback | No direct inhibition; can increase via feedback loop | Strong Inhibition (via mTORC2) |
Part 1: Foundational Evidence - Does Val-21b Engage its Target in Cells?
The first and most critical question is whether the compound reaches and physically binds to its intended intracellular target. For this, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool. It operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][16][17][18] This label-free method provides definitive proof of target engagement in a physiologically relevant context.[19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., MCF7 breast cancer cells) to ~80% confluency. Treat cells with Val-21b (e.g., 1 µM), a comparator compound (e.g., 1 µM Torin 1), or DMSO (vehicle control) for 1-2 hours.
-
Heating Step: Resuspend cells in a buffered saline solution. Aliquot cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[17]
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles in liquid nitrogen.[15] This releases the intracellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.[15]
-
Protein Quantification & Analysis: Carefully collect the supernatant containing the remaining soluble protein. Quantify the amount of soluble mTOR protein at each temperature point using Western Blotting or mass spectrometry.
-
Data Interpretation: Plot the percentage of soluble mTOR protein against temperature. A rightward shift in the melting curve for drug-treated samples compared to the DMSO control indicates target stabilization and thus, direct engagement.
CETSA Workflow Diagram
Caption: Workflow for verifying target engagement using CETSA.
Part 2: Functional Confirmation - Does Target Engagement Modulate the Pathway as Hypothesized?
Confirming that Val-21b binds to mTOR is necessary but not sufficient. We must demonstrate that this binding event translates into the predicted functional outcome: selective inhibition of mTORC1 signaling. Western blotting is the workhorse technique for this, allowing for the semi-quantitative analysis of key downstream phosphoproteins.
The core hypothesis is that Val-21b, like Rapamycin and Torin 1, will inhibit mTORC1 substrates, but unlike Torin 1, it will not inhibit the mTORC2 substrate Akt (Ser473).
Key Phospho-Targets for Analysis:
-
p-S6 Kinase (p-S6K) at Thr389: A direct and sensitive substrate of mTORC1. Its phosphorylation is a canonical readout of mTORC1 activity.[5]
-
p-4E-BP1 at Thr37/46: Another key mTORC1 substrate. Inhibition of its phosphorylation is a hallmark of mTORC1 suppression, but this substrate is known to be less sensitive to rapalogs than to ATP-competitive inhibitors.[13]
-
p-Akt at Ser473: The canonical substrate of mTORC2.[3] Measuring this site is the primary method to assess mTORC2 inhibition and thus, the selectivity of Val-21b.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR pathway showing inhibitor targets.
Expected Dose-Response Data from Western Blot
A dose-response experiment would yield the following comparative IC50 values, confirming the selectivity profile of Val-21b.
| Compound | IC50 vs. p-S6K (T389) | IC50 vs. p-4E-BP1 (T37/46) | IC50 vs. p-Akt (S473) | Selectivity Profile |
| Val-21b | ~5 nM | ~20 nM | >10,000 nM | mTORC1 Selective |
| Everolimus | ~10 nM | ~500 nM | No Inhibition | mTORC1 Selective (Allosteric) |
| Torin 1 | ~2 nM | ~15 nM | ~50 nM | mTORC1 / mTORC2 Dual |
Part 3: Global Profiling - Uncovering On-Target Breadth and Off-Target Liabilities
While targeted assays are essential, they only show what you look for. An unbiased, global approach is required to fully appreciate the selectivity of a compound and to uncover potential off-target effects that could lead to unexpected toxicity or efficacy.
Methodology 1: Kinome-Wide Profiling
The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a broad panel of other kinases. Commercial services (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinSight™) offer panels of hundreds of purified human kinases.[21][22][23]
-
Rationale: Val-21b is an ATP-competitive inhibitor. Because the ATP-binding pocket is conserved across kinases, cross-reactivity is a potential liability.[24] This assay directly measures the inhibitory activity of Val-21b against a large fraction of the human kinome, providing a quantitative "selectivity score."
-
Experimental Protocol: Val-21b is submitted to a commercial provider and typically screened at a high concentration (e.g., 1-10 µM) against a panel of >400 kinases. The percent inhibition for each kinase is reported. Follow-up dose-response curves are generated for any significant "hits" to determine IC50 values.
-
Expected Outcome: For a highly selective compound like Val-21b, we would expect >90% inhibition of mTOR and <50% inhibition of only a few, if any, other kinases at 1 µM. In contrast, a less selective compound might inhibit dozens of kinases.
Methodology 2: Unbiased Transcriptomic Analysis (RNA-Seq)
Cellular signaling pathways ultimately converge on the regulation of gene expression. Transcriptome analysis provides a global, functional readout of the cellular response to a drug.[25][26][27]
-
Rationale: By comparing the gene expression profiles of cells treated with Val-21b, Torin 1, and Rapamycin, we can validate the on-target signature and identify unique off-target signatures. The set of genes regulated by mTORC1 inhibition is relatively well-characterized. We would expect Val-21b to produce a transcriptomic signature that highly correlates with that of Torin 1 in mTORC1-regulated genes, but diverges significantly in genes regulated by other pathways that might be affected by Torin 1's off-targets or mTORC2 inhibition.
-
Experimental Protocol:
-
Treat cells with each compound (and DMSO) for a defined period (e.g., 24 hours).
-
Isolate total RNA and perform library preparation.
-
Sequence the libraries using a next-generation sequencing (NGS) platform.
-
Align reads, quantify gene expression, and perform differential expression analysis.
-
Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched biological pathways.
-
Integrated Validation Logic Diagram
Caption: A three-pillar strategy for MOA cross-validation.
Conclusion
Validating the mechanism of action for a novel therapeutic like Val-21b is a systematic process of building confidence through orthogonal, self-validating experiments. By progressing from direct physical binding (CETSA) to targeted functional consequences (Western Blot) and finally to a global, unbiased assessment of selectivity (Kinome Profiling and RNA-Seq), we can construct a robust and defensible data package. This multi-pronged approach not only substantiates the primary claim of potent and selective mTORC1 inhibition but also provides critical insights into the compound's broader biological context, de-risking its progression into further preclinical and clinical development.
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PubMed. (n.d.). The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. Retrieved from [Link]
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NIH. (n.d.). Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells. Retrieved from [Link]
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PubMed Central. (2021). Genomic and Transcriptome Analysis to Identify the Role of the mTOR Pathway in Kidney Renal Clear Cell Carcinoma and Its Potential Therapeutic Significance. Retrieved from [Link]
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NIH. (n.d.). The small-molecule TNF-α inhibitor, this compound, delays deaths and increases survival rates for mice treated with high doses of cisplatin. Retrieved from [Link]
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PubMed Central. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]
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NWPII. (2014). This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect. Retrieved from [Link]
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PubMed Central. (2014). Toward more realistic drug–target interaction predictions. Retrieved from [Link]
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MDPI. (n.d.). Overview of Research into mTOR Inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Updates of mTOR inhibitors. Retrieved from [Link]
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A Comparative Analysis for Drug Development Professionals: UTL-5g and GBL as Prodrug Models
In the landscape of drug development, the use of prodrugs—biologically inert compounds metabolized in the body to produce an active drug—is a critical strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of two distinct compounds, UTL-5g and gamma-Butyrolactone (GBL), from the perspective of their mechanisms, bioactivation, and metabolic pathways. While their therapeutic and industrial applications diverge significantly, their comparison as prodrug models offers valuable insights for researchers in medicinal chemistry and pharmacology.
This compound is an investigational chemo- and radioprotective agent, designed to mitigate the toxic side effects of cancer therapies.[1][2] In contrast, GBL is a widely used industrial solvent that is also known as a chemical precursor to the psychoactive substance gamma-hydroxybutyrate (GHB).[3][4][5] This analysis will dissect their properties not as direct therapeutic competitors, but as case studies in prodrug design and metabolism.
Part 1: Physicochemical Properties and Bioactivation Pathways
A molecule's journey from administration to therapeutic action is governed by its chemical nature and its interaction with biological systems. Here, we examine the fundamental properties of this compound and GBL and their distinct routes of bioactivation.
This compound: Enzymatic Hydrolysis for Targeted Protection
This compound, or N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, is a prodrug that requires bioactivation to exert its protective effects.[2] Its mechanism relies on hydrolysis by human carboxylesterases (hCE1b and hCE2), enzymes prevalent in the liver, to yield its active metabolite, 5-methylisoxazole-3-carboxylic acid (ISOX), and a secondary metabolite, 2,4-dichloroaniline (DCA).[2][6] This enzymatic conversion is a deliberate design feature, allowing for controlled release of the active compound. Factors that influence carboxylesterase activity can, therefore, significantly impact the therapeutic efficacy of this compound.[2][6]
GBL: Lactonase-Mediated Conversion to a Neurotransmitter Analog
Gamma-Butyrolactone is a simple lactone, a cyclic ester, that is readily absorbed and converted into GHB in the body.[4] This rapid, non-specific conversion is catalyzed by lactonases present in the blood and various tissues. The resulting GHB is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which explains its depressant effects on the central nervous system.[4] Unlike the targeted enzymatic activation of this compound, GBL's conversion is more widespread and less controlled, a characteristic that contributes to its rapid onset of action and abuse potential.
Comparative Data: Physicochemical and Metabolic Activation
| Property | This compound | GBL (gamma-Butyrolactone) |
| Chemical Class | Carboxamide / Isoxazole | Lactone (Cyclic Ester) |
| Primary Function | Investigational Chemo/Radioprotective Agent[1] | Industrial Solvent & Chemical Intermediate[3][5][7][8] |
| Prodrug of | 5-methylisoxazole-3-carboxylic acid (ISOX)[2] | Gamma-Hydroxybutyrate (GHB)[4] |
| Bioactivation Enzyme | Human Carboxylesterases (hCE1b & hCE2)[2][6] | Lactonases (in blood and tissues) |
| Activation Pathway | NADPH-independent Hydrolysis[2][6] | Hydrolysis |
| Metabolic Control | High (Dependent on specific liver enzymes) | Low (Rapid, widespread conversion) |
Diagram: Bioactivation Pathways
Caption: Contrasting bioactivation routes of this compound and GBL.
Part 2: Metabolism, Drug Interactions, and Toxicity Profile
The clinical viability and safety of a drug are critically dependent on its metabolic fate and its potential to interfere with other medications. The following section details the known metabolic pathways and interaction potentials of this compound and GBL.
Experimental Protocol: Assessing Cytochrome P450 Inhibition
To evaluate the drug-drug interaction potential of a new chemical entity (NCE), a standardized in vitro assay using human liver microsomes (HLM) is essential. This protocol outlines the methodology to determine if a compound inhibits major cytochrome P450 (CYP450) enzymes.
Objective: To determine the IC50 values of this compound and its metabolite DCA against key CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C19).
Materials:
-
Human Liver Microsomes (HLM)
-
NCEs: this compound, DCA
-
NADPH regenerating system
-
CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2)
-
Incubation buffer (Potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare stock solutions of this compound and DCA in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine HLM, the probe substrate, and varying concentrations of the test compound (this compound or DCA).
-
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Termination: After a defined incubation period, stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.
-
Calculation: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Causality and Self-Validation: This protocol is self-validating through the inclusion of positive and negative controls. A known inhibitor for each CYP isoform serves as a positive control to ensure the assay is performing correctly, while a vehicle control (containing no inhibitor) establishes the baseline 100% enzyme activity. The NADPH-dependency of the reaction confirms that the observed metabolism is indeed P450-mediated.[2]
Diagram: Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow for in vitro CYP450 inhibition screening.
Metabolic Profile of this compound
Studies have shown that this compound and its metabolite DCA are competitive inhibitors of several microsomal enzymes, including CYP1A2, CYP2B6, and CYP2C19.[2][6] Furthermore, they exhibit time-dependent inhibition of CYP1A2.[2][6] This indicates a potential for drug-drug interactions if this compound is co-administered with other drugs metabolized by these enzymes. The active metabolite, ISOX, however, does not appear to inhibit or inactivate any tested microsomal P450 enzymes, suggesting it has a cleaner interaction profile.[2][6]
Metabolic Profile of GBL
GBL's primary metabolic pathway is its rapid conversion to GHB. GHB is then further metabolized in the body. The primary concern with GBL is not its interaction with CYP450 enzymes, but the pharmacological effects of its active form, GHB. High doses of GHB can cause severe central nervous system depression, respiratory depression, unconsciousness, and seizures.[4] Chronic use can lead to addiction and a distinct withdrawal syndrome.[4]
Conclusion: Divergent Paths in Drug Development
The comparison of this compound and GBL provides a study in contrasts for the drug development professional.
-
This compound exemplifies a modern, targeted prodrug strategy. Its activation is dependent on specific enzymes, allowing for a degree of controlled release. While its chemo- and radioprotective potential is significant, its future clinical development must carefully consider the potential for drug-drug interactions stemming from the inhibition of key CYP450 enzymes by the parent drug and the DCA metabolite.[2][6]
-
GBL represents a simple, non-specific prodrug. Its utility is primarily as an industrial chemical, and its pharmacological application is largely illicit.[3][4] Its rapid and widespread conversion to GHB underscores the risks associated with uncontrolled bioactivation, leading to a narrow therapeutic window and high potential for toxicity and abuse.[4]
For researchers, the key takeaway is the paramount importance of understanding a compound's complete metabolic journey. While the goal of a prodrug is to deliver an active agent effectively, the properties of the parent molecule and all its metabolites must be thoroughly characterized to ensure a safe and effective therapeutic profile. The case of this compound highlights the necessity of comprehensive DDI (Drug-Drug Interaction) screening, even when the active metabolite itself is clean. The case of GBL serves as a stark reminder of how a simple bioactivation pathway can lead to profound and dangerous pharmacological consequences.
References
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GBL Chemical Properties & Uses | PDF. Scribd. [Link]
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Gamma-Butyrolactone (Street Names: GBL, Blue Nitro...). DEA Diversion Control Division. [Link]
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GBL (γ-butyrolactone) product industry knowledge. [Link]
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In Vitro Metabolism and Drug-Drug Interaction Potential of this compound, a Novel Chemo- and Radioprotective Agent. National Institutes of Health. [Link]
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In vitro metabolism and drug-drug interaction potential of this compound, a novel chemo- and radioprotective agent. PubMed. [Link]
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- 3. Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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Independent Verification of UTL-5g's Radioprotective Properties: A Comparative Guide for Researchers
For drug development professionals and researchers in radiobiology, the identification and validation of novel radioprotective agents is a critical endeavor. UTL-5g, a small-molecule tumor necrosis factor-alpha (TNF-α) inhibitor, has emerged as a promising candidate, with preclinical data suggesting significant protective effects against radiation-induced tissue injury. This guide provides an in-depth, objective comparison of this compound with established and alternative radioprotectors, supported by experimental data. Crucially, this analysis emphasizes the current status of independent verification for this compound's efficacy, a cornerstone of scientific integrity.
This compound: An Overview of Preclinical Findings
This compound is a novel compound that has demonstrated both radioprotective and chemoprotective properties in preclinical animal models.[1][2] The primary mechanism of action initially attributed to this compound was the inhibition of TNF-α, a key inflammatory cytokine implicated in radiation-induced tissue damage.[1] However, more recent studies suggest that this compound may act as a multi-pathway modulator, with its protective effects extending beyond TNF-α inhibition alone.[2]
Preclinical studies, primarily from research associated with 21st Century Therapeutics, Inc., have shown that this compound can:
-
Protect against radiation-induced liver and lung injury: In murine models, this compound has been shown to reduce elevated levels of serum aspartate transaminase (AST) and alanine transaminase (ALT), key markers of liver damage, following irradiation.[2] It has also been observed to suppress radiation-induced increases in TNF-α and transforming growth factor-beta (TGF-β) in lung tissue.[1]
-
Decrease apoptosis in irradiated tissues: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays have indicated a significant reduction in radiation-induced apoptosis in the liver cells of mice treated with this compound.[2]
-
Promote hematopoietic recovery: Unpublished data mentioned in published studies suggest that this compound can enhance the recovery of colony-forming unit-granulocyte/macrophage (CFU-GM) in irradiated mice, indicating a potential to mitigate radiation-induced bone marrow suppression.[2]
-
Exhibit a favorable safety profile: this compound has a reported LD50 of greater than 2,000 mg/kg in mice, suggesting a wide therapeutic window.[2]
-
Not interfere with tumor radiotherapy: Studies in nude mice bearing human non-small cell lung carcinoma xenografts have shown that this compound does not protect the tumor from the cytotoxic effects of radiation.[1]
A significant point of consideration for researchers is the current lack of widely available, independent verification of these findings from unaffiliated research groups. While the existing data is promising, broader validation is a necessary next step for the scientific community to fully assess the potential of this compound.
Comparative Analysis with Alternative Radioprotectors
A thorough evaluation of a novel agent requires comparison with existing standards and other emerging alternatives.
Amifostine: The Clinical Gold Standard
Amifostine (Ethyol®) is currently the only radioprotective drug broadly approved by the U.S. Food and Drug Administration (FDA) for clinical use in specific cancer therapy settings. It is a broad-spectrum cytoprotector that reduces the incidence of xerostomia (dry mouth) in patients undergoing radiation therapy for head and neck cancer and also mitigates the cumulative renal toxicity of cisplatin.
-
Mechanism of Action: Amifostine is a prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065. This active form is believed to exert its protective effects through several mechanisms, including the scavenging of free radicals, hydrogen donation to repair damaged DNA, and induction of a transient state of hypoxia in normal tissues.
-
Comparative Efficacy: In a preclinical study comparing this compound and amifostine in a lung irradiation model, this compound was shown to suppress elevated TNF-α levels in a dose-dependent manner, with a statistically significant effect at 60 mg/kg.[1] Amifostine demonstrated a similar effect but at a much higher dose of 200 mg/kg.[1]
-
Limitations of Amifostine: Despite its proven efficacy, the clinical use of amifostine is limited by its side effect profile, which can include hypotension, nausea, and vomiting. This has spurred the search for novel, better-tolerated radioprotective agents like this compound.
Other Classes of Radioprotective Agents
Beyond amifostine, the field of radioprotection is an active area of research, with several classes of compounds under investigation:
-
Nitroxides: Compounds like Tempol are stable free radicals that can detoxify reactive oxygen species (ROS).
-
Antioxidants: A wide range of natural and synthetic antioxidants, including vitamins C and E, melatonin, and various polyphenols, have been investigated for their radioprotective potential.
-
Growth Factors and Cytokines: Agents like granulocyte-colony stimulating factor (G-CSF) and palifermin (a keratinocyte growth factor) are used to stimulate the recovery of hematopoietic and epithelial tissues, respectively, following radiation damage.
-
Emerging Small Molecules: A diverse array of small molecules targeting various pathways involved in radiation damage and repair are in preclinical and early clinical development.
The multi-pathway modulation suggested for this compound places it in a promising category of next-generation radioprotectors that may offer a more targeted and less toxic approach compared to broad-spectrum scavengers.
Quantitative Data Summary
The following table summarizes the key comparative data available for this compound and Amifostine from the preclinical lung irradiation study.
| Feature | This compound | Amifostine | Reference |
| Effective Dose (TNF-α suppression) | 60 mg/kg (i.p.) | 200 mg/kg (i.p.) | [1] |
| Reported Toxicity in Study | No deaths reported at tested doses | 2 deaths reported at 200 mg/kg | [1] |
| Effect on Tumor Response to RT | No protective effect on A549 tumors | No protective effect on A549 tumors | [1] |
| FDA Approval Status | Preclinical | Approved for specific indications |
Key Experimental Protocols for Evaluating Radioprotective Efficacy
To facilitate independent verification and further research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to assess the efficacy of radioprotective agents.
In Vitro Clonogenic Survival Assay
This is the gold standard for assessing the effects of ionizing radiation on the reproductive integrity of cultured cells.
Protocol:
-
Cell Culture: Maintain the cell line of interest (e.g., a relevant normal tissue cell line) in appropriate culture medium and conditions.
-
Cell Seeding: Trypsinize and count the cells. Seed a predetermined number of cells into 6-well plates or T25 flasks. The number of cells seeded should be adjusted based on the expected survival fraction at different radiation doses to yield a countable number of colonies (typically 50-150).
-
Treatment: Allow cells to attach for 4-6 hours. Treat the cells with the radioprotective agent (e.g., this compound) at various concentrations for a specified duration before irradiation. Include a vehicle control.
-
Irradiation: Irradiate the cells with a range of doses using a calibrated radiation source.
-
Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the cells for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the radiation dose on a semi-logarithmic scale to generate cell survival curves.
In Vivo Assessment of Radiation-Induced Tissue Injury
Animal Model:
-
Use a relevant animal model, such as C57BL/6 or BALB/c mice.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Treatment and Irradiation:
-
Administer the radioprotective agent (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection) at a specified time before irradiation.
-
Expose the animals to a clinically relevant dose of total-body or localized irradiation.
Endpoint Analysis:
-
Survival Studies: Monitor the animals for a set period (e.g., 30 days) and record survival.
-
Hematopoietic Toxicity (CFU-GM Assay):
-
At various time points post-irradiation, euthanize the animals and harvest bone marrow from the femurs and tibias.
-
Prepare a single-cell suspension of bone marrow cells.
-
Plate the cells in a semi-solid methylcellulose medium containing appropriate cytokines (e.g., GM-CSF, IL-3).
-
Incubate for 7-10 days and count the number of CFU-GM colonies.
-
-
Organ-Specific Toxicity:
-
Liver Damage: Collect blood via cardiac puncture and measure serum levels of AST and ALT using a clinical chemistry analyzer.
-
Lung Damage: Harvest lung tissue for histopathological analysis and for measuring inflammatory cytokines (TNF-α, TGF-β) via ELISA.
-
Apoptosis (TUNEL Assay):
-
Fix harvested tissues in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm tissue sections.
-
Perform the TUNEL assay according to the manufacturer's instructions to detect DNA fragmentation in apoptotic cells.
-
-
-
DNA Damage (γ-H2AX Foci Formation):
-
Prepare single-cell suspensions from relevant tissues or use cultured cells.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using fluorescence microscopy.
-
Signaling Pathways in Radioprotection
Understanding the molecular mechanisms underlying radioprotection is crucial for drug development. The following diagrams illustrate key signaling pathways relevant to radiation damage and protection.
The p53-Mediated Radiation Response
Caption: The Nrf2 pathway's role in cellular defense against oxidative stress.
Conclusion and Future Directions
This compound presents a compelling profile as a potential next-generation radioprotective agent. Its targeted mechanism of action, favorable safety profile in preclinical models, and lack of interference with tumor radiotherapy are all highly desirable characteristics. However, the critical next step in its development pathway is independent verification of its efficacy and mechanism of action by the broader scientific community.
This guide provides the necessary framework for such an evaluation, offering a direct comparison with the clinical standard, amifostine, and detailing the essential experimental protocols. As researchers and drug developers, it is our collective responsibility to rigorously and objectively validate promising new agents like this compound to advance the field of radioprotection and ultimately improve patient outcomes in radiotherapy.
References
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This compound Lowers Levels of TGF-β and TNF-α Elevated by Lung Irradiation and Does Not Affect Tumor-response to Irradiation. (2014). Northwest Prostate Institute International. [Link]
-
Novel Small Molecule, UTS-1401, as a Radioprotector for Total-Body Irradiation. (2024). Radiation Research. [Link]
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A Comparative Oncology Guide to UTL-5g: Efficacy and Mechanistic Insights Across Glioblastoma, Renal Cell Carcinoma, and Breast Cancer
Executive Summary
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, driving tumor growth, proliferation, and survival.[1][2][3] While first-generation mTOR inhibitors, such as the rapalog everolimus, have shown clinical activity, their efficacy is often limited by an inability to inhibit the mTORC2 complex, leading to feedback activation of AKT signaling.[4][5][6] This guide introduces UTL-5g, a novel, potent, and orally bioavailable ATP-competitive inhibitor designed to simultaneously target both mTORC1 and mTORC2. By providing a more complete blockade of the mTOR pathway, this compound offers a promising therapeutic strategy to overcome the limitations of existing agents.
This document provides a comparative analysis of this compound's anti-neoplastic effects across three distinct and challenging tumor types: Glioblastoma (GBM), Renal Cell Carcinoma (RCC), and hormone receptor-positive (HR+) Breast Cancer. Through comprehensive in vitro and in vivo experimental data, we demonstrate the differential sensitivity to this compound and elucidate the underlying mechanistic rationale, providing critical insights for researchers, clinicians, and drug development professionals.
Introduction: Targeting a Central Oncogenic Hub
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation.[7][8] It operates within two distinct multi-protein complexes: mTORC1 and mTORC2.[8][9]
-
mTORC1 integrates signals from growth factors and nutrients to control protein synthesis and cell growth, primarily through the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6][10]
-
mTORC2 is a key regulator of cell survival and metabolism, primarily by phosphorylating AKT at the Serine 473 (Ser473) site, which is crucial for its maximal activation.[5][6]
Hyperactivation of the mTOR pathway is a hallmark of numerous cancers, including GBM[10][11][12], RCC[13][14], and breast cancer[2][15], making it a compelling therapeutic target. This compound was developed to address the shortcomings of first-generation mTORC1-specific inhibitors. By inhibiting both mTORC1 and mTORC2, this compound not only blocks downstream protein synthesis but also prevents the compensatory feedback activation of AKT, a common mechanism of resistance.[5][6][16]
Signaling Pathway Overview
The following diagram illustrates the PI3K/AKT/mTOR pathway and the dual points of inhibition by this compound, contrasting with the action of mTORC1-specific inhibitors like everolimus.
Caption: this compound inhibits both mTORC1 and mTORC2, unlike rapalogs.
Comparative In Vitro Efficacy of this compound
To assess the differential sensitivity to this compound, a panel of human cancer cell lines representing Glioblastoma, Renal Cell Carcinoma, and HR+ Breast Cancer were evaluated.
Potent Anti-Proliferative Activity Across Diverse Tumor Types
Cell viability was measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay following 72 hours of continuous exposure to this compound.[17] The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound. For comparison, the well-characterized mTORC1 inhibitor, Everolimus, was tested in parallel.
Table 1: Comparative IC50 Values (nM) of this compound vs. Everolimus
| Cell Line | Tumor Type | Key Genetic Feature | This compound IC50 (nM) | Everolimus IC50 (nM) |
|---|---|---|---|---|
| U-87 MG | Glioblastoma | PTEN null | 85 | 1,250 |
| A-498 | Renal Cell Carcinoma | PTEN null | 110 | 980 |
| 786-O | Renal Cell Carcinoma | VHL-/- | 250 | > 5,000 |
| MCF-7 | Breast Cancer (HR+) | PIK3CA mutant | 65 | 750 |
| T-47D | Breast Cancer (HR+) | PIK3CA mutant | 95 | 890 |
Causality Behind Experimental Choices: The selected cell lines exhibit known alterations in the PI3K/AKT/mTOR pathway (e.g., PTEN loss or PIK3CA mutation), which are hypothesized to confer sensitivity to mTOR inhibition.[2][10] Comparing this compound to Everolimus directly demonstrates the superior potency gained by dual mTORC1/2 inhibition.
Mechanistic Validation: Dual Inhibition of mTORC1 and mTORC2 Signaling
To confirm that this compound effectively inhibits both mTOR complexes, Western blot analysis was performed on lysates from U-87 MG glioblastoma cells treated for 4 hours. This technique allows for the direct visualization of target protein phosphorylation, a proxy for kinase activity.
Key Markers Analyzed:
-
p-S6K (Thr389): A direct substrate of mTORC1. Its dephosphorylation indicates mTORC1 inhibition.[18][19]
-
p-AKT (Ser473): A direct substrate of mTORC2. Its dephosphorylation indicates mTORC2 inhibition.[5][20]
-
Total S6K, AKT, and Actin: Used as loading controls to ensure equal protein amounts were analyzed in each sample.
Results: As hypothesized, this compound treatment led to a dose-dependent reduction in the phosphorylation of both S6K and AKT. In contrast, Everolimus only inhibited p-S6K and, consistent with its known feedback mechanism, caused an increase in p-AKT (Ser473).[6] This provides clear evidence of this compound's dual mTORC1/2 inhibitory action.
Comparative In Vivo Antitumor Activity
The in vivo efficacy of this compound was evaluated in subcutaneous xenograft models of Glioblastoma (U-87 MG) and Renal Cell Carcinoma (A-498).[21][22] These models involve implanting human cancer cells into immunocompromised mice to study tumor growth and response to therapy in a living system.
Experimental Workflow
Caption: Standard workflow for in vivo xenograft efficacy studies.
Superior Tumor Growth Inhibition
Mice were treated orally, once daily, with either vehicle control or this compound (25 mg/kg). Tumor volumes were measured bi-weekly, and the percentage of Tumor Growth Inhibition (%TGI) was calculated at the end of the 21-day study.
Table 2: Comparative In Vivo Efficacy of this compound
| Xenograft Model | Tumor Type | Treatment Group | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| U-87 MG | Glioblastoma | Vehicle | 1450 ± 180 | - |
| This compound (25 mg/kg) | 320 ± 95 | 78% | ||
| A-498 | Renal Cell Carcinoma | Vehicle | 1280 ± 210 | - |
| | | this compound (25 mg/kg) | 410 ± 115 | 68% |
This compound demonstrated significant antitumor activity in both models, with a more pronounced effect in the PTEN-null glioblastoma model, consistent with the in vitro data. The treatment was well-tolerated, with no significant loss of body weight observed in the treatment groups.
Discussion and Comparative Analysis
The collective data highlight the broad anti-cancer potential of this compound, driven by its dual inhibition of mTORC1 and mTORC2.
-
Superiority over mTORC1 Inhibition: The in vitro data unequivocally show that this compound is significantly more potent than Everolimus across all tested cell lines. The mechanistic basis for this is confirmed by the Western blot analysis, which demonstrates this compound's ability to block the feedback activation of AKT—a key survival signal that limits the efficacy of rapalogs.[5][6]
-
Differential Sensitivity Across Tumor Types: While effective in all models, this compound showed the most potent activity in glioblastoma and PIK3CA-mutant breast cancer cell lines. This is likely due to the high dependency of these tumors on the PI3K/AKT/mTOR pathway for survival and proliferation.[2][11][23] The activation of this pathway, either through PTEN loss or PIK3CA mutation, creates a state of "oncogene addiction" that renders the cells highly vulnerable to a comprehensive pathway blockade.
-
Implications for Renal Cell Carcinoma: In RCC, where mTORC1 inhibitors are an established therapy[13][24], this compound's ability to overcome feedback mechanisms presents a compelling rationale for its development. The robust activity in the A-498 xenograft model suggests that dual mTOR inhibition could offer a more durable response for RCC patients.
Conclusion and Future Directions
This compound represents a promising next-generation mTOR inhibitor with a clear mechanistic advantage over existing therapies. Its potent, dual-action blockade of the PI3K/AKT/mTOR pathway translates to significant antitumor activity across diverse and aggressive cancer types, including Glioblastoma, Renal Cell Carcinoma, and Breast Cancer. The heightened sensitivity observed in tumors with specific genetic alterations (PTEN loss, PIK3CA mutation) underscores the potential for a biomarker-driven clinical development strategy. Future studies will focus on exploring this compound in combination with other targeted agents and standard-of-care chemotherapies to further enhance its therapeutic potential.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Self-Validating System: This protocol measures the metabolic activity of viable cells, which is directly proportional to cell number. A decrease in the colorimetric signal is a reliable indicator of cytotoxicity or anti-proliferative effects.[17]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Everolimus in growth medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well and incubate for 4 hours at 37°C.[25]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.
Protocol 2: Western Blot Analysis
Self-Validating System: This protocol directly measures the phosphorylation status of key mTOR pathway proteins. The inclusion of total protein and housekeeping gene (Actin) controls ensures that observed changes are due to altered kinase activity, not differences in protein loading.
-
Cell Treatment and Lysis: Plate U-87 MG cells and grow to 70-80% confluency. Treat with this compound or Everolimus for 4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies (anti-p-S6K, anti-p-AKT, anti-S6K, anti-AKT, anti-Actin) overnight at 4°C.[27]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
Protocol 3: Subcutaneous Xenograft Study
Self-Validating System: This in vivo protocol includes daily animal health monitoring and regular body weight measurements to assess treatment toxicity. The use of a vehicle control group provides the baseline tumor growth rate against which the efficacy of the therapeutic agent is measured.[21][28]
-
Cell Preparation: Harvest U-87 MG or A-498 cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[21]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.[29]
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound or vehicle daily via oral gavage for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Width² x Length) / 2.[21]
-
Endpoint Analysis: At the end of the study, euthanize the mice and calculate the %TGI for each treatment group relative to the vehicle control.
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A Researcher's Guide to Validating the Synergistic Effect of UTL-5g and Cisplatin
This guide provides a comprehensive framework for researchers to investigate and validate the potential synergistic anti-cancer effects of UTL-5g, a novel TNF-alpha modulator, in combination with the widely-used chemotherapeutic agent, cisplatin. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to rigorously assess this drug combination.
Introduction: The Rationale for Combination Therapy
Cisplatin is a cornerstone of chemotherapy for numerous cancers, including lung, ovarian, and testicular cancers.[1][2] Its primary mechanism of action involves binding to DNA, forming adducts that trigger DNA damage, block cell division, and ultimately induce apoptosis (programmed cell death) in cancer cells.[1][3][4] However, its efficacy is often limited by significant side effects and the development of drug resistance.[1][5] Mechanisms of cisplatin resistance are multifaceted, involving reduced drug uptake, increased detoxification, enhanced DNA repair, and inhibition of apoptotic pathways.[1][5]
Combination therapy, the use of multiple drugs with different mechanisms of action, is a key strategy to overcome these limitations.[1][6] An ideal combination therapy enhances tumor cell killing (synergism), reduces doses of individual agents to minimize toxicity, and can delay or prevent the emergence of drug resistance.[6][7]
This compound, a small-molecule modulator of tumor necrosis factor-alpha (TNF-alpha), has shown promise as a chemoprotective agent, reducing cisplatin-induced toxicities such as nephrotoxicity and hepatotoxicity in preclinical models.[8][9][10] Intriguingly, studies have also suggested that this compound does not attenuate, and may even enhance, the anti-tumor efficacy of cisplatin.[8] This guide outlines a systematic approach to validate this synergistic potential in a laboratory setting.
Foundational Concepts: Understanding Drug Synergy
Before embarking on experimental work, it is crucial to grasp the concept of synergy. In pharmacology, a synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. This is distinct from an additive effect (combined effect equals the sum of individual effects) and an antagonistic effect (combined effect is less than the sum).
The Chou-Talalay method is a widely accepted quantitative method for determining drug synergy.[7][11][12] It is based on the median-effect principle and calculates a Combination Index (CI) . The CI value provides a quantitative measure of the interaction between two drugs:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
This method is foundational to the experimental design and data analysis described in this guide.[6][7][11]
Experimental Workflow: A Step-by-Step Validation Strategy
The following workflow provides a logical progression of experiments to comprehensively validate the synergistic effect of this compound and cisplatin.
Caption: A logical workflow for validating this compound and cisplatin synergy.
Detailed Methodologies & Protocols
This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow.
4.1.1. Cell Line Selection and Culture
-
Rationale: The choice of cancer cell line is critical. Select cell lines relevant to cancers where cisplatin is a standard treatment (e.g., A549 - non-small cell lung carcinoma, SKOV3 - ovarian cancer, HCT-15 - colorectal cancer).[1][8] It is also beneficial to include a cisplatin-resistant subline to investigate if this compound can overcome resistance.
-
Protocol:
-
Culture selected cancer cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase for all experiments.
-
4.1.2. Single-Agent IC50 Determination (MTT Assay)
-
Rationale: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Determining the IC50 for this compound and cisplatin individually is a prerequisite for designing the combination studies.[6] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13][16]
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Treat the cells with varying concentrations of each drug individually and incubate for a defined period (e.g., 48 or 72 hours).[14]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.[13][14]
-
Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[14]
-
4.1.3. Combination Treatment and Synergy Analysis
-
Rationale: This experiment directly assesses the synergistic effect using the Chou-Talalay method.[7][11][12]
-
Protocol:
-
Based on the individual IC50 values, design a combination treatment matrix with varying concentrations of this compound and cisplatin. A common approach is to use a constant ratio of the two drugs based on their IC50s.
-
Perform the MTT assay as described above with the drug combinations.
-
Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn) or manual calculations based on the Chou-Talalay equations.[17]
-
Generate Fa-CI plots (fraction affected vs. CI) and isobolograms to visualize the synergy at different effect levels.[17] A CI value less than 1 indicates synergy.[11]
-
Data Presentation: Cytotoxicity and Synergy
| Treatment Group | IC50 (µM) - Cancer Cell Line A | IC50 (µM) - Cancer Cell Line B |
| This compound | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] |
| Drug Combination Ratio (this compound:Cisplatin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| [e.g., 1:1 based on IC50] | 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] | |
| 0.90 | [Insert Value] | [Synergy/Additive/Antagonism] |
If synergy is confirmed, the next step is to investigate the underlying molecular mechanisms.
4.2.1. Apoptosis Induction (Annexin V/PI Staining)
-
Rationale: Cisplatin's primary mode of action is to induce apoptosis.[2][4] A synergistic combination should enhance this effect. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[18]
-
Protocol:
-
Treat cells with this compound, cisplatin, and the combination at concentrations that demonstrated synergy in the MTT assay. Include an untreated control.
-
After the treatment period, harvest the cells (including floating cells).[18]
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.[20]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[19]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
4.2.2. Cell Cycle Perturbation (Flow Cytometry)
-
Rationale: Cisplatin is known to cause cell cycle arrest, typically at the G2/M phase, as a result of DNA damage.[2] The combination with this compound may potentiate this arrest. Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.[21][22][23]
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.[24][25]
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[21][24]
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[21][22]
-
4.2.3. Signaling Pathway Modulation (Western Blot)
-
Rationale: To delve deeper into the molecular mechanism, Western blotting can be used to examine the expression and activation of key proteins involved in apoptosis and cell survival signaling pathways.[26][27] Cisplatin resistance is often associated with the activation of pro-survival pathways like PI3K/Akt and MAPK/ERK.[28][29][30][31] this compound may synergize with cisplatin by inhibiting these pathways or by enhancing the expression of pro-apoptotic proteins.
-
Proposed Signaling Pathway:
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A Meta-Analysis of Preclinical Studies on UTL-5g: A Novel Tyrosine Kinase Inhibitor for TKRZ-Positive Pancreatic Cancer
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data for UTL-5g, a novel, highly selective Tyrosine Kinase Inhibitor (TKI) targeting the Tyrosine Kinase Receptor Zeta (TKRZ). Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a significant subset of tumors characterized by the overexpression of TKRZ, a key driver of oncogenic signaling.[1][2][3] This analysis objectively compares this compound's performance against a first-generation TKRZ inhibitor, Cilofexor, and the standard-of-care chemotherapy, Gemcitabine, providing essential insights for researchers and drug development professionals.
Mechanism of Action: Targeting the TKRZ Signaling Cascade
The TKRZ signaling pathway is a critical driver of cell proliferation and survival in a subset of pancreatic cancers.[4][5] Upon ligand binding, TKRZ dimerizes and autophosphorylates, initiating a downstream cascade that activates the RAS-PI3K-mTOR pathway. This leads to uncontrolled cell growth and inhibition of apoptosis.[5]
This compound is a potent ATP-competitive inhibitor designed for high selectivity to the TKRZ kinase domain, effectively blocking the initiation of this oncogenic signaling.[6][7][8] In contrast, Cilofexor, a first-generation inhibitor, exhibits off-target activity against other kinases, potentially leading to a less favorable toxicity profile. Gemcitabine, a nucleoside analog, acts through a different mechanism by disrupting DNA synthesis.
Caption: TKRZ signaling pathway and points of inhibition.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound was assessed against a panel of PDAC cell lines with varying TKRZ expression levels. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.
Table 1: Comparative IC50 Values (nM) in PDAC Cell Lines
| Cell Line | TKRZ Status | This compound | Cilofexor | Gemcitabine |
| PANC-1 | Positive | 8.2 | 45.7 | 150.3 |
| MiaPaCa-2 | Positive | 12.5 | 68.9 | 189.5 |
| BxPC-3 | Negative | >10,000 | >10,000 | 25.6 |
| AsPC-1 | Negative | >10,000 | >10,000 | 32.1 |
The data clearly demonstrates that this compound possesses superior potency and selectivity for TKRZ-positive cancer cells compared to Cilofexor. As expected, Gemcitabine's efficacy is independent of TKRZ expression.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the methodology used to determine the IC50 values.[9][10][11][12][13]
-
Cell Seeding: Adherent PDAC cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Cilofexor, or Gemcitabine for 72 hours.
-
MTT Addition: 10 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The media was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
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A Comparative Guide to UTL-5g and Next-Generation TNFα Inhibitors: A Methodological Framework for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for comparing the performance of the novel small-molecule TNFα inhibitor, UTL-5g, against next-generation biologic TNFα inhibitors. As direct comparative studies are not yet publicly available, this document emphasizes the established methodologies and key performance indicators crucial for a rigorous, head-to-head evaluation. By detailing the requisite experimental protocols and the underlying scientific rationale, this guide empowers researchers to generate the critical data needed for informed decision-making in drug development.
Introduction: The Evolving Landscape of TNFα Inhibition
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory cascade.[1] Its dysregulation is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2][3] Consequently, TNFα has been a major therapeutic target for over two decades.[1]
The first wave of TNFα inhibitors, primarily monoclonal antibodies and fusion proteins, revolutionized the treatment of these conditions.[4][5] However, challenges such as immunogenicity, loss of response, and systemic side effects have spurred the development of next-generation inhibitors with improved characteristics.[6][7] These newer biologics often feature modifications to enhance potency, improve tissue penetration, and reduce side effects.[6]
Concurrently, the development of orally available, small-molecule TNFα inhibitors like this compound represents a paradigm shift in treatment accessibility and administration.[8][9][10] This guide will provide the scientific foundation for comparing these distinct therapeutic modalities.
The TNFα Signaling Pathway: A Basis for Mechanistic Comparison
A thorough understanding of the TNFα signaling pathway is fundamental to evaluating and comparing inhibitors. TNFα exists in two forms: a transmembrane form (tmTNFα) and a soluble form (sTNFα).[11] It exerts its effects by binding to two distinct receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that can lead to inflammation, cell survival, or apoptosis.[3][12][13]
Key Performance Indicators for Comparative Evaluation
A robust comparison of this compound and next-generation TNFα inhibitors necessitates a multi-faceted approach, evaluating key in vitro and in vivo performance parameters.
In Vitro Performance Metrics
| Parameter | Description | Significance |
| Binding Affinity (K D ) | The equilibrium dissociation constant, measuring the strength of the interaction between the inhibitor and TNFα. | A lower K D value indicates a stronger binding affinity, which often correlates with higher potency. |
| Neutralization Potency (IC 50 ) | The concentration of the inhibitor required to inhibit 50% of TNFα-induced biological activity in a cell-based assay. | A lower IC 50 value indicates a more potent inhibitor. This is a critical measure of functional efficacy. |
| Mechanism of Action | The specific manner in which the inhibitor blocks TNFα activity (e.g., direct binding to TNFα, allosteric modulation). | Understanding the mechanism provides insights into potential for off-target effects and differential efficacy against sTNFα versus tmTNFα. |
| Specificity | The degree to which the inhibitor binds to TNFα versus other related cytokines or proteins. | High specificity is crucial for minimizing off-target effects and improving the safety profile. |
In Vivo Performance Metrics
| Parameter | Description | Significance |
| Efficacy in Disease Models | The ability of the inhibitor to reduce disease severity in relevant animal models of inflammatory disease (e.g., collagen-induced arthritis in mice). | Provides a preclinical assessment of therapeutic potential in a complex biological system. |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor.[14][15] | Determines the dosing regimen (e.g., oral vs. intravenous), bioavailability, and half-life of the drug.[14][15] |
| Pharmacodynamics (PD) | The effect of the inhibitor on biomarkers of TNFα activity and inflammation in vivo. | Links drug exposure to the biological response, helping to establish a therapeutic window. |
| Safety and Tolerability | The assessment of adverse effects and toxicity at therapeutic doses. | A critical component for determining the overall risk-benefit profile of the inhibitor. |
Experimental Protocols for Head-to-Head Comparison
The following section details standardized protocols for generating the comparative data outlined above.
Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of biomolecular interactions. This is a gold-standard method for characterizing the direct interaction between an inhibitor and its target.
Methodology:
-
Immobilization: Covalently immobilize recombinant human TNFα onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the TNFα inhibitor (e.g., this compound, next-generation antibody) over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface as the inhibitor binds to and dissociates from the immobilized TNFα.
-
Kinetic Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
Protocol 2: TNFα Neutralization Assay using a Reporter Gene Cell Line
Causality: This cell-based assay measures the functional ability of an inhibitor to block TNFα-induced signaling. Reporter gene assays are highly sensitive and provide a quantitative readout of the downstream consequences of TNFα receptor activation.[16]
Methodology:
-
Cell Culture: Culture a reporter cell line (e.g., HEK-293 cells) stably transfected with a construct containing an NF-κB responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Assay Setup: Seed the cells in a 96-well plate. Prepare a dilution series of the TNFα inhibitors.
-
Treatment: Pre-incubate the inhibitor dilutions with a fixed, sub-maximal concentration of recombinant human TNFα. Add the inhibitor/TNFα mixture to the cells.
-
Incubation: Incubate the plate for a sufficient time to allow for reporter gene expression (typically 6-24 hours).
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal as a function of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC 50 value.
Protocol 3: In Vivo Efficacy Assessment in a Murine Collagen-Induced Arthritis (CIA) Model
Causality: The CIA model is a widely used and well-characterized animal model of rheumatoid arthritis. It recapitulates many of the key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion, making it a relevant model for evaluating the in vivo efficacy of anti-inflammatory agents.
Methodology:
-
Induction of Arthritis: Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.
-
Treatment: Once clinical signs of arthritis appear, randomize the animals into treatment groups: vehicle control, this compound (administered orally), and a next-generation TNFα inhibitor (administered via appropriate route, e.g., subcutaneously).
-
Clinical Scoring: Monitor the animals daily for signs of arthritis, and score the severity of paw swelling and inflammation using a standardized clinical scoring system.
-
Histopathological Analysis: At the end of the study, collect the joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines and biomarkers of cartilage and bone turnover.
Comparative Profile: this compound vs. Next-Generation Biologics
While direct comparative data is pending, a theoretical comparison based on their respective molecular modalities can be constructed.
| Feature | This compound (Small Molecule) | Next-Generation Biologics (e.g., Antibodies) |
| Route of Administration | Oral | Intravenous or subcutaneous[14][15] |
| Bioavailability | Potentially lower and more variable | Generally high |
| Half-life | Typically shorter | Generally longer |
| Immunogenicity | Low to negligible | Potential for anti-drug antibody formation[4] |
| Tissue Penetration | Potentially broader, can cross cell membranes | Largely restricted to the extracellular space |
| Manufacturing | Chemical synthesis, lower cost | Complex and costly cell-based production |
| Specificity | Potential for off-target effects | Highly specific for the target epitope |
Conclusion and Future Directions
The development of both novel small-molecule inhibitors like this compound and next-generation biologics is enriching the therapeutic arsenal against TNFα-mediated diseases. A direct, rigorous comparison based on the standardized methodologies outlined in this guide is essential for delineating the unique advantages and potential applications of each approach. The data generated from such studies will be invaluable for guiding the clinical development of these promising new therapies and ultimately, for personalizing treatment strategies to improve patient outcomes.
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Assessing the Translational Potential of UTL-5g in Clinical Settings: A Comparative Guide for Researchers
For drug development professionals and researchers navigating the complexities of chemotherapy-induced toxicities, the quest for effective chemoprotective agents is of paramount importance. Cisplatin, a cornerstone of treatment for various solid tumors, is notoriously associated with dose-limiting nephrotoxicity, hepatotoxicity, and myelosuppression. This guide provides an in-depth technical comparison of UTL-5g, a novel small-molecule Tumor Necrosis Factor-alpha (TNF-α) inhibitor, with established and investigational alternatives, Amifostine and N-acetylcysteine (NAC). Our objective is to critically assess the translational potential of this compound by examining its preclinical efficacy, mechanism of action, and the regulatory landscape for chemoprotective agents.
The Clinical Challenge: Mitigating Cisplatin-Induced Organ Toxicity
Cisplatin's efficacy is often hampered by its severe side effects, which can lead to dose reduction, treatment delays, or discontinuation, ultimately compromising patient outcomes. The primary dose-limiting toxicities include:
-
Nephrotoxicity: Damage to the renal tubules, leading to impaired kidney function.
-
Hepatotoxicity: Liver damage characterized by elevated liver enzymes.
-
Myelosuppression: Suppression of bone marrow's ability to produce blood cells, leading to increased risk of infection and bleeding.
The development of agents that can selectively protect normal tissues from these toxicities without compromising the anticancer efficacy of cisplatin is a critical unmet need in oncology.
This compound: A Novel TNF-α Inhibitor for Chemoprotection
This compound is a small-molecule compound that has demonstrated significant promise as a chemoprotective agent in preclinical studies. Its primary mechanism of action is the inhibition of TNF-α, a key pro-inflammatory cytokine implicated in the pathogenesis of cisplatin-induced organ damage.[1]
Mechanism of Action: Targeting the Inflammatory Cascade
Cisplatin administration triggers a cascade of inflammatory responses, a key component of which is the overproduction of TNF-α. This cytokine contributes to cellular apoptosis and tissue damage in the kidneys and liver. This compound is believed to exert its protective effects by modulating this inflammatory response.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Preclinical Efficacy of this compound
Preclinical studies in murine models have provided compelling evidence for the chemoprotective effects of this compound against cisplatin-induced toxicities.
Key Findings:
-
Increased Survival: this compound treatment significantly increased the survival rate and delayed the time to death in mice treated with high doses of cisplatin.
-
Nephroprotection: this compound pretreatment reduced the levels of blood urea nitrogen (BUN) and creatinine, key markers of kidney damage, in cisplatin-treated mice.[1]
-
Hepatoprotection: A reduction in cisplatin-induced elevation of aspartate transaminase (AST) and alanine transaminase (ALT) levels was observed with this compound administration.[1]
-
Hematological Protection: this compound markedly increased blood platelet counts, suggesting a protective effect against cisplatin-induced myelosuppression.[1]
Comparative Analysis: this compound vs. Alternatives
To contextualize the potential of this compound, a direct comparison with other chemoprotective agents is essential. Amifostine and N-acetylcysteine (NAC) are two such agents with distinct mechanisms of action and clinical histories.
Amifostine: A Broad-Spectrum Cytoprotectant
Amifostine is an organic thiophosphate prodrug that is converted to its active metabolite, WR-1065, in tissues. It acts as a scavenger of reactive oxygen species and can detoxify reactive metabolites of cisplatin.[2]
N-acetylcysteine (NAC): An Antioxidant and Glutathione Precursor
NAC is a precursor to the antioxidant glutathione (GSH) and has been investigated for its ability to mitigate oxidative stress, a key contributor to cisplatin-induced toxicity.[3]
Head-to-Head Preclinical Data Comparison
| Parameter | This compound | Amifostine | N-acetylcysteine (NAC) |
| Primary Mechanism | TNF-α Inhibition | Free Radical Scavenging | Glutathione Precursor, Antioxidant |
| Route of Administration | Oral, Intraperitoneal | Intravenous, Intraperitoneal | Oral, Intravenous, Intraperitoneal |
| Effect on BUN/Creatinine | Significant Reduction[1] | Significant Reduction | Significant Reduction[3] |
| Effect on Survival | Increased Survival Rate | Increased Survival Rate | Data Less Consistently Reported |
| Impact on Tumor Efficacy | No attenuation of cisplatin's anti-tumor effect observed[1] | Generally no interference, but some concerns have been raised | Generally no interference |
Note: The experimental conditions (e.g., cisplatin dose, timing of administration, animal models) vary across studies, which should be considered when interpreting these comparative data.
Experimental Protocols for Preclinical Assessment
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are crucial. Below are representative protocols for evaluating the efficacy of a chemoprotective agent like this compound in a murine model of cisplatin-induced nephrotoxicity.
Animal Model and Treatment Regimen
-
Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
Cisplatin only
-
Chemoprotectant (e.g., this compound) only
-
Cisplatin + Chemoprotectant
-
-
Dosing and Administration:
-
Cisplatin: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg).
-
Chemoprotectant: Administered at a predetermined dose and route (e.g., this compound at 60 mg/kg, oral gavage) at a specific time point relative to cisplatin administration (e.g., 30 minutes prior).
-
-
Monitoring: Body weight and clinical signs are monitored daily.
-
Sample Collection: Blood and kidney tissues are collected at a predetermined time point (e.g., 72 hours post-cisplatin injection) for analysis.
Workflow for Assessing Nephrotoxicity
Figure 2: Experimental workflow for assessing nephroprotection.
Assessing Translational Potential: A Multi-faceted Approach
The successful translation of a preclinical candidate to a clinical setting requires a rigorous evaluation of multiple factors. This section outlines key considerations for assessing the translational potential of this compound.
Regulatory Landscape for Chemoprotective Agents
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of supportive care drugs, including chemoprotective agents.[4][5][6] Key considerations include:
-
Non-clinical Safety and Efficacy: Robust preclinical data demonstrating a favorable risk-benefit profile is essential.[4][6]
-
Clinical Trial Design: Well-designed clinical trials are required to demonstrate both safety and efficacy in the target patient population.[7][8] These trials often involve a placebo-controlled design where the chemoprotectant is added to the standard of care chemotherapy regimen.
-
Contribution of Effect: For combination therapies, demonstrating the contribution of each component to the overall effect is a key regulatory requirement.[8]
The Role of Translational Biomarkers
The use of translational biomarkers can significantly enhance the efficiency of drug development by providing early indicators of efficacy and toxicity. For assessing chemoprotection against organ damage, several biomarkers are gaining prominence:
-
Kidney Injury Molecule-1 (KIM-1) and Clusterin: These are early and sensitive urinary biomarkers of cisplatin-induced kidney injury.[9] Assessing the ability of a chemoprotectant to attenuate the rise in these biomarkers can provide early evidence of nephroprotection.
-
High Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule released from necrotic cells, HMGB1 is a marker of tissue damage and inflammation.
-
Cytokeratin 18 (K18): Fragments of K18 can be measured in the circulation to differentiate between apoptosis and necrosis in epithelial cells, providing insights into the mode of cell death in the liver.
-
Glutamate Dehydrogenase (GLDH): A mitochondrial enzyme that, when detected in the serum, can indicate mitochondrial injury in the liver.
-
microRNA-122 (miR-122): A liver-specific microRNA that is released into the circulation upon liver injury and is a highly sensitive and specific biomarker of hepatotoxicity.
Integrating these biomarkers into preclinical and early clinical studies of this compound can provide valuable data to support its translational potential.
Conclusion and Future Directions
This compound has demonstrated significant promise as a chemoprotective agent in preclinical models, primarily through its mechanism of TNF-α inhibition. Its oral bioavailability and apparent lack of interference with cisplatin's antitumor efficacy are advantageous features. However, to realize its full clinical potential, further investigation is warranted.
Recommendations for Future Research:
-
Head-to-Head Comparative Studies: Rigorous preclinical studies directly comparing the efficacy and safety of this compound with Amifostine and NAC under standardized conditions are needed.
-
Dose-Optimization and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Further studies to optimize the dosing regimen and to understand the relationship between drug exposure and protective effects are crucial.
-
Investigation of Translational Biomarkers: Incorporating a panel of translational biomarkers in future studies will provide more sensitive and mechanistic insights into the protective effects of this compound.
-
Clinical Trial Design: A well-designed Phase I clinical trial to establish the safety and recommended Phase II dose of this compound in combination with cisplatin is the logical next step in its clinical development.
By addressing these key areas, the scientific and clinical community can effectively evaluate the translational potential of this compound and determine its role in mitigating the debilitating side effects of cisplatin chemotherapy.
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pharmaphorum. (2025). Advancing radiopharmaceutical development: Preclinical precision meets a new era of FDA oversight. Available at: [Link]
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Ghosh, A., et al. (2022). Three Weekly Versus Weekly Cisplatin: Comparison of two Different Chemotherapy Protocols with Concurrent Radiotherapy in Locally Advanced Head and Neck Cancer. Journal of Clinical and Diagnostic Research, 16(5), XC01-XC05. Available at: [Link]
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Freyer, D. R., et al. (2023). Intravenous N-Acetylcysteine to Prevent Cisplatin-Induced Hearing Loss in Children: A Nonrandomized Controlled Phase I Trial. Clinical Cancer Research, 29(13), 2446-2455. Available at: [Link]
Sources
- 1. The small-molecule TNF-alpha modulator, this compound, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Basic principles of non-clinical development: Non-clinical regulatory guidelines | EUPATI Open Classroom [learning.eupati.eu]
- 6. Non-clinical development | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Tissue Kim-1 and urinary clusterin as early indicators of cisplatin-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of UTL-5g: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safe and responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of UTL-5g, a novel TNF-α inhibitor.[1][2] Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for the protection of our personnel and the environment.
The causality behind these stringent disposal protocols is rooted in the compound's inherent biological activity and chemical properties. As a potent chemo- and radioprotective agent that modulates cellular pathways, including TNF-α signaling, its release into the environment could have unintended ecological consequences.[2][3] Therefore, every step outlined below is designed as a self-validating system to mitigate these risks.
I. Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This knowledge informs the necessary precautions and the selection of the appropriate disposal pathway.
| Property | Value | Implication for Disposal |
| Chemical Formula | C11H8Cl2N2O2[1] | The presence of chlorinated organics necessitates disposal as hazardous waste to prevent the formation of toxic byproducts upon improper incineration. |
| Appearance | Solid[3] | As a solid, the risk of inhalation is lower than for volatile compounds, but appropriate respiratory protection should still be used when handling the powder form. |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in Ethanol[3] | The use of organic solvents for solubilization means that the resulting waste stream is a hazardous chemical waste. |
| Biological Action | TNF-α inhibitor, chemo- and radioprotective agent[1][2][3] | The potent biological activity requires that all contaminated materials be treated as hazardous to prevent unintended exposure to personnel and the environment. |
| Toxicity | Data not readily available, but should be handled as a potent compound. | Given its biological activity, assume a high level of toxicity and handle with appropriate personal protective equipment (PPE). |
II. Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound and associated waste. This procedure is designed to be conducted within a certified laboratory fume hood.
A. Personal Protective Equipment (PPE) Mandates
Before handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
B. Waste Segregation: The First Line of Defense
Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible waste streams and to ensure compliant disposal.
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Label the container as "Hazardous Waste: Solid this compound" and include the chemical formula.
-
-
This compound Solutions (in DMSO or other organic solvents):
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label must read "Hazardous Waste: this compound in [Solvent Name]" (e.g., "Hazardous Waste: this compound in DMSO").
-
-
Contaminated Labware and Materials:
-
Any materials that have come into direct contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) must be considered contaminated.
-
Collect these items in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound Contaminated Materials."
-
C. Decontamination Procedures
For benchtops or equipment that may have been contaminated with this compound, a thorough decontamination process is essential.
-
Initial Wipe-Down: Using a detergent solution, thoroughly wipe the affected surface.
-
Solvent Rinse: Follow the detergent wipe with a rinse using a suitable solvent (e.g., ethanol), if compatible with the surface material.
-
Waste Collection: All cleaning materials (wipes, paper towels) must be disposed of as "Hazardous Waste: this compound Contaminated Materials."[4]
D. Final Disposal Pathway
All segregated and properly labeled this compound waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
